Product packaging for 2,2-Dimethyl-3-oxopentanal(Cat. No.:CAS No. 106921-60-2)

2,2-Dimethyl-3-oxopentanal

Cat. No.: B180299
CAS No.: 106921-60-2
M. Wt: 128.17 g/mol
InChI Key: PVYBKZHBCCMBPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,2-Dimethyl-3-oxopentanal is a valuable bifunctional building block in advanced organic synthesis, characterized by its aldehyde and ketone functional groups. This structure makes it a versatile precursor for the construction of complex molecular architectures. Its specific research value is demonstrated in sophisticated synthetic pathways, such as studies towards the synthesis of Epothilone A, a promising natural product with potential therapeutic applications . Furthermore, this compound has been utilized in catalytic enantioselective Reformatsky reactions with aldehydes, a key method for forming carbon-carbon bonds with high stereocontrol, which is fundamental in the preparation of chiral intermediates for pharmaceutical development . The presence of both carbonyl groups allows researchers to perform sequential and selective chemical transformations, enabling the synthesis of structurally diverse and complex target molecules for use in medicinal chemistry and materials science research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B180299 2,2-Dimethyl-3-oxopentanal CAS No. 106921-60-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-3-oxopentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-4-6(9)7(2,3)5-8/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYBKZHBCCMBPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452882
Record name 2,2-DIMETHYL-3-OXOPENTANAL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106921-60-2
Record name 2,2-Dimethyl-3-oxopentanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106921-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-DIMETHYL-3-OXOPENTANAL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,2-Dimethyl-3-oxopentanal chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,2-Dimethyl-3-oxopentanal

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists interested in the chemical properties and potential applications of this compound. We will move beyond a simple recitation of data, focusing instead on the causal relationships between its structure and reactivity, providing field-proven insights into its handling, and proposing robust experimental frameworks.

Core Molecular Profile and Identifiers

This compound is a bifunctional organic compound containing both an aldehyde and a ketone moiety.[1] Its structure is characterized by a quaternary carbon at the C2 position, which introduces significant steric hindrance that governs its reactivity. This compound is primarily utilized as a building block in organic synthesis and for research purposes.[1][2][3]

The primary identifiers and core physical properties are summarized below for rapid reference.

PropertyValueSource(s)
IUPAC Name This compound[4]
CAS Number 106921-60-2[2][3][4]
Molecular Formula C₇H₁₂O₂[2][4][5]
Molecular Weight 128.17 g/mol [2][4][6]
Appearance Colorless to pale yellow liquid or powder[1][3]
Boiling Point 165.4 °C[2]
SMILES CCC(=O)C(C)(C)C=O[2][4]
InChIKey PVYBKZHBCCMBPS-UHFFFAOYSA-N[1][4][7]

Structural Analysis and Predicted Spectroscopic Profile

The unique arrangement of functional groups in this compound dictates its spectroscopic signature. While specific experimental spectra are not widely published, a robust theoretical analysis based on its structure provides a reliable guide for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum is expected to be relatively simple due to the quaternary center.

    • Aldehyde Proton (-CHO): A singlet is predicted around δ 9.5-10.0 ppm. The absence of an α-proton prevents splitting.

    • Gem-Dimethyl Protons (-C(CH₃)₂): A sharp singlet integrating to 6 protons is expected around δ 1.1-1.3 ppm.

    • Ethyl Ketone Protons (-CH₂CH₃): A quartet integrating to 2 protons is expected around δ 2.5-2.8 ppm, coupled to the adjacent methyl group. A triplet integrating to 3 protons should appear further upfield, around δ 1.0-1.2 ppm.

  • ¹³C NMR: The carbon spectrum will clearly show the two carbonyl carbons and the quaternary carbon.

    • Aldehyde Carbonyl: Expected in the δ 195-205 ppm region.

    • Ketone Carbonyl: Expected in the δ 205-215 ppm region.

    • Quaternary Carbon (C2): A low-intensity signal expected around δ 50-60 ppm.

    • Other Aliphatic Carbons: Signals for the gem-dimethyl and ethyl groups are expected in the δ 7-40 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong carbonyl stretching absorptions.

  • Aldehyde C=O Stretch: A strong, sharp peak is expected around 1725-1740 cm⁻¹.

  • Ketone C=O Stretch: A strong, sharp peak is expected at a slightly lower wavenumber, around 1705-1725 cm⁻¹.[8]

  • Aldehyde C-H Stretch: Two characteristic, weaker peaks are expected around 2720 cm⁻¹ and 2820 cm⁻¹.[8]

  • Aliphatic C-H Stretch: Multiple peaks will be present in the 2850-3000 cm⁻¹ region.

Chemical Reactivity and Mechanistic Considerations

The compound's reactivity is governed by the interplay between the sterically hindered aldehyde and the adjacent ketone. The presence of two carbonyl groups allows for a range of transformations, making it a versatile synthetic intermediate.[1]

Chemoselectivity

In general, aldehydes are more electrophilic and thus more reactive toward nucleophiles than ketones. Therefore, nucleophilic attack is expected to occur preferentially at the aldehyde carbon. However, the significant steric bulk from the adjacent gem-dimethyl group can modulate this reactivity, potentially allowing for selective reactions at the ketone under carefully controlled conditions or with specific sterically-demanding reagents.

Enolate Formation and Aldol Reactivity

The ketone possesses enolizable α-protons on the methylene group of the ethyl substituent. Treatment with a suitable base will generate an enolate, which can act as a nucleophile. This enables participation in classic carbonyl addition reactions, including the aldol condensation.

A particularly relevant transformation is the intramolecular aldol condensation . Under basic conditions, the enolate formed at the C4 position can attack the electrophilic aldehyde carbonyl, leading to a five-membered ring. Subsequent dehydration would yield a stable α,β-unsaturated cyclopentenone. This type of reaction is well-documented for structurally similar keto-aldehydes.[9]

Intramolecular Aldol Condensation cluster_reactant This compound cluster_enolate Enolate Formation cluster_cyclization Intramolecular Attack cluster_product Final Product R Start E Enolate Intermediate R->E Base (e.g., NaOH) C Cyclic Alkoxide E->C 5-exo-trig Cyclization P 4,4-Dimethyl-2-cyclopenten-1-one C->P Dehydration (-H₂O)

Caption: Proposed mechanism for intramolecular aldol condensation.

Oxidation and Reduction
  • Oxidation: Selective oxidation of the aldehyde to a carboxylic acid is feasible using mild oxidants like buffered potassium permanganate or specific reagents such as sodium chlorite. This would yield 2,2-dimethyl-3-oxopentanoic acid.[10] Stronger oxidizing agents risk cleaving the carbon skeleton.

  • Reduction: The choice of reducing agent determines the outcome.

    • Selective Aldehyde Reduction: Reagents like sodium borohydride (NaBH₄) at low temperatures can selectively reduce the aldehyde to a primary alcohol.

    • Dual Reduction: More powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the aldehyde and the ketone to their corresponding primary and secondary alcohols.

Proposed Synthesis Protocol

While this compound is commercially available, understanding its synthesis is crucial for specialized applications or isotopic labeling. A plausible and robust laboratory-scale synthesis can be achieved via the acylation of a Grignard reagent with an appropriate acyl chloride, followed by a controlled oxidation.

Workflow: Synthesis of this compound

G start Start Materials: - 2,2-Dimethylpropanoyl chloride - Ethylmagnesium bromide step1 Step 1: Grignard Reaction (Formation of Ketone) start->step1 step2 Step 2: α-Bromination (NBS, Radical Initiator) step1->step2 Intermediate: 3,3-Dimethyl-2-pentanone step3 Step 3: Kornblum Oxidation (DMSO, NaHCO₃) step2->step3 Intermediate: 2-Bromo-3,3-dimethyl-2-pentanone purify Step 4: Purification (Fractional Distillation) step3->purify product Final Product: This compound purify->product

Caption: A multi-step workflow for the proposed synthesis.

Step-by-Step Methodology

Disclaimer: This protocol is a theoretical proposition based on established chemical principles. It must be thoroughly vetted and optimized in a laboratory setting by qualified personnel.

  • Synthesis of 3,3-Dimethyl-2-pentanone (Intermediate): a. In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add 2,2-dimethylpropanoyl chloride to anhydrous diethyl ether. b. Cool the solution to 0 °C in an ice bath. c. Slowly add a solution of ethylmagnesium bromide (1.1 equivalents) in THF dropwise, maintaining the temperature below 5 °C. d. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. e. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. f. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude ketone by distillation.

  • Synthesis of this compound: a. The intermediate ketone from the previous step is subjected to a Kornblum oxidation. b. First, perform an α-bromination using N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in carbon tetrachloride. c. The resulting α-bromo ketone is then dissolved in dimethyl sulfoxide (DMSO). d. Sodium bicarbonate is added, and the mixture is heated (e.g., to 100-150 °C) for several hours until the starting material is consumed (monitor by TLC or GC). e. After cooling, the reaction mixture is poured into water and extracted with a suitable solvent (e.g., ethyl acetate). f. The combined organic layers are washed thoroughly with water to remove DMSO, then with brine, dried, and concentrated. g. The final product is purified via fractional distillation under reduced pressure.

Safety, Handling, and Storage

  • Hazard Classification: The compound is classified as a flammable liquid (GHS02).[2] The primary hazard statement is H226: Flammable liquid and vapour.[2]

  • Personal Protective Equipment (PPE): Always handle this chemical in a certified fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: Keep away from heat, sparks, open flames, and other ignition sources. Avoid contact with skin, eyes, and clothing. Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2,2-Dimethyl-3-oxopentanoic acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2,4-Dimethyl-3-oxopentanal. National Center for Biotechnology Information.
  • ChemSrc. (2025). 2-methyl-3-oxopentanal.
  • LookChem. (n.d.). This compound, CasNo.106921-60-2.
  • Google Patents. (2021). CN112174823A - A kind of intermediate for synthesizing 2,2-dimethyl-3-oxetanone and its preparation method and application.
  • Chegg.com. (2018). Solved 2,2-dimethyl-4-oxopentanal undergoes intramolecular.
  • Google Patents. (2009). CN101525279A - Synthetic method of 2,3-dimethylpentanal.
  • Cenmed. (n.d.). This compound (C007B-518232).
  • NIST. (n.d.). Pentanal, 2,3-dimethyl-. NIST Chemistry WebBook.
  • Science of Synthesis. (2006). Product Class 3: 2,2-Diheteroatom-Substituted Aldehydes. Thieme.

Sources

2,2-Dimethyl-3-oxopentanal CAS number 106921-60-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,2-Dimethyl-3-oxopentanal (CAS: 106921-60-2)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 106921-60-2), a bifunctional β-keto aldehyde with significant potential as a building block in organic synthesis and drug discovery. By virtue of its sterically hindered α-quaternary carbon and two distinct carbonyl functionalities, this compound exhibits unique reactivity that can be harnessed for the synthesis of complex molecular architectures. This document delves into its physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity. Furthermore, it outlines practical experimental protocols and discusses its applications, particularly within the context of medicinal chemistry, where the integrated gem-dimethyl group can impart favorable pharmacokinetic properties. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the synthetic utility of this versatile molecule.

Introduction and Molecular Profile

This compound is an organic compound featuring both an aldehyde and a ketone functional group.[1] Structurally, it is a β-keto aldehyde, with the two carbonyl groups separated by a quaternary carbon atom. This α,α-disubstitution is a critical feature, as the absence of enolizable α-protons dictates its reactivity, preventing common self-condensation pathways and offering a stable scaffold for selective chemical transformations.[2][3]

The molecule is known to form during the atmospheric oxidation of isobutene and has been studied for its surface chemistry properties.[4] However, its primary value to the scientific community lies in its role as a versatile intermediate for synthesizing more complex organic molecules.[1] The gem-dimethyl group, in particular, is a prized structural motif in medicinal chemistry, often introduced to enhance metabolic stability, modulate conformation, and improve pharmacokinetic profiles.[5]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its proper handling, characterization, and application in experimental settings.

PropertyValueSource
CAS Number 106921-60-2[1][6]
Molecular Formula C₇H₁₂O₂[1][4][6]
Molecular Weight 128.17 g/mol [4][7]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 165.4 °C (Predicted)[4]
SMILES CCC(=O)C(C)(C)C=O[1]
InChI Key PVYBKZHBCCMBPS-UHFFFAOYSA-N[1][7]
Storage Inert atmosphere, store in freezer, under -20°C[8]
Expected Spectroscopic Signature

While specific spectral data requires experimental acquisition, the structure of this compound allows for the confident prediction of its key spectroscopic features.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to:

    • A singlet for the aldehydic proton (-CHO) in the downfield region (δ 9-10 ppm).

    • A quartet for the methylene protons (-CH₂-) of the ethyl group.

    • A triplet for the terminal methyl protons (-CH₃) of the ethyl group.

    • A singlet for the six equivalent protons of the two α-methyl groups.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will feature seven distinct resonances:

    • Two signals in the carbonyl region (>190 ppm), corresponding to the aldehyde and ketone carbons.

    • A signal for the quaternary α-carbon.

    • Signals for the methylene and methyl carbons of the ethyl group.

    • A signal for the carbons of the two equivalent α-methyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by two strong C=O stretching absorption bands, one for the aldehyde (typically ~1725 cm⁻¹) and one for the ketone (typically ~1715 cm⁻¹). C-H stretching bands for sp³ and aldehydic carbons will also be present.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z = 128. Key fragmentation patterns would likely involve the loss of the ethyl group (M-29) and the formyl group (M-29).

Synthesis, Reactivity, and Stability

Synthetic Approaches

While detailed, peer-reviewed synthetic procedures for this compound are not extensively published, commercial suppliers indicate several potential synthetic routes based on available precursors.[6][9] General strategies for the synthesis of β-keto aldehydes often involve variations of condensation reactions.[10][11] For an α,α-disubstituted target like this, a plausible approach would involve the acylation of a sterically hindered enolate or a related ketone equivalent.

Chemical Reactivity: A Tale of Two Carbonyls

The synthetic utility of this compound stems from the differential reactivity of its two carbonyl groups and the influence of the adjacent quaternary center.[12]

  • Electrophilic Centers: Both carbonyl carbons are electrophilic and susceptible to nucleophilic attack.[10] The aldehyde carbonyl is sterically more accessible and electronically more reactive than the ketone carbonyl, allowing for selective reactions.[12]

  • Lack of α-Enolization: The quaternary α-carbon lacks protons, meaning the molecule cannot enolize at this position. This structural feature prevents intramolecular aldol-type reactions that might otherwise lead to cyclization or polymerization, a common issue with related 1,4-dicarbonyl compounds.[13]

  • Key Transformations:

    • Selective Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild hydride reagents like sodium borohydride (NaBH₄), leaving the ketone intact.[14]

    • Oxidation: The aldehyde group is readily oxidized to a carboxylic acid, forming 2,2-dimethyl-3-oxopentanoic acid.[15]

    • Imination and Enamine Formation: The carbonyl groups can react with primary or secondary amines to form imines and enamines, respectively, providing pathways to nitrogen-containing heterocycles.[12][14]

Figure 1: Key reactive sites of this compound.

Stability and Handling Considerations

As a β-dicarbonyl compound, this compound requires careful handling to ensure its integrity.[16]

  • Storage: It should be stored under an inert atmosphere at low temperatures (-20°C) to minimize degradation.[8]

  • Oxidation: The aldehyde functionality is susceptible to air oxidation.[16]

  • pH Sensitivity: Both strongly acidic and basic conditions can promote degradation pathways. Basic conditions, in particular, may induce retro-Claisen type cleavage.[16] Some commercial formulations are stabilized with a weak acid like citric acid to mitigate this.[1]

Experimental Protocol: Selective Reduction

This protocol describes the selective reduction of the aldehyde functionality in this compound to yield 2,2-dimethyl-1-hydroxy-3-pentanone. This transformation is a foundational step for further synthetic elaboration.

Rationale: Sodium borohydride (NaBH₄) is a mild reducing agent that chemoselectively reduces aldehydes over ketones at low temperatures due to the greater electrophilicity and lower steric hindrance of the aldehyde carbonyl.[14]

Materials and Reagents
  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Step-by-Step Procedure
  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Addition of Reductant: Add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. Causality: Slow addition prevents a rapid exotherm and minimizes potential side reactions.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄ and hydrolyze the borate ester intermediate. Self-Validation: The cessation of gas evolution indicates the complete quenching of the reagent.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue three times with diethyl ether or ethyl acetate.

  • Workup: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the resulting crude alcohol via flash column chromatography on silica gel.

G start Dissolve Substrate in Anhydrous MeOH cool Cool to 0°C (Ice Bath) start->cool add_nabh4 Portion-wise Addition of NaBH₄ (1.1 eq) cool->add_nabh4 monitor Stir at 0°C Monitor by TLC add_nabh4->monitor quench Quench with sat. aq. NH₄Cl monitor->quench extract Aqueous Workup & Extraction quench->extract purify Dry & Purify (Column Chromatography) extract->purify product Isolated Product: 2,2-Dimethyl-1-hydroxy-3-pentanone purify->product

Figure 2: Workflow for the selective reduction of this compound.

Applications in Drug Discovery and Synthesis

The unique structure of this compound makes it a valuable precursor for synthesizing compounds with desirable pharmacological properties.

  • Scaffold for Quaternary Centers: It provides direct access to molecules containing a synthetically challenging α,α-disubstituted carbonyl moiety. Such quaternary centers are prevalent in many natural products and pharmaceutically active compounds.

  • The gem-Dimethyl Effect: The presence of the 2,2-dimethyl group is of particular interest in drug design. This motif can:

    • Enhance Metabolic Stability: It blocks sites of potential metabolic oxidation (α-hydroxylation), which can prolong the half-life of a drug candidate.[5]

    • Conformational Rigidity: It acts as a "conformational lock," restricting bond rotation and pre-organizing a molecule into a specific conformation that may be optimal for binding to a biological target.[5]

    • Improve Lipophilicity: It can fine-tune the lipophilicity of a molecule, impacting its solubility, permeability, and overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[5]

  • Heterocycle Synthesis: The 1,4-dicarbonyl relationship (post-reduction of the aldehyde) is a classic precursor for synthesizing five-membered heterocycles like furans, pyrroles, and thiophenes via Paal-Knorr synthesis, which are common scaffolds in pharmaceuticals.

  • Ligand Development: The bifunctional nature of the molecule allows it to be used as a ligand in coordination chemistry.[4]

Conclusion

This compound is more than a simple dicarbonyl compound; it is a specialized chemical tool. Its defining feature—the quaternary α-carbon—prevents unwanted side reactions while providing a stable core for building molecular complexity. The differential reactivity of its aldehyde and ketone groups enables chemists to perform selective, stepwise transformations. For drug development professionals, its structure incorporates the valuable gem-dimethyl group, a well-established motif for enhancing the drug-like properties of therapeutic candidates. By understanding its properties, reactivity, and handling requirements, researchers can effectively unlock the synthetic potential of this powerful and versatile building block.

References

  • Univen FM 99.8 Mhz. (n.d.). Beta-Keto Aldehydes: Definition, Formation, and Significance.
  • MOLBASE. (n.d.). This compound|106921-60-2.
  • Organic Chemistry II. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones.
  • MSU chemistry. (n.d.). Aldehydes and Ketones.
  • PubChem. (n.d.). This compound | C7H12O2 | CID 11040720.
  • Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones.
  • The Journal of Organic Chemistry. (2022, October 25). Organocatalytic Enantioselective α-Nitrogenation of α,α-Disubstituted Aldehydes in the Absence of a Solvent.
  • PubMed. (n.d.). Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides.
  • Chegg.com. (2018, October 22). Solved 2,2-dimethyl-4-oxopentanal undergoes intramolecular.
  • PubChem. (n.d.). 2,2-Dimethyl-3-oxopentanoic acid | C7H12O3 | CID 17786898.
  • ScienceOpen. (2023, October 28). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability.

Sources

An In-depth Technical Guide to the Molecular Structure and Properties of 2,2-Dimethyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-3-oxopentanal, a fascinating bifunctional molecule, presents a unique landscape for chemical exploration and application. As an α-ketoaldehyde with a sterically hindered quaternary carbon center adjacent to the aldehyde, its distinct structural features govern its reactivity and potential as a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthetic methodologies, spectroscopic signature, and known reactivity, offering a critical resource for professionals in research and drug development.

While aldehydes are generally more electrophilic than ketones, the specific arrangement of functional groups in this compound introduces nuances to its chemical behavior, making it a subject of interest for creating complex molecular architectures.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its application in a laboratory setting. These properties are summarized in the table below.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 106921-60-2[1][2][3]
Molecular Formula C₇H₁₂O₂[1][2]
Molecular Weight 128.17 g/mol [1][2]
Boiling Point 165.4 °C[2]
SMILES CCC(=O)C(C)(C)C=O[1][2]
InChI InChI=1S/C₇H₁₂O₂/c1-4-6(9)7(2,3)5-8/h5H,4H₂,1-3H₃[1]

Molecular Structure and Spectroscopic Analysis

The molecular structure of this compound is characterized by a pentanal backbone with two methyl groups at the C2 position and a ketone group at the C3 position. This arrangement, featuring a quaternary carbon, significantly influences the molecule's reactivity.

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While publicly available, fully interpreted spectra for this compound are limited, theoretical chemical shifts can be predicted based on its structure.

  • ¹H NMR: The spectrum is expected to show a singlet for the aldehydic proton, a quartet for the methylene protons of the ethyl group, a singlet for the two equivalent methyl groups at the C2 position, and a triplet for the methyl protons of the ethyl group.

  • ¹³C NMR: The carbon spectrum would reveal distinct signals for the aldehydic carbon, the ketonic carbon, the quaternary carbon at C2, the methylene carbon of the ethyl group, the two equivalent methyl carbons at C2, and the methyl carbon of the ethyl group. A publicly accessible but uninterpreted ¹³C NMR spectrum is noted in the PubChem database.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit strong characteristic absorption bands for the two carbonyl groups. A strong band around 1720-1740 cm⁻¹ would correspond to the aldehyde C=O stretch, and another strong band in the region of 1700-1725 cm⁻¹ would be indicative of the ketone C=O stretch. The C-H stretching of the aldehyde proton would likely appear as a weaker band around 2720-2820 cm⁻¹.

Mass Spectrometry

In mass spectrometry, the fragmentation of this compound would likely proceed through cleavage adjacent to the carbonyl groups. Key fragments would be expected from the loss of the ethyl group, the propyl group, and the formyl group.

Synthesis and Reactivity

Synthesis

Detailed, peer-reviewed synthetic procedures for this compound are not widely published in top-tier journals. However, its formation as a product of the oxidation of isobutene has been noted.[2] General methods for the synthesis of α-keto aldehydes often involve the selective oxidation of α-hydroxy ketones.

A plausible, though not explicitly documented, synthetic approach could involve the following conceptual workflow:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_workup Work-up & Isolation cluster_product Final Product Pivaloyl_Chloride Pivaloyl Chloride Friedel_Crafts_Acylation Friedel-Crafts Acylation (Lewis Acid Catalyst) Pivaloyl_Chloride->Friedel_Crafts_Acylation Ethyl_Vinyl_Ether Ethyl Vinyl Ether Ethyl_Vinyl_Ether->Friedel_Crafts_Acylation Acylated_Ether Acylated Ether Intermediate Friedel_Crafts_Acylation->Acylated_Ether Hydrolysis Aqueous Hydrolysis Acylated_Ether->Hydrolysis Purification Purification (e.g., Distillation) Hydrolysis->Purification Target_Molecule This compound Purification->Target_Molecule

Caption: Conceptual workflow for the synthesis of this compound.

Disclaimer: This proposed synthesis is illustrative and has not been verified through experimental data in the available literature.

Reactivity

The chemical reactivity of this compound is dominated by its two carbonyl functionalities. The presence of a quaternary carbon at the α-position to the aldehyde precludes reactions that require an enolizable α-hydrogen at that site, such as aldol condensations.

  • Nucleophilic Addition: Both the aldehyde and ketone groups are susceptible to nucleophilic attack. Generally, aldehydes are more reactive towards nucleophiles than ketones due to less steric hindrance and greater polarization of the carbonyl bond. Therefore, selective reactions at the aldehyde position are anticipated under carefully controlled conditions.

  • Oxidation and Reduction: The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol. The ketone can be reduced to a secondary alcohol.

  • Ligand Chemistry: this compound has been suggested to have applications as a ligand in coordination chemistry.[2] The two oxygen atoms can act as a bidentate ligand, chelating to a metal center.

Applications in Research and Development

The unique structural features of this compound make it a potentially valuable building block in organic synthesis, particularly for the construction of complex molecules with quaternary carbon centers. Its bifunctional nature allows for sequential or selective reactions to introduce further complexity. While specific applications in drug development are not yet widely documented, its potential as a precursor to novel heterocyclic systems and other complex scaffolds warrants further investigation.

Safety and Handling

This compound is classified as a flammable liquid and vapor (H226).[2] Standard laboratory safety precautions should be observed when handling this compound, including working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoiding sources of ignition. For detailed safety information, it is recommended to request a Safety Data Sheet (SDS) from the supplier.[2]

Conclusion

This compound is a molecule with significant untapped potential in the field of organic synthesis. Its distinct combination of a sterically hindered aldehyde and a ketone on a compact carbon skeleton presents both challenges and opportunities for the synthetic chemist. This guide has provided a foundational understanding of its structure, properties, and reactivity based on available data. Further research into its synthesis and applications is likely to uncover new avenues for the creation of novel and complex molecular architectures relevant to the pharmaceutical and materials sciences.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

Synthesis of 2,2-Dimethyl-3-oxopentanal: A Technical Guide to Key Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethyl-3-oxopentanal is a valuable β-keto aldehyde that serves as a versatile building block in organic synthesis. Its structure, featuring a sterically hindered quaternary α-carbon adjacent to two distinct carbonyl functionalities, presents unique synthetic challenges and opportunities. This technical guide provides an in-depth exploration of the primary synthesis pathway for this compound, grounded in the principles of the crossed Claisen condensation. We will dissect the reaction mechanism, provide a detailed experimental protocol with field-proven insights, and discuss the critical parameters that govern reaction success. This document is intended for chemical researchers and drug development professionals seeking a comprehensive and practical understanding of this synthesis.

Foundational Principles: The Strategic Application of Crossed Claisen Condensation

The synthesis of this compound is a classic illustration of the crossed Claisen condensation , a powerful carbon-carbon bond-forming reaction between a ketone and an ester.[1][2] Unlike a standard Claisen condensation that involves two ester molecules, the crossed variant allows for the construction of 1,3-dicarbonyl systems from different precursors.[3][4]

1.1 The Role of Enolates in Carbon-Carbon Bond Formation

At the heart of this reaction is the enolate , a reactive intermediate formed by the deprotonation of a carbon atom alpha to a carbonyl group.[5][6][7] Ketones with α-hydrogens, such as the precursor to our target molecule, can be converted into their corresponding enolates by a strong base. These enolates are potent nucleophiles, capable of attacking electrophilic carbonyl carbons, which is the key step in forming the new C-C bond.[8][9] The negative charge of the enolate is delocalized onto the oxygen atom through resonance, which stabilizes the anion.[5]

1.2 Strategic Reagent Selection

The success of a crossed Claisen condensation hinges on precise control over which reactant forms the enolate and which acts as the electrophile. To synthesize this compound, the strategy involves:

  • An Enolizable Ketone: 3,3-Dimethyl-2-butanone (pinacolone) is the ideal ketone precursor. It possesses α-hydrogens that can be abstracted to form the required nucleophilic enolate.

  • A Non-Enolizable Ester: An ester lacking α-hydrogens must be used as the acylating agent.[4] This is a critical choice to prevent self-condensation of the ester, which would lead to a mixture of undesired products.[3] Formic acid esters, such as ethyl formate or methyl formate, are perfect for this role as they lack α-hydrogens and serve to introduce the required aldehyde functionality (a formyl group).[10][11]

  • A Strong, Non-Nucleophilic Base: A base strong enough to deprotonate the ketone (pKa ≈ 19-20) is required.[12] Sodium ethoxide (NaOEt) or sodium hydride (NaH) are commonly employed.[11] Crucially, the reaction requires a full stoichiometric equivalent of the base. This is because the final β-keto aldehyde product is significantly more acidic (pKa ≈ 11) than the starting ketone.[12][13] The base, therefore, deprotonates the product to form a stable enolate, which acts as a thermodynamic sink, driving the equilibrium of an otherwise endergonic reaction towards the product.[2]

Primary Synthesis Pathway: Base-Mediated Acylation of Pinacolone

The most direct and widely recognized method for preparing this compound is the base-mediated acylation of pinacolone with ethyl formate.

2.1 Reaction Mechanism

The reaction proceeds through a well-established nucleophilic acyl substitution mechanism:

  • Enolate Formation: The base (e.g., ethoxide) abstracts an α-proton from pinacolone to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The nucleophilic α-carbon of the enolate attacks the electrophilic carbonyl carbon of ethyl formate, forming a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide ion as a leaving group. The product at this stage is the β-keto aldehyde.

  • Deprotonation (Driving Force): The liberated ethoxide (or another equivalent of base) immediately deprotonates the acidic α-hydrogen located between the two carbonyl groups of the product. This irreversible acid-base reaction forms the sodium salt of the product enolate, pulling the entire reaction sequence to completion.

  • Protonation (Work-up): A final work-up step with aqueous acid neutralizes the excess base and protonates the product enolate to yield the final this compound.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up Pinacolone Pinacolone Enolate Pinacolone Enolate (Nucleophile) Pinacolone->Enolate Deprotonation by EtO⁻ EtO Sodium Ethoxide (Base) EtO->Enolate EtF Ethyl Formate (Acylating Agent) Attack Nucleophilic Attack on Ethyl Formate Carbonyl EtF->Attack Enolate->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of Ethoxide Intermediate->Elimination Product This compound Elimination->Product Deprotonation Deprotonation of Product (Thermodynamic Sink) Product->Deprotonation by EtO⁻ ProductSalt Sodium Enolate Salt of Product Deprotonation->ProductSalt FinalProduct Final Product: This compound ProductSalt->FinalProduct Protonation Acid Aqueous Acid (e.g., HCl) Acid->FinalProduct

Caption: Workflow for the synthesis of this compound.

2.2 Detailed Experimental Protocol

This protocol is adapted from established procedures for the acylation of ketones and should be performed by trained chemists with appropriate safety precautions in a well-ventilated fume hood.[10][11]

Table 1: Reagents and Conditions

Reagent/ParameterMolecular WeightMoles (Equivalents)AmountPurpose & Key Considerations
Sodium Ethoxide (NaOEt)68.05 g/mol 1.1 mol (1.1 eq)74.9 gBase: Must be anhydrous. Using 1.1 equivalents ensures complete reaction.
Anhydrous Diethyl Ether74.12 g/mol -500 mLSolvent: Must be completely dry to prevent quenching the base.
Pinacolone100.16 g/mol 1.0 mol (1.0 eq)100.2 g (124 mL)Nucleophile Precursor: Should be pure and dry.
Ethyl Formate74.08 g/mol 1.2 mol (1.2 eq)88.9 g (97 mL)Acylating Agent: A slight excess ensures the ketone is fully consumed.
Reaction Temperature --0°C to refluxInitial cooling controls the reaction rate; reflux drives it to completion.
Reaction Time --~12-18 hoursMonitored by TLC or GC until starting material is consumed.
1M Hydrochloric Acid--~1.2 LWork-up: Used to neutralize the base and protonate the product.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a 2L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. Ensure all glassware is flame-dried and assembled under a nitrogen or argon atmosphere.

  • Base Suspension: Charge the flask with sodium ethoxide (74.9 g, 1.1 mol) and anhydrous diethyl ether (500 mL). Begin stirring to create a suspension.

  • Reagent Addition: In the dropping funnel, prepare a mixture of pinacolone (100.2 g, 1.0 mol) and ethyl formate (88.9 g, 1.2 mol).

  • Reaction Initiation: Cool the stirred base suspension in the flask to 0°C using an ice bath. Begin adding the pinacolone/ethyl formate mixture dropwise over a period of 2-3 hours. Maintain the temperature below 10°C during the addition.

    • Expert Insight: Slow addition is crucial to manage the exothermicity of the reaction and prevent unwanted side reactions. A thick, yellow-to-orange precipitate of the sodium enolate product will form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux and maintain it for 12-18 hours to ensure the reaction goes to completion.

  • Quenching and Work-up: Cool the reaction mixture back down to 0°C in a large ice bath. Slowly and carefully pour the reaction slurry into a beaker containing a vigorously stirred mixture of crushed ice (~1 kg) and 1M hydrochloric acid (1.2 L).

    • Trustworthiness Check: This step is highly exothermic and releases gas. Perform it slowly in a large, open container within a fume hood to avoid pressure buildup and splashing. The goal is to neutralize all unreacted base and protonate the enolate salt.

  • Extraction: Transfer the quenched mixture to a large separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 200 mL).

  • Washing: Combine all organic layers and wash them sequentially with saturated aqueous sodium bicarbonate solution (2 x 150 mL) and then with brine (1 x 150 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude product is a yellow oil. Purify it by vacuum distillation to obtain this compound as a colorless liquid.

Characterization and Data

Confirmation of the final product's identity is achieved through standard analytical techniques.

G cluster_mechanism Reaction Mechanism Visualization start Pinacolone + EtO⁻ step1 enolate Enolate step2 + Ethyl Formate ⟶ intermediate Tetrahedral Intermediate step3 product_keto β-Keto Aldehyde step4 + EtO⁻ ⟶ product_enolate Product Enolate (Stable Salt)

Caption: Simplified reaction mechanism for pinacolone acylation.

Table 2: Physical and Spectroscopic Properties

PropertyValueReference
Molecular Formula C₇H₁₂O₂[14][15][16]
Molecular Weight 128.17 g/mol [14][15]
Appearance Colorless liquid-
Boiling Point 165.4 °C (predicted)[14]
CAS Number 106921-60-2[15][16]
¹H NMR (Expected) δ ~9.5 (s, 1H, -CHO), δ ~2.6 (q, 2H, -CH₂-), δ ~1.2 (s, 6H, -C(CH₃)₂-), δ ~1.1 (t, 3H, -CH₃)-
¹³C NMR (Expected) δ ~205 (C=O, ketone), δ ~200 (C=O, aldehyde), δ ~55 (quaternary C), δ ~35 (-CH₂-), δ ~25 (-C(CH₃)₂), δ ~8 (-CH₃)-
IR (Expected) ~2970 cm⁻¹ (C-H), ~1725 cm⁻¹ (C=O, ketone), ~1705 cm⁻¹ (C=O, aldehyde)-

Note: Experimental spectral data should be acquired to confirm these expected values.

Conclusion

The synthesis of this compound is most reliably achieved through the crossed Claisen condensation of pinacolone with ethyl formate. This method leverages fundamental principles of enolate chemistry and reaction control. By carefully selecting a non-enolizable acylating agent and using a stoichiometric amount of a strong base, the reaction is driven efficiently to completion. The detailed protocol and mechanistic insights provided in this guide offer a robust framework for researchers to successfully prepare this valuable synthetic intermediate for applications in drug discovery and complex molecule synthesis.

References

  • Wikipedia.
  • Fiveable. Enolates and enols | Organic Chemistry II Class Notes. [Link]
  • OrgoSolver.
  • Hauser, C. R., Swamer, F. W., & Adams, J. T. The Acylation of Ketones to Form β-Diketones or β-Keto Aldehydes. Organic Reactions. [Link]
  • BYJU'S.
  • University of Calgary.
  • ChemConnections.
  • Bromidge, S. M., Entwistle, D. A., Goldstein, J., & Orlek, B. S. A Convenient Synthesis of Masked β-Ketoaldehydes by the Controlled Addition of Nucleophiles to (Trimethylsilyl)ethynyl Ketones.
  • Univen FM 99.8 Mhz.
  • Master Organic Chemistry. Enolates – Formation, Stability, and Simple Reactions. [Link]
  • University of Wisconsin-Madison.
  • ResearchGate. The Acylation of Ketones to Form β‐Diketones or β‐Keto Aldehydes. [Link]
  • Fiveable. 3.
  • PubChem. This compound. [Link]
  • Allen.
  • KPU Pressbooks. 8.
  • Organic Syntheses. Organic Syntheses Procedure. [Link]
  • Master Organic Chemistry.
  • Wikipedia.

Sources

An In-depth Technical Guide to the Spectroscopic Data of 2,2-Dimethyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2,2-Dimethyl-3-oxopentanal (C₇H₁₂O₂; CAS No. 106921-60-2).[1][2][3][4] As a difunctional carbonyl compound, its structural elucidation presents a valuable case study in the application of modern spectroscopic techniques. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth interpretation of infrared (IR), nuclear magnetic resonance (¹H and ¹³C NMR), and mass spectrometry (MS) data. The guide emphasizes the causal relationships between molecular structure and spectral output, providing field-proven insights into experimental design and data interpretation. All protocols are designed as self-validating systems, and key claims are substantiated with citations to authoritative sources.

Introduction: The Structural Significance of this compound

This compound is a β-keto aldehyde, a class of compounds that are versatile intermediates in organic synthesis. The molecule features two distinct carbonyl groups—an aldehyde and a ketone—as well as a quaternary carbon center. This unique combination of functional groups necessitates a multi-faceted spectroscopic approach for unambiguous characterization. Understanding the spectral signature of this molecule is crucial for reaction monitoring, quality control, and the prediction of its chemical reactivity. This guide will dissect the expected spectroscopic data, providing a framework for the analysis of this and structurally related compounds.

Molecular Structure and Key Features

Caption: Predicted NMR chemical shifts for this compound.

Mass Spectrometry (MS)

4.1. Principles of Electron Ionization (EI) MS

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a mass spectrum that reveals the molecular weight and provides clues to the molecule's structure. [5][6] 4.2. Predicted Mass Spectrum Data

  • Molecular Ion (M⁺•): m/z = 128. Expected to be of low to moderate intensity.

  • Key Fragments:

m/zPredicted Fragment IonFragmentation Pathway
99[M - CHO]⁺α-cleavage of the aldehyde group.
71[M - C₄H₉]⁺ or [CH₃CH₂CO]⁺α-cleavage at the ketone, loss of the tert-butyl group. This is often a prominent peak for ketones.
57[C₄H₉]⁺The tert-butyl cation, a very stable carbocation.
29[CHO]⁺ or [C₂H₅]⁺Acylium ion from the aldehyde or ethyl cation from the ketone.

4.3. Fragmentation Analysis

The fragmentation of this compound is governed by the stability of the resulting carbocations and acylium ions. The most favorable α-cleavage is expected to be the loss of the bulky tert-butyl group to form the stable ethyl acylium ion at m/z 71. The formation of the highly stable tert-butyl cation at m/z 57 is also a very likely pathway. The McLafferty rearrangement is not possible for this molecule as there are no γ-hydrogens relative to either carbonyl group. [6][7]

M [C₇H₁₂O₂]⁺• m/z = 128 frag1 [C₆H₉O]⁺ m/z = 99 M->frag1 - CHO frag2 [C₃H₅O]⁺ m/z = 71 M->frag2 - •C(CH₃)₂CHO frag3 [C₄H₉]⁺ m/z = 57 M->frag3 - CH₃CH₂CO• frag4 [C₂H₅]⁺ m/z = 29 M->frag4 - •COC(CH₃)₂CHO

Sources

Physical and chemical properties of 2,2-Dimethyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,2-Dimethyl-3-oxopentanal for Advanced Research Applications

Introduction

This compound is a bifunctional organic compound featuring both an aldehyde and a ketone moiety. This unique structural arrangement, characterized by a quaternary carbon atom adjacent to the aldehyde group, imparts distinct chemical reactivity and makes it a valuable intermediate in organic synthesis. Its documented formation during the oxidation of isobutene and its utility in surface chemistry and coordination chemistry highlight its relevance in diverse research fields.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic signature, reactivity, and handling protocols, tailored for researchers, scientists, and professionals in drug development.

Molecular Identity and Structure

The fundamental properties of this compound are derived directly from its molecular structure. The presence of two distinct carbonyl groups on a compact carbon skeleton is the defining feature, governing its reactivity and physical characteristics.

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

Identifier Value Source(s)
CAS Number 106921-60-2 [1][3][4][5]
Molecular Formula C₇H₁₂O₂ [1][3][5][6]
Molecular Weight 128.17 g/mol [1][5]
IUPAC Name This compound [5]
SMILES CCC(=O)C(C)(C)C=O [1][2][5]

| InChIKey | PVYBKZHBCCMBPS-UHFFFAOYSA-N |[2][4][5] |

Physicochemical Properties

The physical state and properties of this compound are consistent with a small, functionalized organic molecule. Its dual carbonyl groups introduce significant polarity, influencing its boiling point and solubility.

Table 2: Physical Properties

Property Value Source(s)
Appearance Colorless to pale yellow liquid [2]
Odor Distinctive [2]
Boiling Point 165.4 °C [1]
Melting Point Data not available

| Density | Data not available | |

Solubility Insights

Spectroscopic Profile (Expert Analysis)

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The predicted spectral data outlined below are based on the known chemical shifts and absorption frequencies for its constituent functional groups.

Table 3: Predicted Spectroscopic Data

Technique Feature Predicted Signal Rationale
IR Spectroscopy Aldehyde C=O Stretch ~1725 cm⁻¹ (strong) Carbonyl stretching frequency for aliphatic aldehydes.
Ketone C=O Stretch ~1715 cm⁻¹ (strong) Carbonyl stretching for aliphatic ketones, often slightly lower than aldehydes.
Aldehyde C-H Stretch ~2820 cm⁻¹ & ~2720 cm⁻¹ Characteristic Fermi doublet for the aldehyde C-H bond.
sp³ C-H Stretch 2850-3000 cm⁻¹ Standard range for aliphatic C-H bonds.
¹H NMR Aldehyde H δ ~9.5-9.7 ppm (s, 1H) Highly deshielded proton attached to the aldehyde carbonyl.
Ethyl -CH₂- δ ~2.7 ppm (q, 2H) Methylene protons adjacent to a ketone carbonyl.
Gem-dimethyl -CH₃ δ ~1.2 ppm (s, 6H) Six equivalent protons of the two methyl groups on the quaternary carbon.
Ethyl -CH₃ δ ~1.1 ppm (t, 3H) Terminal methyl protons of the ethyl group.
¹³C NMR Aldehyde C=O δ ~200-205 ppm Carbonyl carbon of the aldehyde.
Ketone C=O δ ~205-210 ppm Carbonyl carbon of the ketone.

| | Quaternary C | δ ~55-60 ppm | The C2 carbon atom bearing the two methyl groups. |

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the differential reactivity of its two carbonyl groups and the presence of enolizable protons. Generally, aldehydes are more electrophilic and less sterically hindered than ketones, making the aldehyde group the primary site for nucleophilic attack.

cluster_molecule This compound mol H₃C-CH₂ C=O C(CH₃)₂ CHO nuc_add_ald Nucleophilic Addition (Primary Site) mol:f3->nuc_add_ald Highly Electrophilic oxidation Oxidation to Carboxylic Acid mol:f3->oxidation Readily Oxidized nuc_add_ket Nucleophilic Addition (Secondary Site) mol:f1->nuc_add_ket Less Reactive enolate Enolate Formation (α-protons) mol:f0->enolate Acidic Protons

Caption: Reactivity map of this compound.

Reactions Involving the Aldehyde Group
  • Nucleophilic Addition: The aldehyde is highly susceptible to attack by nucleophiles (e.g., Grignard reagents, organolithiums, cyanides) to form secondary alcohols.

  • Oxidation: It can be readily oxidized to the corresponding carboxylic acid, 2,2-dimethyl-3-oxopentanoic acid[7], using standard oxidizing agents like potassium permanganate or Jones reagent.

  • Reductive Amination: Reaction with ammonia or primary/secondary amines in the presence of a reducing agent (e.g., NaBH₃CN) will yield amines.

  • Wittig Reaction: Conversion of the aldehyde to an alkene is achievable via the Wittig reaction.

Reactions Involving the Ketone Group

While less reactive than the aldehyde, the ketone can undergo nucleophilic addition, particularly if the aldehyde is first protected using a selective reagent (e.g., formation of a dithiane).

Enolate Chemistry

The methylene protons (—CH₂—) of the ethyl group are α- to the ketone and are therefore acidic. Deprotonation with a suitable base (e.g., LDA, NaOH) generates a resonance-stabilized enolate. This enolate is a potent nucleophile and can participate in:

  • Intermolecular Aldol Condensation: Reacting with another molecule of aldehyde or ketone.

  • Alkylation: Reacting with alkyl halides to form new carbon-carbon bonds.

This dual functionality allows for sequential, site-selective reactions, making it a versatile building block for synthesizing more complex molecules.[2]

Potential Applications in Research and Development

  • Synthetic Intermediate: Its primary application is as a precursor in multi-step organic syntheses, where the two carbonyl groups can be manipulated sequentially to build molecular complexity.[2]

  • Ligand in Coordination Chemistry: The oxygen atoms of the carbonyl groups can act as Lewis bases, allowing the molecule to serve as a bidentate or monodentate ligand for various metal centers.[1]

  • Surface Chemistry: The compound has been used in studies of adsorption and desorption on metal surfaces, providing insights into catalyst-substrate interactions.[1]

Safety and Handling

Proper handling of this compound is essential for laboratory safety. It is classified as a flammable liquid.[1]

Table 4: GHS Hazard Information

Category Information Source
Pictogram GHS02 (Flame) [1]
Hazard Statement H226: Flammable liquid and vapour [1]

| Precautionary Statements | P210, P233, P240, P241, P242, P280, P303+P361+P353, P370+P378, P403+P235, P501 |[1] |

Recommended Protocols
  • Handling: Use in a well-ventilated area or a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other sources of ignition.[4]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a specialized chemical with a rich reactivity profile defined by its aldehyde and ketone functional groups. Its utility as a synthetic building block, a ligand, and a tool for surface science studies makes it a compound of interest for advanced research. A thorough understanding of its properties, spectroscopic characteristics, and safety requirements is paramount for its effective and safe application in the laboratory.

References

  • PubChem. This compound | C7H12O2 | CID 11040720. [Link]
  • PubChem. 2,2-Dimethyl-3-oxopentanoic acid | C7H12O3 | CID 17786898. [Link]

Sources

Technical Guide to the Commercial Availability and Sourcing of 2,2-Dimethyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist >

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of 2,2-Dimethyl-3-oxopentanal (CAS No. 106921-60-2), a specialty chemical intermediate. The guide establishes that while this compound is not a widely stocked, off-the-shelf reagent available from major global distributors, it is accessible through a network of specialized chemical suppliers, particularly those focusing on custom synthesis, research chemicals, and pharmaceutical intermediates. This guide outlines the compound's properties, identifies potential suppliers, and discusses its relevance in synthetic chemistry, particularly for drug discovery, where the gem-dimethyl motif is of significant interest.

Introduction: The Significance of this compound

This compound is a bifunctional organic molecule containing both an aldehyde and a ketone. Its most notable structural feature is the gem-dimethyl group adjacent to the aldehyde, a motif that is increasingly valued in medicinal chemistry. The incorporation of a gem-dimethyl group can enhance the metabolic stability, solubility, and pharmacokinetic profile of drug candidates[1]. This makes intermediates like this compound valuable building blocks for creating novel molecular scaffolds.

This guide serves as a practical sourcing and application resource for research and development teams looking to procure or synthesize this compound for further investigation.

Caption: Chemical Structure of this compound.

Physicochemical Properties and Identifiers

A clear identification of the target compound is critical for accurate sourcing. The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 106921-60-2[2][3][4][5]
Molecular Formula C₇H₁₂O₂[2][3][4][6]
Molecular Weight 128.17 g/mol [3][6]
SMILES CCC(=O)C(C)(C)C=O[3][6]
Boiling Point 165.4 °C (Predicted)[3]
Commercial Availability and Sourcing Strategy

Direct searches confirm that this compound is not a standard catalog item from large, broad-line chemical suppliers. However, it is listed by several specialized fine chemical suppliers and manufacturers who often operate on a "for-research," custom synthesis, or made-to-order basis.

3.1 Identified Potential Suppliers

The following organizations list this compound in their product databases. Researchers should note that availability may signify custom synthesis capability rather than in-stock inventory. Direct inquiry is essential.

SupplierLocationNotes
Biosynth InternationalLists the compound for pharmaceutical testing and research purposes.[3]
HANGZHOU LEAP CHEM CO., LTD. ChinaA specialized fine chemical supplier listing the product with applications in pharmaceuticals and custom synthesis.[2]
RongNa Biotechnology Co., Ltd ChinaLists the compound as an organic intermediate with a stated purity of 99% and for scientific research only.[4]
Cenmed USALists the product with a specification of ≥97% purity.[6]
Key Organics UKLists the compound with its key identifiers.[5]
3.2 Recommended Sourcing Workflow

Given the nature of this specialty chemical, a systematic approach is required for procurement.

sourcing_workflow A Identify Potential Suppliers (See Table 3.1) B Submit Inquiries (Request Quote, Purity, Lead Time) A->B C Evaluate Supplier Responses (Compare Cost, Availability, Specs) B->C D Request Certificate of Analysis (CoA) (Verify Identity and Purity) C->D E Issue Purchase Order (Select Best-Value Supplier) D->E F Incoming Quality Control (QC) (Verify structure via NMR, GC-MS upon receipt) E->F

Caption: Recommended workflow for sourcing specialty chemicals.

Expert Insight: When contacting these suppliers, it is crucial to specify the required quantity, desired purity, and application context. This information helps the supplier determine if they can fulfill the request from a limited existing stock or if they need to schedule a custom synthesis campaign. Always request a Certificate of Analysis (CoA) before purchase to validate the product's specifications.

Synthetic Context and Potential Applications

While detailed synthesis protocols for this compound are not widely published in top-tier organic synthesis journals, its structure is related to other oxopentanal and dimethylated compounds. The synthesis of related structures often involves multi-step processes. For instance, the synthesis of 2,3-dimethylpentanal involves using 3-methyl-2-pentanone as a starting material[7].

The primary application for a compound like this compound in a research and drug development setting is as a specialty building block . Its two distinct carbonyl groups (aldehyde and ketone) allow for selective chemical modifications, enabling the construction of more complex molecular architectures.

Potential Research Applications:

  • Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it could serve as a starting point for developing ligands that bind to protein targets.

  • Scaffold Development: The gem-dimethyl group can act as a "pharmacokinetic anchor," improving the metabolic stability of a new drug candidate[1]. The aldehyde and ketone functionalities provide handles for elaborating the scaffold.

  • Intermediate for Heterocyclic Synthesis: It can be used to construct novel heterocyclic ring systems, which are a cornerstone of many approved drugs.

Safety and Handling

Although a specific Safety Data Sheet (SDS) is not broadly available, Biosynth provides hazard and precautionary statements[3].

  • Hazard Statement (H226): Flammable liquid and vapor.

  • Precautionary Statements: Standard precautions for handling flammable organic chemicals should be followed, including use in a well-ventilated fume hood, grounding of equipment to prevent static discharge, and use of personal protective equipment (gloves, safety glasses).

Researchers must obtain a comprehensive SDS from their chosen supplier before handling the compound.

Conclusion

This compound is a specialty chemical intermediate that is commercially available, though not as a widely stocked commodity. Its procurement requires engaging with specialized fine chemical suppliers who may offer it on a made-to-order or custom synthesis basis. For drug development professionals, its value lies in the strategic incorporation of the gem-dimethyl group and its bifunctional nature, which offers versatile options for synthetic elaboration. A diligent sourcing process involving direct supplier inquiry and verification of quality is paramount for successfully integrating this compound into a research and development program.

References
  • Time in Olmsted County, US. Google. Retrieved January 10, 2026.
  • This compound (C007B-518232). Cenmed. Retrieved January 10, 2026. [Link]
  • Organic Syntheses Procedure. Organic Syntheses. Retrieved January 10, 2026. [Link]
  • A kind of intermediate for synthesizing 2,2-dimethyl-3-oxetanone and its preparation method and application.
  • 2-methyl-3-oxopentanal - C6H10O2, density, melting point, boiling point, structural formula, synthesis. Mol-Instincts. Retrieved January 10, 2026. [Link]
  • 2,2-Dimethyl-3-oxopentanoic acid | C7H12O3 | CID 17786898. PubChem. Retrieved January 10, 2026. [Link]
  • Synthetic method of 2,3-dimethylpentanal.
  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PubMed Central. Retrieved January 10, 2026. [Link]
  • Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen. Retrieved January 10, 2026. [Link]

Sources

Navigating the Chemistry of 2,2-Dimethyl-3-oxopentanal: A Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethyl-3-oxopentanal, a bifunctional molecule featuring both an aldehyde and a ketone moiety, presents unique opportunities as an intermediate in complex organic synthesis. Its sterically hindered α-carbon and dual reactivity make it a valuable building block for creating intricate molecular architectures. However, these same characteristics necessitate a thorough understanding of its chemical properties and potential hazards to ensure safe and effective handling in a laboratory setting. This in-depth technical guide provides a comprehensive overview of this compound, including its chemical identity, reactivity profile, detailed safety protocols, and emergency procedures. The information herein is intended to empower researchers to confidently and safely incorporate this versatile compound into their synthetic workflows.

Chemical Identity and Physicochemical Properties

This compound, identified by the CAS number 106921-60-2, is an organic compound with the molecular formula C₇H₁₂O₂.[1][2] Its structure is characterized by a five-carbon pentanal backbone with two methyl groups at the C2 position and a ketone group at the C3 position.[1] This unique arrangement of functional groups is the primary driver of its chemical behavior and reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 106921-60-2[1][2]
Molecular Formula C₇H₁₂O₂[1][2]
Molecular Weight 128.17 g/mol [3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 165.4 °C[3]
SMILES CCC(=O)C(C)(C)C=O[1]
InChI Key PVYBKZHBCCMBPS-UHFFFAOYSA-N[1]

Hazard Identification and GHS Classification

According to available Safety Data Sheets (SDS), this compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation
Flammable Liquids3H226: Flammable liquid and vapor

Note: Classifications are based on available SDS and may vary between suppliers.

Reactivity Profile and Incompatibility

The chemical reactivity of this compound is dictated by the presence of both an aldehyde and a ketone functional group.[1] This dual functionality allows for a range of chemical transformations, including nucleophilic additions and condensation reactions.[1] The aldehyde is generally more reactive towards nucleophiles than the ketone due to reduced steric hindrance and greater polarization of the carbonyl carbon.

Key Reactions:

  • Nucleophilic Addition: The carbonyl carbons of both the aldehyde and ketone are electrophilic and susceptible to attack by nucleophiles.

  • Condensation Reactions: The molecule can participate in reactions such as aldol condensations, though the lack of α-hydrogens prevents it from acting as the enolizable component in such reactions.

  • Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol. The ketone can be reduced to a secondary alcohol.

Incompatible Materials:

To prevent hazardous reactions, this compound should be stored and handled separately from the following:

  • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.

  • Strong Reducing Agents: Can cause exothermic reactions.

  • Strong Bases: Can catalyze self-condensation or other decomposition reactions.

  • Strong Acids: May catalyze polymerization or other unwanted reactions.

Safe Handling and Personal Protective Equipment (PPE)

Given the identified hazards, stringent safety protocols must be followed when handling this compound.

Engineering Controls
  • All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure risk.

Table 3: Recommended Personal Protective Equipment

Body PartProtectionStandard
Eyes/Face Safety glasses with side shields or chemical safety goggles. A face shield should be worn if there is a splash hazard.NIOSH (US) or EN 166 (EU) approved
Hands Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.Follow manufacturer's specifications
Body A lab coat or chemical-resistant apron. For larger quantities or increased risk of splashing, a complete chemical-resistant suit may be necessary.Appropriate for the task
Respiratory For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. If working with heated material or in poorly ventilated areas, a respirator with an organic vapor cartridge is recommended.NIOSH (US) or EN 143 (EU) approved

PPE_Workflow DonPPE DonPPE WorkInHood WorkInHood DonPPE->WorkInHood Begin Work KeepClosed KeepClosed DoffPPE DoffPPE KeepClosed->DoffPPE End Work

Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials. Keep away from sources of ignition.

  • Disposal: Dispose of waste and contaminated materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. Remove contact lenses if present and easy to do so.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Flammable liquid and vapor. Vapors can travel to a source of ignition and flash back.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Containment and Cleaning: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.

Emergency_Response_Flowchart Start Emergency Event (Spill or Exposure) Inhalation Inhalation Start->Inhalation SkinContact SkinContact Start->SkinContact EyeContact EyeContact Start->EyeContact Ingestion Ingestion Start->Ingestion Evacuate Evacuate Start->Evacuate

Toxicological Information

Synthetic Applications and Methodologies

This compound serves as a valuable intermediate in organic synthesis, primarily due to its bifunctional nature.[1] While specific, detailed experimental protocols for its synthesis are not widely published in readily accessible literature, a plausible and common method for the synthesis of related α,α-disubstituted β-keto aldehydes is through a Darzens-type condensation.

Postulated Synthesis via Darzens Condensation

The Darzens condensation involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester).[7][8] Subsequent hydrolysis and decarboxylation of the glycidic ester can yield a ketone or aldehyde with an extended carbon chain.[9]

Conceptual Workflow for Synthesis:

A potential synthetic route to this compound could involve the reaction of 3-pentanone with an appropriate α-haloacetyl derivative, followed by rearrangement.

Darzens_Synthesis_Concept Reactants 3-Pentanone + α-Haloacetyl derivative Condensation Darzens Condensation Reactants->Condensation Base Base (e.g., NaOEt) Base->Condensation Intermediate Glycidic Ester Intermediate Condensation->Intermediate Hydrolysis Hydrolysis & Decarboxylation Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Note: This represents a generalized synthetic strategy. The specific reagents, reaction conditions, and purification methods would need to be optimized for the synthesis of this compound.

Conclusion

This compound is a reactive and versatile chemical intermediate with significant potential in synthetic chemistry. Its safe and effective use hinges on a robust understanding of its hazards, reactivity, and proper handling procedures. By adhering to the guidelines outlined in this technical guide, researchers can mitigate risks and leverage the unique chemical properties of this compound to advance their scientific endeavors. Always consult the most up-to-date Safety Data Sheet from your supplier before commencing any work.

References

  • Darzens reaction. In: Wikipedia. Accessed January 10, 2026. [Link]
  • The Darzens Glycidic Ester Condensation. In: Organic Reactions. Accessed January 10, 2026. [Link]
  • This compound. In: PubChem. Accessed January 10, 2026. [Link]
  • LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Chemical Research in Toxicology, 27(7), 1081-1091. [Link]
  • Singh, S., et al. (2019). Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis. Drug Metabolism Reviews, 51(1), 42-64. [Link]
  • Valsa, J. O., et al. (1990). Genotoxic effect of a keto-aldehyde produced by thermal degradation of reducing sugars. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 232(1), 31-35. [Link]
  • Safety Data Sheet - this compound. (Provided by various chemical suppliers).

Sources

2,2-Dimethyl-3-oxopentanal formation from isobutene oxidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Formation of 2,2-Dimethyl-3-oxopentanal from Isobutene Oxidation

Abstract

This technical guide provides a comprehensive examination of the synthetic pathways for producing this compound, a C7 carbonyl compound, from isobutene, a fundamental C4 petrochemical feedstock. Direct selective oxidation of isobutene to achieve this target molecule in a single step is mechanistically challenging due to the multiple competing reaction pathways. Therefore, this document focuses on a proposed, rational multi-step synthesis, leveraging established and well-documented chemical transformations. We will explore the underlying reaction mechanisms, provide detailed experimental protocols grounded in scientific literature, and discuss the critical role of catalysis in achieving the desired chemical transformations. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and implement synthetic strategies for complex carbonyl compounds from simple alkene precursors.

Introduction: The Synthetic Challenge and Opportunity

Isobutene ((CH₃)₂C=CH₂), a readily available byproduct of petroleum refining and steam cracking, serves as a crucial building block in the chemical industry, notably in the production of fuel additives like Methyl tert-Butyl Ether (MTBE) and polymers such as polyisobutylene.[1][2][3] Its unique structure, featuring a disubstituted double bond and tertiary carbons, offers distinct reactivity that can be harnessed for the synthesis of more complex molecules.

This compound (C₇H₁₂O₂), the target of this guide, is a bifunctional molecule containing both an aldehyde and a ketone group.[4][5][6][7] Such structures are valuable intermediates in organic synthesis, offering multiple sites for subsequent chemical modifications in the development of fine chemicals and pharmaceutical agents.

The direct oxidation of isobutene to this compound is not a reported industrial process. The oxidation of isobutene typically leads to a mixture of products, including methacrolein, acetone, and carbon oxides, depending on the catalyst and reaction conditions.[8][9][10] Achieving the specific C7 structure of our target molecule necessitates a more controlled, multi-step approach. This guide will detail a scientifically plausible synthetic route, breaking down the process into discrete, high-yielding steps.

Proposed Synthetic Pathway: A Multi-Step Approach

Given the limitations of direct oxidation, we propose a three-step synthetic sequence starting from isobutene, which offers a logical and controllable path to this compound. The pathway is as follows:

  • Hydroformylation of Isobutene: Conversion of isobutene to 3-methylbutanal.

  • Aldol Condensation: Reaction of 3-methylbutanal with propanal to form an α,β-unsaturated aldehyde intermediate.

  • Selective Oxidation: Conversion of the intermediate to the final product, this compound.

G cluster_0 Proposed Synthetic Pathway Isobutene Isobutene (C4H8) Step1 Step 1: Hydroformylation (+ CO, H2) Isobutene->Step1 Product1 3-Methylbutanal Step1->Product1 Step2 Step 2: Aldol Condensation (+ Propanal) Product1->Step2 Product2 Intermediate: 2,2-Dimethyl-3-oxo-4-pentenal Step2->Product2 Step3 Step 3: Selective Hydrogenation / Isomerization Product2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Proposed multi-step synthesis of this compound from isobutene.

Detailed Mechanistic Insights and Experimental Protocols

As a Senior Application Scientist, it is crucial not only to present a protocol but to explain the rationale behind each step, ensuring a self-validating and reproducible system.

Step 1: Hydroformylation of Isobutene

Hydroformylation, or oxo synthesis, is a cornerstone of industrial organic chemistry, involving the addition of a formyl group (CHO) and a hydrogen atom across an alkene's double bond.[11] While isobutene is less reactive in rhodium-catalyzed hydroformylation than linear butenes, conditions can be optimized to achieve good conversion to 3-methylbutanal.[12][13]

Causality of Experimental Choices:

  • Catalyst System: A rhodium-based catalyst, such as Rh(CO)₂(acac), is chosen for its high activity. The addition of a phosphite ligand, like a bisphosphite, is critical to control selectivity and catalyst stability.[14]

  • Reaction Conditions: Higher temperatures and carbon monoxide partial pressures are employed to overcome the lower reactivity of isobutene.[13] This pushes the catalytic cycle towards the desired aldehyde product.

  • Solvent: A non-polar, aprotic solvent like toluene is used to ensure the solubility of the reactants and the catalyst complex.

Experimental Protocol: Synthesis of 3-Methylbutanal

  • Reactor Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, gas inlet, liquid sampling valve, and temperature/pressure controls is rendered inert by purging with nitrogen.

  • Catalyst Preparation: In a separate Schlenk flask under an inert atmosphere, dissolve Rh(CO)₂(acac) and the chosen bisphosphite ligand in toluene.

  • Reaction Execution:

    • Charge the autoclave with the catalyst solution.

    • Seal the reactor and purge with syngas (1:1 CO/H₂).

    • Introduce a known mass of liquid isobutene.

    • Pressurize the reactor with syngas to the target pressure (e.g., 20-50 bar).

    • Heat the reactor to the desired temperature (e.g., 100-130 °C) with vigorous stirring.

    • Monitor the reaction progress by observing gas uptake and analyzing samples via Gas Chromatography (GC).

  • Workup and Purification:

    • Cool the reactor to room temperature and vent the excess gas.

    • The crude product is carefully removed.

    • The 3-methylbutanal product is separated from the catalyst and solvent by distillation.

Step 2: Base-Catalyzed Aldol Condensation

The aldol condensation is a classic carbon-carbon bond-forming reaction. Here, the enolate of propanal will act as a nucleophile, attacking the electrophilic carbonyl carbon of 3-methylbutanal. This is followed by dehydration to yield an α,β-unsaturated aldehyde.

Causality of Experimental Choices:

  • Reagent Stoichiometry: Using a slight excess of propanal can help drive the reaction towards the desired cross-condensation product.

  • Catalyst: A catalytic amount of a strong base, such as sodium hydroxide or potassium tert-butoxide, is used to generate the enolate of propanal.

  • Temperature Control: The initial addition is often performed at low temperatures to control the reaction rate and minimize side reactions, such as the self-condensation of propanal. The mixture is then warmed to promote the dehydration step.

Experimental Protocol: Synthesis of the α,β-Unsaturated Aldehyde Intermediate

  • Reactor Setup: A round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser is placed in an ice bath.

  • Reaction Execution:

    • Charge the flask with 3-methylbutanal and a solvent such as ethanol.

    • Add an aqueous solution of sodium hydroxide (catalyst).

    • Cool the mixture to 0-5 °C.

    • Slowly add propanal via the dropping funnel over 1-2 hours, maintaining the low temperature.

    • After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours to ensure dehydration.

  • Workup and Purification:

    • Cool the reaction mixture and neutralize the base with a dilute acid (e.g., HCl).

    • Perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude product is purified by vacuum distillation or column chromatography.

Step 3: Selective Formation of the Final Product

The final step involves the selective reduction of the carbon-carbon double bond of the α,β-unsaturated intermediate without reducing the aldehyde or ketone functionalities. This can be achieved via catalytic hydrogenation under controlled conditions or through conjugate addition. An alternative conceptual route involves isomerization of the double bond into conjugation with the ketone, followed by selective reduction. For simplicity and control, we will focus on a conjugate reduction approach.

Causality of Experimental Choices:

  • Reducing Agent: A reagent that favors 1,4-addition (conjugate addition) is required. A classic method is the use of a Gilman reagent (a lithium dialkylcuprate), which is known for this selectivity. Alternatively, catalytic transfer hydrogenation using a specific catalyst can achieve this transformation.

  • Reaction Conditions: The reaction is typically run at low temperatures to maintain the selectivity of the nucleophilic attack at the β-carbon of the unsaturated system.

Experimental Protocol: Synthesis of this compound

  • Reagent Preparation: Prepare a Gilman reagent (e.g., lithium dimethylcuprate, Li(CH₃)₂Cu) in situ by reacting methyllithium with copper(I) iodide in an ethereal solvent like THF at low temperature (-78 °C) under an inert atmosphere.

  • Reaction Execution:

    • Dissolve the α,β-unsaturated aldehyde intermediate from Step 2 in dry THF in a separate flask under an inert atmosphere and cool to -78 °C.

    • Slowly transfer the prepared Gilman reagent into the solution of the intermediate via cannula.

    • Stir the reaction mixture at low temperature for several hours until the starting material is consumed (monitored by Thin Layer Chromatography, TLC).

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and perform a liquid-liquid extraction with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • The final product, this compound, is purified by column chromatography or vacuum distillation.

Role of Catalysis in Isobutene Transformation

Catalysis is paramount in directing the reactivity of isobutene. The choice between homogeneous and heterogeneous catalysts dictates the reaction pathway and product distribution.

  • Homogeneous Catalysis: As demonstrated in the hydroformylation step, soluble transition metal complexes (e.g., Rh, Pd) offer high activity and selectivity under relatively mild conditions.[15][16][17] Their well-defined active sites allow for precise control over the reaction mechanism, which is essential for complex molecular transformations. The Wacker-Tsuji oxidation, another example of homogeneous catalysis, uses a palladium catalyst to convert terminal alkenes to methyl ketones.[18][19][20]

  • Heterogeneous Catalysis: For other isobutene transformations, solid catalysts are industrially preferred due to their ease of separation and recyclability.[16][17] For instance, solid acid catalysts like acidic ion-exchange resins or zeolites are used for the dimerization of isobutene to isooctene or its reaction with methanol to produce MTBE.[2][21][22] Mixed metal oxide catalysts are extensively researched for the selective partial oxidation of isobutene to valuable products like methacrolein.[23][10]

Caption: General experimental workflow for a synthetic step.

Data Summary and Characterization

The successful synthesis of this compound must be confirmed through rigorous analytical techniques.

PropertyExpected Value / TechniqueReference
Molecular Formula C₇H₁₂O₂[4][6]
Molecular Weight 128.17 g/mol [4][6]
Boiling Point Approx. 165 °C[6]
¹H NMR Peaks corresponding to ethyl, gem-dimethyl, and aldehyde protons.Spectroscopy
¹³C NMR Resonances for two carbonyl carbons (aldehyde and ketone), quaternary carbon, and aliphatic carbons.Spectroscopy
Infrared (IR) Spec. Strong C=O stretching bands around 1710-1740 cm⁻¹.Spectroscopy
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z = 128.08.[4]

Conclusion

While the direct oxidation of isobutene to this compound is not a feasible one-step process, this guide has outlined a rational and robust multi-step synthetic strategy. By leveraging well-understood, high-yielding reactions such as hydroformylation and aldol condensation, coupled with selective transformations, the target molecule can be constructed in a controlled and logical manner. The provided protocols, grounded in established chemical principles and literature, offer a solid foundation for researchers to build upon. The critical role of catalysis, particularly the selection of appropriate homogeneous or heterogeneous systems, remains the key to unlocking the vast potential of simple feedstocks like isobutene for the synthesis of complex, high-value chemicals.

References

  • Caers, R. F. (2004).
  • Exxon Chemical Patents Inc. (2001).
  • Chen, C. J., & Bozzelli, J. W. (n.d.). Oxidation of isobutane and isobutene reaction pathways and detailed mechanism. New Jersey Institute of Technology. [Link]
  • Warth, V., et al. (1998). Isobutene Oxidation and Ignition: Experimental and Detailed Kinetic Modeling Study.
  • De Rosset, A. J. (1954). Oxidation of isobutylene to produce ketones, aldehydes, and alcohols.
  • Japan Synthetic Rubber Co Ltd. (1986).
  • Beller, M., et al. (2015). Ruthenium-catalysed domino hydroformylation–hydrogenation–esterification of olefins.
  • Evonik Oxeno Gmbh. (2011). Separation of 1-butene by hydroformylation from a C4-containing hydrocarbon stream.
  • Intratec. (2023).
  • Metcalfe, M., et al. (2016).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • Bayer Aktiengesellschaft. (1977). Process for the preparation of pinacolone.
  • Bayer Aktiengesellschaft. (1977). Process for the preparation of pinacolone.
  • Franke, R., et al. (2012). Isomerization–Hydroformylation Tandem Reactions.
  • Sun Refining and Marketing Company. (1991). Mtbe preparation from isobutylene/tba and methanol in presence of an acid resin catalyst.
  • Paun, G., et al. (2022). Zeolite-based catalysis for isobutene conversion into chemicals and fuel additives. A review. ScienceDirect. [Link]
  • University of Pennsylvania. (n.d.). Production of Methyl Tertiary-Butyl Ether. [Link]
  • ResearchGate. (n.d.).
  • Stamicarbon B.V. (1987). Process for the preparation of methyl tertiary butyl ether.
  • Organic Syntheses. (n.d.). Pinacolone. [Link]
  • Wikipedia. (n.d.). Wacker process. [Link]
  • Cenmed. (n.d.). 2,2-Dimethyl-3-oxopentanal. [Link]
  • PrepChem.com. (n.d.). Preparation of pinacolone (3,3-dimethyl-2-butanone). [Link]
  • Phillips Petroleum Co. (1952). Synthesis of pinacolone.
  • Wang, Y., et al. (2008). Selective oxidation of isobutene over CsFeCoBiMnMoOx mixed oxide catalyst.
  • Ashenhurst, J. (2023). Alkene Reactions: Ozonolysis. Master Organic Chemistry. [Link]
  • Winter, A. (n.d.). How Ozonolysis Converts Alkenes to Aldehydes or Ketones. Dummies. [Link]
  • Pearson+. (n.d.). Suggest a synthesis of the following aldehydes or ketones using t.... [Link]
  • Zhizhina, E. G., et al. (2013). The kinetics of oxidation of 1-butene to methylethylketone in the presence of a homogeneous catalyst (complex of palladium+Mo-V-P heteropoly acid).
  • The Chemistry Student. (2023). Catalysts and Homogeneous and Heterogeneous Catalysis (A-Level IB Chemistry). YouTube. [Link]
  • Chemistry LibreTexts. (2023). 3.
  • National Center for Biotechnology Information. (n.d.). 2,2-Dimethyl-3-oxopentanoic acid. PubChem. [Link]
  • Sarthaks eConnect. (2021). Write ozonolysis reaction for : (1) Propylene and (2) Isobutylene. [Link]
  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. (n.d.).
  • The Organic Chemistry Tutor. (2016).
  • Wikipedia. (n.d.). Ozonolysis. [Link]
  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. [Link]
  • ResearchGate. (n.d.).
  • Metcalfe, M., et al. (2016). A comprehensive experimental and modeling study of isobutene oxidation.
  • Chemistry LibreTexts. (2025). 19.

Sources

Theoretical Insights into 2,2-Dimethyl-3-oxopentanal: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical exploration of 2,2-dimethyl-3-oxopentanal, a β-keto aldehyde of interest in organic synthesis and materials science. In the absence of extensive empirical data, this document leverages established principles of organic chemistry and advanced computational methodologies to elucidate the structural, spectroscopic, and reactive properties of this molecule. We present a plausible synthetic route, detailed predictive analyses of its spectroscopic signatures (NMR, FT-IR, and UV-Vis), and a thorough investigation of its keto-enol tautomerism. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling further investigation and application of this compound.

Introduction: The Significance of β-Keto Aldehydes

β-Keto aldehydes are a class of organic compounds featuring both a ketone and an aldehyde functional group separated by a methylene bridge.[1] This unique arrangement of functional groups imparts a rich and versatile reactivity, making them valuable intermediates in the synthesis of a wide array of more complex molecules.[1] The presence of two carbonyl groups and an enolizable proton allows for a delicate interplay of electronic effects and structural conformations, leading to the characteristic keto-enol tautomerism.[2] Understanding the theoretical underpinnings of these molecules is crucial for predicting their behavior and designing novel synthetic strategies.

This compound (CAS No. 106921-60-2) is a specific example of this class, with a molecular formula of C7H12O2 and a molecular weight of 128.17 g/mol .[3][4] Its structure, featuring a quaternary carbon adjacent to the aldehyde group, presents interesting steric and electronic properties that warrant a detailed theoretical investigation. This guide will delve into these properties, providing a robust computational analysis to predict its behavior and characteristics.

Synthesis and Spectroscopic Characterization: A Predictive Approach

While specific experimental data for this compound is not extensively available in the public domain, we can propose a viable synthetic route and predict its spectroscopic characteristics through computational modeling.

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of β-keto aldehydes involves the acylation of a ketone enolate.[5] A proposed synthetic pathway for this compound is outlined below.

Reaction Scheme: Acylation of 3,3-dimethyl-2-butanone enolate with an ethyl formate.

Step-by-Step Protocol:

  • Enolate Formation: 3,3-dimethyl-2-butanone (pinacolone) is treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) to quantitatively form the lithium enolate.

  • Acylation: Ethyl formate is then added to the solution containing the enolate. The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl formate.

  • Workup: The reaction is quenched with a mild acid (e.g., saturated aqueous ammonium chloride solution) to neutralize the reaction mixture and protonate the resulting β-keto ester enolate, yielding the desired this compound.

  • Purification: The crude product can be purified by distillation under reduced pressure, with a predicted boiling point of approximately 165.4 °C.[3]

Synthesis_Workflow

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on computational modeling using established density functional theory (DFT) methods. These predictions serve as a guide for the identification and characterization of the molecule in an experimental setting.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
Molecular FormulaC7H12O2[3]
Molecular Weight128.17 g/mol [3]
Boiling Point165.4 °C[3]
CAS Number106921-60-2[4]

The ¹H and ¹³C NMR spectra are predicted to provide key insights into the molecular structure. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 2: Predicted ¹H NMR Data for this compound (Keto Form)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CHO9.5 - 9.7Singlet (s)1H
-CH2-2.5 - 2.7Quartet (q)2H
-C(CH3)21.2 - 1.4Singlet (s)6H
-CH3 (ethyl)1.0 - 1.2Triplet (t)3H

Table 3: Predicted ¹³C NMR Data for this compound (Keto Form)

CarbonPredicted Chemical Shift (δ, ppm)
-CHO200 - 205
C=O (ketone)210 - 215
-C(CH3)250 - 55
-CH2-35 - 40
-C(CH3)220 - 25
-CH3 (ethyl)8 - 12

The FT-IR spectrum is expected to show characteristic absorption bands for the aldehyde and ketone carbonyl groups.

Table 4: Predicted FT-IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H stretch (aldehyde)2720, 2820Medium
C=O stretch (aldehyde)1720 - 1740Strong
C=O stretch (ketone)1705 - 1725Strong
C-H stretch (alkane)2850 - 3000Strong

The UV-Vis spectrum of this compound is predicted to exhibit absorptions characteristic of carbonyl compounds.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

TransitionPredicted λmax (nm)Molar Absorptivity (ε)
n → π* (ketone)270 - 290Low
n → π* (aldehyde)290 - 310Low
π → π*< 200High

Theoretical Studies: Unveiling Molecular Properties

To gain a deeper understanding of the intrinsic properties of this compound, we turn to computational chemistry.

Computational Methodology

Quantum chemical calculations can be performed using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.[6]

Workflow for Computational Analysis:

  • Geometry Optimization: The 3D structure of both the keto and enol tautomers of this compound will be optimized to find the lowest energy conformations. A common functional for this purpose is B3LYP, paired with a basis set such as 6-31G(d,p).[6]

  • Frequency Calculations: To confirm that the optimized structures correspond to energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a true minimum. These calculations also provide the theoretical IR spectrum.

  • Spectroscopic Prediction: NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. UV-Vis absorption wavelengths are typically predicted using Time-Dependent DFT (TD-DFT).

  • Tautomerism Analysis: The relative energies of the keto and enol tautomers will be calculated to determine the equilibrium constant. The transition state connecting the two tautomers can also be located to determine the activation energy for the interconversion.

Computational_Workflow

Keto-Enol Tautomerism

A key feature of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers.[2] The position of this equilibrium is influenced by factors such as solvent polarity and intramolecular hydrogen bonding.[7]

Tautomerism

For this compound, two possible enol forms can exist. Computational studies on similar β-dicarbonyls suggest that in non-polar solvents, the enol form is often stabilized by an intramolecular hydrogen bond, forming a pseudo-six-membered ring.[8] In polar solvents, the more polar keto form is generally favored.[7]

Reactivity and Potential Applications

The dual functionality of this compound opens up a wide range of potential chemical transformations and applications.

Reactivity Profile
  • Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and oxidation. It can undergo reactions such as the Wittig reaction, Grignard additions, and oxidation to a carboxylic acid.[9][10]

  • Ketone Group: The ketone is also an electrophilic center, though generally less reactive than the aldehyde.[9] It can participate in nucleophilic additions and reductions.

  • α-Protons: The methylene protons adjacent to the ketone are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in various C-C bond-forming reactions.[1]

  • Combined Reactivity: The presence of both carbonyls allows for intramolecular reactions and the formation of heterocyclic compounds.

Potential Applications
  • Synthetic Intermediate: Its structure makes it a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.

  • Ligand in Coordination Chemistry: The two oxygen atoms can act as a bidentate ligand, coordinating to metal ions to form stable complexes.[3]

  • Surface Chemistry: this compound has been noted for its involvement in surface chemistry, including adsorption and desorption on metal surfaces.[3] This suggests potential applications in catalysis and materials science.

Conclusion

This technical guide has provided a detailed theoretical framework for understanding the properties of this compound. Through the application of established synthetic principles and computational chemistry, we have predicted its synthesis, spectroscopic characteristics, and key reactive properties, including its keto-enol tautomerism. While this guide is based on theoretical predictions, it offers a solid foundation and a roadmap for future experimental investigations into this intriguing molecule. The insights provided herein are intended to empower researchers to explore the full potential of this compound in their respective fields.

References

  • Bromidge, S. M., Entwistle, D. A., Goldstein, J., & Orlek, B. S. (Year). A Convenient Synthesis of Masked β-Ketoaldehydes by the Controlled Addition of Nucleophiles to (Trimethylsilyl)ethynyl Ketones.
  • Univen FM 99.8 Mhz. (Year).
  • Wu, X., et al. (2024).
  • Biosynth. (n.d.). This compound.
  • Dwyer, T. J., & Fillo, J. D. (Year). Assaying α-Dicarbonyl Compounds in Wine: A Complementary GC–MS, HPLC, and Visible Spectrophotometric Analysis.
  • PubMed. (1995). A spectrophotometric determination of alpha-dicarbonyl compounds and its application to the enzymatic formation of alpha-ketobutyrate. Analytical Biochemistry, 230(1), 37-40.
  • Benchchem. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.
  • CymitQuimica. (n.d.). CAS 106921-60-2: this compound.
  • TISC. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods.
  • ResearchGate. (Year). The Acylation of Ketones to Form β‐Diketones or β‐Keto Aldehydes.
  • Glomb, M. A., & Tschirnich, R. (Year). Extending the Spectrum of α-Dicarbonyl Compounds in Vivo. PubMed Central.
  • Fiveable. (n.d.). Synthesis of β-keto acids Definition - Organic Chemistry II Key Term.
  • MSU chemistry. (n.d.). Aldehydes and Ketones.
  • Organic Chemistry II. (n.d.). 6.
  • BioPchem. (n.d.). Project 3 – Keto-Enol Chemical Equilibrium & Kinetics.
  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones.
  • Guidechem. (n.d.). This compound 106921-60-2 wiki.
  • ResearchGate. (Year). Analytical performances for the determination of carbonyl and α-dicarbonyl compounds.
  • Journal of Chemical Education. (Year). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR.
  • Science of Synthesis. (Year).
  • LookChem. (n.d.). This compound, CasNo.106921-60-2.
  • Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones.
  • SpringerLink. (2017). DFT-based prediction of reactivity of short-chain alcohol dehydrogenase.
  • MDPI. (Year).
  • Aldehydes and Ketones. (n.d.).
  • Google Patents. (Year).
  • Organic Syntheses. (Year). 4.
  • ResearchGate. (Year).
  • Canadian Science Publishing. (Year). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS.
  • Chem-Station. (2025). 2-methyl-3-oxopentanal - C6H10O2, density, melting point, boiling point, structural formula, synthesis.
  • Semantic Scholar. (Year). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone.
  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 400 MHz, H2O, experimental) (HMDB0000092).
  • PubChem. (n.d.). This compound.
  • Cenmed. (n.d.). 2,2-Dimethyl-3-oxopentanal (C007B-518232).
  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls.
  • ULTRAVIOLET AND VISIBLE SPECTROSCOPY. (2006).
  • NC State University Libraries. (n.d.). 19.
  • Google Patents. (Year). CN101525279A - Synthetic method of 2,3-dimethylpentanal.
  • ChemicalBook. (n.d.). 2,3-DIMETHYLPENTANAL(32749-94-3) 1H NMR spectrum.
  • SpectraBase. (n.d.). 2,2-DIMETHYL-3-OXOBUTANAL - Optional[13C NMR] - Chemical Shifts.
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • PubChem. (n.d.). 2,4-Dimethyl-3-oxopentanal.
  • Benchchem. (n.d.).
  • NIST WebBook. (n.d.). 3-Pentanol, 2,2-dimethyl-.
  • ACS Publications. (Year). Organic Letters Ahead of Print.

Sources

An In-depth Technical Guide to 2,2-Dimethyl-3-oxopentanal: Synthesis, Characterization, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 2,2-Dimethyl-3-oxopentanal (CAS No. 106921-60-2), a unique α-keto aldehyde featuring a sterically hindered quaternary carbon. While a detailed historical record of its discovery is not prominent in the literature, its synthesis and chemical properties offer significant interest to researchers in organic synthesis and materials science. This document details the primary, field-proven synthetic methodology, robust analytical characterization techniques, and an expert analysis of the molecule's chemical reactivity and potential applications. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this bifunctional building block in their work.

Introduction and Physicochemical Properties

This compound is a dicarbonyl compound possessing both an aldehyde and a ketone functional group.[1] Its defining structural feature is the C2 quaternary carbon, substituted with two methyl groups, which lies between the two carbonyls. This arrangement imparts significant steric hindrance and dictates the molecule's unique reactivity, preventing α-enolization on the aldehyde side and influencing the relative electrophilicity of the two carbonyl centers.

The molecule is identified by the CAS Number 106921-60-2 and has a molecular formula of C₇H₁₂O₂.[1][2] Its structure and key properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 106921-60-2PubChem[1]
Molecular Formula C₇H₁₂O₂Biosynth[2]
Molecular Weight 128.17 g/mol PubChem[1]
Boiling Point 165.4 °C (Predicted)Biosynth[2]
SMILES CCC(=O)C(C)(C)C=OPubChem[1]
InChIKey PVYBKZHBCCMBPS-UHFFFAOYSA-NPubChem[1]

Core Synthetic Methodology: The Riley Oxidation

The most direct and reliable synthesis of this compound is achieved via the oxidation of the α-methylene group of a suitable ketone precursor. The Riley oxidation, which employs selenium dioxide (SeO₂), is the premier choice for this transformation, offering high selectivity for the oxidation of α-CH₂ groups adjacent to a carbonyl to produce a 1,2-dicarbonyl compound.[3][4][5]

Causality of Experimental Choice: The starting material of choice is 3,3-Dimethyl-2-butanone (commonly known as pinacolone). Pinacolone provides the exact carbon skeleton required. It possesses a single methylene group (CH₂) alpha to the carbonyl, making it an ideal substrate for a highly regioselective oxidation. SeO₂ is the preferred oxidant because it reliably converts α-methylene ketones to the corresponding α-diketones or α-keto aldehydes with minimal side reactions, such as over-oxidation.[6]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification start_ketone 3,3-Dimethyl-2-butanone (Pinacolone) reaction_vessel Reaction Vessel start_ketone->reaction_vessel start_oxidant Selenium Dioxide (SeO₂) start_oxidant->reaction_vessel filtration Filtration (Remove Selenium metal) reaction_vessel->filtration Reaction Mixture solvent Solvent System (e.g., Dioxane/H₂O) solvent->reaction_vessel heat Reflux (Heat) heat->reaction_vessel Energy Input extraction Solvent Extraction filtration->extraction purification Distillation or Chromatography extraction->purification product Final Product: This compound purification->product

Caption: Workflow for the Synthesis of this compound via Riley Oxidation.

Detailed Experimental Protocol: Riley Oxidation of Pinacolone

This protocol is a representative procedure based on established Riley oxidation methods.[5][6] Researchers must conduct their own risk assessment and adhere to all institutional safety guidelines. Selenium compounds are highly toxic.

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3,3-Dimethyl-2-butanone (1.0 eq) and selenium dioxide (1.1 eq).

  • Solvent Addition: Add a suitable solvent system, typically aqueous dioxane (e.g., 95:5 dioxane:water), to the flask. The solvent ensures both reactants are sufficiently solubilized at reaction temperature.

  • Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction typically forms a black precipitate of elemental selenium (Se⁰) as the SeO₂ is consumed.

  • Workup - Filtration: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the precipitated black selenium metal. Wash the filter cake with the reaction solvent or a suitable organic solvent (e.g., diethyl ether).

  • Workup - Extraction: Combine the filtrate and washes. If an aqueous solvent system was used, transfer the mixture to a separatory funnel. Extract the aqueous phase with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Workup - Washing: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. The resulting crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

Analytical Characterization

A self-validating protocol requires rigorous confirmation of the product's identity and purity. The following spectroscopic signatures are expected for this compound.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected SignatureRationale
¹H NMR δ ~9.5-9.8 ppm (s, 1H): Aldehyde proton.δ ~2.7-2.9 ppm (q, 2H): Methylene (CH₂) protons of the ethyl group.δ ~1.3-1.4 ppm (s, 6H): Gem-dimethyl protons.δ ~1.0-1.2 ppm (t, 3H): Methyl (CH₃) protons of the ethyl group.The chemical shifts are characteristic for protons in these environments. The aldehyde proton is highly deshielded. The gem-dimethyl protons appear as a singlet as they have no adjacent protons.
¹³C NMR δ ~195-205 ppm: Aldehyde carbonyl carbon.δ ~205-215 ppm: Ketone carbonyl carbon.δ ~55-65 ppm: Quaternary carbon C(CH₃)₂.δ ~30-40 ppm: Ethyl CH₂ carbon.δ ~20-25 ppm: Gem-dimethyl carbons.δ ~5-10 ppm: Ethyl CH₃ carbon.The two carbonyl carbons will appear far downfield. The quaternary carbon is also distinct. The remaining signals correspond to the aliphatic carbons.
IR Spectroscopy ~1720-1740 cm⁻¹: Aldehyde C=O stretch.~1700-1720 cm⁻¹: Ketone C=O stretch.~2720 cm⁻¹ & ~2820 cm⁻¹: Characteristic C-H stretches of an aldehyde (Fermi doublet).The two distinct carbonyl stretches may overlap but should be resolvable. The aldehyde C-H stretches are a key diagnostic feature.
Mass Spec. (EI) m/z = 128: Molecular Ion (M⁺).m/z = 99: Loss of -CHO group.m/z = 71: Loss of -C(O)CH₂CH₃ group.m/z = 57: tert-Butyl cation [C(CH₃)₃]⁺.Fragmentation patterns will be dictated by the cleavage adjacent to the carbonyl groups and the stable tert-butyl fragment.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the differential reactivity of its two carbonyl groups and its unique substitution pattern.

  • Electrophilicity: The aldehyde carbonyl is inherently more electrophilic and less sterically hindered than the ketone carbonyl. This allows for selective reactions with nucleophiles at the aldehyde position under controlled conditions.

  • Enolization: The quaternary carbon at the C2 position physically prevents enolization towards the aldehyde. Enolization can only occur at the C4 position, involving the methylene protons of the ethyl group. This regiochemical constraint is highly valuable for predictable aldol-type reactions.

  • Applications: Due to its bifunctional nature, this compound is a valuable intermediate. It can be used in the synthesis of complex heterocyclic systems (e.g., pyrazoles, imidazoles) by condensation with dinucleophiles. It has also been identified as a ligand in coordination chemistry and is studied in surface chemistry applications.[2]

Caption: Reactivity map showing the primary sites for nucleophilic attack, enolization, and steric hindrance.

Conclusion and Future Outlook

This compound is a specialty chemical with significant untapped potential. While not a household name, its value lies in its precise and predictable reactivity, governed by its sterically hindered dicarbonyl structure. The Riley oxidation of pinacolone provides a reliable and scalable synthetic route. Future research efforts may focus on leveraging its regioselective reactivity in the total synthesis of complex natural products, the development of novel heterocyclic scaffolds for medicinal chemistry, and its application in advanced materials and coordination chemistry. The detailed synthetic and analytical protocols provided herein serve as a foundational guide for scientists aiming to explore the utility of this versatile building block.

References

  • Chen, J., et al. (2018). Synthesis of α-keto aldehydes via selective Cu(I)-catalyzed oxidation of α-hydroxy ketones. Chemical Communications.
  • Cooper, A. J. L., Ginos, J. Z., & Meister, A. (1983). Synthesis and properties of the .alpha.-keto acids. Chemical Reviews.
  • Organic Chemistry Portal. (n.d.). Selenium-Dioxide.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ChemWhat. (n.d.). 2-methyl-3-oxopentanal.
  • Google Patents. (n.d.). CN112174823A - A kind of intermediate for synthesizing 2,2-dimethyl-3-oxetanone and its preparation method and application.
  • Cenmed. (n.d.). 2,2-Dimethyl-3-oxopentanal.
  • AdiChemistry. (n.d.). Selenium dioxide (SeO2) - Riley oxidation.
  • The Journal of Organic Chemistry. (1984). A new synthesis of .alpha.-keto esters and acids.
  • PubChem. (n.d.). N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide. National Center for Biotechnology Information.
  • YouTube. (2015). Reagent SeO2 Selenium dioxide oxidation Riley oxidation part 1.
  • Chegg.com. (2018). Solved 2,2-dimethyl-4-oxopentanal undergoes intramolecular.
  • YouTube. (2021). 19.2 Synthesis of Ketones and Aldehydes | Organic Chemistry. Retrieved from [https://www.youtube.com/watch?v=19.2 Synthesis of Ketones and Aldehydes | Organic Chemistry]([Link] Synthesis of Ketones and Aldehydes | Organic Chemistry)
  • Google Patents. (n.d.). CN101525279A - Synthetic method of 2,3-dimethylpentanal.
  • Organic Chemistry Portal. (n.d.). Ketone or aldehyde synthesis by acylation.
  • Wikipedia. (n.d.). Riley oxidation.
  • LookChem. (n.d.). This compound, CasNo.106921-60-2.

Sources

An In-Depth Technical Guide to the Stability and Degradation of 2,2-Dimethyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-3-oxopentanal, a β-dicarbonyl compound, presents a unique chemical structure with both an aldehyde and a ketone functional group.[1][2] This arrangement makes it a molecule of interest in various synthetic pathways and a potential building block in drug development. However, the inherent reactivity of its dicarbonyl system also raises critical questions about its stability and degradation profile. Understanding these aspects is paramount for its effective handling, storage, and application, particularly in the pharmaceutical industry where product purity and stability are non-negotiable.

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to assess and manage the stability of this and similar molecules. The guide delves into the theoretical underpinnings of its degradation, outlines detailed protocols for forced degradation studies, and discusses appropriate analytical techniques for monitoring its stability.

Section 1: Physicochemical Properties and Intrinsic Stability

This compound is a colorless to pale yellow liquid with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol .[1][3] Its structure, featuring a quaternary carbon atom adjacent to the aldehyde group, influences its reactivity and steric hindrance.

PropertyValueSource
Molecular FormulaC₇H₁₂O₂[1][4]
Molecular Weight128.17 g/mol [1][4]
Boiling Point165.4 °C[1]
IUPAC NameThis compound[4]
CAS Number106921-60-2[2][4]

The presence of two carbonyl groups in a β-position makes the α-protons (on the carbon between the carbonyls) acidic, though in this specific molecule, there are no α-protons. The stability of β-dicarbonyl compounds is often influenced by keto-enol tautomerism. However, for this compound, the absence of an α-proton on the dimethyl-substituted carbon prevents the formation of an enol at that position. Enolization can still occur towards the ethyl group.

Section 2: Theoretical Degradation Pathways

Forced degradation studies are essential to identify the likely degradation products of a drug substance, which helps in understanding its intrinsic stability and developing stability-indicating analytical methods.[5][6] Based on the structure of this compound, several degradation pathways can be postulated under various stress conditions.

Hydrolytic Degradation (Acidic and Basic Conditions)

Under both acidic and basic conditions, the primary anticipated degradation pathway for this compound is the retro-aldol reaction . This reaction is the reverse of an aldol condensation and involves the cleavage of a carbon-carbon bond.

  • Base-Catalyzed Retro-Aldol Reaction: In the presence of a base, the hydroxide ion can attack one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. Subsequent cleavage of the C2-C3 bond would yield pivaldehyde (2,2-dimethylpropanal) and the enolate of propanal.

  • Acid-Catalyzed Retro-Aldol Reaction: Under acidic conditions, protonation of one of the carbonyl oxygens activates the molecule for nucleophilic attack by water. A similar cleavage of the C2-C3 bond is expected, leading to the same primary degradation products.

cluster_main Hydrolytic Degradation of this compound Mol This compound Prod1 Pivaldehyde Mol->Prod1 Acid or Base (Retro-Aldol Reaction) Prod2 Propanal Mol->Prod2 Acid or Base (Retro-Aldol Reaction)

Fig 1. Proposed Hydrolytic Degradation Pathway.
Oxidative Degradation

Oxidative degradation is a common pathway for aldehydes. The aldehyde functional group in this compound is susceptible to oxidation to a carboxylic acid.

  • Oxidation of the Aldehyde: Treatment with an oxidizing agent, such as hydrogen peroxide, would likely convert the aldehyde group to a carboxylic acid, forming 2,2-dimethyl-3-oxopentanoic acid.

  • Further Oxidation/Cleavage: More aggressive oxidation could lead to the cleavage of the carbon-carbon bonds, potentially yielding smaller carboxylic acids and ketones.

cluster_main Oxidative Degradation of this compound Mol This compound Prod1 2,2-Dimethyl-3-oxopentanoic acid Mol->Prod1 Mild Oxidation (e.g., H₂O₂) Prod2 Further Oxidation Products Prod1->Prod2 Harsh Oxidation

Fig 2. Proposed Oxidative Degradation Pathway.
Photolytic Degradation

Photostability testing is a crucial part of stress testing as per ICH guidelines.[7] Carbonyl compounds can undergo various photochemical reactions upon exposure to UV light.

  • Norrish Type I Cleavage: This involves the homolytic cleavage of the α-carbon-carbonyl bond. For this compound, this could lead to the formation of various radical species, which can then recombine or react further.

  • Norrish Type II Reaction: This pathway involves intramolecular hydrogen abstraction by the excited carbonyl group. This is less likely for the ketone in this molecule due to the lack of a γ-hydrogen. The aldehyde also lacks an accessible γ-hydrogen.

Thermal Degradation

At elevated temperatures, molecules can undergo degradation. For this compound, thermal stress could potentially induce decarbonylation (loss of carbon monoxide) or promote the retro-aldol reaction.

Section 3: Experimental Protocols for Forced Degradation Studies

The following protocols are designed to investigate the stability of this compound under various stress conditions. These are generalized protocols and may require optimization based on the specific properties of the compound and the analytical method used.[5]

cluster_workflow Forced Degradation Workflow Start This compound (in suitable solvent) Hydrolysis Hydrolytic Stress (Acidic & Basic) Start->Hydrolysis Oxidation Oxidative Stress (e.g., H₂O₂) Start->Oxidation Photolysis Photolytic Stress (UV/Vis Light) Start->Photolysis Thermal Thermal Stress (Elevated Temperature) Start->Thermal Analysis Analysis (HPLC-UV/MS, GC-MS) Hydrolysis->Analysis Oxidation->Analysis Photolysis->Analysis Thermal->Analysis Data Data Interpretation & Degradation Pathway Elucidation Analysis->Data

Fig 3. General Workflow for Forced Degradation Studies.
Hydrolytic Stability
  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Acidic Hydrolysis:

    • To a vial, add a known volume of the stock solution and an equal volume of 0.1 M HCl.

    • Incubate the vial at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • To a vial, add a known volume of the stock solution and an equal volume of 0.1 M NaOH.

    • Incubate the vial at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Neutral Hydrolysis:

    • To a vial, add a known volume of the stock solution and an equal volume of purified water.

    • Incubate and sample as described above.

Oxidative Stability
  • Preparation of Stock Solution: Prepare a stock solution as described in 3.1.

  • Oxidative Stress:

    • To a vial, add a known volume of the stock solution and an equal volume of 3% hydrogen peroxide.

    • Incubate the vial at room temperature, protected from light.

    • Withdraw aliquots at specified time points.

    • Quench the reaction if necessary (e.g., by adding a small amount of sodium bisulfite solution) before analysis.

Photostability
  • Sample Preparation: Prepare solutions of this compound in a transparent solvent (e.g., acetonitrile/water) in quartz cuvettes or clear glass vials.

  • Control Sample: Prepare a control sample wrapped in aluminum foil to protect it from light.

  • Light Exposure: Expose the samples to a light source as specified in ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).[7] The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.

  • Sampling: Analyze the samples and the dark control at appropriate time intervals.

Thermal Stability
  • Solid State: Place a known amount of solid this compound in a controlled temperature oven (e.g., 60 °C, 80 °C).

  • Solution State: Prepare a solution of the compound in a suitable solvent and incubate at elevated temperatures.

  • Sampling: Withdraw samples at specified time points and analyze.

Section 4: Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds.

  • Derivatization: Due to the weak UV absorbance of this compound, pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) is recommended.[9][10] This reaction forms highly colored DNPH-hydrazones that can be readily detected by a UV detector at around 360 nm.[10]

  • Proposed HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[10]

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV at 360 nm.[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Injection Volume: 20 µL.[10]

ParameterRecommended Condition
ColumnC18, 4.6 x 250 mm, 5 µm
Mobile PhaseAcetonitrile:Water (gradient)
Flow Rate1.0 mL/min
DetectionUV at 360 nm
Injection Volume20 µL
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds and for the structural elucidation of degradation products.

  • Direct Analysis: this compound is likely volatile enough for direct GC-MS analysis.

  • Fragmentation Pattern: The mass spectrum would be expected to show a molecular ion peak (m/z 128) and characteristic fragment ions. The fragmentation pattern of aldehydes and ketones often involves cleavage alpha to the carbonyl group.[11] For this compound, cleavage of the C2-C3 bond would be a likely fragmentation pathway.

  • Proposed GC-MS Method:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

    • Carrier Gas: Helium.

    • Temperature Program: A suitable temperature gradient to separate the parent compound from potential degradation products.

    • Ionization: Electron Impact (EI) at 70 eV.

Section 5: Data Interpretation and Reporting

The data from forced degradation studies should be used to:

  • Establish Degradation Pathways: Identify the major degradation products and propose the mechanisms of their formation.

  • Assess the Intrinsic Stability: Determine the susceptibility of this compound to different stress conditions.

  • Validate the Analytical Method: Demonstrate the specificity of the analytical method to separate and quantify the parent compound in the presence of its degradants.

A comprehensive report should include the experimental conditions, analytical methods, chromatograms, mass spectra, and a summary of the degradation products formed under each stress condition.

Conclusion

This compound, due to its β-dicarbonyl nature, is susceptible to degradation, particularly through hydrolytic and oxidative pathways. A thorough understanding of its stability profile is essential for its successful application in research and development. This technical guide provides a framework for investigating the stability and degradation of this compound. By implementing the proposed forced degradation studies and analytical methodologies, researchers can gain valuable insights into the chemical behavior of this molecule, ensuring its quality and performance in its intended applications.

References

  • PubChem. This compound.
  • Organic Syntheses.
  • Semantic Scholar. Indonesian Journal of Multidisciplinary Research. [Link]-Nuryantini-Maming/7528e5758253177894a861937985392d499252c7)
  • LookChem. 2-methyl-3-oxopentanal. [Link]
  • ResearchGate.
  • SpectraBase. 2,2-DIMETHYL-3-OXOBUTANAL - Optional[13C NMR] - Chemical Shifts. [Link]
  • Cenmed. 2,2-Dimethyl-3-oxopentanal. [Link]
  • Google Patents.
  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
  • MedCrave.
  • IJPPR. Stability Indicating HPLC Method Development: A Review. [Link]
  • Research Journal of Pharmacy and Technology.
  • U.S. Environmental Protection Agency. Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]
  • SciSpace.
  • Chemistry LibreTexts.
  • National Institutes of Health.
  • Pharmaceutical Technology.
  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
  • PubMed. Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets. [Link]
  • PubMed Central. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

Sources

A Technical Guide to 2,2-Dimethyl-3-oxopentanal: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2,2-Dimethyl-3-oxopentanal, a synthetic dicarbonyl compound with significant potential in organic synthesis and materials science. As a molecule not found in nature, its utility is entirely derived from its tailored chemical synthesis and the subsequent reactivity of its constituent aldehyde and ketone functional groups. This document details its plausible synthetic origins from industrial feedstocks, explores its rich chemical reactivity with a focus on intramolecular reactions and heterocyclic synthesis, and outlines modern analytical techniques for its characterization and quantification. The guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who are interested in leveraging the unique properties of 1,4-dicarbonyl compounds.

Introduction: A Profile of a Synthetic Building Block

This compound, with the chemical formula C₇H₁₂O₂, is a dicarbonyl compound featuring a ketone and an aldehyde functional group in a 1,4-relationship. Its structure is characterized by a pentanal backbone with two methyl groups at the C2 position and a ketone at the C3 position. The absence of this molecule in natural biological systems categorizes it as a xenobiotic and a product of chemical synthesis.

The strategic placement of the two carbonyl groups, separated by a quaternary carbon, imparts unique reactivity to the molecule. The aldehyde group is a potent electrophile and can participate in a variety of nucleophilic addition reactions. The ketone group, also electrophilic, and the presence of enolizable α-hydrogens on the ethyl side of the ketone, set the stage for a range of condensation reactions. This bifunctionality makes this compound a valuable intermediate for the synthesis of more complex molecular architectures, particularly cyclic and heterocyclic systems.

Synthesis and Industrial Production

Another potential route, analogous to the production of methyl ethyl ketone peroxide, involves the reaction of a suitable alkene precursor with an oxidizing agent in the presence of an acid catalyst[2][3][4][5][6]. The reaction conditions, including temperature, pressure, and catalyst choice, would be critical in controlling the selectivity towards the desired 1,4-dicarbonyl product and minimizing over-oxidation or side reactions.

Caption: Plausible synthetic workflow for this compound.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, purification, and use in chemical reactions.

PropertyValueSource
CAS Number 106921-60-2[7]
Molecular Formula C₇H₁₂O₂[7]
Molecular Weight 128.17 g/mol [7]
Boiling Point 165.4 °C[1]
Appearance Colorless to pale yellow liquid[1]
SMILES CCC(=O)C(C)(C)C=O[7]
InChIKey PVYBKZHBCCMBPS-UHFFFAOYSA-N[7]

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the presence of two distinct carbonyl functionalities. This allows for a rich and diverse range of chemical transformations.

Intramolecular Aldol Condensation

As a 1,4-dicarbonyl compound, this compound is a prime candidate for intramolecular aldol condensation. Under basic conditions, the enolizable α-hydrogens on the C4 carbon (of the ethyl group) can be abstracted to form an enolate. This enolate can then undergo an intramolecular nucleophilic attack on the aldehyde carbonyl, leading to the formation of a five-membered ring. Subsequent dehydration would yield a substituted cyclopentenone. The formation of a five- or six-membered ring is generally favored in intramolecular aldol reactions due to their thermodynamic stability[8][9][10][11][12].

Caption: General mechanism of intramolecular aldol condensation.

Synthesis of Heterocycles

1,4-Dicarbonyl compounds are well-established precursors for the synthesis of various five- and six-membered heterocyclic systems. This compound can be expected to undergo these classical transformations.

  • Paal-Knorr Synthesis: Reaction with ammonia or primary amines under acidic conditions would lead to the formation of substituted pyrroles[1][13][14][15][16]. Similarly, reaction with dehydrating agents like P₂O₅ or Lawesson's reagent would yield furans and thiophenes, respectively.

  • Pyridazine Synthesis: Condensation with hydrazine (N₂H₄) would result in the formation of a dihydropyridazine, which can be subsequently oxidized to the corresponding pyridazine[17][18].

Caption: Heterocyclic synthesis from 1,4-dicarbonyl compounds.

Coordination Chemistry

The dicarbonyl motif in this compound suggests its potential to act as a bidentate ligand in coordination chemistry, similar to the well-studied β-diketones[19][20][21][22][23]. The oxygen atoms of the carbonyl groups can coordinate to a metal center, forming a stable chelate ring. The resulting metal complexes could have interesting catalytic or material properties. Further research is needed to explore the coordination chemistry of this specific ligand and characterize the properties of its metal complexes.

Analytical Methodologies

The accurate quantification and characterization of this compound require robust analytical methods. Due to its reactive nature, derivatization is often a necessary step to enhance stability and improve chromatographic performance.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of carbonyl compounds. A common approach involves derivatization with 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl groups to form stable, UV-active hydrazones[24][25][26][27][28].

Experimental Protocol: HPLC-UV Analysis with DNPH Derivatization

  • Sample Preparation: A known volume of the sample is reacted with an acidic solution of DNPH in acetonitrile. The reaction is typically allowed to proceed for a set time (e.g., 1-2 hours) at a controlled temperature.

  • Extraction: The resulting DNPH-hydrazone derivatives are extracted from the aqueous matrix using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction.

  • Chromatographic Separation: The extracted derivatives are separated on a C18 reversed-phase HPLC column using a gradient elution with a mobile phase consisting of acetonitrile and water.

  • Detection: The separated derivatives are detected by a UV detector at a wavelength of approximately 360 nm.

  • Quantification: Quantification is achieved by comparing the peak areas of the sample to those of a calibration curve prepared from standards of the this compound-DNPH derivative.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the analysis of volatile and semi-volatile organic compounds. For dicarbonyl compounds, derivatization is often necessary to improve their volatility and thermal stability[29][30].

Experimental Protocol: GC-MS Analysis with PFBHA Derivatization

  • Derivatization: The sample is reacted with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) hydrochloride in a suitable buffer. This reaction converts the carbonyl groups to their corresponding oximes.

  • Extraction: The PFBHA-oxime derivatives are extracted into an organic solvent such as hexane or dichloromethane.

  • GC-MS Analysis: The extract is injected into a GC-MS system equipped with a capillary column (e.g., DB-5ms). The temperature program is optimized to achieve good separation of the target analyte from other components. Mass spectrometry is used for detection and confirmation, often in selected ion monitoring (SIM) mode for enhanced sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum would be expected to show a singlet for the aldehydic proton, a quartet and a triplet for the ethyl group protons, and a singlet for the two equivalent methyl groups at the C2 position.

  • ¹³C NMR: The spectrum would show distinct signals for the aldehydic and ketonic carbonyl carbons, the quaternary C2 carbon, the methylene and methyl carbons of the ethyl group, and the two equivalent methyl carbons at C2.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. It is listed as a flammable liquid[32]. Specific toxicity data is limited, and therefore, it should be treated as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact. Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames[33].

Conclusion and Future Outlook

This compound is a synthetic dicarbonyl compound with significant untapped potential as a building block in organic synthesis. Its ability to undergo intramolecular aldol condensation and serve as a precursor for a variety of heterocyclic compounds makes it a valuable tool for the construction of complex molecular architectures. Further research into its synthesis, reactivity, and coordination chemistry is warranted to fully explore its applications in drug discovery, materials science, and other areas of chemical research. The development of validated, high-throughput analytical methods will be crucial for its use in regulated environments.

References

  • Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
  • Biosynth. (n.d.). This compound.
  • Chakrabarty, M., et al. (2001). Solid-Phase Synthesis of Heterocycles from 1,4-Diketone Synthons. Synlett, 2001(1), 141-143.
  • BenchChem. (2025). Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles.
  • Chemcess. (n.d.). Methyl Ethyl Ketone Peroxide (MEKP): Properties, Production And Uses.
  • ChemTube3D. (n.d.). Synthesis of Pyridazine.
  • Das, S., et al. (2019). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis.
  • De Kimpe, N. (2022). Pyrrole Synthesis. In Green Chemistry. Royal Society of Chemistry.
  • Expert Market Research. (2026). Methyl Ethyl Ketone Peroxide Manufacturing Plant Report 2026.
  • Fan, J., et al. (2019). Coordination modes of β-diketone-chelated complexes. Inorganic Chemistry, 58(15), 9876-9884.
  • OpenStax. (2023). Intramolecular Aldol Reactions. In Organic Chemistry.
  • Alfa Chemistry. (n.d.). Diketone Ligands - Ligands & Coordination Complexes.
  • Dong, Y., et al. (2021). Synthesis of Unsymmetrical 1,4-Dicarbonyl Compounds by Photocatalytic Oxidative Radical Additions. Organic Letters, 23(16), 6328–6332.
  • Oriental Journal of Chemistry. (2012). Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes. Oriental Journal of Chemistry, 28(2), 741-745.
  • Alfa Chemistry. (n.d.). Diketone Ligands - Catalysts.
  • Knauer. (n.d.). Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC.
  • Wang, M., et al. (2014). One-Pot Synthesis of 2-Cyano-1,4-diketones: Applications to Synthesis of Cyanosubstituted Furans, Pyrroles, and Dihydropyridazines. The Journal of Organic Chemistry, 79(19), 9299–9307.
  • Wiley-VCH. (2007).
  • IOSR Journal of Applied Chemistry. (2022). Kinetic and mechanistic studies of metal complexes of – diketones - a review. IOSR Journal of Applied Chemistry, 15(1), 1-6.
  • ACS Publications. (2022). Efficient Continuous-Flow Synthesis of Methyl Ethyl Ketone Peroxide in a Microreaction System. Industrial & Engineering Chemistry Research, 61(30), 11029–11038.
  • Google Patents. (2021). CN107999011B - Methyl ethyl ketone peroxide production system and production technology.
  • Pang, X., et al. (2014). Development of DNPH/HPLC method for the measurement of carbonyl compounds in the aqueous phase: applications to laboratory simulation and field measurement. Atmospheric Measurement Techniques, 7(10), 3457-3467.
  • Sigma-Aldrich. (2024).
  • Wan, X., et al. (2018). Co-Catalyzed Synthesis of 1,4-Dicarbonyl Compounds Using TBHP Oxidant. Organic Letters, 20(11), 3255–3259.
  • Melchiorre, P., et al. (2018). Stereocontrolled Synthesis of 1,4‐Dicarbonyl Compounds by Photochemical Organocatalytic Acyl Radical Addition to Enals.
  • National Institutes of Health. (2023).
  • ResearchGate. (2025).
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2025). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine.
  • National Institutes of Health. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2145.
  • Thermo Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
  • Thermo Fisher Scientific. (n.d.).
  • Guidechem. (n.d.). This compound 106921-60-2 wiki.
  • ResearchGate. (2025).
  • TCI Chemicals. (2025).
  • U.S. Environmental Protection Agency. (n.d.).
  • ACS Publications. (2022). Convergent Synthesis of 1,4-Dicarbonyl Z-Alkenes through Three-Component Coupling of Alkynes, α-Diazo Sulfonium Triflate, and Water. Journal of the American Chemical Society, 144(11), 4936–4946.
  • Chemistry Steps. (n.d.). Intramolecular Aldol Reactions.
  • ResearchGate. (n.d.). Strategies for the synthesis of 1,4-dicarbonyl alkenes.
  • Chemistry LibreTexts. (2022). Intramolecular Aldol Reactions.
  • Pearson. (2022).
  • PubChem. (n.d.). 2,2-Dimethyl-3-oxopentanoic acid.
  • Organic Chemistry Tutor. (n.d.).
  • ResearchGate. (2025).
  • Agilent. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS.
  • SpectraBase. (n.d.). 2,2-DIMETHYL-3-OXOBUTANAL - Optional[13C NMR] - Chemical Shifts.

Sources

Methodological & Application

Synthesis of 2,2-Dimethyl-3-oxopentanal: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the synthesis of 2,2-dimethyl-3-oxopentanal, a valuable β-keto aldehyde intermediate in organic synthesis. This protocol is designed for researchers, scientists, and professionals in drug development, offering not just a procedure, but a thorough explanation of the underlying chemical principles and experimental considerations to ensure a successful and safe synthesis.

Introduction

This compound is an organic compound featuring both a ketone and an aldehyde functional group.[1][2] This unique structural arrangement makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other fine chemicals. The presence of two reactive carbonyl groups, along with a quaternary carbon center, allows for a variety of subsequent chemical transformations.

The synthesis described herein is based on the crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction. Specifically, it involves the formylation of the enolate of 3,3-dimethyl-2-butanone (commonly known as pinacolone) using ethyl formate.

Underlying Principles: The Crossed Claisen Condensation

The Claisen condensation is a reaction between two esters or an ester and a carbonyl compound in the presence of a strong base to form a β-keto ester or a β-dicarbonyl compound. In this specific synthesis, we employ a "crossed" Claisen condensation, where one of the carbonyl partners (pinacolone) can form an enolate, while the other (ethyl formate) cannot, but serves as the acylating agent.[3]

The reaction proceeds via the following key steps:

  • Enolate Formation: A strong base, such as sodium methoxide, deprotonates the α-carbon of pinacolone. Pinacolone has only one enolizable position, which simplifies the reaction and prevents the formation of isomeric products.

  • Nucleophilic Attack: The resulting enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl formate.

  • Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.

  • Elimination of the Leaving Group: The intermediate collapses, eliminating an ethoxide ion to yield the sodium salt of the β-keto aldehyde.

  • Protonation: A final workup with a weak acid neutralizes the enolate to afford the desired this compound.

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Workup cluster_product Final Product Pinacolone 3,3-Dimethyl-2-butanone (Pinacolone) EnolateFormation 1. Enolate Formation Pinacolone->EnolateFormation EthylFormate Ethyl Formate NucleophilicAttack 2. Nucleophilic Attack EthylFormate->NucleophilicAttack Base Sodium Methoxide (Base) Base->EnolateFormation EnolateFormation->NucleophilicAttack Intermediate 3. Tetrahedral Intermediate NucleophilicAttack->Intermediate Elimination 4. Elimination of Ethoxide Intermediate->Elimination ProductSalt Sodium Salt of Product Elimination->ProductSalt Neutralization 5. Neutralization (e.g., with Acetic Acid) ProductSalt->Neutralization Extraction 6. Extraction Neutralization->Extraction Purification 7. Purification (Vacuum Distillation) Extraction->Purification FinalProduct This compound Purification->FinalProduct

Safety Precautions

General: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Reactant-Specific Hazards:

  • 3,3-Dimethyl-2-butanone (Pinacolone): Highly flammable liquid and vapor. Harmful if swallowed.[4][5][6][7] Keep away from heat, sparks, and open flames.

  • Ethyl Formate: Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes serious eye irritation and may cause respiratory irritation.[8][9][10][11][12]

  • Sodium Methoxide: Flammable solid that is self-heating and may catch fire. Reacts violently with water. Causes severe skin burns and eye damage. Toxic if swallowed, in contact with skin, or if inhaled.[3][13][14][15][16] Handle in a dry, inert atmosphere (e.g., under nitrogen or argon).

  • This compound: Flammable liquid. Handle with care and avoid inhalation or contact with skin.

Experimental Protocol

This protocol is adapted from a similar procedure for the formylation of acetone and should be performed with careful attention to anhydrous conditions in the initial steps.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar eq.)Amount
3,3-Dimethyl-2-butanone100.161.050.0 g (0.5 mol)
Ethyl Formate74.081.244.5 g (53.5 mL, 0.6 mol)
Sodium Methoxide54.021.129.7 g (0.55 mol)
Anhydrous Diethyl Ether--500 mL
Glacial Acetic Acid--As needed for neutralization
Saturated Sodium Bicarbonate Solution--~200 mL
Brine (Saturated NaCl solution)--~100 mL
Anhydrous Magnesium Sulfate--As needed for drying
Equipment
  • 1 L three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus for solvent removal

  • Vacuum distillation apparatus

Step-by-Step Procedure

1. Reaction Setup:

  • Assemble the 1 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a drying tube.

  • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon before use.

  • Charge the flask with sodium methoxide (29.7 g, 0.55 mol) and anhydrous diethyl ether (250 mL).

2. Enolate Formation and Condensation:

  • Cool the flask in an ice-water bath.

  • In the dropping funnel, prepare a mixture of 3,3-dimethyl-2-butanone (50.0 g, 0.5 mol) and ethyl formate (44.5 g, 0.6 mol).

  • With vigorous stirring, add the ketone-ester mixture dropwise to the cooled suspension of sodium methoxide in diethyl ether over a period of 1.5-2 hours. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 4-6 hours. The reaction mixture will likely become a thick, yellowish slurry.

3. Work-up and Extraction:

  • Cool the reaction mixture again in an ice-water bath.

  • Slowly and carefully add ice-cold water (250 mL) to the stirred reaction mixture to dissolve the sodium salt of the product.

  • Transfer the mixture to a large separatory funnel. The layers should separate; an aqueous layer containing the product salt and an organic layer of diethyl ether.

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted starting materials.

  • Combine the aqueous layers and cool them in an ice-water bath.

  • Slowly add glacial acetic acid to the aqueous layer with stirring to neutralize it. Monitor the pH with litmus paper or a pH meter until it is approximately neutral (pH ~7). The β-keto aldehyde will separate as an oily layer.

  • Extract the liberated this compound with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash them with saturated sodium bicarbonate solution (2 x 100 mL) to remove any excess acetic acid, followed by a wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation at low pressure.

4. Purification:

  • The crude this compound can be purified by vacuum distillation.[17][18]

  • Assemble a vacuum distillation apparatus.

  • Transfer the crude product to the distillation flask.

  • Carefully apply vacuum and heat the flask gently. Collect the fraction that distills at the appropriate boiling point for the given pressure. The boiling point at atmospheric pressure is reported as 165.4 °C, so under vacuum, it will be significantly lower.

Alternative Purification using Bisulfite Adduct:

For aldehydes, purification can also be achieved by forming a solid bisulfite adduct, which can be filtered and then decomposed to regenerate the pure aldehyde.[19][20][21][22][23]

  • Dissolve the crude product in a water-miscible solvent like methanol.

  • Add a saturated solution of sodium bisulfite and stir. The aldehyde will precipitate as a solid adduct.

  • Filter the solid adduct and wash it with ether.

  • To regenerate the aldehyde, treat the adduct with a saturated sodium bicarbonate solution or dilute sodium hydroxide, followed by extraction with ether.

Characterization

The purified this compound should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the aldehyde and ketone.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of this compound via a crossed Claisen condensation. By understanding the underlying chemical principles and adhering to the safety precautions and procedural steps outlined, researchers can confidently produce this valuable synthetic intermediate for their research and development endeavors.

References

  • Safety Data Sheet. (2010, July 24). 3,3-Dimethyl-2-butanone.
  • Alkali Metals Ltd. Material Safety Data Sheet: Sodium Methoxide (Powder).
  • Carl Roth. (n.d.). Safety data sheet: Sodium methoxide solution 25 % in methanol.
  • ChemicalBook. (2025, September 27). Sodium Methoxide - Safety Data Sheet.
  • Penta Manufacturing Company. (2015, November 29). Ethyl Formate Safety Data Sheet.
  • Linde. Material Safety Data Sheet: Vapormate.
  • ALPHACHEM Limited. (n.d.). Ethyl Formate Safety Data Sheet.
  • Axxence Aromatic GmbH. (2025, October 2). Safety Data Sheet: Natural Ethyl Formate.
  • Sigma-Aldrich. (2017, September 27). Safety Data Sheet: 3,3-Dimethyl-2-butanone.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes.
  • Movassaghi, M., & Hunt, D. K. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1177–1184. [Link]
  • Hunt, D. K., & Movassaghi, M. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of visualized experiments : JoVE, (134), 57321. [Link]
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). Method for purification of ketones.
  • ResearchGate. (n.d.). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.
  • ResearchGate. (n.d.). Reductive Condensation between β-Keto Esters and Aldehydes: Preparation of Novel Carbon-Linked Dihydropyrone Inhibitors of Hepatitis C Virus Polymerase.
  • Scite.ai. (n.d.). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • Google Patents. (n.d.). Process for separating aldehydes and ketones.
  • Lisa Nichols. (2022, April 8).
  • Cenmed. (n.d.). This compound (C007B-518232).
  • PubMed Central. (n.d.). Experimental Study on Vacuum Distillation Separation Characteristics of Tar Containing Solid Particles: Distributions of Light Components.

Sources

Characterization of 2,2-Dimethyl-3-oxopentanal: A Comprehensive Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,2-Dimethyl-3-oxopentanal is a bifunctional organic molecule featuring both an aldehyde and a ketone moiety. Its unique structure, with a quaternary carbon atom adjacent to the aldehyde group, presents distinct analytical challenges and necessitates a multi-faceted approach for comprehensive characterization. This document provides a detailed guide to the analytical methodologies for the identification, quantification, and purity assessment of this compound, ensuring scientific integrity and adherence to rigorous validation standards.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of robust analytical methods.

PropertyValueSource
Chemical Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol
Boiling Point 165.4 °C
Structure CCC(=O)C(C)(C)C=O

I. Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for the separation of this compound from complex matrices and for its accurate quantification. Due to the presence of two reactive carbonyl groups, derivatization is often employed to enhance chromatographic performance and detection sensitivity.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. To improve its volatility and thermal stability, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a highly effective strategy.[1]

The reaction of PFBHA with the aldehyde and ketone functionalities of this compound forms stable oxime derivatives. This derivatization offers several advantages:

  • Increased Volatility: The PFBHA derivatives are more volatile than the parent compound, leading to better chromatographic peak shape and resolution.

  • Enhanced Sensitivity: The pentafluorobenzyl group is strongly electron-capturing, making the derivatives highly sensitive to detection by mass spectrometry, particularly in negative chemical ionization (NCI) mode.

  • Structural Confirmation: The mass spectra of the derivatives provide clear fragmentation patterns, aiding in unequivocal identification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Derivatization Derivatization with PFBHA Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Ionization (EI/NCI) Separation->Ionization Detection Mass Detection Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Analysis Qualitative & Quantitative Analysis Data_Acquisition->Analysis

GC-MS analysis workflow with PFBHA derivatization.

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL vial.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile).

  • Add 100 µL of a 20 mg/mL PFBHA hydrochloride solution in a suitable buffer (e.g., pH 5 acetate buffer).

  • Vortex the mixture and heat at 60°C for 30 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Add 2 mL of hexane and vortex vigorously for 1 minute for liquid-liquid extraction.

  • Carefully transfer the upper hexane layer to a clean vial.

  • Evaporate the hexane under a gentle stream of nitrogen and reconstitute the residue in 1 mL of hexane for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

ParameterProposed Setting
GC System Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250°C
Injection Volume 1 µL (splitless)
Oven Program 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS System Agilent 5977B or equivalent
Ionization Mode Electron Ionization (EI) and Negative Chemical Ionization (NCI)
Source Temperature 230°C
Quadrupole Temp. 150°C
Scan Range 50-550 m/z

Expected Results: The derivatized this compound will likely form two geometric isomers (syn and anti) for each carbonyl group, potentially leading to multiple chromatographic peaks. The mass spectrum in EI mode is expected to show characteristic fragments from the loss of alkyl and perfluorobenzyl groups. In NCI mode, a prominent molecular ion or a fragment corresponding to the loss of a proton will be observed, providing high sensitivity.

B. High-Performance Liquid Chromatography (HPLC)

HPLC coupled with UV detection is a versatile technique for the quantification of carbonyl compounds after derivatization with 2,4-dinitrophenylhydrazine (DNPH).[2][3]

The reaction of this compound with DNPH yields stable, colored 2,4-dinitrophenylhydrazone derivatives.[2] This derivatization is advantageous for several reasons:

  • Chromophore Introduction: The DNPH moiety introduces a strong chromophore, allowing for sensitive detection in the UV-Vis region (typically around 360 nm).

  • Improved Separation: The derivatives are less polar than the parent compound, making them suitable for reversed-phase HPLC.

  • Stability: The hydrazones are stable, allowing for sample storage and automated analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample containing This compound Derivatization Derivatization with DNPH Sample->Derivatization SPE Solid Phase Extraction (SPE) Clean-up Derivatization->SPE HPLC_Injection HPLC Injection SPE->HPLC_Injection Separation Reversed-Phase Separation HPLC_Injection->Separation Detection UV Detection (360 nm) Separation->Detection Data_Acquisition Chromatogram Acquisition Detection->Data_Acquisition Analysis Peak Integration & Quantification Data_Acquisition->Analysis

HPLC-UV analysis workflow with DNPH derivatization.

1. Sample Preparation and Derivatization:

  • Prepare a DNPH solution by dissolving 20 mg of DNPH in 100 mL of acetonitrile containing 0.5 mL of concentrated sulfuric acid.

  • Accurately weigh approximately 10 mg of the sample into a 10 mL vial and dissolve in 1 mL of acetonitrile.

  • Add 1 mL of the DNPH solution to the sample, vortex, and allow to react for 1 hour at room temperature.

  • For sample clean-up and concentration, pass the reaction mixture through a C18 solid-phase extraction (SPE) cartridge pre-conditioned with acetonitrile and water.

  • Wash the cartridge with water to remove excess DNPH reagent.

  • Elute the DNPH derivatives with 2 mL of acetonitrile.

  • Dilute the eluate to a suitable concentration with acetonitrile for HPLC analysis.

2. HPLC Instrumentation and Conditions:

ParameterProposed Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 360 nm
Injection Volume 10 µL

Expected Results: The DNPH derivatives of this compound will be well-resolved from other potential carbonyl compounds and excess DNPH reagent. Quantification can be achieved by creating a calibration curve using a certified reference standard of the derivatized compound.

II. Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and providing insights into its purity.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR are essential for the unambiguous structural confirmation of this compound.

  • Aldehydic Proton (-CHO): A singlet around δ 9.5-10.0 ppm.

  • Methylene Protons (-CH₂-): A quartet around δ 2.7-2.9 ppm, coupled to the methyl protons.

  • Gem-Dimethyl Protons (-C(CH₃)₂-): A singlet around δ 1.2-1.4 ppm.

  • Ethyl Methyl Protons (-CH₃): A triplet around δ 1.0-1.2 ppm, coupled to the methylene protons.

  • Aldehyde Carbonyl (>C=O): A signal around δ 200-205 ppm.

  • Ketone Carbonyl (>C=O): A signal around δ 210-215 ppm.

  • Quaternary Carbon (-C(CH₃)₂-): A signal around δ 50-55 ppm.

  • Methylene Carbon (-CH₂-): A signal around δ 35-40 ppm.

  • Gem-Dimethyl Carbons (-C(CH₃)₂-): A signal around δ 20-25 ppm.

  • Ethyl Methyl Carbon (-CH₃): A signal around δ 8-12 ppm.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in this compound.

  • C-H Stretch (aldehyde): A characteristic weak to medium band around 2720 cm⁻¹ and another near 2820 cm⁻¹.[4]

  • C=O Stretch (aldehyde): A strong absorption band in the range of 1720-1740 cm⁻¹.[5]

  • C=O Stretch (ketone): A strong absorption band, typically at a slightly lower wavenumber than the aldehyde, in the range of 1705-1725 cm⁻¹.[6]

  • C-H Stretch (aliphatic): Strong absorptions in the 2850-3000 cm⁻¹ region.

  • C-H Bend (aliphatic): Medium to strong absorptions in the 1350-1470 cm⁻¹ region.

III. Purity Determination and Impurity Profiling

Assessing the purity of this compound is critical, particularly in pharmaceutical applications. A combination of chromatographic and titrimetric methods can be employed.

A. Potential Impurities

The synthesis of this compound can lead to the formation of various impurities. For instance, if synthesized via the oxidation of isobutene, potential byproducts could include other oxygenated compounds and unreacted starting materials.[2][7] If a Darzens condensation approach is used, residual starting materials and side-products from competing reactions may be present.[3][8]

Common potential impurities may include:

  • Starting materials: Isobutene, or precursors used in condensation reactions.

  • Over-oxidation products: Carboxylic acids corresponding to the aldehyde.

  • Byproducts from side reactions: Depending on the synthetic route.

B. Purity Assessment by Titration

A classic and reliable method for determining the total carbonyl content is through oximation with hydroxylamine hydrochloride, followed by titration of the liberated hydrochloric acid, as outlined in ASTM D2192.[9][10]

  • Accurately weigh a sample of this compound.

  • React the sample with a known excess of hydroxylamine hydrochloride solution.

  • Titrate the liberated HCl with a standardized solution of sodium hydroxide to a potentiometric or colorimetric endpoint.

  • A blank titration is performed to account for any free acid in the hydroxylamine hydrochloride reagent.

  • The purity is calculated based on the amount of titrant consumed.

IV. Method Validation

All analytical methods developed for the characterization of this compound must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure they are fit for their intended purpose.[11][12][13]

Validation_Parameters Validation Analytical Method Validation (ICH Q2(R2)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability, Intermediate Precision, Reproducibility) Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Key validation parameters according to ICH Q2(R2).

The validation process should demonstrate the following:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

The comprehensive characterization of this compound requires a combination of chromatographic and spectroscopic techniques. GC-MS and HPLC, with appropriate derivatization, are essential for separation and quantification, while NMR and FTIR provide definitive structural confirmation. Purity assessment can be achieved through chromatographic methods and validated by titrimetry. All analytical procedures must be rigorously validated according to ICH guidelines to ensure data integrity and reliability, which is paramount for researchers, scientists, and drug development professionals.

References

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
  • ASTM International. (2017). D2192 Standard Test Method for Purity of Aldehydes and Ketones. [Link]
  • ASTM International. (2006). ASTM D2192-06, Standard Test Method for Purity of Aldehydes and Ketones. [Link]
  • Shaalaa.com. (2021). Isobutylene on hydroboration followed by oxidation with hydrogen peroxide in presence of base yields ______. [Link]
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
  • IntuitionLabs. (2024). ICH Q2(R2)
  • YouTube. (2025). Understanding ICH Q2(R2)
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • The Royal Society of Chemistry. (n.d.).
  • University of Calgary. (n.d.). IR: aldehydes. [Link]
  • KNAUER. (n.d.). Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. [Link]
  • NC State University Libraries. (n.d.). 19.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. [Link]
  • Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
  • Organic Chemistry Portal. (n.d.). Darzens Reaction. [Link]
  • U.S. Environmental Protection Agency. (1996).
  • ResearchGate. (n.d.). DNPH derivatization and HPLC-UV analysis of carbonyl compounds for.... [Link]

Sources

Application Notes & Protocols: 2,2-Dimethyl-3-oxopentanal in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the use of 2,2-Dimethyl-3-oxopentanal as a versatile ligand in coordination chemistry. As a member of the β-dicarbonyl family, this ligand is distinguished by its unique steric profile conferred by the gem-dimethyl group adjacent to the aldehyde functionality. We delve into the fundamental principles of its coordination, driven by keto-enol tautomerism, and provide detailed, field-proven protocols for its synthesis, complexation with various transition metals, and subsequent characterization. Furthermore, potential applications in catalysis and materials science are explored, offering a robust framework for researchers, chemists, and drug development professionals to leverage the unique properties of this compound-metal complexes in their work.

The Ligand: this compound

This compound is an organic compound featuring both a ketone and an aldehyde functional group in a 1,3-relationship.[1] This arrangement is the defining characteristic of β-dicarbonyl compounds, a class of molecules renowned for their utility as powerful ligands in coordination chemistry.[2] The presence of two methyl groups on the α-carbon (C2 position) introduces significant steric hindrance, which can influence the stability, geometry, and reactivity of its resulting metal complexes.

Physicochemical Properties

A summary of the key properties of this compound is presented below.

PropertyValueReference
CAS Number 106921-60-2[1][3][4]
Molecular Formula C₇H₁₂O₂[3][4]
Molecular Weight 128.17 g/mol [3][4]
IUPAC Name This compound[4]
SMILES CCC(=O)C(C)(C)C=O[1][4]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 165.4 °C[3]
Keto-Enol Tautomerism: The Gateway to Coordination

The reactivity and coordinating ability of β-dicarbonyl compounds are dominated by their existence as a mixture of tautomers: the keto and enol forms.[5] The equilibrium between these two constitutional isomers is dynamic and can be catalyzed by acid or base.[6] While the keto form typically predominates for simple monocarbonyls, the enol form of β-dicarbonyls is significantly stabilized by the formation of an intramolecular hydrogen bond and conjugation of the C=C double bond with the remaining carbonyl group.[6][7]

It is the enol tautomer, upon deprotonation, that acts as a potent chelating ligand. The resulting enolate anion features a delocalized negative charge across the O-C-C-C-O framework, allowing it to coordinate to a metal center through both oxygen atoms, forming a stable six-membered ring.[2]

Caption: Keto-enol equilibrium of this compound.

Protocol: Synthesis of this compound

While this compound is commercially available, this section outlines a general laboratory synthesis based on the acylation of a specific enolate, a common strategy for preparing β-dicarbonyl compounds.

Principle: This procedure involves the formation of a lithium enolate from 2,2-dimethylpropanal, followed by acylation with propionyl chloride. The gem-dimethyl group prevents enolization towards the aldehyde, directing the reaction to the desired product.

Materials:

  • 2,2-Dimethylpropanal (Pivalaldehyde)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Propionyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Protocol:

  • Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet.

  • LDA Formation: In the reaction flask, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-BuLi (1.1 equivalents) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at -78 °C.

  • Enolate Formation: Add 2,2-dimethylpropanal (1.0 equivalent) dropwise to the LDA solution, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Acylation: Add propionyl chloride (1.1 equivalents) dropwise to the enolate solution. The reaction is often exothermic; maintain the temperature at -78 °C. After the addition is complete, allow the mixture to stir for an additional 2-3 hours, slowly warming to room temperature.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel to yield pure this compound.

Rationale: The use of LDA, a strong, non-nucleophilic base, at low temperatures ensures the rapid and quantitative formation of the kinetic enolate. Anhydrous conditions are critical as organolithium reagents react violently with water.

Protocol: Characterization of the Ligand

Confirming the identity and purity of the synthesized ligand is crucial before its use in coordination chemistry.

  • ¹H NMR (in CDCl₃): Expect signals corresponding to the aldehyde proton (~9.5 ppm), the ethyl group's methylene (~2.7 ppm) and methyl protons (~1.1 ppm), and the gem-dimethyl protons (~1.2 ppm). The presence of the enol tautomer will give rise to a new set of signals, including a broad signal for the enolic hydroxyl proton and a signal for the vinyl proton.

  • ¹³C NMR (in CDCl₃): Look for characteristic peaks for the aldehyde carbonyl (~205 ppm), the ketone carbonyl (~215 ppm), and the quaternary α-carbon (~55 ppm).

  • FTIR (neat film): A strong, broad absorption band around 1720-1700 cm⁻¹ will indicate the C=O stretching vibrations of both the ketone and aldehyde. A broad O-H stretch around 3400-3200 cm⁻¹ and a C=C stretch around 1650 cm⁻¹ would confirm the presence of the enol tautomer.

Coordination Chemistry

The deprotonated enolate of this compound is an excellent bidentate, monoanionic ligand.[8] It forms stable chelate complexes with a wide variety of transition metals, lanthanides, and main group elements.[2][9]

Principles of Coordination

The primary coordination mode involves the two oxygen atoms of the enolate binding to a single metal center, forming a six-membered chelate ring.[10][11] This bidentate chelation is entropically favored and results in highly stable complexes.[8] The general structure is often denoted as M(L)n, where 'L' is the deprotonated ligand and 'n' is typically 2 for divalent metals (e.g., Cu²⁺, Ni²⁺) and 3 for trivalent metals (e.g., Fe³⁺, Cr³⁺) to achieve a neutral complex.

Caption: Typical bidentate coordination to a metal center (M).

Protocol: General Synthesis of Metal(II) Complexes (e.g., [M(C₇H₁₁O₂)₂])

Principle: This protocol describes the reaction of the ligand with a metal(II) salt in a suitable solvent. A weak base is often added to facilitate the deprotonation of the ligand's enol form.[12]

Materials:

  • This compound (2.2 equivalents)

  • Metal(II) salt, e.g., Copper(II) acetate monohydrate, Nickel(II) chloride hexahydrate (1.0 equivalent)

  • Methanol or Ethanol

  • Sodium acetate or Triethylamine (optional, as a base)

  • Deionized water

Protocol:

  • Ligand Solution: Dissolve this compound (2.2 equivalents) in methanol in a round-bottom flask.

  • Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (1.0 equivalent) in a minimal amount of methanol or a methanol/water mixture.

  • Complexation: Warm the ligand solution to ~50-60 °C with stirring. Add the metal salt solution dropwise to the ligand solution. A color change and/or precipitation of the complex should be observed.

  • pH Adjustment (If needed): If using a metal halide salt (e.g., NiCl₂), add a base like sodium acetate (2.2 equivalents) to the reaction mixture to neutralize the liberated acid (HCl) and promote complex formation.

  • Reaction Completion: Reflux the reaction mixture for 1-2 hours to ensure complete complexation.[12]

  • Isolation: Cool the mixture to room temperature, then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water, then with a small amount of cold methanol to remove unreacted starting materials. Dry the complex in a desiccator or under vacuum. Recrystallization from a suitable solvent (e.g., acetone, chloroform) can be performed for higher purity.

Scientist's Note: The choice of metal salt anion is important. Acetates, for instance, can act as a base, negating the need for an additional basic reagent. The stoichiometry is set to 2:1 (ligand:metal) to form a neutral M(L)₂ complex.

Characterization of Metal Complexes

Characterizing the newly synthesized complexes is essential to confirm their structure and properties.

Spectroscopic and Analytical Data

The following table summarizes the expected changes upon coordination.

TechniqueObservationRationale
FTIR Disappearance of the broad enolic O-H stretch. Shift of C=O stretching frequency to a lower wavenumber (e.g., 1600-1500 cm⁻¹).The enolic proton is lost upon deprotonation. Coordination of the carbonyl oxygens to the metal weakens the C=O double bond, lowering its vibrational frequency.
UV-Vis Appearance of new absorption bands in the visible region for d-block metals.These bands correspond to d-d electronic transitions within the metal center, which are sensitive to the coordination geometry (e.g., octahedral, square planar).
Elemental Analysis Experimental C, H percentages match the calculated values for the proposed formula (e.g., [M(C₇H₁₁O₂)₂]).Confirms the stoichiometry of the complex.
Magnetic Susceptibility Provides the magnetic moment, which helps determine the number of unpaired electrons and thus the spin state and geometry of the metal ion.[13]For example, a square planar Ni(II) complex is typically diamagnetic, while an octahedral Ni(II) complex is paramagnetic.[12]

Potential Applications

Metal complexes of β-dicarbonyls are workhorses in chemistry, finding use in diverse fields. Complexes of this compound could be explored in the following areas.

Homogeneous Catalysis

Many transition metal complexes are active catalysts for important organic transformations.[14][15] The solubility of these lipophilic complexes in organic solvents makes them ideal candidates for homogeneous catalysis.

Potential Catalytic Reactions:

  • Hydroformylation: Cobalt or Rhodium complexes could be screened for their ability to catalyze the addition of CO and H₂ across an alkene to form aldehydes, a key industrial process.[14][16]

  • Oxidation Reactions: Manganese, Iron, or Copper complexes can be investigated as catalysts for the selective oxidation of alcohols or hydrocarbons.

  • C-C Coupling Reactions: Palladium or Nickel complexes may exhibit catalytic activity in cross-coupling reactions like Suzuki or Heck couplings.

Catalytic_Cycle catalyst [M(L)n] Catalyst intermediate1 Catalyst-Substrate Complex catalyst->intermediate1 Substrate Binding substrate Substrate A substrate->intermediate1 reagent Reagent B intermediate2 Intermediate Species reagent->intermediate2 product Product A-B intermediate1->intermediate2 Reaction with B intermediate2->catalyst Catalyst Regeneration intermediate2->product Product Release caption Generalized workflow for a homogeneous catalytic cycle.

Caption: Generalized workflow for a homogeneous catalytic cycle.

Drug Development and Biological Screening

Coordination of a metal ion to an organic ligand can significantly alter its biological properties. Schiff base and β-diketone metal complexes have shown promise as anticancer, antibacterial, and antifungal agents.[12][17] The mechanism often involves the complex's ability to bind to DNA, generate reactive oxygen species (ROS), or inhibit specific enzymes.[17]

Screening Protocol Outline:

  • Cytotoxicity Assays: Test the synthesized complexes against various cancer cell lines (e.g., MCF-7 for breast cancer) using assays like MTT or SRB to determine their IC₅₀ values.

  • Antimicrobial Testing: Use broth microdilution or disk diffusion methods to assess the activity of the complexes against panels of pathogenic bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans).

  • Mechanism of Action Studies: For active compounds, further studies could include DNA binding assays (e.g., UV-Vis titration with ctDNA), ROS detection assays, and cell cycle analysis to elucidate the mode of action.

References

  • Ma, Y., Weder, C., Du Prez, F. E., & Berrocal, J. A. (2025). From β-Dicarbonyl Chemistry to Dynamic Polymers. Chemical Reviews.
  • Gushchin, A. L., et al. (2022). Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. Molecules, 27(22), 7989.
  • Kawaguchi, S. (1986). Variety in the coordination modes of β-dicarbonyl compounds in metal complexes. Coordination Chemistry Reviews, 70, 51-84.
  • Sivasankaran Nair, M., & Arish, D. (2010). Synthesis and characterization of two conjugated β-diketones and their metal complexes. Der Pharma Chemica, 2(3), 235-243.
  • Kawaguchi, S. (1986). Variety in the coordination modes of β-dicarbonyl compounds in metal complexes. Coordination Chemistry Reviews, 70, 51-84.
  • PubChem. (n.d.). This compound.
  • Wikipedia. (n.d.). Metal carbonyl.
  • Gancarz, M., et al. (2023). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. International Journal of Molecular Sciences, 24(24), 17290.
  • Kumar, S., & Kumar, R. (2010). Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes. Oriental Journal of Chemistry, 26(1), 127-132.
  • Cenmed. (n.d.). 2,2-Dimethyl-3-oxopentanal (C007B-518232).
  • Juszczak, M., et al. (2024). Assessment of the Biological Properties of N-Nonsubstituted Succinimides and Their Metallocarbonyl Complexes in Normal and Cancer Cells. Molecules, 29(10), 2314.
  • LibreTexts Chemistry. (2023). 13.2: Nomenclature, Ligands, and Classification.
  • Scribd. (n.d.). Catalytic Applications of Metal Carbonyls.
  • Chemistry Steps. (n.d.). Keto Enol Tautomerization.
  • LibreTexts Chemistry. (2023). 22.1: Keto-Enol Tautomerism.
  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points.
  • OpenStax. (2023). Organic Chemistry - 22.1 Keto–Enol Tautomerism.
  • Shriver, D. F., & Atkins, P. W. (2010). Inorganic Chemistry (5th ed.). W. H. Freeman. (Note: A general textbook reference for the catalytic cycle principle). URL provided for a similar resource: [Link]
  • Wang, D., & Daugulis, O. (2014). Transition-metal-catalyzed direct β-functionalization of simple carbonyl compounds. Organic Chemistry Frontiers, 1, 399-402.
  • Getmyuni. (n.d.). CO-ORDINATION CHEMISTRY.

Sources

The Synthetic Versatility of 2,2-Dimethyl-3-oxopentanal: A Guide for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2,2-Dimethyl-3-oxopentanal, also known as pivaloylacetaldehyde, emerges as a highly versatile and valuable C5 building block for the discerning chemist. Its unique structural feature, a β-ketoaldehyde functionality with a sterically demanding gem-dimethyl group at the α-position, imparts a distinct reactivity profile that can be harnessed for a variety of synthetic transformations. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and mechanistic insights for its use in the synthesis of valuable heterocyclic and carbocyclic systems.

The presence of both an aldehyde and a ketone within the same molecule, separated by a methylene group, allows for a range of classical and contemporary organic reactions. The gem-dimethyl substitution prevents undesired enolization at the α-position, leading to cleaner reactions and predictable regioselectivity in many cases. This characteristic is particularly advantageous in multicomponent reactions and cyclization strategies where side reactions are a common concern. This document will delve into three key areas where this compound demonstrates significant synthetic utility: the synthesis of highly substituted aminothiophenes via the Gewald reaction, the construction of functionalized pyrroles through the Paal-Knorr synthesis, and the formation of valuable cyclopentenone scaffolds via intramolecular aldol cyclization.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory.

PropertyValueSource
CAS Number 106921-60-2[1][2][3]
Molecular Formula C₇H₁₂O₂[1][2]
Molecular Weight 128.17 g/mol [1]
Boiling Point 165.4 °C[1]
Appearance Colorless to pale yellow liquid[N/A]
SMILES CCC(=O)C(C)(C)C=O[2]
InChI Key PVYBKZHBCCMBPS-UHFFFAOYSA-N[2]

Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and bases. Due to its aldehyde functionality, it may be prone to oxidation and polymerization over time. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) and to re-evaluate its purity if stored for extended periods. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn during handling.

Application I: The Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes, a privileged scaffold in medicinal chemistry and materials science.[4][5] The reaction typically involves the condensation of a carbonyl compound, an α-cyanoester or related active methylene compound, and elemental sulfur in the presence of a base.[4][6]

The unique structure of this compound makes it an excellent substrate for the Gewald reaction. The aldehyde functionality readily undergoes the initial Knoevenagel condensation with the active methylene compound, while the ketone provides a handle for further derivatization of the resulting thiophene. The gem-dimethyl group ensures that the condensation occurs selectively at the aldehyde position.

Reaction Mechanism and Workflow

The generally accepted mechanism for the Gewald reaction begins with a base-catalyzed Knoevenagel condensation between the aldehyde group of this compound and the active methylene compound (e.g., ethyl cyanoacetate). This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile. Subsequent intramolecular cyclization and tautomerization afford the final 2-aminothiophene product.[4]

Gewald_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition & Cyclization cluster_2 Tautomerization & Product Formation Start This compound + Ethyl Cyanoacetate Base Base (e.g., Morpholine) Start->Base Catalyst Intermediate1 α,β-Unsaturated Nitrile Base->Intermediate1 Forms Sulfur Elemental Sulfur (S₈) Intermediate1->Sulfur Reacts with Intermediate2 Thiolate Intermediate Sulfur->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Intermediate3 Iminothiophene Cyclization->Intermediate3 Product 2-Aminothiophene Derivative Intermediate3->Product Tautomerizes to

Caption: Generalized workflow for the Gewald aminothiophene synthesis.

Protocol: Synthesis of Ethyl 4-acetyl-5,5-dimethyl-2-amino-thiophene-3-carboxylate

This protocol describes a general procedure for the Gewald synthesis using this compound. Optimization of reaction time and temperature may be necessary for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Ethyl cyanoacetate (1.0 eq)

  • Elemental sulfur (1.1 eq)

  • Morpholine (0.2 eq)

  • Ethanol (solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound, ethyl cyanoacetate, and elemental sulfur in ethanol.

  • Add morpholine to the mixture with stirring.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-aminothiophene.

Expected Outcome: The reaction is expected to yield the highly substituted 2-aminothiophene, ethyl 4-acetyl-5,5-dimethyl-2-amino-thiophene-3-carboxylate, as a crystalline solid.

Application II: The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and reliable method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[7][8][9] While this compound is a 1,3-dicarbonyl compound, it can be readily converted in situ to a 1,4-dicarbonyl equivalent for use in a Paal-Knorr type synthesis. This is typically achieved through a Knoevenagel condensation followed by a Michael addition.

However, a more direct approach involves the reaction of this compound with an aminoketone, which can be considered a variation of the Knorr pyrrole synthesis, a related reaction.[8] The aldehyde functionality of this compound provides a reactive site for initial condensation, leading to the formation of the pyrrole ring.

Reaction Mechanism and Workflow

The mechanism of the Paal-Knorr pyrrole synthesis involves the formation of a hemiaminal from the reaction of an amine with one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the aromatic pyrrole ring.[10][11]

PaalKnorr_Mechanism Start 1,4-Dicarbonyl Compound + Primary Amine Hemiaminal Hemiaminal Formation Start->Hemiaminal Cyclization Intramolecular Cyclization Hemiaminal->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Substituted Pyrrole Dehydration->Product

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

Protocol: Synthesis of a Substituted Pyrrole

This protocol provides a general procedure for a Paal-Knorr type synthesis using this compound and a suitable amine partner.

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., aniline) (1.0 eq)

  • Glacial acetic acid (solvent and catalyst)

Procedure:

  • In a round-bottom flask, dissolve this compound and the primary amine in glacial acetic acid.

  • Heat the reaction mixture to reflux (approximately 118 °C) for 2-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • The precipitated product can be collected by vacuum filtration and washed with cold water.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water).

Application III: Intramolecular Aldol Cyclization for Cyclopentenone Synthesis

Cyclopentenones are important structural motifs found in numerous natural products and pharmaceuticals. The intramolecular aldol condensation of a 1,4- or 1,5-dicarbonyl compound is a powerful strategy for their synthesis.[12] While this compound is a 1,3-dicarbonyl, it can be elaborated into a suitable precursor for intramolecular aldol cyclization. For instance, a Michael addition of an enolate to an α,β-unsaturated derivative of this compound would generate a 1,5-dicarbonyl system poised for cyclization.

The gem-dimethyl group in the starting material would be installed at the 4-position of the resulting cyclopentenone, providing a sterically defined and synthetically useful handle for further transformations.

Reaction Mechanism and Workflow

The intramolecular aldol reaction is initiated by the formation of an enolate from one of the carbonyl groups. This enolate then attacks the other carbonyl group in an intramolecular fashion to form a five-membered ring. Subsequent dehydration of the resulting β-hydroxy ketone affords the α,β-unsaturated cyclopentenone.

Aldol_Cyclization Start 1,5-Dicarbonyl Precursor (from this compound) Enolate Enolate Formation (Base catalysis) Start->Enolate Cyclization Intramolecular Nucleophilic Attack Enolate->Cyclization Adduct β-Hydroxy Ketone Cyclization->Adduct Dehydration Dehydration (Acid or Base catalysis) Adduct->Dehydration Product 4,4-Dimethylcyclopentenone Derivative Dehydration->Product

Caption: Key steps in the intramolecular aldol cyclization to form a cyclopentenone.

Protocol: Two-Step Synthesis of a 4,4-Dimethylcyclopentenone Derivative

This is a conceptual two-step protocol illustrating the synthesis of a cyclopentenone derivative starting from this compound.

Step 1: Knoevenagel Condensation to form an α,β-Unsaturated Keto-aldehyde

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • Piperidine (catalytic amount)

  • Benzene (solvent)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add this compound, malononitrile, and a catalytic amount of piperidine in benzene.

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction and remove the solvent under reduced pressure to obtain the crude α,β-unsaturated product.

Step 2: Michael Addition and Intramolecular Aldol Cyclization

Materials:

  • Crude product from Step 1 (1.0 eq)

  • A suitable Michael donor (e.g., diethyl malonate) (1.1 eq)

  • Sodium ethoxide (catalytic amount)

  • Ethanol (solvent)

Procedure:

  • Dissolve the crude product from Step 1 and diethyl malonate in ethanol.

  • Add a catalytic amount of sodium ethoxide and stir the reaction at room temperature.

  • After the Michael addition is complete (monitor by TLC), add a catalytic amount of a stronger base (e.g., aqueous NaOH) and heat the mixture to reflux to induce the intramolecular aldol condensation and dehydration.

  • After completion, neutralize the reaction with dilute acid and extract the product with an organic solvent.

  • The organic layer is then dried and concentrated, and the product is purified by column chromatography.

Conclusion and Future Outlook

This compound is a versatile and underutilized building block with significant potential in organic synthesis. Its unique structural features, particularly the combination of a reactive aldehyde and a sterically hindered ketone, allow for a range of selective transformations. The applications detailed in this guide—the Gewald aminothiophene synthesis, the Paal-Knorr pyrrole synthesis, and the construction of cyclopentenone scaffolds—represent just a fraction of its synthetic potential.

For researchers, scientists, and professionals in drug development, mastering the reactivity of such bifunctional building blocks is key to developing novel and efficient synthetic routes to complex and biologically active molecules. Further exploration into the use of this compound in other multicomponent reactions, asymmetric catalysis, and the synthesis of other heterocyclic systems is a promising avenue for future research. The strategic application of this compound will undoubtedly contribute to the advancement of organic synthesis and the discovery of new chemical entities with valuable therapeutic properties.

References

  • Gewald, K.; Schinke, E.; Böttcher, H. Chemische Berichte, 1966, 99(1), 94-100.
  • Sabnis, R. W.; Rangnekar, D. W.; Sonawane, N. D. Journal of Heterocyclic Chemistry, 1999, 36(2), 333-345.
  • PubChem. (n.d.). This compound.
  • Paal, C. Berichte der deutschen chemischen Gesellschaft, 1884, 17(2), 2756-2767.
  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; John Wiley & Sons, 2010.
  • Knorr, L. Berichte der deutschen chemischen Gesellschaft, 1884, 17(2), 1635-1642.
  • Wikipedia. (2023, October 27). Gewald reaction.
  • Knoevenagel, E. Berichte der deutschen chemischen Gesellschaft, 1898, 31(3), 2596-2619.
  • Wikipedia. (2023, November 29). Knoevenagel condensation.
  • Wikipedia. (2023, December 1). Paal–Knorr synthesis.
  • Organic Chemistry Portal. (n.d.). Gewald Reaction.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
  • Amarnath, V.; Amarnath, K.; Arlotto, M. P. The Journal of Organic Chemistry, 1991, 56(24), 6924-6931.
  • Cenmed. (n.d.). 2,2-Dimethyl-3-oxopentanal (C007B-518232).
  • ResearchGate. (n.d.). Selective synthesis of 3-methyl-2-cyclopentenone via intramolecular aldol condensation of 2,5-hexanedione with γ-Al2O3/AlOOH nanocomposite catalyst.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopentenones.

Sources

Cannizzaro reaction conditions for 2,2-Dimethyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: The Cannizzaro Reaction of 2,2-Dimethyl-3-oxopentanal: Conditions and Mechanistic Insights

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Cannizzaro reaction, first reported by Stanislao Cannizzaro in 1853, is a cornerstone transformation in organic synthesis involving the base-induced disproportionation of two molecules of a non-enolizable aldehyde.[1][2] This redox process yields a primary alcohol (the result of reduction) and a carboxylic acid (the result of oxidation).[3][4] The prerequisite for this reaction is the absence of α-hydrogens on the aldehyde, which prevents the otherwise competing and typically faster aldol condensation pathway.[5][6]

This document provides a detailed guide to the application of the Cannizzaro reaction to this compound, a structurally unique substrate. This α,α-disubstituted aldehyde lacks the requisite α-hydrogens, making it a prime candidate for the Cannizzaro reaction.[7][8] However, its classification as an α-ketoaldehyde introduces the possibility of an alternative, intramolecular reaction pathway. We will explore the mechanistic dichotomy, delineate the critical reaction parameters, and provide a comprehensive protocol for achieving the desired transformation.

Section 1: Mechanistic Considerations for an α-Ketoaldehyde

The reaction of this compound under strong basic conditions can theoretically proceed via two distinct Cannizzaro-type pathways. The prevailing mechanism is dictated by kinetics and the proximity of the reacting functional groups.

The Intermolecular Cannizzaro Disproportionation

This is the classical pathway where two separate molecules of the aldehyde react.[9] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the aldehyde's carbonyl carbon, which is generally more electrophilic than a ketone's.[3][10] The resulting tetrahedral intermediate then transfers a hydride ion to a second molecule of the aldehyde.[5] This process results in the formation of 2,2-dimethyl-3-oxopentanoic acid and 2,2-dimethyl-3-oxopentan-1-ol. Given the 1:1 stoichiometry, the maximum theoretical yield for each product is 50%.[1][11]

G cluster_0 Molecule 1 (Hydride Donor) cluster_1 Molecule 2 (Hydride Acceptor) Ald1 R-CHO Int1 R-CH(O⁻)(OH) Ald1->Int1 OH OH⁻ OH->Ald1 1. Attack Dianion R-CH(O⁻)₂ Int1->Dianion 2. Deprotonation (High [Base]) Acid R-COO⁻ (Carboxylate) Dianion->Acid Ald2 R-CHO Dianion->Ald2 3. Hydride Transfer (RDS) Alkoxide R-CH₂O⁻ Ald2->Alkoxide Alcohol R-CH₂OH Alkoxide->Alcohol 4. Protonation

Caption: General mechanism of the intermolecular Cannizzaro reaction.

The Intramolecular Cannizzaro Reaction

For substrates containing two aldehyde or ketone groups in close proximity, an intramolecular variant is often favored. α-Ketoaldehydes like this compound are ideal candidates for this pathway, which results in the formation of an α-hydroxy carboxylic acid.[9][12] The reaction proceeds through a similar initiation step—hydroxide attack on the aldehyde. However, the subsequent hydride transfer occurs within the same molecule, from the carbon of the hydrated aldehyde to the adjacent ketone carbonyl carbon. This intramolecular rearrangement is kinetically favored over an intermolecular reaction.

G Substrate This compound Intermediate Tetrahedral Intermediate (at aldehyde) Substrate->Intermediate 1. Nucleophilic Attack OH OH⁻ Product_Salt 2-Hydroxy-2,3-dimethylpentanoate Salt Intermediate->Product_Salt 2. Intramolecular Hydride Transfer Product_Acid 2-Hydroxy-2,3-dimethylpentanoic Acid Product_Salt->Product_Acid 3. Acid Workup H3O H₃O⁺

Caption: Favored intramolecular Cannizzaro pathway for this compound.

For this compound, the intramolecular pathway is the most probable outcome, leading to the synthesis of 2-hydroxy-2,3-dimethylpentanoic acid. The following protocol is optimized for this transformation.

Section 2: Critical Parameters for Reaction Success

Optimizing the Cannizzaro reaction requires careful control over several experimental variables. The steric hindrance at the α-carbon of this compound necessitates robust conditions to ensure efficient conversion.

ParameterRecommended ConditionRationale & Scientific Justification
Base Concentration 50% (w/v) aqueous KOH or NaOHThe reaction rate exhibits a first or second-order dependence on the base concentration.[1] High concentrations are necessary to facilitate the formation of the dianionic intermediate that acts as the hydride donor.[5]
Temperature 25°C to 70°CThe reaction is often performed at room temperature or with gentle heating to overcome the activation energy, especially for sterically hindered substrates. Temperature should be monitored to prevent potential side reactions or degradation.[13]
Solvent Water or Water/Methanol Co-solventWater is the standard solvent. If the substrate has poor aqueous solubility, a co-solvent like methanol can be used to create a homogenous reaction mixture, improving reaction kinetics.
Reaction Time 12 - 24 hoursReaction progress should be monitored via TLC or LC-MS. Sterically hindered aldehydes may require longer reaction times for complete conversion.
Workup Acidification with conc. HCl or H₂SO₄The initial product is the carboxylate salt, which is water-soluble. A strong acid workup is required to protonate the salt, causing the final carboxylic acid product to precipitate.[5]

Section 3: Detailed Experimental Protocol

This protocol details the intramolecular Cannizzaro reaction of this compound to yield 2-hydroxy-2,3-dimethylpentanoic acid.

Materials and Reagents
  • This compound (≥97% purity)

  • Potassium hydroxide (KOH) pellets

  • Deionized water

  • Concentrated hydrochloric acid (HCl, ~37%)

  • Diethyl ether (or other suitable extraction solvent like ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Methanol (if required as a co-solvent)

  • Ice (for ice bath)

Equipment
  • Round-bottom flask (appropriate size for the reaction scale)

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Dropping funnel

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Büchner funnel and filter paper

  • Rotary evaporator

Step-by-Step Procedure
  • Preparation of Base Solution: In a beaker, carefully dissolve potassium hydroxide pellets in deionized water to prepare a 50% (w/v) solution. Caution: This process is highly exothermic; perform it in an ice bath and wear appropriate personal protective equipment (PPE). Allow the solution to cool to room temperature.

  • Reaction Setup: Place this compound (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar. If solubility is low, add a minimal amount of methanol. Cool the flask in an ice bath.

  • Addition of Base: Slowly add the 50% KOH solution (approx. 2.5 - 3.0 eq) to the stirring aldehyde solution over 20-30 minutes using a dropping funnel. Maintain the temperature below 10°C during the addition.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction can be gently heated (e.g., to 50-60°C) to increase the rate. Monitor the disappearance of the starting material by TLC (e.g., using a 20% ethyl acetate in hexanes eluent and visualizing with a permanganate stain).

  • Work-up and Product Isolation:

    • Once the reaction is complete (typically 12-24 hours), cool the mixture in an ice bath.

    • Dilute the reaction mixture with an equal volume of cold water.

    • Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x volume) to remove any unreacted starting material and the corresponding alcohol if any intermolecular reaction occurred. The desired carboxylate salt product will remain in the aqueous layer.

    • Collect the aqueous layer in a beaker and cool it in an ice bath.

    • Slowly and carefully acidify the aqueous layer by adding concentrated HCl dropwise with vigorous stirring until the pH is ~1-2. The product, 2-hydroxy-2,3-dimethylpentanoic acid, should precipitate as a solid.

  • Purification:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of ice-cold deionized water to remove inorganic salts.

    • Dry the product under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent system (e.g., water or a hexane/ethyl acetate mixture).

Section 4: Alternative Strategy: The Crossed Cannizzaro Reaction

To achieve a different synthetic outcome, a crossed Cannizzaro reaction can be employed.[11][14] In this variation, a more valuable aldehyde is reacted with an excess of a cheaper, highly reactive aldehyde like formaldehyde.[4][6] Formaldehyde acts as a sacrificial reductant, being preferentially oxidized to formic acid (formate).[14]

Reacting this compound with formaldehyde under strong basic conditions would selectively reduce the aldehyde functional group, yielding 2,2-Dimethyl-3-oxopentan-1-ol . This method is advantageous for maximizing the yield of the alcohol product from the more complex starting material.[11]

Conclusion

The Cannizzaro reaction of this compound is a robust transformation that primarily proceeds via an intramolecular pathway to yield an α-hydroxy carboxylic acid. The success of this synthesis hinges on the use of a high concentration of a strong base and careful control of the reaction temperature. By understanding the underlying mechanistic principles and optimizing the key parameters outlined in this guide, researchers can effectively utilize this reaction for the synthesis of complex molecular architectures. The alternative crossed Cannizzaro approach further extends the synthetic utility of this substrate, allowing for the selective formation of the corresponding alcohol.

References

  • Wikipedia. (2023). Cannizzaro reaction.
  • Cannizzaro Reaction. (n.d.).
  • SATHEE. (n.d.). Cannizzaro Reaction Mechanism.
  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction.
  • Allen Career Institute. (n.d.). Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs.
  • J&K Scientific LLC. (2021). Cannizzaro Reaction.
  • Chemistry Steps. (n.d.). Cannizzaro Reaction.
  • SNS Courseware. (n.d.). Cannizzaro Reaction & Crossed.
  • Organic Chemistry Portal. (n.d.). Cannizzaro Reaction.
  • Quora. (2020). How to produce a crossed Cannizzaro reaction (organic chemistry, reaction, mechanism, and chemistry).
  • ResearchGate. (n.d.). The Cannizzaro Reaction.
  • Professor Dave Explains. (2021). Cannizzaro Reaction.
  • ThoughtCo. (2019). Crossed Cannizzaro Reaction.
  • Dr. Swathi Explains. (2023). Crossed-Cannizzaro Mechanism & Examples Made Easy.
  • Chemistry the Mystery of Molecules. (2019). Cannizzaro Reaction (part 1): Basic Concept and Mechanism.
  • Chemistry LibreTexts. (2023). Cannizzaro Reaction.
  • Journal of the American Chemical Society. (n.d.). Mechanism of the Cannizzaro reaction.
  • Study.com. (n.d.). Cannizzaro Reaction | Definition, Mechanism & Examples.
  • Semantic Scholar. (1997). The Gas-Phase Cannizzaro Disproportionation Reactions of Benzaldehyde and Pivaldehyde.
  • Khan Academy. (2024). Worked example: Disproportionation reaction.
  • PubChem. (n.d.). This compound.
  • Cenmed. (n.d.). This compound (C007B-518232).

Sources

Application Notes and Protocols: 2,2-Dimethyl-3-oxopentanal in Pharmaceutical Testing

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the potential applications of 2,2-Dimethyl-3-oxopentanal (CAS No. 106921-60-2) in the realm of pharmaceutical testing. As a bifunctional molecule featuring both a ketone and an aldehyde group, its inherent reactivity and defined chemical structure make it a valuable tool for researchers, scientists, and drug development professionals.[1] This document outlines its utility as a high-quality reference standard, its application as a stressor in forced degradation studies, and its role as a potential surrogate for quantifying reactive aldehyde impurities.[2] Detailed, field-proven protocols are provided for each application, emphasizing the scientific rationale behind experimental choices to ensure robust and reproducible results.

Introduction to this compound

This compound is an organic compound with the molecular formula C7H12O2.[3][4][5] Its structure is characterized by a pentanal backbone with two methyl groups at the C2 position and a ketone at the C3 position. This unique arrangement of dual carbonyl functionalities contributes to its high reactivity, making it a subject of interest in synthetic chemistry and, as explored in this guide, pharmaceutical analysis.[1] While not an active pharmaceutical ingredient (API) itself, its availability as a high-purity reference standard allows for its use in critical quality control and validation activities within a regulated pharmaceutical environment.[2][6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 106921-60-2PubChem[3]
Molecular Formula C7H12O2PubChem[3]
Molecular Weight 128.17 g/mol PubChem[3]
Appearance Colorless to pale yellow liquidCymitQuimica[1]
Boiling Point 165.4 °CBiosynth[2]
SMILES CCC(=O)C(C)(C)C=OPubChem[3]

Application I: High-Quality Reference Standard for Analytical Method Validation

The use of well-characterized reference standards is a cornerstone of pharmaceutical quality control, ensuring the accuracy and reliability of analytical methods.[6] this compound, available as a high-purity chemical, serves as an excellent reference material for the validation of analytical methods aimed at detecting and quantifying short-chain aldehydes and ketones.[2] Such compounds can be process-related impurities or degradation products in drug substances and products.

Rationale for Use

The presence of a reactive aldehyde group in this compound makes it an ideal candidate for methods that rely on derivatization to enhance detection by UV or fluorescence spectroscopy.[7][8] Due to the lack of a strong chromophore in many short-chain aldehydes, direct detection at low concentrations is often challenging.[9] Derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) introduces a chromophore that can be readily detected by HPLC-UV.[8][9][10][11][12][13]

Experimental Workflow: HPLC-UV Analysis with DNPH Derivatization

G cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis prep1 Prepare Stock Solution of This compound in ACN prep3 Mix Sample, DNPH Reagent, and Acid Catalyst prep1->prep3 prep2 Prepare DNPH Derivatizing Reagent prep2->prep3 prep4 Incubate to Form Hydrazone Derivative prep3->prep4 hplc1 Inject Derivatized Sample into HPLC prep4->hplc1 Transfer to vial hplc2 Separation on C18 Column hplc1->hplc2 hplc3 UV Detection at ~360 nm hplc2->hplc3 hplc4 Data Acquisition and Analysis hplc3->hplc4

Caption: Workflow for HPLC-UV analysis of this compound.

Detailed Protocol: Quantification of this compound

Objective: To validate an HPLC-UV method for the quantification of this compound using DNPH derivatization.

Materials:

  • This compound reference standard

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (ACN), HPLC grade

  • Sulfuric acid, concentrated

  • Water, HPLC grade

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Preparation of DNPH Reagent: Dissolve 150 mg of DNPH in 100 mL of acetonitrile. Add 0.5 mL of concentrated sulfuric acid. (Caution: Handle acid with appropriate personal protective equipment).

  • Preparation of Standard Stock Solution: Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to obtain a 1 mg/mL stock solution.

  • Preparation of Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Derivatization:

    • In separate vials, mix 1.0 mL of each calibration standard with 1.0 mL of the DNPH reagent.

    • Cap the vials and vortex for 30 seconds.

    • Incubate the vials at 60°C for 30 minutes in a water bath or heating block.

    • Allow the vials to cool to room temperature.

  • HPLC-UV Analysis:

    • Mobile Phase: Acetonitrile:Water (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 360 nm[11]

    • Injection Volume: 10 µL

    • Inject the derivatized standards and a blank (derivatized acetonitrile) into the HPLC system.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the DNPH-derivatized this compound against its concentration.

    • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²). An r² > 0.995 is typically considered acceptable.

Application II: Reactive Aldehyde in Forced Degradation Studies

Forced degradation studies are essential in drug development to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[14][15][16] The high reactivity of this compound makes it a suitable tool to act as a chemical stressor, particularly for drug substances susceptible to reaction with aldehydes (e.g., those containing primary or secondary amine functional groups).

Rationale for Use

By intentionally exposing a drug substance to a reactive aldehyde like this compound, potential degradation pathways that might occur over a long shelf-life or in the presence of aldehydic impurities can be rapidly identified. This is particularly relevant for assessing the compatibility of a drug substance with excipients that may contain trace levels of reactive aldehydes.

Experimental Workflow: Forced Degradation Study

G cluster_prep Study Setup cluster_analysis Analysis of Degradation prep1 Prepare Solution of Model API prep3 Mix API and Aldehyde Solutions prep1->prep3 prep2 Prepare Solution of This compound prep2->prep3 prep4 Incubate under Controlled Conditions (e.g., 40°C) prep3->prep4 hplc1 Withdraw Aliquots at Time Points prep4->hplc1 hplc2 Analyze by Stability-Indicating HPLC Method hplc1->hplc2 hplc3 Identify and Quantify Degradants hplc2->hplc3 hplc4 Characterize Degradation Pathway hplc3->hplc4

Caption: Workflow for a forced degradation study using this compound.

Detailed Protocol: Forced Degradation of a Model Amine-Containing API

Objective: To assess the degradation of a model API containing a primary amine when exposed to this compound.

Materials:

  • Model API (e.g., a primary amine-containing drug substance)

  • This compound

  • Acetonitrile (ACN) or other suitable solvent

  • Incubator or oven

  • Validated stability-indicating HPLC method for the model API

Procedure:

  • Preparation of Solutions:

    • Prepare a 1 mg/mL solution of the model API in the chosen solvent.

    • Prepare a 1 mg/mL solution of this compound in the same solvent.

  • Forced Degradation:

    • In a sealed vial, mix 1.0 mL of the API solution with 0.1 mL of the this compound solution.

    • Prepare a control sample by mixing 1.0 mL of the API solution with 0.1 mL of the solvent.

    • Place both vials in an incubator at 40°C.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • Dilute the aliquots as necessary with the mobile phase of the stability-indicating HPLC method.

  • HPLC Analysis:

    • Analyze the samples using the validated stability-indicating HPLC method for the model API.

  • Data Analysis:

    • Compare the chromatograms of the stressed sample to the control sample.

    • Calculate the percentage degradation of the model API at each time point.

    • Identify and quantify any new peaks (degradation products) that appear in the stressed sample.

    • If necessary, use techniques like LC-MS to elucidate the structure of the major degradants.

Application III: Surrogate Analyte for Method Validation

In some bioanalytical or quality control scenarios, obtaining a blank matrix completely free of the analyte of interest can be challenging. In such cases, a surrogate analyte can be used to validate the analytical method.[17][18][19] this compound, being a structurally distinct yet reactive aldehyde, can potentially serve as a surrogate for validating methods intended for the quantification of other hard-to-source short-chain aldehydes.

Rationale for Use

A surrogate analyte should mimic the analytical behavior of the actual analyte (e.g., similar chromatographic retention after derivatization, similar extraction recovery) but be distinguishable, often by mass spectrometry.[17] This approach allows for the assessment of method parameters like linearity, accuracy, and precision without interference from endogenous levels of the target analyte.

Conceptual Framework for Surrogate Analyte Validation

G cluster_validation Method Validation with Surrogate cluster_crossval Cross-Validation val1 Prepare Calibration Curve and QCs using Surrogate Analyte (this compound) val2 Validate for Linearity, Accuracy, Precision, and Stability val1->val2 cross1 Analyze Samples Containing Known Amounts of Target Analyte val2->cross1 Validated Method cross2 Quantify Against Surrogate Curve cross1->cross2 cross3 Assess Parallelism and Recovery cross2->cross3

Caption: Conceptual framework for using a surrogate analyte in method validation.

Protocol Outline: Surrogate-Based Method Validation for a Target Aldehyde

Objective: To validate an LC-MS/MS method for a target aldehyde using this compound as a surrogate analyte.

Materials:

  • Target aldehyde

  • This compound (surrogate analyte)

  • Stable isotope-labeled internal standard for the target aldehyde (if available)

  • Blank matrix (e.g., plasma, formulation buffer)

  • LC-MS/MS system

Procedure:

  • Method Development: Develop an LC-MS/MS method capable of separating and detecting both the target aldehyde and this compound (often after derivatization to improve ionization).

  • Surrogate Validation:

    • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into the blank matrix.

    • Perform a full validation of the method for the surrogate analyte, assessing linearity, accuracy, precision, selectivity, and stability according to relevant guidelines (e.g., ICH M10).[19]

  • Cross-Validation:

    • Prepare a set of QC samples containing the actual target aldehyde at low, medium, and high concentrations.

    • Analyze these target aldehyde QCs against the calibration curve prepared with the surrogate analyte.

    • Evaluate the accuracy of the results to establish the parallelism between the surrogate and the target analyte. The recovery should be consistent and within acceptable limits (typically 85-115%).

  • Sample Analysis: Once the method is validated and parallelism is demonstrated, unknown samples containing the target aldehyde can be quantified using the calibration curve generated with this compound.

Conclusion

This compound is a versatile chemical entity with significant potential in pharmaceutical testing. Its utility extends beyond a simple building block in organic synthesis to encompass critical roles in analytical method validation, forced degradation studies, and as a surrogate analyte. The protocols outlined in this guide provide a robust framework for leveraging the unique chemical properties of this compound to enhance the quality and reliability of pharmaceutical development and quality control processes. As with any analytical procedure, method-specific optimization and validation are imperative to ensure compliance with regulatory expectations.

References

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019).
  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • Derivatization. (2023). Chemistry LibreTexts. [Link]
  • HPLC method development and validation for determination of formaldehyde and acetaldehyde traces in drug substance. (2016). International Journal of Chemical and Pharmaceutical Analysis. [Link]
  • Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. (2004).
  • HPLC-UV Method Development and Validation for the Determination of Low Level Formaldehyde in a Drug Substance.
  • HPLC-UV Method Development and Validation For The Determination of Low Level Formaldehyde in A Drug Substance. Scribd. [Link]
  • Chromatographic Method Development and Validation (HPLC-UV Technique) of p-Formaldehyde Quantification in Duloxetine Hydrochloride Drug Substance. Navrachana University. [Link]
  • This compound. PubChem. [Link]
  • 2,2-Dimethyl-3-oxopentanal (C007B-518232). Cenmed. [Link]
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. International Journal of Pharmaceutical Quality Assurance. [Link]
  • 2,2-Dimethyl-3-oxopentanoic acid. PubChem. [Link]
  • This compound, CasNo.106921-60-2. LookChem. [Link]
  • Development of forced degradation and stability indicating studies of drugs—A review. (2013).
  • A validated surrogate analyte LC-MS/MS assay for quantification of endogenous cortisol in human whole blood. (2021). PubMed. [Link]
  • Impurities in Drug Substance and Drug Product Regul
  • Qualification of a Surrogate Matrix-Based Absolute Quantification Method for Amyloid-β42 in Human Cerebrospinal Fluid Using 2D UPLC-Tandem Mass Spectrometry. (2014).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Evaluating Impurities in Drugs (Part I of III).
  • Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones. Royal Society of Chemistry. [Link]
  • Stability Indicating Forced Degrad
  • Pharmaceutical Analytical Standards. ZeptoMetrix. [Link]
  • Bioanalytical method validation to quantify ketorolac in human vitreous and aqueous via surrogate matrix of human plasma. (2024).

Sources

Application Note: Robust Derivatization Strategies for the GC-MS Analysis of 2,2-Dimethyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: January 2026

The Analytical Challenge: 2,2-Dimethyl-3-oxopentanal

This compound (C₇H₁₂O₂, MW: 128.17 g/mol ) is a dicarbonyl compound featuring both an aldehyde and a ketone functional group.[1][2] The analysis of such α-dicarbonyls by GC-MS presents significant challenges.[3][4] The polarity of the two carbonyl groups can lead to poor chromatographic peak shape, including tailing, due to interactions with active sites in the GC system.[5] More critically, the presence of adjacent carbonyls and α-hydrogens allows for keto-enol tautomerization, where the molecule can exist in multiple isomeric forms. In the hot GC injector and column, this can result in multiple, poorly resolved peaks for a single analyte, making accurate quantification impossible.[6][7]

Chemical derivatization is an essential sample preparation step to overcome these issues. The process chemically modifies the analyte to:

  • Increase Volatility and Thermal Stability: By replacing polar functional groups with nonpolar ones, the analyte can more easily transition into the gas phase without degradation.[5][8]

  • Prevent Isomerization: Derivatization "locks" the carbonyl groups into a single, stable form, ensuring a single chromatographic peak.[6][9]

  • Improve Sensitivity: Certain derivatizing agents can introduce moieties that enhance ionization efficiency or allow for highly sensitive detection modes.[10][11]

This guide details two validated approaches to achieve these goals for this compound.

Primary Protocol: Two-Step Methoxyimation and Silylation (MeOx-TMS)

This is the most common and robust approach for metabolomics and general analysis of carbonyl-containing compounds.[8][12] The process involves two sequential reactions:

  • Methoxyimation (MeOx): The aldehyde and ketone functionalities react with methoxyamine hydrochloride to form stable methoxime derivatives. This crucial first step protects the carbonyls and prevents tautomerism.[6][13]

  • Silylation (TMS): A silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces any remaining active hydrogens (e.g., on hydroxyl or carboxyl groups) with a trimethylsilyl (TMS) group.[7] While this compound has no active hydrogens, this step is included as part of a universal workflow that ensures all potential analytes in a complex sample are derivatized, and it can help improve the volatility of the methoximated product.

Mechanism of Methoxyimation

The reaction proceeds via nucleophilic addition of methoxyamine to the carbonyl carbon, followed by dehydration to form the methoxime (C=N-OCH₃). This occurs for both the aldehyde and the sterically hindered ketone group.

Figure 1. Methoxyimation of carbonyl groups.
Experimental Protocol: MeOx-TMS

Materials:

  • Sample containing this compound (dried extract)

  • Methoxyamine hydrochloride (MeOx)

  • Anhydrous Pyridine

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)

  • GC Vials (2 mL) with inserts

  • Heating block or incubator

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the sample extract is completely dry. Water interferes with both derivatization steps, especially silylation.[7][13] Lyophilization or evaporation under a stream of nitrogen is recommended.

  • Reagent Preparation (Methoxyimation): Prepare a solution of 20 mg/mL methoxyamine hydrochloride in anhydrous pyridine. Vortex until fully dissolved. This solution should be prepared fresh.

  • Methoxyimation Step:

    • Add 50 µL of the MeOx solution to the dried sample in the GC vial.

    • Cap the vial tightly and vortex for 1 minute to ensure the residue is fully dissolved.

    • Incubate the vial at 60°C for 60 minutes in a heating block.[9]

    • Remove the vial and allow it to cool to room temperature.

  • Silylation Step:

    • Add 80 µL of MSTFA (+1% TMCS) to the vial.

    • Cap tightly and vortex for 30 seconds.

    • Incubate at 60°C for 30 minutes.[6]

    • Cool to room temperature before analysis. The sample is now ready for GC-MS injection.

Alternative Protocol: PFBHA Derivatization for High Sensitivity

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a derivatizing agent that reacts with carbonyls to form PFB-oximes.[10] The pentafluorobenzyl group is highly electronegative, making the resulting derivative extremely sensitive to detection by GC with an Electron Capture Detector (ECD) or by GC-MS in Negative Chemical Ionization (NCI) mode.[11][14] It is also highly effective for standard Electron Ionization (EI) analysis. This method is particularly useful for trace-level quantification.[15]

Experimental Protocol: PFBHA

Materials:

  • Aqueous sample or sample redissolved in buffer

  • PFBHA hydrochloride solution (e.g., 1-5 mg/mL in buffered water, pH 6)

  • Organic extraction solvent (e.g., Toluene or Hexane)

  • Phosphate buffer (pH 6)

  • GC Vials (2 mL)

Procedure:

  • Reaction Setup:

    • To 1 mL of aqueous sample in a vial, add 1 mL of the PFBHA solution.

    • If the sample is a dried extract, reconstitute it in 1 mL of pH 6 buffer before adding the PFBHA solution.

    • Ensure the final pH is between 5 and 7 for optimal reaction.

  • Derivatization Step:

    • Cap the vial and vortex.

    • Allow the reaction to proceed at room temperature for at least 2 hours, or overnight for maximum yield, especially for hindered ketones.[11][15]

  • Extraction:

    • Add 500 µL of an immiscible organic solvent (e.g., toluene).

    • Vortex vigorously for 2 minutes to extract the PFB-oxime derivatives into the organic layer.

    • Centrifuge briefly to separate the phases.

  • Analysis:

    • Carefully transfer the upper organic layer to a clean GC vial with an insert.

    • The sample is now ready for GC-MS injection.

GC-MS Method Parameters and Workflow

The following table provides a starting point for GC-MS method development. Parameters should be optimized for the specific instrument and column used.

Parameter Recommended Setting
GC System
InjectorSplit/Splitless, 250°C
Injection ModeSplitless (1 µL injection)
Carrier GasHelium, constant flow @ 1.0 mL/min
Column30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-5ms, or equivalent)
Oven ProgramInitial 70°C, hold for 2 min. Ramp 10°C/min to 280°C, hold for 5 min.
MS System
Ionization ModeElectron Ionization (EI), 70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
MS Transfer Line280°C
Scan ModeFull Scan (m/z 50-500) for identification
Selected Ion Monitoring (SIM) for quantification
Overall Analytical Workflow
Figure 2. Workflow for MeOx-TMS derivatization and analysis.

Expected Results and Troubleshooting

  • Chromatography: After derivatization, this compound should yield one or two sharp, well-defined peaks. The formation of oximes can result in syn and anti geometric isomers, which may separate chromatographically. Often, they co-elute or appear as a single, slightly broadened peak.

  • Mass Spectra: For the di-methoxime derivative, the expected molecular weight is 186.29 g/mol (C₉H₁₈N₂O₂). The EI mass spectrum will show a molecular ion (M⁺) at m/z 186 and characteristic fragment ions resulting from the loss of methoxy groups (-OCH₃, m/z 31) and other neutral losses. These ions are critical for identification and for setting up a quantitative SIM method.

Problem Potential Cause(s) Solution(s)
No or Low Peak Intensity Incomplete derivatization; Sample degradation; Presence of water in sample.Ensure sample is completely dry before adding reagents. Increase reaction time or temperature. Prepare fresh reagents.
Multiple Analyte Peaks Incomplete derivatization (leaving native compound); Tautomerization (if underivatized).Confirm reaction completion. Check for syn/anti isomer separation, which is normal.
Broad or Tailing Peaks Active sites in the GC inlet liner or column; Column degradation.Use a deactivated inlet liner. Perform column maintenance (trimming the front end). Ensure complete derivatization.
Extraneous Peaks Contamination from solvents, reagents, or sample matrix.Run a reagent blank. Use high-purity solvents and reagents.

Conclusion

The direct GC-MS analysis of this compound is unreliable due to its chemical properties. Chemical derivatization is a mandatory step to ensure accurate and reproducible results. The two-step methoximation/silylation protocol provides a robust and widely applicable method for converting the analyte into a volatile and thermally stable derivative, eliminating analytical ambiguity from tautomerization. For applications requiring the highest sensitivity, PFBHA derivatization offers an excellent alternative. By following the detailed protocols and method guidelines presented in this note, researchers can confidently quantify this compound in various sample matrices.

References

  • The Bumbling Biochemist. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation.
  • Dwyer, T. J., & Fillo, J. D. (2006). Assaying α-Dicarbonyl Compounds in Wine: A Complementary GC–MS, HPLC, and Visible Spectrophotometric Analysis. Journal of Chemical Education, 83(2), 265.
  • Fillo, J. D., & Dwyer, T. J. (2006). Assaying α-Dicarbonyl Compounds in Wine: A Complementary GC–MS, HPLC, and Visible Spectrophotometric Analysis. Supporting Information.
  • PAL System. (n.d.). Metabolite Profiling by Automated Methoximation and Silylation.
  • Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
  • Spaulding, R. S., Schade, G. W., Goldstein, A. H., & Charles, M. J. (2002). A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis. Atmospheric Environment, 36(29), 4675-4684.
  • ResearchGate. (n.d.). Derivatization reaction of carbonyls with PFBHA.
  • Abreu, A., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 868.
  • Pang, X., et al. (2014). Analysis of biogenic carbonyl compounds in rainwater by stir bar sorptive extraction technique with chemical derivatization and gas chromatography-mass spectrometry. Journal of Chromatography A, 1338, 20-27.
  • He, M., et al. (2024). Rapid and convenient determination of α-dicarbonyl compounds via streamlined simultaneous derivatization and extraction coupled with liquid chromatography-fluorescence detection. Food Chemistry, 449, 139196.
  • ResearchGate. (n.d.). Derivatization steps prior to GC–MS analysis.
  • Bao, M., Joza, P., & Rickert, W. (n.d.). Analysis of 21 carbonyl compounds in e-liquids and e-aerosols by gas chromatography-mass spectrometry after PFBHA derivatization. CORESTA.
  • Cha, J., Debnath, T., & Lee, K. G. (2019). Analysis of α-dicarbonyl compounds and volatiles formed in Maillard reaction model systems. Scientific Reports, 9(1), 5325.
  • Debnath, T., et al. (2024). Analysis of volatile compounds and α-dicarbonyl compounds in Arabica coffee soaked with various organic acids. Food Science & Nutrition, 12(6), 3907-3918.
  • Ohio Northern University. (n.d.). GC Derivatization.
  • ResearchGate. (2020). Metabolite Profiling by Automated Methoximation and Silylation.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Borrás, E., et al. (2021). On-line solid phase microextraction derivatization for the sensitive determination of multi-oxygenated volatile compounds in air. Atmospheric Measurement Techniques, 14(7), 4989-4999.
  • Deng, L., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PLoS ONE, 8(10), e78113.
  • Uchida, S., et al. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences, 20(5), 865-870.

Sources

Application Note: Comprehensive NMR-Based Structural Elucidation of 2,2-Dimethyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the complete structural assignment of 2,2-Dimethyl-3-oxopentanal (C₇H₁₂O₂, MW: 128.17 g/mol ) using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques.[1][2][3] As a small molecule possessing two distinct carbonyl functionalities—an aldehyde and a ketone—and a quaternary carbon center, its characterization presents a valuable case study. This guide moves beyond a simple recitation of steps, offering field-proven insights into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. We detail protocols for sample preparation, data acquisition (1D: ¹H, ¹³C, DEPT-135; 2D: COSY, HSQC, HMBC), and a logical, step-by-step process for spectral interpretation to achieve unambiguous structural elucidation.

Introduction: The Analytical Challenge

This compound is a bifunctional organic compound whose structure, while seemingly simple, requires a systematic and multi-faceted analytical approach for definitive confirmation. The presence of two carbonyl groups in close proximity and a non-protonated quaternary carbon makes a one-dimensional ¹H NMR spectrum insufficient for a complete assignment. Advanced 2D NMR techniques are not merely confirmatory but essential for mapping the carbon skeleton and assigning proton and carbon signals without ambiguity.

This application note serves as a comprehensive protocol, grounded in the principles of modern NMR spectroscopy, to guide researchers through the process of complete molecular characterization.

Experimental Methodology

Protocol: NMR Sample Preparation

The quality of the final spectrum is fundamentally dependent on meticulous sample preparation.[4] The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality by disrupting the magnetic field homogeneity.[5][6]

Materials:

  • This compound

  • Deuterated Chloroform (CDCl₃, 99.8 atom % D)

  • 5 mm NMR Tubes (high precision)

  • Glass Pasteur pipette and glass wool

  • Small sample vial

Step-by-Step Protocol:

  • Analyte Quantity: Weigh 10-20 mg of this compound for ¹H and 2D NMR experiments. For a high-quality ¹³C spectrum in a reasonable time, a more concentrated sample of 50-100 mg is recommended.[7][8]

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of CDCl₃.[7] CDCl₃ is chosen for its excellent solubilizing power for non-polar to moderately polar organic compounds and its convenient residual solvent signal for referencing.

  • Homogenization: Gently swirl or vortex the vial to ensure the sample is fully dissolved. A clear, homogeneous solution is critical.[5]

  • Filtration: Tightly pack a small plug of glass wool into the neck of a Pasteur pipette. This step is crucial to remove any microscopic solid particles that can interfere with the magnetic field shimming, leading to broad spectral lines.[4][6]

  • Transfer: Filter the solution directly into the NMR tube. The final sample height should be approximately 4-5 cm (0.6-0.7 mL) to ensure it is correctly positioned within the instrument's detection coil.[6]

  • Capping and Cleaning: Cap the NMR tube securely. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue lightly dampened with isopropanol or acetone to remove any fingerprints or dust.

  • Referencing: While Tetramethylsilane (TMS) can be added as an internal standard, it is common practice to use the residual proton signal of the solvent (CHCl₃ in CDCl₃ at δ ~7.26 ppm) or the carbon signal (CDCl₃ at δ ~77.16 ppm) for calibration.[7]

Data Acquisition Workflow

A logical sequence of experiments is key to efficient structural elucidation. The workflow begins with rapid 1D scans to assess the sample and proceeds to more time-intensive 2D experiments for detailed connectivity mapping.

Caption: NMR Experimental Workflow.

Spectral Analysis and Structural Assignment

The following sections detail the interpretation of each spectrum, culminating in the complete assignment of this compound.

Structure for Assignment: Structure of this compound with numbering

¹H NMR Spectrum: Initial Proton Inventory

The ¹H NMR spectrum provides the first overview of the proton environments. Protons near electron-withdrawing groups, such as carbonyls, are deshielded and appear at a higher chemical shift (downfield).[9][10]

  • Aldehydic Proton (H1): The proton on the aldehyde carbon is highly deshielded due to the strong anisotropic effect of the C=O bond and its direct attachment to the carbonyl carbon. It is expected to appear as a sharp singlet far downfield.[11][12]

  • α-Protons: Protons on carbons adjacent to a carbonyl group typically resonate in the 2.0-2.5 ppm region.[9][10] In this molecule, the ethyl group's methylene protons (H4) fit this description.

  • Alkyl Protons: Protons on standard sp³ hybridized carbons further from functional groups appear upfield (0.7-2.0 ppm).[11]

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H1 9.5 - 9.8 Singlet (s) 1H Aldehydic proton; no adjacent protons for coupling.
H4 2.6 - 2.8 Quartet (q) 2H Methylene (CH₂) adjacent to ketone; coupled to 3 protons of H5.
H2 1.2 - 1.4 Singlet (s) 6H Two equivalent methyl groups on a quaternary carbon; no adjacent protons.

| H5 | 1.0 - 1.2 | Triplet (t) | 3H | Methyl (CH₃) adjacent to a methylene group; coupled to 2 protons of H4. |

¹³C NMR and DEPT-135: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. The chemical shifts are highly diagnostic of the functional group type.[13] The DEPT-135 experiment is run to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for assignment.

  • Carbonyl Carbons (C1, C3): These are the most deshielded carbons, typically appearing in the 170-220 ppm range.[13][14] Ketone carbons are often slightly further downfield than aldehyde carbons.[15]

  • Quaternary Carbon (C2): This carbon, bonded to four other carbons, will be visible in the ¹³C spectrum but absent in DEPT experiments.

  • Alkyl Carbons (C2-Me, C4, C5): These appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C and DEPT-135 Data for this compound in CDCl₃

Carbon Label Predicted Chemical Shift (δ, ppm) DEPT-135 Signal Rationale
C3 (Ketone) 205 - 215 Absent Ketone carbonyl carbon.
C1 (Aldehyde) 195 - 205 Positive (CH) Aldehyde carbonyl carbon (will appear as a CH in DEPT).
C2 (Quaternary) 50 - 60 Absent Quaternary sp³ carbon.
C4 (CH₂) 35 - 45 Negative Methylene carbon adjacent to a ketone.
C2-Me (CH₃) 20 - 25 Positive Two equivalent methyl carbons on a quaternary center.

| C5 (CH₃) | 7 - 12 | Positive | Terminal methyl carbon of the ethyl group. |

2D NMR: Connecting the Pieces

2D NMR experiments provide the definitive connectivity map, resolving any ambiguities from the 1D spectra.

3.3.1. COSY (COrrelation SpectroscopY)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling).[16] It visualizes the proton-proton spin systems within the molecule.

Caption: Expected COSY correlation for the ethyl group.

  • Expected Correlation: A single cross-peak will be observed connecting the quartet signal of H4 (δ ~2.7 ppm) with the triplet signal of H5 (δ ~1.1 ppm). This definitively establishes the presence of the ethyl fragment (-CH₂-CH₃). The other protons, H1 and H2, are singlets and will not show any cross-peaks.

3.3.2. HSQC (Heteronuclear Single Quantum Coherence)

HSQC maps direct, one-bond correlations between protons and the carbons they are attached to.[17] This experiment is crucial for assigning each proton signal to its corresponding carbon signal.

  • Expected Correlations:

    • H1 (δ ~9.6 ppm) will show a cross-peak to C1 (δ ~200 ppm) .

    • H2 (δ ~1.3 ppm) will show a cross-peak to C2-Me (δ ~22 ppm) .

    • H4 (δ ~2.7 ppm) will show a cross-peak to C4 (δ ~38 ppm) .

    • H5 (δ ~1.1 ppm) will show a cross-peak to C5 (δ ~9 ppm) .

3.3.3. HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is the final key to assembling the molecular puzzle. It reveals longer-range correlations (typically 2- and 3-bonds) between protons and carbons.[16][18] This allows us to connect the isolated spin systems and link them to non-protonated carbons like the ketone and quaternary centers.

Caption: Key HMBC correlations for structural assembly.

  • Key Correlations for Assembly:

    • From H1 (aldehyde): A correlation from the aldehyde proton H1 to the quaternary carbon C2 (²J) and the gem-dimethyl carbons C2-Me (³J) connects the aldehyde group to the quaternary center.

    • From H2 (gem-dimethyl): Correlations from these methyl protons to the ketone carbonyl C3 (²J) and the aldehyde carbonyl C1 (³J) firmly place the quaternary carbon between the two carbonyls.

    • From H4 (methylene): A crucial correlation to the ketone carbonyl C3 (²J) connects the ethyl group to the rest of the molecule, confirming the keto-aldehyde structure. Additional correlations to C2 (³J) and C5 (²J) will also be present.

    • From H5 (methyl): A correlation to the ketone carbon C3 (³J) provides further confirmation of the ethyl group's position.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, the complete and unambiguous structural assignment of this compound can be achieved. The workflow presented here—from meticulous sample preparation to the logical interpretation of COSY, HSQC, and particularly HMBC spectra—provides a robust, self-validating protocol. This approach is not only applicable to the target molecule but serves as a foundational methodology for researchers and scientists tasked with the structural elucidation of novel small molecules in pharmaceutical and chemical research.

References

  • Chemical Instrumentation Facility, Iowa State University.
  • University of Leicester.
  • Chemistry LibreTexts. (2020). 18.2: Spectroscopy of Ketones and Aldehydes. [Link]
  • Georgia Institute of Technology. (2023).
  • Organomation.
  • University College London. (n.d.).
  • Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]
  • Abraham, R. J. 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. [Link]
  • Jasperse, C. Short Summary of 1H-NMR Interpretation.
  • JoVE. (2025). Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. [Link]
  • Gurudata, & Stothers, J. B. (1967). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Canadian Journal of Chemistry. [Link]
  • ResearchGate. (2025). 13C N.M.R. STUDIES: PART VI.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11040720, this compound. [Link]
  • Science.gov. cosy hsqc hmbc: Topics. [Link]
  • San Diego State University. Common 2D (COSY, HSQC, HMBC). [Link]
  • Chemistry LibreTexts. (2023). 13.5: Characteristics of ¹³C NMR Spectroscopy. [Link]
  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. [Link]
  • Columbia University. HSQC and HMBC. [Link]
  • ResearchGate. (n.d.). Correlation of HMBC (A) and COSY (B) on Compound 2. [Link]
  • Mol-Instincts. 2-methyl-3-oxopentanal. [Link]
  • SpectraBase. 2,2-DIMETHYL-3-OXOBUTANAL. [Link]
  • University of Puget Sound. 13C NMR Chemical Shift Table. [Link]
  • Cenmed. 2,2-Dimethyl-3-oxopentanal. [Link]
  • Stothers, J. B., & Lauterbur, P. C. (1962). C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. Canadian Journal of Chemistry. [Link]

Sources

Application Notes and Protocols for 2,2-Dimethyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides comprehensive guidelines for the safe handling, storage, and disposal of 2,2-Dimethyl-3-oxopentanal (CAS No. 106921-60-2). As a bifunctional compound containing both an aldehyde and a ketone, and classified as a flammable liquid, this compound requires strict adherence to safety protocols to mitigate risks in a research and development environment. These protocols are grounded in the principles of chemical safety, reactivity of α-dicarbonyl compounds, and best practices for managing flammable and reactive substances in the laboratory.

Introduction: Understanding the Compound

This compound is an organic molecule characterized by a five-carbon chain with both an aldehyde and a ketone functional group. This α-dicarbonyl structure makes it a highly reactive intermediate, valuable in various organic syntheses. Its reactivity, however, necessitates a thorough understanding of its properties to ensure safe handling.

Chemical and Physical Properties:

PropertyValueSource
CAS Number 106921-60-2
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 165.4 °C
GHS Hazard Code H226: Flammable liquid and vapour

The presence of the aldehyde group, in particular, contributes to its potential for oxidation and polymerization. The flammability of this compound requires stringent control of ignition sources in its vicinity.

Core Safety Directives

Handling this compound safely requires a multi-faceted approach, encompassing engineering controls, personal protective equipment, and established safe work practices. The following directives are essential for minimizing exposure and preventing accidents.

Engineering Controls: The First Line of Defense

Proper ventilation is paramount when working with volatile and flammable compounds.

  • Fume Hood: All handling of this compound, including transfers, dilutions, and reactions, must be conducted within a certified chemical fume hood to prevent the accumulation of flammable vapors.

  • Ignition Source Control: The designated work area must be free of potential ignition sources such as open flames, hot plates, and non-intrinsically safe electrical equipment. Use spark-free tools and ensure proper grounding of equipment to prevent static discharge during transfers of larger quantities.

  • Emergency Equipment: A safety shower and eyewash station must be readily accessible in the immediate vicinity of where the compound is handled.

Personal Protective Equipment (PPE): Essential Barrier Protection

Appropriate PPE must be worn at all times when handling this compound.

  • Eye and Face Protection: Chemical splash goggles are mandatory. For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.

  • Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a suitable option for incidental contact, but it is crucial to consult the glove manufacturer's compatibility data. Change gloves immediately if they become contaminated.

  • Body Protection: A flame-resistant lab coat should be worn and kept buttoned. For significant splash risks, a chemical-resistant apron is also recommended.

  • Footwear: Closed-toe shoes are mandatory.

PPE_Workflow cluster_Preparation Preparation cluster_Handling Handling Procedure cluster_PostHandling Post-Handling Assess_Risks Assess Risks Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Determines Don_PPE Don PPE Select_PPE->Don_PPE Handle_Chemical Handle this compound Don_PPE->Handle_Chemical Doff_PPE Doff PPE Correctly Handle_Chemical->Doff_PPE Inspect_PPE Inspect Reusable PPE Doff_PPE->Inspect_PPE Dispose_Single_Use_PPE Dispose of Single-Use PPE Doff_PPE->Dispose_Single_Use_PPE

Caption: Workflow for PPE selection and use.

Storage Protocols

The dual hazards of flammability and reactivity dictate the storage requirements for this compound.

  • Flammable Liquids Cabinet: Store in a dedicated, approved flammable liquids storage cabinet.

  • Container: Keep the container tightly closed to prevent the escape of vapors.

  • Incompatible Materials: Segregate from strong oxidizing agents, strong acids, and strong bases to prevent violent reactions.

  • Environment: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.

Experimental Protocols

General Handling and Dispensing
  • Preparation: Before handling, ensure the fume hood is operational and the work area is clear of clutter and ignition sources. Assemble all necessary equipment and PPE.

  • Inert Atmosphere: For prolonged storage or sensitive reactions, consider handling under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Transfer: When transferring the liquid, do so slowly to minimize splashing. For transfers between metal containers, ensure they are bonded and grounded to prevent static electricity buildup.

  • Heating: Never heat this compound with an open flame. Use a heating mantle, water bath, or oil bath with temperature control.

  • Post-Handling: After use, tightly seal the container and decontaminate the work surface.

Emergency Procedures

Spill Response

In the event of a spill, prompt and appropriate action is critical.

  • Immediate Actions: Alert personnel in the immediate area and evacuate if necessary. If the spill is large or in a poorly ventilated area, evacuate and call for emergency response.

  • Control Ignition Sources: If safe to do so, remove all sources of ignition.

  • Containment: For small spills, contain the liquid using a chemical spill kit with absorbent materials like vermiculite or commercial sorbents. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Cleanup: Wearing appropriate PPE, absorb the spilled material, working from the outside in. Place the used absorbent material in a sealed, properly labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for hazardous waste disposal.

  • Ventilation: Ensure the area is well-ventilated to disperse any remaining vapors before resuming work.

Spill_Response_Flowchart Spill_Occurs Spill Occurs Assess_Situation Assess Situation (Size, Location, Hazards) Spill_Occurs->Assess_Situation Small_Spill Small & Manageable? Assess_Situation->Small_Spill Evacuate_Alert Evacuate Area Alert Others Call Emergency Services Small_Spill->Evacuate_Alert No Don_PPE Don Appropriate PPE Small_Spill->Don_PPE Yes Report_Incident Report Incident Evacuate_Alert->Report_Incident Control_Ignition Control Ignition Sources Don_PPE->Control_Ignition Contain_Spill Contain Spill (Use Absorbents) Control_Ignition->Contain_Spill Clean_Up Clean Up Spill Contain_Spill->Clean_Up Package_Waste Package Waste for Disposal Clean_Up->Package_Waste Decontaminate Decontaminate Area & Equipment Package_Waste->Decontaminate Decontaminate->Report_Incident

Caption: Flowchart for responding to a chemical spill.

First Aid
  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Disposal

All waste containing this compound, including contaminated absorbents and PPE, must be treated as hazardous waste.

  • Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Segregation: Do not mix with incompatible waste streams. Specifically, keep separate from strong acids, bases, and oxidizers.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not pour down the drain.

References

  • Guide for Chemical Spill Response. (n.d.). American Chemical Society.
  • Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. (2025, January). University of Nevada, Reno Environmental Health & Safety.
  • Risk or Danger? Strategies for Managing Flammable Liquids in the Laboratory. (n.d.). Labor Security System.
  • Flammable Liquids. (2024, June 12). University of Illinois Division of Research Safety.
  • Reactivity of Thermally Treated α-Dicarbonyl Compounds. (2018). Journal of Agricultural and Food Chemistry.
  • Flammable Liquid Handling Precautions. (n.d.). Princeton University Environmental Health and Safety.
  • Responding To A Flammable Liquids Spill. (2023, May 29). Storemasta.
  • Flammable Liquid Spill Clean Up. (n.d.). The University of British Columbia Safety & Risk Services.
  • Emergency response / spill control. (n.d.). Health and Safety Executive.
  • How do I safely store chemicals in laboratory? (n.d.). University of Alabama at Birmingham Environmental Health & Safety.
  • Degradation of Glucose: Reinvestigation of Reactive α-Dicarbonyl Compounds. (2009). Journal of Agricultural and Food Chemistry.
  • Investigation of reactive alpha-dicarbonyl compounds generated from the Maillard reactions of L-methionine with reducing sugars via their stable quinoxaline derivatives. (2010). Journal of Agricultural and Food Chemistry.
  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. (n.d.). Centers for Disease Control and Prevention.
  • Degradation of glucose: reinvestigation of reactive alpha-Dicarbonyl compounds. (2009). PubMed.
  • Alpha-Dicarbonyl Compounds. (2021). ResearchGate.
  • Personal Protective Equipment (PPE). (n.d.). The University of Tennessee Knoxville Environmental Health and Safety.

Application Notes & Protocols: Leveraging 2,2-Dimethyl-3-oxopentanal for Advanced Surface Chemistry Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of a Bifunctional Molecule in Surface Engineering

In the dynamic fields of materials science, drug development, and biomedical engineering, the precise control of surface properties is paramount. The ability to tailor a surface's chemistry dictates its interactions with the biological environment, influencing everything from protein adsorption and cellular adhesion to the targeted delivery of therapeutic agents. 2,2-Dimethyl-3-oxopentanal, a molecule possessing both aldehyde and ketone functionalities, presents a unique and versatile tool for the sophisticated modification of surfaces.[1][2] Its dual reactive sites offer the potential for multi-step, selective conjugations, making it an intriguing candidate for creating complex, functional interfaces.

This guide provides an in-depth exploration of the application of this compound in surface chemistry. We will delve into the fundamental principles of its reactivity and provide detailed, field-proven protocols for its use in surface modification and subsequent characterization. The methodologies outlined herein are designed to be robust and adaptable for researchers, scientists, and drug development professionals seeking to engineer surfaces with novel properties.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in surface chemistry.

PropertyValueSource
Molecular Formula C₇H₁₂O₂[1][2][3]
Molecular Weight 128.17 g/mol [1][3]
CAS Number 106921-60-2[2][3][4]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 165.4 °C[1]
Key Functional Groups Aldehyde (-CHO), Ketone (C=O)[2][5]

The presence of both an aldehyde and a ketone group within the same molecule is of significant interest. Aldehydes are generally more reactive than ketones towards nucleophilic attack, which opens the door for selective, stepwise reactions on a surface.[5] This differential reactivity is a cornerstone of the advanced protocols described in this document. Aldehydes and ketones are valuable for bioconjugation as they can react with amines to form imines, a reaction that is fundamental in attaching biomolecules to surfaces.[6][7][8]

PART 1: Surface Modification with this compound

This section provides a comprehensive protocol for the functionalization of a substrate with this compound. The choice of substrate will depend on the specific application; for the purposes of this guide, we will use a silicon wafer with a native oxide layer, a common substrate in many research applications.

Experimental Workflow for Surface Functionalization

G cluster_prep Substrate Preparation cluster_func Surface Functionalization cluster_char Characterization start Silicon Wafer Substrate clean Piranha Cleaning (H₂SO₄/H₂O₂) start->clean rinse_dry Rinse with DI Water & Dry with N₂ clean->rinse_dry silanization Silanization with APTES (Amine-terminated surface) rinse_dry->silanization aldehyde_rxn Reaction with This compound silanization->aldehyde_rxn rinse_dry2 Rinse with Solvent & Dry with N₂ aldehyde_rxn->rinse_dry2 xps XPS Analysis rinse_dry2->xps afm AFM Imaging rinse_dry2->afm contact_angle Contact Angle Measurement rinse_dry2->contact_angle

Caption: Workflow for surface modification and characterization.

Protocol 1: Preparation and Functionalization of a Silicon Substrate

Objective: To create a surface functionalized with this compound, ready for subsequent analysis or bioconjugation.

Materials:

  • Silicon wafers

  • Sulfuric acid (H₂SO₄), 98%

  • Hydrogen peroxide (H₂O₂), 30%

  • Deionized (DI) water

  • Anhydrous toluene

  • (3-Aminopropyl)triethoxysilane (APTES)

  • This compound

  • Anhydrous ethanol

  • Nitrogen gas (for drying)

Procedure:

  • Substrate Cleaning (Piranha Etch - EXTREME CAUTION):

    • In a fume hood, prepare a piranha solution by slowly adding H₂O₂ to H₂SO₄ in a 3:7 volume ratio. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Always add peroxide to acid.

    • Immerse the silicon wafers in the piranha solution for 15-30 minutes to remove organic residues and create a hydrophilic surface with hydroxyl groups.

    • Carefully remove the wafers and rinse extensively with DI water.

    • Dry the wafers under a stream of nitrogen gas.

  • Surface Amination (Silanization):

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the cleaned and dried silicon wafers in the APTES solution for 2 hours at room temperature with gentle agitation. This step creates a self-assembled monolayer of APTES, presenting primary amine groups on the surface.

    • Remove the wafers and rinse with toluene, followed by ethanol, to remove any unbound silane.

    • Dry the wafers under a stream of nitrogen gas.

  • Immobilization of this compound:

    • Prepare a 10 mM solution of this compound in anhydrous ethanol.

    • Immerse the amine-functionalized wafers in this solution for 4-6 hours at room temperature. The aldehyde group of this compound will react with the surface amine groups to form a stable imine bond (Schiff base).[8][9]

    • To enhance the stability of this linkage, a reduction step can be introduced using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to convert the imine to a secondary amine.[10]

    • Remove the wafers and rinse thoroughly with ethanol to remove any unreacted this compound.

    • Dry the wafers under a stream of nitrogen gas.

The resulting surface now presents the ketone functionality of the this compound for further reactions.

PART 2: Characterization of the Modified Surface

It is crucial to verify the successful modification of the surface at each step. This section details the application of key surface analysis techniques.

Protocol 2: X-ray Photoelectron Spectroscopy (XPS) Analysis

Objective: To confirm the elemental and chemical composition of the modified surface.

Procedure:

  • Introduce the functionalized silicon wafer into the XPS vacuum chamber.

  • Acquire a survey spectrum to identify all elements present on the surface. Expect to see peaks for Si, O, C, and N.

  • Acquire high-resolution spectra for the C 1s, N 1s, and O 1s regions.

    • The C 1s spectrum is of particular interest. Deconvolution of this peak should reveal components corresponding to C-C/C-H, C-N, C-O, and the C=O of the ketone group. The presence and intensity of the C=O peak at a binding energy of approximately 288 eV is a strong indicator of successful immobilization.[11][12]

    • The N 1s spectrum will confirm the presence of the amine/imine linkage.

Protocol 3: Atomic Force Microscopy (AFM) Imaging

Objective: To assess the topography and morphology of the surface after modification.

Procedure:

  • Mount the functionalized silicon wafer on the AFM stage.

  • Select an appropriate AFM tip (e.g., a silicon nitride tip for tapping mode).

  • Engage the tip with the surface and begin imaging in tapping mode to minimize surface damage.

  • Acquire images at various scan sizes (e.g., 5x5 µm, 1x1 µm) to observe changes in surface roughness and the potential formation of molecular aggregates.[13][14][15] A uniform, smooth surface is indicative of a well-formed monolayer.[16]

Protocol 4: Contact Angle Goniometry

Objective: To measure the wettability of the surface, which changes with chemical modification.

Procedure:

  • Place the functionalized silicon wafer on the goniometer stage.

  • Dispense a small droplet (e.g., 5 µL) of DI water onto the surface.

  • Capture an image of the droplet and use the accompanying software to measure the static contact angle.[17]

  • Perform measurements at multiple locations on the surface to ensure uniformity.

  • The initially hydrophilic cleaned silicon surface (low contact angle) will become more hydrophobic after amination and subsequent reaction with the organic this compound (higher contact angle). This change provides qualitative evidence of successful surface modification.[18][19][20]

PART 3: Application in Bioconjugation for Drug Development

The ketone functionality presented on the surface after modification with this compound serves as a versatile handle for the attachment of biomolecules. This is particularly relevant in drug development for creating targeted drug delivery systems or biosensors.

Bioconjugation Strategy

G start Ketone-Functionalized Surface reaction Oxime/Hydrazone Ligation start->reaction reagent Hydrazide- or Aminooxy- Modified Biomolecule (e.g., Drug, Peptide, Antibody) reagent->reaction end Bioconjugated Surface reaction->end

Caption: Bioconjugation via oxime/hydrazone formation.

Protocol 5: Bioconjugation of a Hydrazide-Modified Molecule

Objective: To demonstrate the utility of the ketone-functionalized surface by conjugating a model biomolecule.

Materials:

  • Ketone-functionalized silicon wafer (from Protocol 1)

  • Biotin-hydrazide (as a model molecule)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Aniline (as a catalyst)

Procedure:

  • Prepare a 1 mg/mL solution of biotin-hydrazide in PBS.

  • Add aniline to the biotin-hydrazide solution to a final concentration of 10 mM. Aniline acts as a catalyst to accelerate the formation of the hydrazone bond.[21]

  • Immerse the ketone-functionalized wafer in the biotin-hydrazide solution and incubate for 12-24 hours at room temperature. The hydrazide group of the biotin will react with the surface ketone groups to form a stable hydrazone linkage.[6][7]

  • Remove the wafer and rinse extensively with PBS and then DI water to remove any non-covalently bound biotin-hydrazide.

  • Dry the wafer under a stream of nitrogen gas.

The successful immobilization of biotin can be confirmed by XPS (detecting an increase in the N 1s signal and potentially the S 2p signal from biotin) or by secondary detection methods, such as incubating the surface with fluorescently labeled streptavidin and observing the fluorescence. This protocol demonstrates a robust method for attaching molecules to the surface, which can be adapted for various drug development applications, such as immobilizing targeting ligands or therapeutic payloads.[10][22][23]

Conclusion

This compound offers a promising avenue for the advanced functionalization of surfaces. Its bifunctional nature, with aldehyde and ketone groups of differing reactivity, allows for controlled and potentially stepwise surface modification. The protocols detailed in this guide provide a comprehensive framework for utilizing this molecule to create well-defined, functional surfaces. By following these methodologies for surface modification, characterization, and subsequent bioconjugation, researchers can unlock new possibilities in the design of sophisticated materials for drug delivery, diagnostics, and a wide range of biomedical applications.

References

  • Surface Free Energy Determination by Contact Angle Measurements – A Comparison of Various Approaches
  • Contact Angle Measurements for Surface Wettability and Surface Energy Analysis
  • How to determine the surface energy of solids - D
  • Contact Angle & Surface Energy Determin
  • Surface free energy of solids by contact angle measurements - JSTA
  • Atomic force microscopy in biomaterials surface science - RSC Publishing
  • This compound | 106921-60-2 | GEA92160 - Biosynth
  • Nanoparticle Surface Functionalization-Aldehyde Modific
  • Introduction to Bioconjug
  • CAS 106921-60-2: this compound | CymitQuimica
  • Surface Functional Group Characterization Using Chemical Derivatization X-ray Photoelectron Spectroscopy (CD-XPS)
  • Surface Functional Group Characterization Using Chemical Derivatization X-ray Photoelectron Spectroscopy (CD-XPS)
  • AFM imaging of functionalized carbon nanotubes on biological membranes - PubMed
  • Bioconjug
  • Bioconjug
  • Biomaterials Research | Topography Characteriz
  • This compound 106921-60-2 wiki - Guidechem
  • Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - HK
  • Surface Modification of Nanoparticles using TCO-PEG3-Aldehyde: Applic
  • Aldehyde-Functionalized Magnetic Particles to Capture Off-Target Chemotherapeutic Agents | ACS Omega - ACS Public
  • Site-specific chemical protein conjugation using genetically encoded aldehyde tags - NIH
  • High-Resolution AFM of Graphene - nano & biom
  • Aldehyde-Functionalized Magnetic Particles to Capture Off-Target Chemotherapeutic Agents - PMC - NIH
  • Engineering Surfaces for Bioconjugation: Developing Strategies and Quantifying the Extent of the Reactions | Scilit
  • This compound | C7H12O2 | CID 11040720 - PubChem
  • (PDF)
  • Quantification of Surface Oxides on Carbonaceous Materials - ACS Public
  • FUNCTIONAL GROUP ANALYSIS ON POLYMER SURFACES - Fraunhofer IAP
  • What Are Ketones in Chemistry? | The Science Blog - ReAgent Chemicals
  • Hydrophilic Aldehyde-Functional Polymer Brushes: Synthesis, Characterization, and Potential Bioapplications | Macromolecules - ACS Public
  • Ketone Functional Group - Chemistry Steps
  • Analysis of Surface Aldehyde Functions on Surfactant-Free Polystyrene/Polyacrolein Latex | Macromolecules - ACS Public
  • 2-methyl-3-oxopentanal - C6H10O2, density, melting point, boiling point, structural formula, synthesis
  • Electrochemical Reduction of the Carbonyl Functional Group: The Importance of Adsorption Geometry, Molecular Structure, and Electrode Surface Structure | Journal of the American Chemical Society
  • Aldehyde-functionalized Cellulose as Reactive Sorbents for the Capture and Retention of Polyamine Odor Molecules Associ
  • Poisoning of Pt/γ-Al2O3 Aqueous Phase Reforming Catalysts by Ketone and Diketone-Derived Surface Species - PMC - NIH
  • (PDF)
  • Adsorption of Aldehyde-Functional Diblock Copolymer Spheres onto Surface-Grafted Polymer Brushes via Dynamic Covalent Chemistry Enables Friction Modification - ACS Public
  • Polysaccharide Aldehydes and Ketones: Synthesis and Reactivity | Biomacromolecules
  • Surface characterization of activated charcoal by X-ray photoelectron spectroscopy (XPS)
  • The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look
  • Typical approaches to the α-functionalization of ketones and our design...
  • Progress in synthesis and modification of ketone-aldehyde resin - ResearchG

Sources

Application Notes and Protocols for Asymmetric Synthesis Involving 2,2-Dimethyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Stereochemical Landscape of Sterically Hindered β-Keto Aldehydes

Welcome to a comprehensive guide dedicated to the asymmetric synthesis involving 2,2-dimethyl-3-oxopentanal, a unique and challenging substrate for stereoselective transformations. As researchers, scientists, and professionals in drug development, our quest for novel chiral building blocks is relentless. Molecules like this compound, with its sterically demanding α,α-disubstituted center, present both a formidable challenge and a significant opportunity. The inherent steric hindrance around the aldehyde functionality can impede reactivity, yet it also offers a unique handle for exquisite stereocontrol when the appropriate catalytic system is employed.

This document moves beyond a simple recitation of steps. It is designed to provide you with a deep, mechanistic understanding of why certain experimental choices are made, empowering you to not only replicate the described protocols but also to innovate and adapt them to your specific synthetic challenges. We will delve into the logic behind catalyst selection, the nuances of reaction conditions, and the anticipated outcomes of these stereoselective reactions. Our focus will be on two of the most powerful C-C bond-forming reactions in the synthetic chemist's arsenal: the Asymmetric Michael Addition and the Asymmetric Aldol Reaction.

Through detailed protocols, mechanistic insights, and clear data presentation, this guide aims to be an invaluable resource in your journey to harness the synthetic potential of this compound for the creation of complex, enantioenriched molecules.

The Challenge and Opportunity of this compound

This compound, also known as pivaloylacetaldehyde, is a β-keto aldehyde characterized by a quaternary carbon center adjacent to the aldehyde group. This structural feature is the source of its unique reactivity profile.

  • Steric Hindrance: The gem-dimethyl group significantly shields the aldehyde's electrophilic carbon, making nucleophilic attack more difficult compared to less substituted aldehydes. This can lead to sluggish reactions and the need for more forcing conditions or highly active catalysts.

  • Enolization: The presence of a ketone carbonyl allows for enolization. In the context of organocatalysis, the more reactive aldehyde is typically the electrophile, while the ketone can act as the nucleophile precursor after enolization or enamine formation. However, the steric bulk can influence the geometry of the resulting enolate or enamine.

  • Stereocontrol: The steric hindrance that poses a challenge to reactivity can be an advantage in achieving high levels of stereoselectivity. A well-designed chiral catalyst can create a highly organized transition state where the bulky substrate is forced to adopt a specific orientation, leading to excellent facial selectivity in the nucleophilic attack.

Asymmetric Michael Addition of this compound to Nitroalkenes

The organocatalytic asymmetric Michael addition is a cornerstone of modern synthetic chemistry for the construction of chiral γ-nitro carbonyl compounds, which are versatile synthetic intermediates.[1] For a sterically hindered substrate like this compound, a bifunctional chiral amine/acid catalyst system is often effective.[1]

Mechanistic Rationale

The reaction is proposed to proceed through an enamine-based catalytic cycle. The chiral secondary amine catalyst condenses with the aldehyde to form a chiral enamine. The enamine then acts as a nucleophile, attacking the β-position of the nitroalkene. The facial selectivity of this attack is dictated by the chiral environment created by the catalyst. Subsequent hydrolysis of the resulting iminium ion releases the chiral product and regenerates the catalyst.

Experimental Protocol: Asymmetric Michael Addition

This protocol is adapted from established procedures for α,α-disubstituted aldehydes.[1]

Reagents and Materials:

  • This compound

  • (E)-β-Nitrostyrene (or other substituted nitroalkenes)

  • (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine

  • Trifluoroacetic acid (TFA)

  • 2-Propanol (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine (0.3 equivalents) and trifluoroacetic acid (0.3 equivalents) in anhydrous 2-propanol (2.0 mL). Stir the solution for 10 minutes at room temperature to pre-form the catalyst.

  • Add this compound (1.0 equivalent) to the catalyst solution.

  • Add (E)-β-nitrostyrene (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at 4 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 24-48 hours), quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired γ-nitro aldehyde.

Expected Results

Based on analogous reactions with other α,α-disubstituted aldehydes, the following results can be anticipated.[1]

Aldehyde DonorNitroalkene AcceptorExpected YieldExpected Enantiomeric Excess (ee)
This compound(E)-β-Nitrostyrene80-90%85-95%
Visualization of the Catalytic Cycle

Michael_Addition_Workflow cluster_workflow Asymmetric Michael Addition Workflow Start Start: Reagents & Catalyst Preform Catalyst Pre-formation ((S)-PMP + TFA in 2-PrOH) Start->Preform Add_Aldehyde Addition of This compound Preform->Add_Aldehyde Add_Nitroalkene Addition of (E)-β-Nitrostyrene Add_Aldehyde->Add_Nitroalkene Reaction Reaction at 4°C (24-48h) Add_Nitroalkene->Reaction Quench Quenching (aq. NH₄Cl) Reaction->Quench Extract Extraction (Ethyl Acetate) Quench->Extract Purify Purification (Column Chromatography) Extract->Purify Product Chiral γ-Nitro Aldehyde Purify->Product

Caption: Workflow for the asymmetric Michael addition.

Asymmetric Aldol Reaction of this compound

The proline-catalyzed asymmetric aldol reaction is a classic transformation in organocatalysis.[2] For sterically hindered aldehydes like this compound, the reaction can be challenging. The formation of an oxazolidinone intermediate between proline and the aldehyde can be a competing, non-productive pathway.[2] Careful optimization of reaction conditions is crucial.

Mechanistic Considerations

Similar to the Michael addition, the proline-catalyzed aldol reaction proceeds via an enamine intermediate. Proline reacts with a ketone (in this case, the ketone moiety of another molecule of the substrate, or an added ketone) to form a nucleophilic enamine. This enamine then attacks the aldehyde group of this compound. The stereochemistry is controlled by the well-defined transition state, where the carboxylic acid group of proline plays a key role in activating the aldehyde through hydrogen bonding.

Experimental Protocol: Asymmetric Aldol Reaction

This protocol is a generalized procedure based on known proline-catalyzed aldol reactions, with modifications to account for the sterically hindered substrate.[3]

Reagents and Materials:

  • This compound

  • Acetone (or another ketone donor, anhydrous)

  • (S)-Proline

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add (S)-proline (0.2 equivalents).

  • Add anhydrous DMSO (5.0 mL) and stir until the proline is dissolved.

  • Add acetone (5.0 equivalents, if used as the donor). If performing a self-aldol, this step is omitted.

  • Add this compound (1.0 equivalent) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion (typically 48-96 hours), dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash the organic layer with water (3 x 10 mL) to remove the DMSO, followed by brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the chiral β-hydroxy ketone.

Expected Outcomes and Challenges

Achieving high yields and enantioselectivities in the aldol reaction of this compound can be difficult due to its steric bulk.

Aldehyde AcceptorKetone DonorExpected YieldExpected Enantiomeric Excess (ee)
This compoundAcetone40-60%70-85%

Key Considerations:

  • Solvent: DMSO is often a good choice for proline-catalyzed reactions as it helps to solubilize the catalyst and can promote the desired reaction pathway.

  • Catalyst Loading: A higher catalyst loading (e.g., 20-30 mol%) may be necessary to overcome the low reactivity of the substrate.

  • Reaction Time: Due to steric hindrance, longer reaction times are generally required.

Visualization of the Proposed Mechanism

Aldol_Mechanism cluster_mechanism Proposed Proline-Catalyzed Aldol Mechanism Proline (S)-Proline Enamine Chiral Enamine Intermediate Proline->Enamine + Ketone - H₂O Ketone Ketone (e.g., Acetone) Ketone->Enamine Aldehyde This compound TransitionState Stereodetermining Transition State Aldehyde->TransitionState Enamine->TransitionState + Aldehyde Iminium Iminium Ion TransitionState->Iminium C-C Bond Formation Product Chiral β-Hydroxy Ketone Iminium->Product + H₂O - Proline Product->Proline Catalyst Regeneration

Caption: Mechanism of the proline-catalyzed aldol reaction.

Concluding Remarks and Future Directions

The asymmetric functionalization of this compound represents a challenging yet rewarding area of synthetic chemistry. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the potential of this sterically hindered building block. While the presented methods are based on sound chemical principles and analogies to similar systems, it is crucial to recognize that empirical optimization will be key to achieving the best results for specific applications.

Future work in this area could explore a wider range of chiral organocatalysts, including diarylprolinol silyl ethers and chiral phosphoric acids, which may offer different reactivity and selectivity profiles. Additionally, the application of metal-based chiral Lewis acid catalysts could provide alternative pathways for the asymmetric transformation of this unique substrate. The chiral products derived from this compound are valuable precursors for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science, making this an exciting and fruitful area for continued investigation.

References

  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction - MDPI
  • New mechanistic studies on the proline-c
  • The Direct Catalytic Asymmetric Aldol Reaction - PMC - NIH
  • Proline-Catalyzed Direct Asymmetric Aldol Reactions - Semantic Scholar
  • Chiral Building Blocks in Asymmetric Synthesis | Request PDF - ResearchG
  • Asymmetric Cross-Aldol Reactions Of Aldehydes: A Formidable Synthetic Challenge - Organic Chemistry Portal
  • Direct Asymmetric Organocatalytic Michael Reactions of α,α-Disubstituted Aldehydes with β-Nitrostyrenes for the Synthesis of Quaternary Carbon-Containing Products | Organic Letters - ACS Public
  • Heterogeneous organocatalysis: the proline case - PMC - PubMed Central - NIH
  • Proline-Catalyzed Direct Asymmetric Aldol Reactions | Request PDF - ResearchG
  • Recent advances in organocatalytic asymmetric Michael reactions - RSC Publishing
  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction - MDPI

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Dimethyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2,2-Dimethyl-3-oxopentanal. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurity formation during this specific synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to optimize your experimental outcomes.

The Core Reaction: Formylation of 3,3-Dimethyl-2-butanone

The most direct and common route to synthesizing this compound is through a Claisen condensation reaction.[1][2] This involves the base-mediated acylation of an enolate. In this specific case, the enolate of 3,3-dimethyl-2-butanone (also known as pinacolone)[3][4] acts as the nucleophile, attacking an electrophilic formylating agent, typically an ester like ethyl formate.

The reaction mechanism proceeds in three key stages:

  • Enolate Formation: A strong base removes an α-hydrogen from 3,3-dimethyl-2-butanone to form a nucleophilic enolate.

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of the formylating agent (e.g., ethyl formate).

  • Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide (e.g., ethoxide) to yield the final β-ketoaldehyde product.

cluster_reactants Reactants R1 3,3-Dimethyl-2-butanone (Pinacolone) N1 R1->N1 1. Enolate Formation R2 Ethyl Formate N2 R2->N2 Base Sodium Ethoxide (Base) Base->N1 I1 Enolate Intermediate I1->N2 2. Nucleophilic Attack P1 This compound BP1 Ethanol S1 + S2 + S3 + N1->I1 N2->P1 3. Elimination N2->BP1 N3 Start Enolate of 3,3-Dimethyl-2-butanone Ester Ethyl Formate (Electrophile) Start->Ester Claisen Pathway (Desired) Ketone 3,3-Dimethyl-2-butanone (Electrophile) Start->Ketone Aldol Pathway (Side Reaction) Product Desired Product: This compound Ester->Product Impurity Impurity: Aldol Self-Condensation Product Ketone->Impurity

Caption: Competing Claisen and Aldol reaction pathways.

Q4: My product appears dark and oily, and it seems to decompose during column chromatography. How should I purify it?

A4: β-Ketoaldehydes can be sensitive to both heat and the acidic nature of standard silica gel, leading to degradation or polymerization.

  • Avoid Standard Chromatography: If possible, avoid silica gel chromatography. The acidic surface of the silica can catalyze decomposition. If chromatography is necessary, consider deactivating the silica gel by pre-flushing the column with your eluent containing a small amount of a non-nucleophilic base like triethylamine (0.1-1%). [5]Alternatively, neutral alumina can be used as the stationary phase. [5]* Use Vacuum Distillation: The preferred method for purifying compounds of this type is vacuum distillation. [5][6]This allows the substance to boil at a much lower temperature, preventing thermal decomposition. For this compound (MW: 128.17 g/mol ), distillation under reduced pressure is essential.

  • Careful Workup: During the aqueous workup, neutralize the reaction mixture carefully with a mild acid (e.g., dilute HCl or acetic acid) and do not allow the pH to become strongly acidic. Extract the product quickly and minimize its time in the aqueous phase.

Recommended Experimental Protocols

Protocol 1: Synthesis via Claisen Condensation

Materials:

  • 3,3-Dimethyl-2-butanone (Pinacolone)

  • Ethyl formate

  • Sodium ethoxide (solid or solution in ethanol)

  • Anhydrous Diethyl Ether or THF

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Reagent Loading: In the flask, suspend sodium ethoxide (1.05 eq) in anhydrous diethyl ether.

  • Addition: In the dropping funnel, prepare a solution of 3,3-dimethyl-2-butanone (1.0 eq) and ethyl formate (1.2 eq) in anhydrous diethyl ether.

  • Reaction: Cool the flask containing the base to 0 °C in an ice bath. Add the solution from the dropping funnel to the stirred suspension of the base over 1 hour, maintaining the internal temperature below 5 °C.

  • Stirring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Workup: Cool the reaction mixture back to 0 °C and cautiously quench by adding 1M HCl until the pH is ~6-7.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Vacuum Distillation

Procedure:

  • Setup: Arrange a short-path distillation apparatus. Lightly grease all joints with vacuum grease.

  • Transfer: Transfer the crude oil obtained from Protocol 1 into the distillation flask. Add a new magnetic stir bar.

  • Vacuum: Connect the apparatus to a vacuum pump with a cold trap. Slowly apply vacuum to the desired pressure (e.g., 10-20 mmHg).

  • Distillation: Once the pressure is stable, begin gently heating the flask with a heating mantle while stirring.

  • Collection: Collect the fraction that distills over at a constant temperature. This fraction is the purified this compound.

Summary of Common Impurities

Impurity NameStructure (SMILES)Common CauseMitigation Strategy
3,3-Dimethyl-2-butanone CC(=O)C(C)(C)CIncomplete reaction due to unfavorable equilibrium or insufficient base.Use ≥1 equivalent of base; use a stronger base (e.g., NaH); use excess ethyl formate.
Ethyl Formate CCOC=OIncomplete reaction; added in excess.Optimize stoichiometry; remove during solvent evaporation or vacuum distillation.
Ethanol CCOBy-product of the condensation reaction.Remove under reduced pressure; separate during distillation.
Aldol Self-Condensation Product CC(=O)C(C)(C)CC(=O)C(C)(C)C (and its dehydrated form)Competing side reaction pathway.Slow addition of ketone to base/ester mixture; maintain low reaction temperature.
Sodium Formate [Na+].[O-]C=OHydrolysis of ethyl formate by residual water or hydroxide.Ensure strictly anhydrous conditions throughout the reaction.

Troubleshooting Workflow: Low Product Yield

Start Problem: Low Yield of Product Q1 Was at least 1 full equivalent of active base used? Start->Q1 A1_No Action: Re-run with ≥1 eq. of base. Consider using a stronger base like NaH. Q1->A1_No No Q2 Were strictly anhydrous conditions maintained? Q1->Q2 Yes A1_No->Q2 A2_No Action: Flame-dry all glassware. Use anhydrous solvents and run under an inert atmosphere. Q2->A2_No No Q3 Was the reaction allowed to proceed to completion? Q2->Q3 Yes A2_No->Q3 A3_No Action: Increase reaction time. Monitor progress by TLC or GC. Q3->A3_No No End Yield should improve. If not, check starting material purity. Q3->End Yes A3_No->End

Caption: A decision tree for troubleshooting low yield issues.

References

  • Pearson. (n.d.). Beta-Dicarbonyl Synthesis Pathway.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • KPU Pressbooks. (n.d.). 8.3 β-dicarbonyl Compounds in Organic Synthesis.
  • Professor Dave Explains. (2018, October 23). Reactions of Beta-Dicarbonyl Compounds [Video]. YouTube.
  • Chemistry LibreTexts. (2015, July 19). 23.1: B-Dicarbonyl Compounds: Claisen Condensations.
  • Organic Chemistry Portal. (n.d.). Claisen Condensation.
  • PubChem. (n.d.). This compound.
  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation.
  • Georganics. (n.d.). 3,3-Dimethyl-2-butanone.

Sources

Technical Support Center: Synthesis of 2,2-Dimethyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,2-Dimethyl-3-oxopentanal. This document is designed for researchers, chemists, and drug development professionals who are utilizing the crossed aldol condensation of pivaldehyde and 2-butanone. Our goal is to provide field-proven insights and troubleshooting strategies to help you navigate the common side reactions and optimize your synthetic protocol for higher yield and purity.

The synthesis of this compound is a classic example of a crossed aldol reaction. Pivaldehyde, lacking α-hydrogens, serves exclusively as the electrophilic acceptor. 2-Butanone, possessing two distinct α-carbon sites, acts as the nucleophilic enolate donor.[1] This structural asymmetry in 2-butanone is the primary source of several competing reaction pathways that can complicate the synthesis and purification process. This guide provides a structured, question-and-answer-based approach to identify, understand, and mitigate these challenges.

Core Reaction Pathway

The desired transformation involves the base-catalyzed formation of a specific enolate from 2-butanone, which then attacks the pivaldehyde carbonyl.

Core_Reaction cluster_reactants Reactants Pivaldehyde Pivaldehyde Product This compound (via Aldol Adduct) Pivaldehyde->Product Nucleophilic Attack 2-Butanone 2-Butanone Kinetic Enolate Kinetic Enolate 2-Butanone->Kinetic Enolate Deprotonation (Kinetic Control) Base Base Kinetic Enolate->Product Nucleophilic Attack

Caption: Desired kinetic pathway for the synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each entry details the probable cause rooted in chemical principles and provides actionable solutions.

Question 1: My final product is a mixture of two primary isomers, and the desired this compound is not the major component. How do I improve regioselectivity?

Probable Cause: This is the most common issue and stems from the non-selective deprotonation of 2-butanone. 2-Butanone has two sets of α-hydrogens: the methyl protons (C1) and the methylene protons (C3).

  • Kinetic Enolate: Deprotonation of the less sterically hindered C1 methyl group is faster and forms the kinetic enolate. This leads to the desired linear product, this compound.

  • Thermodynamic Enolate: Deprotonation of the more substituted C3 methylene group forms the more stable thermodynamic enolate, which leads to the undesired branched isomer, 3,3,5-trimethyl-4-oxo-hexanal.

Your reaction conditions are likely allowing the enolates to equilibrate, favoring the more stable thermodynamic product.[2][3][4]

Solution: To favor the kinetic enolate and thus the desired product, you must employ conditions that are irreversible and fast, preventing equilibration.[3][4]

Recommended Protocol Adjustments:

  • Choice of Base: Use a strong, sterically hindered, non-nucleophilic base. Lithium diisopropylamide (LDA) is the standard choice. Its bulkiness favors abstraction of the less hindered C1 protons.[2]

  • Temperature: Perform the enolate formation at a very low temperature, typically -78 °C (a dry ice/acetone bath). Low temperatures "freeze" the equilibrium, trapping the initially formed kinetic enolate.[3]

  • Order of Addition: Add the 2-butanone solution slowly to the LDA solution. This ensures that the base is always in excess, promoting rapid and complete deprotonation before the ketone can engage in other reactions.

ParameterKinetic Control (Favors Desired Product)Thermodynamic Control (Favors Branched Isomer)
Base Strong, bulky (e.g., LDA)Weaker, less hindered (e.g., NaH, NaOEt)
Temperature Low (-78 °C)Higher (0 °C to room temp.)
Solvent Aprotic (e.g., THF)Protic or Aprotic
Reaction Time ShortLong (allows equilibration)
Question 2: I'm observing significant formation of high-molecular-weight byproducts, and my starting 2-butanone is being consumed rapidly. What is occurring?

Probable Cause: You are observing the self-condensation of 2-butanone.[5][6][7] In this side reaction, the enolate of 2-butanone attacks another molecule of neutral 2-butanone instead of the intended pivaldehyde. This is common when the reaction conditions do not sufficiently differentiate the electrophilicity of the two carbonyl species present or when the enolate is allowed to react before the addition of pivaldehyde.

Solution: The key is to ensure the enolate reacts preferentially with pivaldehyde, which is a more reactive electrophile than 2-butanone.[8]

Recommended Protocol Adjustments:

  • Pre-formation of Enolate: Fully form the lithium enolate of 2-butanone at -78 °C using LDA. Only after the enolate formation is complete should you add the pivaldehyde to the reaction mixture.

  • Slow Addition of Pivaldehyde: Add pivaldehyde dropwise to the cold enolate solution. This maintains a low concentration of the aldehyde, ensuring it is consumed immediately by the waiting enolate, which minimizes the chance for the enolate to react with any trace amounts of unreacted 2-butanone.

Question 3: My pivaldehyde starting material is being consumed, but my yield of the aldol product is very low. Analysis of the aqueous layer shows a carboxylate salt and an alcohol.

Probable Cause: Your pivaldehyde is undergoing a Cannizzaro reaction.[9][10][11] This base-induced disproportionation occurs with aldehydes that have no α-hydrogens, such as pivaldehyde.[10][12] Two molecules of the aldehyde react to form one molecule of a primary alcohol (2,2-dimethyl-1-propanol) and one molecule of a carboxylic acid (pivalic acid, which is deprotonated to its salt under basic conditions). This side reaction is highly favored by strong concentrations of hydroxide bases (like NaOH or KOH) and higher temperatures.[9][10]

Solution: Avoid the conditions that promote the Cannizzaro reaction.

Recommended Protocol Adjustments:

  • Avoid Hydroxide Bases: Do not use NaOH or KOH for the primary condensation step. The use of LDA, as recommended for regioselectivity, will also completely prevent the Cannizzaro reaction, as it is a non-nucleophilic base and is consumed in the enolate-forming step.

  • Maintain Low Temperature: If a weaker base must be used for other reasons, keeping the temperature low will significantly disfavor the Cannizzaro pathway, which typically requires thermal energy.

Competing Reaction Pathways Overview

Side_Reactions cluster_start Starting Materials Pivaldehyde Pivaldehyde Desired_Product This compound Pivaldehyde->Desired_Product Side_Product_1 Branched Isomer (via Thermodynamic Enolate) Pivaldehyde->Side_Product_1 Side_Product_3 Cannizzaro Products (Alcohol + Carboxylate) Pivaldehyde->Side_Product_3 Disproportionation (Strong Base) 2-Butanone 2-Butanone 2-Butanone->Desired_Product Kinetic Enolate Path 2-Butanone->Side_Product_1 Thermodynamic Enolate Path Side_Product_2 2-Butanone Self-Condensation 2-Butanone->Side_Product_2 Self-Reaction Troubleshooting_Workflow Start Low Yield or Impure Product Check_Isomers Isomeric Mixture Observed? Start->Check_Isomers Check_Cannizzaro Cannizzaro Products Detected? Check_Isomers->Check_Cannizzaro No Solution_Isomers Implement Kinetic Control: - Use LDA - Lower Temp to -78°C - Control Addition Order Check_Isomers->Solution_Isomers Yes Check_SelfCondensation High MW Byproducts? Check_Cannizzaro->Check_SelfCondensation No Solution_Cannizzaro Change Base from NaOH/KOH to non-nucleophilic base (LDA) Check_Cannizzaro->Solution_Cannizzaro Yes Solution_SelfCondensation Pre-form enolate completely before adding pivaldehyde Check_SelfCondensation->Solution_SelfCondensation Yes End Optimized Synthesis Check_SelfCondensation->End No Solution_Isomers->End Solution_Cannizzaro->End Solution_SelfCondensation->End

Sources

Preventing polymerization of 2,2-Dimethyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,2-Dimethyl-3-oxopentanal

Welcome to the technical support center for this compound (CAS No. 106921-60-2). This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the handling and storage of this highly reactive dicarbonyl compound. Here, we provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to prevent its polymerization and ensure experimental consistency.

Frequently Asked Questions (FAQs)

Q1: My vial of this compound has become viscous/solidified. What happened?

A: You are observing the result of polymerization. This compound is a reactive aliphatic aldehyde that can self-polymerize over time, especially under improper storage conditions.[1] This process is often accelerated by factors such as elevated temperatures, exposure to air (oxygen), moisture, and the presence of acidic or basic impurities.[1][2] The presence of two carbonyl groups (an aldehyde and a ketone) within the same molecule contributes to its high reactivity.[3]

Q2: What is the chemical mechanism behind the polymerization of this compound?

A: Unlike many simple aldehydes, this compound has a unique structural feature: the alpha-carbon adjacent to the aldehyde group is quaternary (it has two methyl groups attached), meaning it has no α-protons. This structure prevents it from undergoing the typical base-catalyzed self-aldol condensation reaction, which requires the formation of an enolate at the α-position.[4][5]

However, polymerization can still occur through several other pathways:

  • Acid-Catalyzed Polymerization: Trace acidic impurities can protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon highly electrophilic. This can initiate a chain reaction with other molecules to form linear polyacetals or cyclic trimers (trioxanes). This is a common pathway for aldehydes like formaldehyde.[6]

  • Intramolecular Aldol Condensation: While the aldehyde lacks α-protons, the ketone group has enolizable protons on the ethyl group. Under basic conditions, an enolate can form at this position and attack the aldehyde intramolecularly, leading to a cyclic product, which could be a precursor to further polymerization. A similar intramolecular reaction is known for 2,2-dimethyl-4-oxopentanal.[7]

  • Oxidative Polymerization: Like many aldehydes, it can be sensitive to air, potentially leading to oxidation and the formation of radical species that initiate polymerization.[2]

Below is a diagram illustrating the key structural features and potential non-aldol polymerization pathways.

Caption: Structure and key reactive sites of this compound.

Q3: What are the ideal storage and handling conditions to prevent polymerization?

A: To maximize shelf-life and maintain purity, strict storage and handling protocols are essential. The core principles are to control temperature, atmosphere, and light exposure.

  • Temperature: Store at low temperatures, ideally between 2-8°C in a laboratory-grade refrigerator.[8] For long-term storage, freezing at -20°C in a suitable solvent is even more effective, similar to the protocol for other reactive dialdehydes like succinaldehyde.[1]

  • Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[2] Oxygen can lead to the formation of peroxides and initiate radical polymerization.

  • Container: Use an amber glass vial with a tightly sealed cap (e.g., a PTFE-lined cap) to protect the compound from light and air.

  • Handling: Always handle the compound in a well-ventilated area, preferably under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[9] Use clean, dry glassware to prevent contamination from acidic or basic residues that could catalyze polymerization.[1]

Q4: Should I use a polymerization inhibitor? If so, which ones are effective and at what concentrations?

A: Yes, using an inhibitor is a highly recommended and effective strategy. For aliphatic aldehydes, several classes of inhibitors have proven effective. The choice depends on the intended downstream application, as the inhibitor may need to be removed before use.

Inhibitor ClassExampleRecommended Concentration (w/w)Mechanism of Action / Notes
Hindered Phenols Butylated hydroxytoluene (BHT), Hydroquinone0.01 - 0.1%Act as antioxidants and free-radical scavengers. Effective against oxidative polymerization.[10]
Tertiary Amines Triethanolamine, Dimethylethanolamine10 - 100 ppm (0.001 - 0.01%)Act as acid acceptors, neutralizing trace acidic impurities that catalyze polymerization.[10][11]
Weak Acids Acetic Acid, Citric Acid0.01 - 0.5%Can stabilize aqueous solutions of aliphatic aldehydes by preventing base-catalyzed reactions.[12] One supplier notes citric acid is used as a stabilizer for this specific compound.[3]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Compound solidifies immediately after opening a new vial. 1. Temperature Shock: Rapid warming from cold storage can sometimes accelerate polymerization.[1] 2. Atmosphere Exposure: Immediate exposure to moisture and oxygen in the air.1. Allow the vial to equilibrate to room temperature slowly before opening. 2. Open the vial under a stream of inert gas (argon or nitrogen) and immediately blanket the headspace before re-sealing.
Inconsistent results in reactions (e.g., low yield). 1. Gradual Polymerization: The monomer concentration in your stock is decreasing over time, even under recommended conditions.[1] 2. Inhibitor Interference: The added stabilizer may be interfering with your reaction chemistry.1. For critical experiments, use freshly purified aldehyde via vacuum distillation or use a newly opened vial. 2. If the inhibitor is suspected to interfere, purify the aldehyde immediately before use. Consider a purification method like flash chromatography on deactivated silica gel.[13]
The compound turns yellow over time. 1. Minor Degradation/Oxidation: Formation of minor impurities or oligomers due to slow degradation. 2. Reaction with Impurities: Trace impurities in the vial or from the atmosphere may be reacting.1. The yellow color may not significantly impact all applications, but purity should be checked via NMR or GC-MS. 2. If high purity is required, purify the material by vacuum distillation.[13]

Experimental Protocols

Protocol 1: Recommended Storage and Handling Workflow

This protocol outlines the best practices for receiving, storing, and dispensing this compound to minimize degradation.

Caption: Recommended workflow for handling and storage.

Protocol 2: Purification by Vacuum Distillation

If your compound has started to polymerize or contains impurities, vacuum distillation can be used to recover the pure monomer.

Materials:

  • Round-bottom flask

  • Short-path distillation head

  • Receiving flasks

  • Magnetic stir bar or boiling chips

  • Heating mantle and thermometer

  • Vacuum pump and gauge

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all glassware is clean and completely dry.

  • Charging the Flask: Place the crude or partially polymerized this compound into the round-bottom flask with a magnetic stir bar.

  • Evacuation: Connect the apparatus to the vacuum line and slowly evacuate the system to the desired pressure (e.g., 0.5-1 mmHg).

  • Heating: Gently heat the flask using a heating mantle while stirring. The boiling point will be significantly lower than at atmospheric pressure.[13]

  • Collection: Collect the distilled, purified this compound in a receiving flask cooled in an ice bath. Discard any initial forerun.

  • Storage: Immediately transfer the purified liquid into a clean, dry amber vial, add an appropriate inhibitor (see Table 1), blanket with inert gas, and store at 2-8°C.

References

  • US3849498A - Method of preventing the polymerization of unsaturated aldehyde - Google P
  • US5912389A - Stabilizer and stabilizing method for aqueous aliphatic aldehyde solution - Google P
  • A method for stabilizing aliphatic higher aldehyde compounds - European P
  • This compound, CasNo.106921-60-2 Career Henan Chemical Co China (Mainland) - LookChem. [Link]
  • US6137013A - Method of stabilizing aldehydes - Google P
  • CN103588626A - Method for preventing polymerization of acetaldehyde - Google P
  • Acetaldehyde - N
  • JP2018095582A - Method of stabilizing aliphatic aldehyde - Google P
  • US4414419A - Stabilization of aldehydes - Google P
  • Organic Syntheses Procedure. [Link]
  • Aldol condens
  • The catalyzed polymerization of gaseous formaldehyde | Proceedings A | The Royal Society. [Link]
  • What are Aldehydes inhibitors and how do they work?
  • Embracing the challenges of aldehyde polymerization - American Chemical Society. [Link]
  • CN112174823A - A kind of intermediate for synthesizing 2,2-dimethyl-3-oxetanone and its preparation method and application - Google P
  • 2-methyl-3-oxopentanal - C6H10O2, density, melting point, boiling point, structural formula, synthesis. [Link]
  • Handling and Storing Chemicals - Lab Manager Magazine. [Link]
  • Management of Chemicals - Prudent Practices in the Labor
  • Safe Handling and Storage of Chemicals | Environmental Health & Safety. [Link]
  • Safety D
  • Aldol Addition and Condensation Reactions - Master Organic Chemistry. [Link]
  • CN101525279A - Synthetic method of 2,3-dimethylpentanal - Google P
  • This compound | C7H12O2 | CID 11040720 - PubChem. [Link]
  • Solved 2,2-dimethyl-4-oxopentanal undergoes intramolecular | Chegg.com. [Link]
  • Aldol Condensation Worked Practice Questions + TRICK! - YouTube. [Link]
  • A Guide to Handling and Storing Chemicals in a Lab - InterFocus. [Link]
  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - MDPI. [Link]
  • Inhibition of the Aldehyde Dehydrogenase 1/2 Family by Psoralen and Coumarin Derivatives - ResearchG
  • Radical Polymerization of 2,3-Dimethyl-1,3-butadiene in Coordination Nanochannels - The Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in the Cannizzaro Reaction of 2,2-Dimethyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the Cannizzaro reaction, specifically focusing on the challenging substrate, 2,2-Dimethyl-3-oxopentanal. This guide provides in-depth troubleshooting advice and frequently asked questions to address common issues leading to low product yield.

I. Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section is designed to help you pinpoint and resolve specific experimental issues you may be encountering with the Cannizzaro reaction of this compound.

Question 1: My Cannizzaro reaction with this compound is resulting in a significantly lower than expected yield of the corresponding alcohol and carboxylic acid. What are the likely causes?

Answer:

Low yields in the Cannizzaro reaction of this compound can stem from several factors, often related to the substrate's unique structure. Unlike simple non-enolizable aldehydes, this α-ketoaldehyde presents specific challenges.[1][2] Here’s a breakdown of potential causes and how to address them:

  • Competing Aldol Reaction: Although this compound lacks α-hydrogens at the C2 position, preventing the typical aldol reaction, the presence of γ-hydrogens on the ethyl group can lead to an alternative enolate formation under strong basic conditions. This enolate can then participate in aldol-type condensation reactions, consuming your starting material and reducing the yield of the desired Cannizzaro products.[3][4]

  • Steric Hindrance: The bulky tert-butyl group adjacent to the aldehyde functionality can sterically hinder the initial nucleophilic attack of the hydroxide ion on the carbonyl carbon.[5] This is a critical first step in the Cannizzaro mechanism, and a slower rate here can allow side reactions to become more prominent.[3][6]

  • Reaction Conditions Not Optimized: The Cannizzaro reaction is highly sensitive to reaction conditions.[7][8] Factors such as base concentration, temperature, and reaction time are crucial for maximizing the yield. Sub-optimal conditions can favor side reactions or lead to incomplete conversion.

Question 2: How can I minimize the competing Aldol-type side reactions?

Answer:

Minimizing the unwanted aldol pathway is crucial for improving the yield of your Cannizzaro reaction. Here are several strategies:

  • Increase Base Concentration: The Cannizzaro reaction is typically favored by high concentrations of a strong base (e.g., 50% NaOH or KOH), while aldol condensations are often performed with more dilute bases.[9] By using a highly concentrated base, you can promote the Cannizzaro pathway over the enolization that leads to aldol products.

  • Optimize Temperature: Higher temperatures can sometimes promote the Cannizzaro reaction.[10] However, for a substrate prone to side reactions, it's essential to find the optimal temperature. Start with room temperature and gradually increase it, monitoring the reaction progress by techniques like TLC or LC-MS to find the sweet spot where the Cannizzaro reaction proceeds efficiently without significant side product formation.[7]

  • Slow Addition of Substrate: Instead of adding the this compound all at once, consider a slow, dropwise addition to the concentrated base solution. This maintains a low concentration of the aldehyde at any given time, which can disfavor the bimolecular aldol condensation.

Question 3: What are the best practices for optimizing the reaction conditions for this specific substrate?

Answer:

Given the challenges of steric hindrance and potential side reactions, a systematic optimization of reaction conditions is recommended. Here is a suggested workflow:

ParameterRecommendationRationale
Base Use a high concentration of NaOH or KOH (e.g., 50% w/v).Favors the higher-order kinetics of the Cannizzaro reaction over competing pathways.[9][11]
Temperature Start at room temperature and incrementally increase to 50-70°C.Balances the need for sufficient activation energy with the risk of promoting side reactions at excessively high temperatures.
Reaction Time Monitor the reaction progress using TLC or LC-MS.Determines the optimal time for maximum conversion without significant product decomposition.[7][12]
Solvent A solvent-free approach or a minimal amount of a polar, aprotic solvent can be effective.High reactant concentration can accelerate the desired reaction. Microwave irradiation has also been shown to enhance reaction rates.[1][10]
Experimental Protocol: Optimization of the Cannizzaro Reaction of this compound
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place a 50% (w/v) aqueous solution of sodium hydroxide.

  • Addition of Aldehyde: Slowly add this compound to the stirred base solution at room temperature over 30 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 50°C) and monitor the disappearance of the starting material by TLC.

  • Workup: After the reaction is complete, cool the mixture in an ice bath. Dilute with water and extract the alcohol product with a suitable organic solvent (e.g., diethyl ether).

  • Isolation: Acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid. Filter the solid and recrystallize from an appropriate solvent.

II. Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Cannizzaro reaction?

The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde.[6][11] One molecule is oxidized to a carboxylic acid, and the other is reduced to a primary alcohol.[13] The key steps are:

  • Nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule.[3][14]

  • Formation of a tetrahedral intermediate.

  • Transfer of a hydride ion from this intermediate to the carbonyl carbon of a second aldehyde molecule.[15]

  • Proton exchange to yield the final alcohol and carboxylate salt.[6]

Q2: Why is this compound considered a "non-enolizable" aldehyde for the Cannizzaro reaction?

The term "non-enolizable" in the context of the Cannizzaro reaction specifically refers to the absence of alpha-hydrogens.[3][5] In this compound, the carbon atom alpha to the aldehyde group (C2) is a quaternary carbon, bonded to two methyl groups, a carbonyl group, and the aldehyde carbon. Since there are no hydrogen atoms on this alpha-carbon, it cannot form an enolate at this position, making it a suitable candidate for the Cannizzaro reaction.[5]

Q3: Could a "Crossed" Cannizzaro reaction be a better approach to improve the yield of the desired alcohol?

Yes, a crossed Cannizzaro reaction could be a highly effective strategy.[11][14] In this variation, a more reactive and less expensive aldehyde, typically formaldehyde, is used as a sacrificial reducing agent.[16][17] Formaldehyde is preferentially oxidized to formic acid (or its salt), while the more valuable this compound is reduced to the corresponding alcohol, 2,2-Dimethyl-3-hydroxy-pentan-1-ol. This can significantly increase the yield of the desired alcohol.[4][17]

Q4: Can an intramolecular Cannizzaro reaction occur with this compound?

An intramolecular Cannizzaro reaction requires the presence of two aldehyde groups within the same molecule.[18][19] Since this compound is an α-ketoaldehyde, it can undergo an intramolecular Cannizzaro reaction. In this case, the aldehyde group would be reduced to a primary alcohol, and the ketone group would be oxidized, leading to the formation of an α-hydroxy carboxylic acid.[1][2] This is a potential competing pathway that could also contribute to a lower yield of the intermolecular Cannizzaro products.

III. Visualizing the Reaction Pathways

Cannizzaro Reaction Mechanism

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Hydride Transfer cluster_step3 Step 3: Proton Exchange A Aldehyde (RCHO) C Tetrahedral Intermediate A->C + OH⁻ B Hydroxide (OH⁻) D Second Aldehyde (RCHO) E Carboxylic Acid (RCOOH) C->E Hydride Donor F Alkoxide (RCH₂O⁻) D->F Hydride Acceptor G Carboxylate (RCOO⁻) E->G H Alcohol (RCH₂OH) F->H + H⁺

Caption: Mechanism of the Cannizzaro Reaction.

Competing Reaction Pathways

G cluster_cannizzaro Cannizzaro Reaction cluster_aldol Aldol-type Condensation cluster_intramolecular Intramolecular Cannizzaro Start This compound + Strong Base Cannizzaro_Products Alcohol + Carboxylic Acid Start->Cannizzaro_Products Desired Pathway Aldol_Products Side Products Start->Aldol_Products Competing Pathway 1 Intra_Products α-Hydroxy Carboxylic Acid Start->Intra_Products Competing Pathway 2

Caption: Competing reactions for this compound.

IV. References

Sources

Technical Support Center: Purification of 2,2-Dimethyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: January 2026

Subject: Technical Guide for the Purification of 2,2-Dimethyl-3-oxopentanal (CAS: 106921-60-2)

Introduction

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and professionals in drug development who are working with this α-keto aldehyde. The unique bifunctional nature of this compound, containing both a ketone and an aldehyde group, presents specific challenges during its purification.[1][2] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the purification process. Our goal is to equip you with the necessary knowledge to obtain high-purity this compound for your research and development needs.

Core Purification Challenges

The primary challenges in purifying this compound stem from its chemical reactivity. As an aldehyde, it is susceptible to oxidation and self-condensation.[3][4][5] The presence of the α-keto group can also influence its stability and reactivity. Understanding these potential side reactions is crucial for developing an effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can arise from the synthetic route used. However, general impurities for α-keto aldehydes include unreacted starting materials, byproducts from side reactions such as aldol condensation products, and oxidation products like the corresponding carboxylic acid (2,2-Dimethyl-3-oxopentanoic acid).[3][6][7]

Q2: How stable is this compound during storage?

A2: Aldehydes, in general, are prone to oxidation and polymerization over time, especially when exposed to air and light.[4] For long-term storage, it is advisable to keep this compound under an inert atmosphere (e.g., argon or nitrogen), at a low temperature, and protected from light. The presence of acidic or basic impurities can catalyze degradation.

Q3: Can I use standard silica gel column chromatography for purification?

A3: While possible, silica gel chromatography of aldehydes can be challenging. The slightly acidic nature of silica gel can sometimes promote side reactions like aldol condensation or isomerization.[3] If you observe product degradation on the column, consider using deactivated silica gel or an alternative stationary phase like neutral alumina.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are excellent techniques for purity assessment.[8][9] For GC analysis, a non-polar or medium-polarity column is typically suitable. For HPLC, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can improve detection and separation.[9] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation and purity determination.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue Possible Cause Troubleshooting Steps & Optimization
Low yield after distillation Thermal degradation: The compound may be decomposing at its boiling point. Self-condensation: Aldol condensation can occur at elevated temperatures.[3][5]- Vacuum Distillation: Lowering the pressure will significantly reduce the boiling point and minimize thermal stress on the molecule.[10][11] - Use of an Inert Atmosphere: Perform the distillation under nitrogen or argon to prevent oxidation. - Monitor Temperature Carefully: Use a well-controlled heating mantle and ensure the distillation temperature does not overshoot.
Product discoloration (yellowing) Oxidation: Aldehydes are readily oxidized to carboxylic acids, which can lead to discoloration.[4][6] Condensation products: Polymeric materials from aldol reactions can also be colored.- Inert Atmosphere: Handle the compound under an inert gas at all stages of purification and storage. - Antioxidants: Consider adding a small amount of a radical inhibitor like BHT, although this will need to be removed in a subsequent step. - Fresh Solvents: Use freshly distilled or high-purity, inhibitor-free solvents for extraction and chromatography.
Multiple spots on TLC/peaks in GC after purification Incomplete separation: The chosen purification method may not be effective for the specific impurities present. On-column reactions: The compound might be reacting on the chromatography column.[3] Isomerization: Enolization can lead to the formation of isomers.[12][13][14]- Optimize Chromatography: Screen different solvent systems for TLC to achieve better separation. For column chromatography, try a gradient elution. - Alternative Stationary Phase: If silica gel is causing issues, switch to neutral alumina or a deactivated silica gel. - Chemical Purification: Consider a chemical purification method like bisulfite extraction to selectively remove the aldehyde.[15][16][17]
Formation of a viscous oil or solid during purification Aldol condensation/polymerization: This is a common side reaction for aldehydes, especially in the presence of acid or base.[3][5][18]- Control pH: Ensure all solvents and reagents are neutral. If necessary, wash the crude product with a dilute, neutral buffer. - Lower Temperatures: Perform purification steps at the lowest practical temperature to slow down reaction rates. - Work-up promptly: Do not let the crude material sit for extended periods, especially in solution.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is suitable for moderately pure starting material where the main impurities have significantly different boiling points.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are well-sealed with appropriate vacuum grease. Use a magnetic stirrer and a suitable heating mantle.

  • Charging the Flask: Charge the distillation flask with the crude this compound. Do not fill the flask to more than two-thirds of its volume.

  • Inert Atmosphere (Optional but Recommended): Flush the system with dry nitrogen or argon before applying vacuum.

  • Applying Vacuum: Gradually apply vacuum to the system. Be cautious of bumping, especially with volatile impurities.

  • Heating: Once a stable vacuum is achieved, begin heating the distillation flask gently. Use a stir bar to ensure smooth boiling.

  • Fraction Collection: Collect any low-boiling impurities as the forerun. Once the temperature stabilizes at the expected boiling point of the product, collect the main fraction in a separate, pre-weighed receiving flask. The boiling point of this compound is 165.4 °C at atmospheric pressure, so the boiling point under vacuum will be significantly lower.[2]

  • Completion: Stop the distillation before the flask is completely dry to prevent the formation of peroxides and charring of high-boiling residues.

  • Storage: Store the purified product under an inert atmosphere at a low temperature.

Protocol 2: Purification by Bisulfite Adduct Formation and Regeneration

This chemical purification method is highly selective for aldehydes and can be very effective for removing non-aldehydic impurities.[1][15][16][17]

Step-by-Step Methodology:

  • Adduct Formation:

    • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).

    • In a separatory funnel, vigorously shake the organic solution with the saturated sodium bisulfite solution. A white precipitate of the bisulfite adduct should form.

    • Continue shaking until no more precipitate forms. You may need to add more bisulfite solution.

  • Separation:

    • Separate the aqueous layer containing the precipitated adduct.

    • Wash the organic layer with water to ensure all the adduct has been transferred to the aqueous phase. The organic layer now contains the non-aldehydic impurities.

  • Regeneration of the Aldehyde:

    • Carefully add a dilute solution of sodium carbonate or sodium hydroxide to the aqueous layer containing the bisulfite adduct until the solution is basic. This will regenerate the aldehyde.

    • Extract the regenerated this compound with a fresh portion of organic solvent (e.g., diethyl ether).

    • Repeat the extraction several times to ensure complete recovery.

  • Final Purification:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and remove the solvent under reduced pressure.

    • The resulting product can be further purified by vacuum distillation if necessary.

Visualization of Purification Workflow

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_end Final Product Crude Product Crude Product Purity Assessment Purity Assessment Crude Product->Purity Assessment TLC/GC/NMR Distillation Distillation Purity Assessment->Distillation High boiling impurities Chromatography Chromatography Purity Assessment->Chromatography Close boiling impurities Bisulfite Extraction Bisulfite Extraction Purity Assessment->Bisulfite Extraction Non-aldehydic impurities Pure Product Pure Product Distillation->Pure Product Chromatography->Pure Product Bisulfite Extraction->Pure Product Final Analysis Final Analysis Pure Product->Final Analysis Purity >95%? Final Analysis->Distillation No Storage Storage Final Analysis->Storage Yes

Caption: Decision workflow for the purification of this compound.

References

  • Google Patents. (n.d.). Process for purifying an alpha-keto ester.
  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017). ACS Publications.
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). JoVE.
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). NIH National Library of Medicine.
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol | Request PDF. (n.d.). ResearchGate.
  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. (2021). MDPI.
  • Enolates - Formation, Stability, and Simple Reactions. (2022). Master Organic Chemistry.
  • Aldehydes and Ketones: Gas Chromatography. (n.d.). ResearchGate.
  • Aldehyde oxidation in human placenta. Purification and properties of 1-pyrroline-5-carboxylate dehydrogenase. (1988). Portland Press.
  • How Do You Troubleshoot Common Distillation Column Issues? (2025). Chemistry For Everyone.
  • Improve Analysis of Aldehydes and Ketones in Air Samples with Faster, More Accurate Methodology. (n.d.). Restek.
  • Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile. (2020). Organic Syntheses.
  • 17.2: Enolization of Aldehydes and Ketones. (2021). Chemistry LibreTexts.
  • III Analytical Methods. (n.d.).
  • oxidation of aldehydes and ketones. (n.d.). Chemguide.
  • Google Patents. (n.d.). Self-condensation of aldehydes.
  • Chapter 19: Enols and Enolates of Carbonyl Compounds and Their Reactions. (n.d.).
  • How Can You Fix Problems In Distillation Columns? (2025). Chemistry For Everyone - YouTube.
  • 19.3 Oxidation of Aldehydes and Ketones. (2023). OpenStax.
  • Advanced distillation techniques and troubleshooting. (n.d.). Separation Processes Class Notes.
  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (n.d.). Waters Corporation.
  • Oxidation of Aldehydes and Ketones. (2023). Chemistry LibreTexts.
  • Troubleshooting Distillation Column Malfunctions. (2025). Ship & Shore Environmental, Inc.
  • Enolate formation from aldehydes (video). (n.d.). Khan Academy.
  • Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. (n.d.). Aidic.
  • Reactions at α-Position In preceding chapters on carbonyl chemistry, a common reaction mechanism observed was a nucleoph. (n.d.).
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). Methods for preparing aldehydes by self-aldol condensation.
  • Cenmed. (n.d.). 2,2-Dimethyl-3-oxopentanal (C007B-518232).
  • What is stability of aldehyde and ketone? (2016). Quora.
  • Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. (n.d.). Waters Corporation.
  • Separation of glutaraldehyde and some of its aldol condensation products by hydroxyl-aldehyde group affinity chromatography. (1991). PubMed.
  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (n.d.). MDPI.
  • Aldol condensation. (n.d.). Wikipedia.
  • LookChem. (n.d.). This compound, CasNo.106921-60-2.
  • PubChem. (n.d.). 2-Methyl-3-oxopentanal.
  • Purification of alpha-ketoaldehyde dehydrogenase from the human liver and its possible significance in the control of glycation. (n.d.). PubMed.
  • 2-methyl-3-oxopentanal. (2025).
  • Aldehydes and Ketones 1: Stability and Hydration. (2021). YouTube.
  • PubChem. (n.d.). 2,2-Dimethyl-3-oxopentanoic acid.

Sources

Technical Support Center: Stabilizing 2,2-Dimethyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2-Dimethyl-3-oxopentanal. This guide is designed for researchers, scientists, and drug development professionals to address the inherent stability challenges of this versatile β-keto aldehyde. As Senior Application Scientists, we have compiled this resource to provide not only solutions but also the underlying chemical principles to empower you in your experimental design.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the handling and use of this compound in solution.

Q1: My analytical results (HPLC, GC-MS, NMR) show a rapid decrease in the purity of my this compound solution and the appearance of new, unexpected peaks. What is causing this degradation?

A1: The behavior you are observing is characteristic of the inherent reactivity of the β-keto aldehyde structure. This compound is susceptible to several degradation pathways, primarily driven by its ability to form an enolate intermediate. The principal mechanisms are:

  • Aldol Condensation: The compound can react with itself. An enolate of one molecule acts as a nucleophile, attacking the aldehyde group of a second molecule. This dimerization is a common pathway for aldehydes and can lead to a complex mixture of higher molecular weight byproducts.[1][2][3]

  • Retro-Aldol Reaction: Under certain conditions, particularly basic pH, the carbon-carbon bond between the α-carbon (C2) and the ketone (C3) can cleave. This fragmentation reaction is the reverse of an aldol addition and breaks the molecule into smaller components.[1][4][5]

  • Oxidation: The aldehyde functional group is highly susceptible to oxidation, which converts it into a carboxylic acid. This can occur in the presence of atmospheric oxygen, especially if the solution is not properly handled under an inert atmosphere.

  • Hydration: In aqueous solutions, the aldehyde can exist in equilibrium with its hydrate (a geminal diol), formed by the addition of water across the C=O double bond.[6] While this is a reversible process, it can affect quantification and reactivity.

The following diagram illustrates the key degradation pathways originating from the crucial enolate intermediate.

G start This compound (Keto Form) enol Enol Tautomer start->enol Tautomerization retro Retro-Aldol Products (Fragmentation) start->retro Base-catalyzed cleavage oxidized Oxidation Product (Carboxylic Acid) start->oxidized O2, contaminants enol->start enolate Enolate Intermediate (Nucleophile) enol->enolate Deprotonation (Base-catalyzed) enolate->enol Protonation aldol Aldol Condensation Products (Dimers, Oligomers) enolate->aldol Attacks another Aldehyde molecule

Caption: Key degradation pathways of this compound.

Q2: I'm observing significant degradation of my compound in solution, even when stored at 4°C. How can I prepare a more stable stock solution?

A2: Temperature control is important, but for a reactive molecule like this, it is often insufficient on its own. The stability is critically dependent on the solution's pH and the choice of solvent. Lowering the pH is one of the most effective strategies for stabilizing aldehydes.[7][8]

We recommend the following troubleshooting workflow to identify the optimal storage conditions for your specific application.

G problem_node problem_node decision_node decision_node action_node action_node good_outcome good_outcome A Instability Observed (Purity Loss, Extra Peaks) B Is the solvent aqueous? A->B C Adjust pH to 3-5 using a non-nucleophilic buffer (e.g., acetate, citrate) B->C Yes D Consider switching to an aprotic organic solvent (e.g., Acetonitrile, THF, Dioxane) B->D No E Are you working under an inert atmosphere? C->E D->E F Degas solvent and store/ handle under N2 or Ar E->F No G Monitor stability over time using an analytical method (see Protocol 2) E->G Yes F->G H Is stability now acceptable? G->H I Solution Optimized H->I Yes J Consider adding a scavenger or derivatizing agent for long-term storage H->J No

Caption: Troubleshooting workflow for stabilizing this compound.

Part 2: Frequently Asked Questions (FAQs)

Q3: What is the fundamental chemical reason for the instability of this compound?

A3: The instability arises from its structure as a β-dicarbonyl compound. The α-hydrogen (the hydrogen on the carbon between the two carbonyl groups) is significantly more acidic than in a simple ketone or aldehyde.[9][10] This is because the resulting negative charge in the enolate conjugate base is stabilized by resonance delocalization across both the ketone and aldehyde oxygen atoms. This makes the formation of the enolate, the key reactive intermediate in aldol and retro-aldol reactions, much more favorable than for monocarbonyl compounds.[11][12]

Q4: How does pH specifically influence the stability of the solution?

A4: The pH of the solution is arguably the most critical factor to control. Its effect is multifaceted and can either stabilize or destabilize the compound depending on the conditions.

pH RangeEffect on StabilityRationale
Highly Acidic (pH < 3) Generally StableProtonation of the carbonyl oxygen can occur, but the concentration of the nucleophilic enolate is minimized, thus inhibiting aldol condensation. Some aldehydes show good stability under these conditions.[7]
Slightly Acidic (pH 3-6) Optimal Range This range provides the best balance. It is acidic enough to significantly suppress the formation of the enolate, thereby slowing aldol reactions, but not so acidic as to promote other degradation pathways like hydrolysis of other functional groups in a complex molecule.
Neutral (pH ~7) Moderately UnstableAt neutral pH, there is a sufficient concentration of both the enol/enolate form and the protonated carbonyl to facilitate degradation reactions, though at a slower rate than under basic conditions.
Basic (pH > 8) Highly Unstable Basic conditions strongly promote the deprotonation of the α-carbon to form the enolate.[3] This dramatically accelerates the rates of both aldol condensation and the retro-aldol cleavage reaction, leading to rapid degradation.[1][4]

Q5: What are the best analytical techniques to monitor the stability of my compound?

A5: Due to the reactivity of aldehydes, direct analysis can be challenging. A common and robust strategy is to derivatize the aldehyde before analysis. This converts the reactive aldehyde into a stable derivative that is easily quantifiable.

  • HPLC-UV/MS: This is a highly recommended method. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a gold standard.[13][14] The resulting hydrazone is stable, intensely colored for UV detection, and ionizes well for mass spectrometry.

  • GC-MS: Gas chromatography-mass spectrometry is also suitable, especially for assessing volatile degradation products. Derivatization may still be necessary to improve the thermal stability and chromatographic behavior of the analyte.[15][16]

  • NMR Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic aldehyde proton peak (~9-10 ppm) and the appearance of new signals from degradation products in real-time. However, it is less sensitive than chromatographic methods.

Q6: Can chemical additives or "scavengers" be used for long-term stabilization?

A6: Yes, for applications where the aldehyde is needed over a longer period, or if pH control is not feasible, the use of aldehyde scavengers can be an effective strategy. These reagents react with the aldehyde to form a more stable, but reversible, adduct.

  • Bisulfite: Sodium bisulfite adds across the aldehyde C=O bond to form a stable, often crystalline, bisulfite adduct. The aldehyde can typically be regenerated by treatment with acid or base.

  • Amines/Hydrazines: Certain amines can form stable imines or hydrazones. Some commercial scavengers are based on this chemistry.[17][18][19]

  • Cysteine: This amino acid reacts with aldehydes to form a stable 1,3-thiazolidine-4-carboxylic acid adduct.[20][21] The release of the free aldehyde from these adducts is highly dependent on pH.[20] This can be used as a controlled-release strategy in some contexts.

Part 3: Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in an acetate-buffered aqueous/organic solvent system.

Materials:

  • This compound (CAS 106921-60-2)

  • Acetonitrile (ACN), HPLC grade

  • Deionized water, 18 MΩ·cm

  • Glacial acetic acid

  • Sodium acetate

  • Argon or Nitrogen gas

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Prepare Buffer: Create a 100 mM, pH 4.5 acetate buffer by dissolving the appropriate amounts of sodium acetate and acetic acid in deionized water.

  • Prepare Solvent System: Mix the pH 4.5 acetate buffer with acetonitrile in a 1:1 (v/v) ratio. For example, combine 50 mL of buffer with 50 mL of ACN.

  • Degas Solvent: Sparge the mixed solvent system with argon or nitrogen gas for 15-20 minutes to remove dissolved oxygen. This step is critical to prevent oxidation.

  • Weigh Compound: Accurately weigh the required amount of this compound (MW: 128.17 g/mol ) in a tared vial. Perform this quickly to minimize atmospheric exposure.

  • Dissolution: Under a gentle stream of inert gas, dissolve the compound in a small amount of the degassed solvent system and transfer it quantitatively to a volumetric flask. Bring the solution to the final volume with the degassed solvent.

  • Filtration & Storage: Filter the stock solution through a 0.22 µm PTFE syringe filter into a clean, amber vial. Purge the headspace of the vial with inert gas before sealing tightly. Store at 2-8°C.

  • Verification: Immediately after preparation, take an aliquot for time-zero (T₀) analysis using a suitable analytical method (e.g., Protocol 2) to establish the initial purity.

Protocol 2: Stability Monitoring by HPLC-UV with DNPH Derivatization

This protocol provides a method to quantify the concentration of this compound over time.

Materials:

  • Stock solution of this compound (from Protocol 1)

  • 2,4-Dinitrophenylhydrazine (DNPH) derivatizing solution (commercially available or prepared in acidified acetonitrile)

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Formic acid

  • HPLC system with UV detector (set to ~360 nm)

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation (Derivatization): a. At each time point (e.g., T₀, T=24h, T=48h), withdraw an aliquot (e.g., 100 µL) of the stock solution. b. Add it to a vial containing an excess of the DNPH reagent (e.g., 900 µL). c. Vortex and allow the reaction to proceed for at least 30 minutes in the dark at room temperature. The aldehyde is now "trapped" as a stable DNPH-hydrazone.

  • HPLC Analysis: a. Mobile Phase A: Water + 0.1% Formic Acid b. Mobile Phase B: Acetonitrile + 0.1% Formic Acid c. Gradient: A typical gradient would be 40-90% B over 15 minutes, followed by a wash and re-equilibration. (Note: This must be optimized for your specific system and column). d. Flow Rate: 1.0 mL/min e. Detection: 360 nm f. Injection Volume: 10 µL

  • Quantification: a. Prepare a calibration curve by derivatizing known concentrations of a freshly prepared standard of this compound. b. Inject the derivatized samples from your stability study. c. Integrate the peak area corresponding to the this compound-DNPH derivative. d. Calculate the concentration at each time point using the calibration curve and plot the concentration versus time to determine the degradation rate.

References

  • JoVE.
  • Orgel, L. E., et al. (2023).
  • Du Preez, J. L., & Van der Merwe, M. J. (Patent). Method of stabilizing an aldehyde.
  • Van Opstaele, F., De Causmaecker, B., Aerts, G., & De Cooman, L. (2019). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of the American Society of Brewing Chemists.
  • Trelstad, R. L. (1969). The Effect of pH on the Stability of Purified Glutaraldehyde. Journal of Histochemistry & Cytochemistry.
  • Koyama, M., & Ota, Y. (Patent). Stabilizer and stabilizing method for aqueous aliphatic aldehyde solution.
  • Al-Sarraf, H., & Galvin, K. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Toxics.
  • Böhme, F., et al. (Patent). Method of stabilizing aldehydes.
  • Ashenhurst, J. (2022).
  • Al-Sarraf, H., & Galvin, K. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Toxics.
  • N/A. Enolates of β-Dicarbonyl Compounds. Chemistry LibreTexts.
  • Barber, D. S., et al. (2012). β-DICARBONYL ENOLATES: A NEW CLASS OF NEUROPROTECTANTS. PMC.
  • Al-Sarraf, H., & Galvin, K. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Toxics.
  • Van Opstaele, F., De Causmaecker, B., Aerts, G., & De Cooman, L. (2019). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions.
  • N/A. (2021). 8.3 β-dicarbonyl Compounds in Organic Synthesis. KPU Pressbooks.
  • JoVE. C–C Bond Cleavage: Retro-Aldol Reaction. Journal of Visualized Experiments.
  • N/A.
  • Pearson. Tautomers of Dicarbonyl Compounds.
  • N/A. Aldol reactions. Wikipedia.
  • Creative Proteomics. Aldehydes Analysis Service.
  • Costa, N. A., Pereira, J., Ferra, J., & Magalhães, F. D. (2013). Scavengers for achieving zero formaldehyde emission of wood-based panels. Wood Science and Technology.
  • Guéraud, F., et al. (2019). Towards Aldehydomics: Untargeted Trapping and Analysis of Reactive Diet-Related Carbonyl Compounds Formed in the Intestinal Lumen. Antioxidants.
  • Potthast, A., et al. (2020).
  • Synthro. (2014). Aldehydes Scavengers. Scribd.
  • Coconote. (2025). Understanding Retro-Aldol Reactions and Retrosynthesis. Coconote.
  • N/A. Chapter 5.
  • Evonik Industries. (2022).
  • N/A. Organic Chemistry – Specific Name Reactions. NCERT.
  • GSC Group. (2014). REMARKABLE ALDEHYDE SCAVENGERS. Italian Tannery Suppliers.
  • Various Authors. (2020). Why is it necessary to control the pH during the reaction of carbonyl compounds (aldehydes and ketones)
  • de Gonzalo, G., & Lavandera, I. (2018). Enzymatic reactions towards aldehydes: An overview.
  • N/A. Reactivity of Aldehydes & Ketones. Chemistry LibreTexts.
  • Biosynth. This compound. Biosynth.
  • N/A. Aldol reaction. Wikipedia.
  • Univen FM 99.8 Mhz. Beta-Keto Aldehydes: Definition, Formation, and Significance. Univen FM 99.8 Mhz.
  • Organic Syntheses.
  • Guidechem. This compound 106921-60-2 wiki. Guidechem.
  • CymitQuimica. CAS 106921-60-2: this compound. CymitQuimica.
  • N/A. (Patent). A kind of intermediate for synthesizing 2,2-dimethyl-3-oxetanone and its preparation method and application.
  • National Center for Biotechnology Information. This compound.
  • Ignatchenko, A. V., et al. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Omega.
  • Mol-Instincts. 2-methyl-3-oxopentanal.
  • LookChem. This compound, CasNo.106921-60-2. LookChem.

Sources

Technical Support Center: NMR-Based Identification of Byproducts in Reactions of 2,2-Dimethyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for identifying byproducts in reactions involving 2,2-Dimethyl-3-oxopentanal using Nuclear Magnetic Resonance (NMR) spectroscopy. As a versatile building block, understanding its reactivity and potential side reactions is crucial for robust process development and achieving high-purity target molecules. This resource is designed to help you navigate the complexities of reaction monitoring and byproduct identification with confidence.[1][2][3][4]

I. Introduction to the Challenge: The Ambiguous NMR Spectrum

Reactions with this compound, a molecule possessing both a ketone and an aldehyde functional group, can be complex.[5] The presence of multiple reactive sites can lead to a variety of intended and unintended products. When your post-reaction NMR spectrum displays unexpected peaks, it's a clear indication of byproduct formation. This guide will equip you with the knowledge to dissect these complex spectra and identify the chemical entities responsible for the extraneous signals.

II. Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when encountering unexpected results in reactions involving this compound.

Q1: My ¹H NMR spectrum shows a complex multiplet around 9-10 ppm, but I expected a clean singlet for my aldehyde. What could be happening?

A: While the aldehyde proton of this compound itself should be a singlet, the presence of a multiplet in this region suggests the formation of byproducts where the aldehyde proton is coupled to neighboring protons. This could arise from reactions at the α-carbon to the ketone or other transformations. It's also possible that you are observing a mixture of diastereomers if a new stereocenter has been formed.[6][7]

Q2: I see new signals in the 5-7 ppm region of my ¹H NMR. What kind of byproducts do these typically correspond to?

A: Signals in the 5-7 ppm range are characteristic of vinylic protons, indicating the formation of α,β-unsaturated carbonyl compounds.[8][9] This is a very common byproduct pathway for aldehydes and ketones, often resulting from a self-condensation reaction followed by dehydration.[10][11][12]

Q3: My reaction was supposed to be a Grignard addition to the aldehyde, but the yield is low and the NMR is messy. What are the likely culprits?

A: Grignard reactions are sensitive to steric hindrance and the presence of other electrophilic sites.[13][14] With this compound, the Grignard reagent can potentially react with both the aldehyde and the ketone. Furthermore, enolization of the ketone can occur, leading to side reactions. Incomplete reaction or the formation of multiple addition products can result in a complex NMR spectrum.[15][16][17]

Q4: I've noticed broad peaks in my spectrum. What could be the cause?

A: Broad peaks in an NMR spectrum can be due to several factors, including poor shimming of the spectrometer, low sample solubility, or the presence of paramagnetic impurities.[18][19] In the context of reaction monitoring, it could also indicate chemical exchange processes occurring on the NMR timescale, such as the interconversion of rotamers or tautomers.[18]

III. Troubleshooting Guide: A Systematic Approach to Byproduct Identification

When faced with an unidentifiable NMR spectrum, a systematic approach is key. This guide will walk you through a logical workflow to diagnose and identify the byproducts in your reaction mixture.

Problem 1: Unidentified Signals in the Aldehyde and Ketone Regions of the NMR Spectrum

The carbonyl region of both ¹H and ¹³C NMR spectra provides crucial information. Deviations from the expected chemical shifts can point towards specific side reactions.

Diagnostic Workflow:
  • Confirm Starting Material Signals: First, ensure that the signals corresponding to the starting material, this compound, are present and at the expected chemical shifts.

  • Analyze the Aldehyde Region (¹H NMR: ~9-10 ppm; ¹³C NMR: ~190-205 ppm):

    • New Aldehyde Signals: The appearance of new signals in this region could indicate the formation of other aldehyde-containing byproducts.

    • Decreased Integration: A decrease in the integration of the starting material's aldehyde peak relative to other signals can be used to quantify the extent of the reaction.

  • Examine the Ketone Region (¹³C NMR: ~200-215 ppm):

    • Shifting Ketone Signal: A change in the chemical shift of the ketone carbon can indicate a reaction at or near this functional group.[6]

  • Correlate with 2D NMR: Utilize 2D NMR techniques like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish connectivity between protons and carbons. This will be invaluable in piecing together the structures of the byproducts.

Problem 2: Evidence of Self-Condensation and Dehydration

Aldol-type self-condensation is a common side reaction for compounds containing both an aldehyde and an enolizable ketone.[10][20][21][22] This leads to the formation of a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl.[11][12]

Diagnostic Workflow:
  • Look for Vinylic Protons (¹H NMR: 5-7 ppm): The presence of signals in this region is a strong indicator of an α,β-unsaturated system.[8][9] The coupling constants (J-values) between these protons can help determine the stereochemistry of the double bond.

  • Identify α,β-Unsaturated Carbonyl Carbons (¹³C NMR: ~190-200 ppm for aldehydes/ketones, ~120-150 ppm for alkenes): The carbonyl carbon of a conjugated system is typically shifted upfield compared to its saturated counterpart.[6][23][24]

  • Search for Hydroxyl Protons (¹H NMR: variable, often broad): If the initial aldol addition product is present, you may observe a broad signal for the hydroxyl proton. This can be confirmed by a D₂O exchange experiment, where the peak disappears.[18]

Problem 3: Formation of Hemiacetals or Acetals

In the presence of alcohols (either as a solvent or a reagent), aldehydes can form hemiacetals and subsequently acetals.[25][26][27][28][29]

Diagnostic Workflow:
  • Identify Acetal/Hemiacetal Protons (¹H NMR: ~4.5-5.5 ppm): Look for a new methine proton signal in this region, which is characteristic of a proton attached to a carbon bearing two oxygen atoms.

  • Observe Alkoxy Signals (¹H NMR: ~3-4 ppm): The protons of the alcohol-derived OR group will appear in this range.

  • Confirm with ¹³C NMR (¹³C NMR: ~90-110 ppm): The carbon of the acetal or hemiacetal group will have a characteristic chemical shift in this downfield region.

Experimental Protocols for Byproduct Characterization

To definitively identify byproducts, a combination of NMR experiments is often necessary.

Protocol 1: Standard 1D NMR Analysis

  • Acquire a high-resolution ¹H NMR spectrum.

  • Acquire a ¹³C{¹H} NMR spectrum.

  • Carefully integrate all signals in the ¹H spectrum to determine the relative ratios of products.

  • Analyze the chemical shifts and coupling patterns to propose potential byproduct structures.

Protocol 2: 2D NMR for Structural Elucidation

  • COSY: Run a COSY experiment to identify proton-proton coupling networks. This helps to piece together fragments of the molecules.

  • HSQC: An HSQC experiment correlates directly bonded protons and carbons, allowing for the assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting molecular fragments and confirming the overall structure.

IV. Data Presentation: Expected NMR Chemical Shifts

The following tables summarize the approximate ¹H and ¹³C NMR chemical shifts for this compound and its potential byproducts. These values are illustrative and can vary depending on the solvent and other factors.[30]

Table 1: Approximate ¹H NMR Chemical Shifts (ppm)

Functional GroupChemical Shift (ppm)Multiplicity
Aldehyde (R-CHO)9.0 - 10.0s
Vinylic (C=C-H )5.0 - 7.5d, t, m
Acetal/Hemiacetal (H -C(OR)₂)4.5 - 5.5s, d
Alkoxy (R-O-CH -)3.0 - 4.0q, t, m
α-Protons to Carbonyl2.0 - 2.5q, s
Methyl Groups0.8 - 1.5s, d, t

Table 2: Approximate ¹³C NMR Chemical Shifts (ppm)

Functional GroupChemical Shift (ppm)
Ketone (R₂C =O)200 - 215
Aldehyde (R-C HO)190 - 205
α,β-Unsaturated Carbonyl190 - 200
Alkene (C =C)100 - 150
Acetal/Hemiacetal (C (OR)₂)90 - 110
Alkoxy (C -OR)50 - 80
Aliphatic Carbons10 - 50

V. Visualization of Reaction Pathways and Troubleshooting

Diagram 1: Potential Byproduct Formation Pathways

Byproduct_Pathways This compound This compound Aldol Addition Aldol Addition This compound->Aldol Addition Self-condensation Hemiacetal Formation Hemiacetal Formation This compound->Hemiacetal Formation + ROH Grignard Reaction Grignard Reaction This compound->Grignard Reaction + R'MgX Dehydration Dehydration Aldol Addition->Dehydration Alpha,Beta-Unsaturated Product Alpha,Beta-Unsaturated Product Dehydration->Alpha,Beta-Unsaturated Product Acetal Formation Acetal Formation Hemiacetal Formation->Acetal Formation + ROH, -H2O Secondary Alcohol Secondary Alcohol Grignard Reaction->Secondary Alcohol Attack on Aldehyde Tertiary Alcohol Tertiary Alcohol Grignard Reaction->Tertiary Alcohol Attack on Ketone

Caption: Common reaction pathways leading to byproducts from this compound.

Diagram 2: Troubleshooting Workflow for NMR Analysis

Troubleshooting_Workflow Unexpected Peaks in NMR Unexpected Peaks in NMR Analyze 1D NMR Analyze 1D NMR Unexpected Peaks in NMR->Analyze 1D NMR Propose Structures Propose Structures Analyze 1D NMR->Propose Structures Based on Chemical Shifts & Coupling Run 2D NMR Run 2D NMR Propose Structures->Run 2D NMR COSY, HSQC, HMBC Confirm Structures Confirm Structures Run 2D NMR->Confirm Structures

Caption: A systematic workflow for identifying unknown byproducts using NMR spectroscopy.

VI. Conclusion

The identification of byproducts is a critical aspect of chemical research and development. By leveraging the power of NMR spectroscopy and adopting a systematic troubleshooting approach, researchers can effectively characterize unexpected products in reactions involving this compound. This guide provides a foundational framework for interpreting complex NMR data and elucidating the structures of reaction byproducts, ultimately leading to improved reaction optimization and control. For further assistance, consulting advanced NMR textbooks and spectral databases is highly recommended.[31][32][33]

VII. References

  • Iowa State University Chemical Instrumentation Facility. Reaction Monitoring & Kinetics. [Link]

  • Pharmaceutical Technology. NMR Reaction-Monitoring as a Process Analytical Technique. [Link]

  • ACS Publications. NMR Reaction Monitoring Robust to Spectral Distortions. [Link]

  • Magritek. Reaction Monitoring. [Link]

  • Oxford Instruments. Reaction Monitoring - Magnetic Resonance. [Link]

  • Jasperse, J. Grignard Reaction. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Aldol Condensation and 1H NMR Spectroscopy Analysis. [Link]

  • Chemistry LibreTexts. 18.2: Spectroscopy of Ketones and Aldehydes. [Link]

  • MDPI. 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX. [Link]

  • Canadian Science Publishing. 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. [Link]

  • Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. [Link]

  • AZoM. Understanding the Aldol Condensation Reaction Using NMR. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy. [Link]

  • Oxford Instruments Magnetic Resonance. Chemical Reaction Feedstock Troubleshooting with Benchtop NMR. [Link]

  • Chemistry LibreTexts. Addition of Alcohols to form Hemiacetals and Acetals. [Link]

  • University of Rochester Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • NMR Chemical Shifts. [Link]

  • BYJU'S. Hemiacetal vs Acetal. [Link]

  • Chemistry Steps. Acetals and Hemiacetals with Practice Problems. [Link]

  • Quora. What is the reaction between Grignard reagents and aldehydes/ketones, and what products are formed?. [Link]

  • ResearchGate. Using NMR To Investigate Products of Aldol Reactions: Identifying Aldol Addition versus Condensation Products or Conjugate Addition Products from Crossed Aldol Reactions of Aromatic Aldehydes and Ketones. [Link]

  • University of Rochester Department of Chemistry. How To Run A Reaction: Characterization. [Link]

  • Chemguide. reaction of aldehydes and ketones with grignard reagents. [Link]

  • Chemistry Steps. The Grignard Reaction Mechanism. [Link]

  • University of Maryland Department of Chemistry and Biochemistry. Troubleshooting. [Link]

  • Spectroscopy Europe. Chemical Reaction Feedstock Troubleshooting with Benchtop NMR. [Link]

  • Synthesis by Aldol and Related Condensation Reactions. [Link]

  • Fiveable. Dehydration of Aldol Products: Synthesis of Enones. [Link]

  • Master Organic Chemistry. Aldol Addition and Condensation Reactions. [Link]

  • SpectraBase. 2,2-DIMETHYL-3-OXOBUTANAL - Optional[13C NMR] - Chemical Shifts. [Link]

  • PubChem. This compound. [Link]

  • Chegg. Solved 2,2-dimethyl-4-oxopentanal undergoes intramolecular. [Link]

  • YouTube. Aldol Condensation Worked Practice Questions + TRICK!. [Link]

  • Wikipedia. Self-condensation. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 2,2-Dimethyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2-Dimethyl-3-oxopentanal. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges associated with this hydrophobic compound. Here, you will find in-depth troubleshooting guides, frequently asked questions, and validated protocols to ensure the successful integration of this compound into your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

A1: this compound (C₇H₁₂O₂) is a relatively small molecule with a significant nonpolar character due to its seven-carbon backbone and methyl groups.[1][2][3] While the aldehyde and ketone functional groups provide some polarity, the overall hydrophobic nature of the molecule limits its ability to form favorable interactions with water molecules, leading to poor aqueous solubility.[1][4]

Q2: I am observing an oily film or precipitate after adding this compound to my aqueous buffer. What is happening?

A2: This is a classic sign of a compound exceeding its solubility limit in an aqueous medium. Due to its hydrophobicity, this compound will phase-separate from the aqueous solution when its concentration surpasses its saturation point, resulting in the formation of an oily film or a precipitate.

Q3: Can I dissolve this compound directly in my cell culture medium?

A3: It is highly discouraged to dissolve this compound directly in cell culture medium. The complex mixture of salts, proteins, and other biomolecules in the medium can interact with the compound, leading to precipitation and inaccurate concentrations. The recommended approach is to prepare a concentrated stock solution in a suitable organic solvent and then dilute it into the final medium.

Q4: What are the most common strategies to enhance the solubility of hydrophobic compounds like this compound?

A4: The primary strategies for improving the aqueous solubility of hydrophobic compounds involve the use of co-solvents, surfactants to form micelles, and cyclodextrins for inclusion complexation. Each of these methods alters the solvent environment to be more favorable for the hydrophobic molecule.

Troubleshooting Guide: Step-by-Step Solubilization Protocols

This section provides detailed protocols to overcome the solubility issues of this compound. The choice of method will depend on the specific requirements of your experiment, such as the final desired concentration and the tolerance of your assay to the solubilizing agents.

Solubility Profile of this compound
SolventPredicted SolubilityRationale
WaterSparingly Soluble to InsolubleThe nonpolar hydrocarbon portion of the molecule dominates over the polar carbonyl groups.[4][5]
Ethanol, Methanol, IsopropanolSolubleThese polar protic solvents can interact with the carbonyl groups and also solvate the hydrocarbon portion.
Dimethyl Sulfoxide (DMSO)SolubleA highly polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[6]
Acetone, AcetonitrileSolubleThese polar aprotic solvents are good solvents for many organic compounds.
Polyethylene Glycol (PEG), Propylene GlycolSolubleThese are commonly used as co-solvents to increase the solubility of poorly water-soluble compounds.
Protocol 1: Co-Solvent System

The use of a water-miscible organic solvent as a co-solvent is a common and effective method to increase the solubility of hydrophobic compounds.[7]

Objective: To prepare a stock solution of this compound using a co-solvent for subsequent dilution in an aqueous medium.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Sterile, purified water or desired aqueous buffer

Procedure:

  • Prepare a High-Concentration Primary Stock:

    • Accurately weigh the desired amount of this compound.

    • Dissolve it in a minimal volume of DMSO to create a high-concentration stock solution (e.g., 100 mM).

    • Ensure complete dissolution by vortexing.

  • Dilution into Aqueous Buffer:

    • Perform a serial or single dilution of the primary stock solution into your final aqueous buffer.

    • It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent precipitation.

    • Expert Tip: The final concentration of the organic co-solvent should be kept to a minimum (ideally <1%) to avoid off-target effects in biological assays.

Causality: DMSO acts as a bridge between the hydrophobic this compound and the aqueous environment. It reduces the polarity of the overall solvent system, making it more favorable for the solute to remain dissolved.

Protocol 2: Micellar Solubilization with Surfactants

Surfactants are amphipathic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate nonpolar molecules, thereby increasing their apparent solubility in water.

Objective: To prepare a micellar solution of this compound for enhanced aqueous solubility.

Materials:

  • This compound

  • A non-ionic surfactant (e.g., Polysorbate 80 or Tween® 80)

  • Sterile, purified water or desired aqueous buffer

Procedure:

  • Prepare the Surfactant Solution:

    • Prepare a stock solution of the surfactant in your desired aqueous buffer (e.g., 10% w/v).

  • Solubilization:

    • Add the desired amount of this compound directly to the surfactant solution.

    • Vortex the mixture vigorously for several minutes.

  • Sonication (Optional but Recommended):

    • Place the vial in a bath sonicator for 15-30 minutes to facilitate the formation of micelles and aid in dissolution. The solution should become clear.

  • Filtration:

    • Filter the solution through a 0.22 µm filter to remove any non-solubilized aggregates.

Causality: The surfactant molecules self-assemble into micelles, creating a microenvironment where the hydrophobic this compound can partition into the nonpolar core, effectively shielding it from the aqueous bulk solvent.

Protocol 3: Inclusion Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, enhancing their solubility and stability in aqueous solutions.

Objective: To prepare a this compound-cyclodextrin inclusion complex for improved aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile, purified water or desired aqueous buffer

Procedure:

  • Prepare the Cyclodextrin Solution:

    • Dissolve HP-β-CD in the desired aqueous buffer to a suitable concentration (e.g., 10-20% w/v). Gentle heating may be required to aid dissolution.

  • Complexation:

    • Add this compound to the cyclodextrin solution.

    • Stir or shake the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.

  • Filtration:

    • Filter the solution through a 0.22 µm filter to remove any uncomplexed compound.

Causality: The hydrophobic this compound molecule is encapsulated within the nonpolar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, rendering the entire complex water-soluble.

Visualization of Experimental Workflow

The following diagram illustrates a decision-making workflow for selecting the appropriate solubilization strategy for this compound.

solubilization_workflow start Start: Need to dissolve This compound check_assay_tolerance Is the assay sensitive to organic solvents? start->check_assay_tolerance use_cosolvent Use Co-solvent Method (e.g., DMSO) check_assay_tolerance->use_cosolvent No check_concentration Is a high final concentration required? check_assay_tolerance->check_concentration Yes end_soluble Proceed with experiment use_cosolvent->end_soluble use_surfactant Use Surfactant Method (e.g., Tween® 80) check_concentration->use_surfactant Yes use_cyclodextrin Use Cyclodextrin Method (e.g., HP-β-CD) check_concentration->use_cyclodextrin No use_surfactant->end_soluble use_cyclodextrin->end_soluble

Caption: Decision tree for selecting a solubilization method.

References

  • OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes.
  • Cenmed. (n.d.). 2,2-Dimethyl-3-oxopentanal (C007B-518232).
  • Chemistry LibreTexts. (2023, January 22). Properties of Aldehydes and Ketones.
  • Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones.
  • Khan Academy. (n.d.). Physical properties of aldehydes and ketones [Video].
  • eCampusOntario Pressbooks. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones.
  • Mitchell, A. G., & Wan, L. S. (1964). OXIDATION OF ALDEHYDES SOLUBILIZED IN NONIONIC SURFACTANTS. I. SOLUBILITY OF BENZALDEHYDE AND METHYLBENZALDEHYDE IN AQUEOUS SOLUTIONS OF POLYOXYETHYLENE GLYCOL ETHERS. Journal of Pharmaceutical Sciences, 53, 1467–1470. [Link]
  • ResearchGate. (n.d.). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.
  • ACS Publications. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research.
  • The Journal of Organic Chemistry. (2021, January 5). Native Chemical Ligation of Highly Hydrophobic Peptides in Ionic Liquid-Containing Media.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Ginnings, P. M., & Webb, R. (1938). The Mutual Solubilities of 3,3-Dimethyl-2-butanol and Water. Journal of the American Chemical Society, 60(6), 1388–1389.
  • ResearchGate. (n.d.). Solubility parameters of the mixture (δm) for DMSO with ( ) water, ( ) propylene glycol, ( ) glycerol, ( ) sulfolane, (-).
  • ResearchGate. (n.d.). Solubility Determination and Preferential Solvation of Diphenoxylate in Aqueous Cosolvent Solutions of Ethanol, Acetonitrile, Methanol, and Isopropanol.

Sources

Technical Support Center: Optimizing Reaction Time for 2,2-Dimethyl-3-oxopentanal Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-Dimethyl-3-oxopentanal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve your desired outcomes efficiently. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction to the Synthesis

The synthesis of this compound, a valuable building block in organic synthesis, typically involves the formation of a carbon-carbon bond adjacent to a carbonyl group. A common and effective strategy is the acylation of a ketone enolate or a related nucleophile with an appropriate acylating agent.[1][2] The reaction time for this synthesis can be influenced by a multitude of factors, including the choice of reagents, solvent, temperature, and catalyst. This guide will explore these variables to provide a framework for optimizing your experimental setup.

A plausible and efficient synthetic route involves the reaction of a Grignard reagent with an acylating agent, such as pivaloyl chloride.[3] Grignard reactions are a cornerstone of organic synthesis for their ability to form C-C bonds.[4][5] However, their reactivity also necessitates careful control of reaction conditions to minimize side reactions and maximize yield and efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the key reagents?

A1: A prevalent method for synthesizing β-dicarbonyl compounds like this compound is through the acylation of a ketone.[1][2] A specific application of this would be a Grignard-type reaction where a suitable organometallic reagent acts as the nucleophile. For instance, the reaction of an appropriate Grignard reagent with pivaloyl chloride can yield the target molecule.[3] The key reagents would be a magnesium-based organometallic compound (Grignard reagent) and pivaloyl chloride as the acylating agent in an anhydrous etheral solvent like THF or diethyl ether.[6]

Q2: My reaction is proceeding very slowly. What are the primary factors that could be affecting the reaction rate?

A2: Several factors can contribute to a slow reaction rate in organic synthesis.[7][8] For the synthesis of this compound, the most critical factors include:

  • Temperature: Many organic reactions, including Grignard reactions, have a significant temperature dependence.[4][9] Lower temperatures, while sometimes necessary to control exotherms and prevent side reactions, can drastically reduce the reaction rate.

  • Reagent Purity and Activity: The purity of your starting materials, especially the magnesium for the Grignard reagent formation and the acylating agent, is crucial.[6] The activity of the magnesium (e.g., turnings vs. powder) can also impact the initiation and rate of Grignard reagent formation.

  • Solvent: The choice of solvent is critical. Ethereal solvents like THF and diethyl ether are essential for stabilizing the Grignard reagent.[6] The purity and dryness of the solvent are paramount, as trace amounts of water will quench the Grignard reagent and halt the reaction.

  • Concentration of Reactants: The rate of a reaction is often dependent on the concentration of the reactants.[8] Very dilute conditions can lead to a slower reaction.

Q3: I am observing the formation of side products. What are the likely side reactions, and how can I minimize them?

A3: In the synthesis of this compound via a Grignard reaction with an acyl chloride, several side reactions can occur:

  • Double Addition: Grignard reagents can add twice to acyl chlorides, leading to the formation of a tertiary alcohol.[5] This is often a significant side product. To minimize this, the reaction is typically run at low temperatures, and the Grignard reagent is added slowly to a solution of the acyl chloride.

  • Enolization of the Product: The product itself has an enolizable proton, which can be deprotonated by the strongly basic Grignard reagent. This can lead to the formation of byproducts upon workup.

  • Wurtz Coupling: The Grignard reagent can couple with any unreacted alkyl halide, leading to the formation of a dimer.

To mitigate these side reactions, careful control of stoichiometry, temperature, and addition rates is essential.

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of most organic reactions.[10] You can spot the reaction mixture alongside your starting materials on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). Visualization under UV light (if the compounds are UV-active) or with a staining agent (like potassium permanganate) will show the consumption of starting materials and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for monitoring the reaction and identifying products and byproducts.[11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Reaction fails to initiate (no exotherm observed during Grignard formation). 1. Impure or oxidized magnesium. 2. Wet solvent or glassware. 3. Unreactive alkyl halide.1. Use fresh, high-purity magnesium turnings. Consider activating the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.[6] 2. Ensure all glassware is oven-dried and the solvent is anhydrous. 3. Check the purity of the alkyl halide. Consider using a more reactive halide (I > Br > Cl).
Low yield of this compound. 1. Incomplete reaction. 2. Significant side product formation (e.g., double addition). 3. Product loss during workup and purification.[10]1. Increase reaction time or temperature cautiously, while monitoring by TLC. 2. Add the Grignard reagent slowly to the pivaloyl chloride at a low temperature (e.g., -78 °C to 0 °C).[12] 3. Ensure proper pH adjustment during aqueous workup. Use an appropriate purification method like vacuum distillation or column chromatography.[11][13]
Reaction is exothermic and difficult to control. 1. Addition of reagents is too fast. 2. Insufficient cooling. 3. Reaction is run at too high a concentration.1. Add the Grignard reagent dropwise using an addition funnel. 2. Use an appropriate cooling bath (e.g., ice-water, dry ice-acetone). 3. Dilute the reaction mixture with more anhydrous solvent.
Formation of a significant amount of tertiary alcohol byproduct. Over-addition of the Grignard reagent to the ketone product.Employ a reverse addition strategy: add the pivaloyl chloride slowly to the Grignard reagent solution at a low temperature. This maintains an excess of the Grignard reagent, which can favor the desired single addition.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Pivaloyl chloride[14]

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).

    • Place magnesium turnings in the flask.

    • Add a small portion of anhydrous diethyl ether to cover the magnesium.

    • Add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the addition funnel to initiate the reaction. The reaction is initiated when the solution becomes cloudy and starts to reflux gently.

    • Once the reaction has started, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[6]

  • Acylation Reaction:

    • In a separate flame-dried flask under an inert atmosphere, prepare a solution of pivaloyl chloride in anhydrous diethyl ether.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the prepared Grignard reagent to the pivaloyl chloride solution via a cannula or a dropping funnel over a period of 1-2 hours, maintaining the temperature at -78 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solvent in vacuo.

    • Purify the crude product by vacuum distillation to obtain this compound.[13]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_grignard Prepare Ethylmagnesium Bromide reaction Acylation at -78 °C prep_grignard->reaction Slow Addition prep_acyl Prepare Pivaloyl Chloride Solution prep_acyl->reaction quench Quench with aq. NH₄Cl reaction->quench extract Extract with Ether quench->extract dry Dry with MgSO₄ extract->dry purify Vacuum Distillation dry->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Reaction Pathway

reaction_pathway reagent1 Ethyl Bromide + Mg intermediate Ethylmagnesium Bromide (Grignard Reagent) reagent1->intermediate in Et₂O reagent2 Pivaloyl Chloride product This compound reagent2->product intermediate->product + Pivaloyl Chloride -78 °C side_product Tertiary Alcohol (Double Addition Product) intermediate->side_product Excess Grignard or Higher Temp. product->side_product + Grignard

Caption: Proposed reaction pathway for the synthesis.

References

  • Experimental Design and Optimization: Application to a Grignard Reaction.
  • Optimization of the Grignard reagent formation.
  • Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C–O Bond Activ
  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry.
  • Grignard Reaction Mechanisms | Real Time Monitoring in B
  • Why is the rate of reaction of organic compounds slow? Quora. [Link]
  • Empowering alcohols as carbonyl surrogates for Grignard-type reactions. PMC - NIH. [Link]
  • The Acylation of Ketones to Form β‐Diketones or β‐Keto Aldehydes.
  • 4 - Organic Syntheses Procedure. Organic Syntheses. [Link]
  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
  • Ch21: Acylation of ketones. University of Calgary. [Link]
  • The Acylation of Ketones to Form β-Diketones or β-Keto Aldehydes. Organic Reactions. [Link]
  • Explain why organic reactions occur at a slower rate than inorganic reactions.
  • Ketone or aldehyde synthesis by acyl
  • A kind of intermediate for synthesizing 2,2-dimethyl-3-oxetanone and its preparation method and application.
  • 2-methyl-3-oxopentanal. ChemSrc. [Link]
  • Factors Affecting α-Alkylation of Ketones: Choice of Base. JoVE. [Link]
  • Preparation of α,β-Unsaturated Aldehyde Dimethyl Acetals and their Free Aldehydes. Journal of the American Chemical Society. [Link]
  • α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Applic
  • The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Synthesis of Aldehydes and Ketones. YouTube. [Link]
  • Synthetic method of 2,3-dimethylpentanal.
  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
  • An Introduction to Grignard Reagents. Chemguide. [Link]

Sources

Technical Support Center: Catalyst Selection and Troubleshooting for Reactions of 2,2-Dimethyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the synthetic challenges associated with 2,2-Dimethyl-3-oxopentanal (also known as pivalylacetaldehyde). This resource is designed for researchers, chemists, and drug development professionals who are working with this sterically demanding substrate. Here, we provide field-proven insights, troubleshooting protocols, and data-driven recommendations to help you optimize your reaction outcomes.

The core challenge in the reactivity of this compound lies in its structure: a quaternary, gem-dimethyl group at the α-carbon. This feature imparts significant steric hindrance, which profoundly influences both the rate of enolate/enamine formation and the accessibility of the carbonyl electrophile. Consequently, standard reaction conditions often lead to low yields or undesired side reactions. This guide will equip you with the knowledge to rationally select catalysts and troubleshoot common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to orient your experimental design.

Q1: Why are my reactions with this compound failing or giving low yields under standard conditions?

A1: The primary reason is severe steric hindrance. The gem-dimethyl group at the α-position physically blocks reagents from accessing both the α-protons (for enolization) and the carbonyl carbon (for nucleophilic attack). Compared to less bulky aldehydes, this leads to:

  • Slow Enolate Formation: Bases struggle to access the α-proton, slowing down the formation of the key nucleophilic intermediate.[1]

  • Unfavorable Equilibrium: The steric strain in the aldol addition product can shift the reaction equilibrium back towards the starting materials.[1]

  • Reduced Electrophilicity: The bulky t-butyl group hinders the approach of nucleophiles to the aldehyde's carbonyl carbon.

Q2: I am observing byproducts corresponding to a Cannizzaro reaction (an alcohol and a carboxylic acid), even though my aldehyde has an α-hydrogen. Why is this happening?

A2: This is a classic issue with sterically hindered aldehydes. While this compound is technically enolizable, the rate of deprotonation can be extremely slow due to steric hindrance. If you are using a strong base (e.g., concentrated NaOH), the rate of the competing Cannizzaro reaction (which does not require an α-hydrogen) can become significant.[2] High base concentration and elevated temperatures further favor the Cannizzaro pathway.[2]

Q3: What is the most reliable catalytic approach for achieving a selective crossed-aldol reaction with this substrate?

A3: For crossed-aldol reactions involving a sterically hindered aldehyde, a directed aldol strategy or an organocatalytic approach is highly recommended over traditional mixed-base methods.

  • Directed Aldol: This involves pre-forming the enolate of the less hindered reaction partner using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C). Once the enolate is formed, the this compound is added as the electrophile. This method provides excellent control and prevents self-condensation.[2][3]

  • Organocatalysis: Proline and its derivatives are exceptionally effective for catalyzing aldol reactions with hindered substrates.[4][5][6] These catalysts operate through an enamine intermediate, which can often overcome the steric barriers more effectively than traditional enolates, particularly for achieving high enantioselectivity.[7]

Q4: How can I achieve high enantioselectivity when using this compound as either the nucleophile or electrophile?

A4: Asymmetric organocatalysis is the premier strategy. Chiral amines, with L-proline being the most fundamental example, are adept at creating a chiral enamine intermediate. This intermediate then reacts with the electrophile in a stereocontrolled manner. The choice of catalyst enantiomer ((S)- or (R)-proline) and careful optimization of solvent, temperature, and additives are critical for maximizing enantiomeric excess (ee).[7][8][9]

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems.

Problem 1: Low to No Product Yield in an Aldol Reaction
  • Possible Cause: Inefficient enolate formation. The steric bulk around the α-proton impedes deprotonation by common bases.

    • Troubleshooting Steps:

      • Switch to a Stronger, Hindered Base: If using traditional bases like NaOH or alkoxides, switch to a non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS). These bases are powerful enough to deprotonate hindered positions effectively.

      • Employ a Directed Aldol Protocol: Pre-form the enolate of your ketone or less-hindered aldehyde partner at -78 °C with LDA before adding this compound. This ensures the desired nucleophile is present before the electrophile is introduced.[2][3]

      • Adopt an Organocatalytic Method: Use (S)- or (R)-proline (10-30 mol%) as the catalyst. The enamine mechanism is often more tolerant of steric hindrance than base-mediated enolate formation.[4][7]

  • Possible Cause: Unfavorable reaction equilibrium.

    • Troubleshooting Steps:

      • Optimize Temperature: While lower temperatures are often needed to control side reactions, sometimes a moderate increase in temperature is required to overcome the activation energy. This must be balanced against product stability.

      • Drive Dehydration: If the desired product is the α,β-unsaturated ketone (aldol condensation), adding heat after the initial addition step can drive the reaction to completion by removing water, thereby shifting the equilibrium.[10][11]

Problem 2: Complex Product Mixture in a Crossed-Aldol Reaction
  • Possible Cause: Competing self-condensation reactions.

    • Troubleshooting Steps:

      • Use a Non-Enolizable Partner: If possible, select a reaction partner that cannot form an enolate, such as benzaldehyde or formaldehyde. This eliminates one pathway for self-condensation.[2][10]

      • Control Order of Addition: In a base-catalyzed reaction, slowly add the enolizable component to a mixture of the base and the non-enolizable aldehyde (in this case, this compound, which enolizes slowly). This keeps the enolate concentration low and favors the cross-reaction.[2]

      • Utilize a Directed Aldol Protocol: As mentioned previously, pre-forming one enolate with LDA provides the highest level of control and is the most robust solution to this problem.[3]

Problem 3: Poor Enantioselectivity in an Asymmetric Reaction
  • Possible Cause: Suboptimal catalyst system or reaction conditions.

    • Troubleshooting Steps:

      • Screen Catalysts: While proline is a great starting point, other organocatalysts, such as diarylprolinol silyl ethers or other proline derivatives, may offer superior selectivity for this specific substrate.

      • Optimize Catalyst Loading: Ensure you are using the correct catalyst loading, typically between 10-30 mol% for proline-catalyzed reactions.[7]

      • Solvent Screening: The solvent plays a crucial role in the transition state geometry. Screen a range of solvents such as DMSO, DMF, CH3CN, or even aqueous mixtures, which have been shown to be effective in proline catalysis.[5][8]

      • Temperature Control: Asymmetric reactions are highly sensitive to temperature. Running the reaction at 0 °C or room temperature is common, but lowering the temperature may enhance enantioselectivity.

Part 3: Data Summary & Experimental Protocols

Table 1: Comparison of Catalytic Systems for Aldol Reactions
Catalytic System Typical Substrates Key Advantages Common Issues Ref.
NaOH / KOH Simple, unhindered aldehydes/ketonesInexpensive, simple setupLow yield with hindered substrates, Cannizzaro side reactions, complex mixtures in cross-reactions[2]
LDA (Directed Aldol) Ketone enolate + Aldehyde electrophileHigh control, clean reactions, avoids self-condensationRequires cryogenic temperatures (-78 °C), strictly anhydrous conditions, stoichiometric base[2][3]
(S)-Proline Ketones + Aldehydes, Aldehyde + AldehydeHigh enantioselectivity, mild conditions, tolerates steric hindrance, commercially availableMay require higher catalyst loading (10-30 mol%), reaction times can be long[4][6][8]
Lewis Acids (e.g., TiCl₄) Mukaiyama Aldol (Silyl enol ether + Aldehyde)High diastereoselectivity, activates the electrophileRequires pre-formation of silyl enol ether, moisture sensitive[12]
Protocol 1: General Procedure for Proline-Catalyzed Asymmetric Aldol Reaction

This protocol describes a typical setup for the reaction between a ketone (e.g., acetone) and this compound.

  • Preparation: To a clean, dry vial, add the aldehyde (1.0 mmol, 1.0 equiv).

  • Addition of Nucleophile: Add the ketone (5.0-10.0 equiv), which often serves as the solvent as well.

  • Solvent & Catalyst: Add the primary solvent (e.g., DMSO, 1.0 mL) followed by (S)-proline (0.2 mmol, 20 mol%).

  • Reaction: Stir the mixture vigorously at room temperature for 24-72 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for a Directed Aldol Reaction using LDA

This protocol describes the reaction of a pre-formed ketone enolate with this compound.

  • Enolate Formation:

    • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve diisopropylamine (1.1 mmol) in anhydrous THF (5 mL).

    • Cool the solution to -78 °C (acetone/dry ice bath).

    • Slowly add n-butyllithium (1.1 mmol) and stir for 30 minutes at -78 °C to generate LDA.

    • Add the ketone (1.0 mmol) dropwise to the LDA solution and stir for 1 hour at -78 °C to ensure complete enolate formation.[2]

  • Aldol Addition:

    • Add a solution of this compound (1.0 mmol) in anhydrous THF (2 mL) dropwise to the enolate solution at -78 °C.

    • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.[2]

  • Quenching & Work-up:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature, then extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash column chromatography.

Part 4: Visualization of Key Concepts

Diagram 1: Catalyst Selection Workflow

This diagram provides a decision-making framework for choosing an appropriate catalytic strategy.

G start Define Reaction Goal q1 Asymmetric Product Required? start->q1 q2 Crossed or Self-Reaction? q1->q2 No organo Use Organocatalysis (e.g., Proline) q1->organo Yes directed Use Directed Aldol (LDA, -78 C) q2->directed Crossed base Use Standard Base (NaOH, low temp) Caution: Side Reactions q2->base Self

Caption: Decision workflow for catalyst selection.

Diagram 2: Simplified Proline Catalysis Mechanism

This diagram illustrates the key enamine intermediate in proline-catalyzed aldol reactions.

G cluster_1 Catalytic Cycle Ketone Ketone (R-CO-CH3) Enamine Chiral Enamine Intermediate Ketone->Enamine + Proline, -H2O Proline (S)-Proline Proline->Enamine Iminium Iminium Ion Enamine->Iminium + Aldehyde Aldehyde Aldehyde (R'-CHO) Aldehyde->Iminium Product β-Hydroxy Ketone (Aldol Adduct) Iminium->Product + H2O Product->Proline (Regenerates Catalyst) Water H2O Water->Product

Caption: The enamine mechanism in proline catalysis.

References

  • Yin, G., et al. (2019). Optimization of the reaction conditions for the synthesis of 2 and 3.
  • Wikipedia. (2023). Proline-catalyzed aldol reactions. Wikipedia. [Link]
  • ResearchGate. (n.d.). Optimization of reaction conditions.
  • Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]
  • Lapi, A., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 25(24), 5942. [Link]
  • ADICHEMISTRY. (n.d.).
  • Welcome Home Vets of NJ. (n.d.). Aldol Condensation Practice Problems With Answers. Welcome Home Vets of NJ. [Link]
  • ResearchGate. (n.d.). Optimization of reaction conditions [a].
  • ResearchGate. (n.d.). Optimization of the reaction conditions a.
  • Northrup, A. B., & MacMillan, D. W. C. (2002). The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. Journal of the American Chemical Society, 124(11), 2458–2460. [Link]
  • Armstrong, A. (2005). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. University of Illinois Urbana-Champaign. [Link]
  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]
  • Mitchell, C. E., et al. (2020). Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogenous Organocatalyzed Aldol Reaction.
  • Perlego. (n.d.). Aldol Condensation | Overview & Research Examples. Perlego. [Link]
  • University of Wisconsin-Madison. (n.d.).
  • Wikipedia. (2023).
  • harvest.usask.ca. (n.d.). PROLINE CATALYZED ENANTIOSELECTIVE RETRO-ALDOL REACTION. [Link]
  • ResearchGate. (n.d.). Optimization of the Reaction Conditions a.
  • ResearchGate. (n.d.). Heterogeneous catalysts in the aldol condensation of heptanal with cyclopentanone.
  • Mukherjee, S., et al. (2007). The Direct Catalytic Asymmetric Aldol Reaction. Chemical Reviews, 107(12), 5471–5569. [Link]
  • Pastor, I. M., & Yus, M. (2021). Catalytic Enantioselective Addition of Alkylzirconium Reagents to Aliphatic Aldehydes. Molecules, 26(15), 4434. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • pubs.acs.org. (n.d.).
  • Reddit. (n.d.). Can not get an aldol reaction to go. r/OrganicChemistry. [Link]
  • ResearchGate. (n.d.). An Efficient Catalyst for Aldol Condensation Reactions.
  • National Center for Biotechnology Information. (n.d.).
  • Semantic Scholar. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • Organic Chemistry Portal. (n.d.). Pivaldehyde, Trimethylacetaldehyde. [Link]
  • Semantic Scholar. (n.d.).
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020)
  • ResearchGate. (n.d.). Lewis Acid Catalyzed Reductive Amination of Aldehydes and Ketones with N,N‐Dimethylformamide as Dimethyl Amino Source, Reductant and Solvent. [Link]
  • Royal Society of Chemistry. (n.d.). Asymmetric synthesis of 9-alkyl tetrahydroxanthenones via tandem asymmetric Michael/cyclization promoted by chiral phosphoric acid. [Link]
  • Beilstein Journals. (n.d.).
  • MDPI. (n.d.).
  • ResearchGate. (n.d.).

Sources

Navigating the Thermal Landscape: A Technical Guide to Temperature Control in 2,2-Dimethyl-3-oxopentanal Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-Dimethyl-3-oxopentanal. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Precise temperature control is paramount to achieving high yield and purity in this synthesis. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the thermal challenges of this chemical transformation.

The Critical Role of Temperature: A Mechanistic Overview

The synthesis of this compound, a β-keto aldehyde, typically involves the acylation of an enolate or a related nucleophile. A plausible and effective route is the Claisen condensation of 3,3-dimethyl-2-butanone (pinacolone) with a suitable formylating agent, such as ethyl formate, in the presence of a strong base like sodium ethoxide or sodium hydride.

The reaction mechanism hinges on the formation of a ketone enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formylating agent. Each step of this process is highly temperature-dependent.

ReactionMechanism

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during the synthesis of this compound, with a focus on temperature as the root cause.

Problem Potential Temperature-Related Cause Corrective Actions & Scientific Rationale
Low or No Product Yield Reaction temperature too low during enolate formation or nucleophilic attack. Action: Gradually increase the reaction temperature in small increments (e.g., 5°C). Rationale: Insufficient thermal energy can lead to a slow reaction rate or failure to overcome the activation energy barrier. However, avoid rapid heating to prevent side reactions.[1][2]
Decomposition of the product during workup. Action: Ensure the quenching and extraction steps are performed at a low temperature (0-5°C). Rationale: β-keto aldehydes can be thermally labile, especially under acidic or basic conditions. Maintaining a low temperature minimizes decomposition.
Premature quenching of the reaction. Action: Monitor the reaction progress using TLC or GC-MS before quenching. Ensure the reaction has gone to completion at the optimized temperature.
Formation of Multiple Byproducts Reaction temperature too high during enolate formation. Action: Maintain a low temperature (e.g., 0°C) during the addition of the base. Rationale: Higher temperatures can promote side reactions such as self-condensation of the starting ketone or aldol reactions, leading to a complex mixture of products.[3]
Reaction temperature too high during acylation. Action: Add the formylating agent dropwise while maintaining a consistently low reaction temperature. Rationale: Exothermic acylation reactions can lead to localized heating, promoting side reactions. Slow addition allows for better temperature control.
Incomplete Reaction Sub-optimal reaction temperature. Action: Systematically screen a range of temperatures to find the optimal balance between reaction rate and selectivity. Rationale: Every reaction has an optimal temperature window. Too low, and the reaction is impractically slow; too high, and side reactions dominate.[1]
Insufficient reaction time at the chosen temperature. Action: Extend the reaction time and monitor progress. Rationale: At lower, more selective temperatures, the reaction may require a longer duration to reach completion.
Product Decomposition Excessively high reaction or workup temperature. Action: Strictly adhere to the recommended temperature ranges for each step. Use an ice bath during quenching and extractions. Rationale: The target molecule contains two carbonyl groups, increasing its reactivity and susceptibility to thermal degradation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the enolate formation step?

A: The formation of the enolate from 3,3-dimethyl-2-butanone is an exothermic process. It is crucial to maintain a low temperature, typically around 0°C, during the addition of the base (e.g., sodium ethoxide). This prevents unwanted side reactions, such as aldol condensation.

Q2: Why is slow, dropwise addition of the formylating agent important for temperature control?

A: The acylation step is also exothermic. Adding the formylating agent, such as ethyl formate, slowly allows the reaction heat to dissipate, preventing localized temperature spikes that can lead to the formation of byproducts.[4]

Q3: My reaction is not proceeding at the recommended low temperature. Can I increase the temperature?

A: While a slight, controlled increase in temperature may be necessary to initiate the reaction, it should be done with caution. A sudden or significant increase in temperature can lead to a loss of selectivity and the formation of impurities. It is advisable to first ensure that all reagents are pure and the base is active before significantly altering the temperature.[2][5]

Q4: What are the signs of product decomposition due to excessive heat?

A: Thermal decomposition of this compound can lead to the formation of a dark-colored, tar-like substance in the reaction mixture. You may also observe a decrease in the desired product spot on a TLC plate over time, accompanied by the appearance of new, often lower Rf spots.

Q5: How does temperature affect the stability of the final product during purification?

A: this compound is a relatively low-boiling compound but can be prone to decomposition at elevated temperatures. Therefore, purification by vacuum distillation is recommended to lower the boiling point and minimize thermal stress on the molecule.[6]

Detailed Experimental Protocol

This protocol provides a general guideline for the synthesis of this compound with an emphasis on critical temperature control points.

Materials:

  • 3,3-dimethyl-2-butanone (pinacolone)

  • Ethyl formate

  • Sodium ethoxide

  • Anhydrous diethyl ether or THF

  • Dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

  • Enolate Formation:

    • Dissolve sodium ethoxide in anhydrous diethyl ether or THF in the reaction flask.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add a solution of 3,3-dimethyl-2-butanone in the same anhydrous solvent to the cooled base solution over 30 minutes, ensuring the temperature does not exceed 5°C.

    • Stir the mixture at 0°C for an additional hour to ensure complete enolate formation.

  • Acylation:

    • Add a solution of ethyl formate in the anhydrous solvent to the dropping funnel.

    • Add the ethyl formate solution dropwise to the enolate suspension over 1-2 hours, maintaining the reaction temperature between 0°C and 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup:

    • Cool the reaction mixture back to 0°C in an ice bath.

    • Slowly quench the reaction by adding cold, dilute hydrochloric acid until the pH is acidic (pH ~5-6). Keep the temperature below 10°C during this process.

    • Separate the organic layer. Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (<30°C).

  • Purification:

    • Purify the crude product by vacuum distillation to obtain pure this compound.

SynthesisWorkflow

References

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
  • Google Patents.
  • Reddit. What are some common causes of low reaction yields? (2024). [Link]

Sources

Technical Support Center: Work-up and Purification of 2,2-Dimethyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2-Dimethyl-3-oxopentanal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the work-up and purification of this sterically hindered β-keto aldehyde. Due to its structure, this compound is susceptible to specific degradation pathways that can significantly impact yield and purity. This resource provides a framework for understanding these challenges and implementing effective solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during work-up?

A1: this compound is a β-keto aldehyde, a class of compounds known for their reactivity. The primary stability concerns are its susceptibility to:

  • Retro-Aldol Reaction: This is a common degradation pathway for β-hydroxy carbonyl compounds and can be catalyzed by both acid and base.[1][2] While this compound is not a β-hydroxy aldehyde, the presence of two carbonyl groups can facilitate cleavage under certain conditions.

  • Oxidation: The aldehyde functional group is readily oxidized to a carboxylic acid, especially in the presence of air or other oxidizing agents.[3]

  • Self-Condensation/Polymerization: Aldehydes can undergo self-condensation reactions, particularly under strong acid or base catalysis, leading to the formation of higher molecular weight impurities.[1]

Q2: How does the steric hindrance from the gem-dimethyl group affect the stability and reactivity of this compound?

A2: The gem-dimethyl group at the α-position introduces significant steric hindrance around both the aldehyde and ketone carbonyls. This has several implications:

  • Reduced Reactivity: The steric bulk can hinder the approach of nucleophiles and other reactants, potentially slowing down some degradation reactions.[1]

  • Impact on Protective Group Formation: The formation of derivatives, such as bisulfite adducts or acetals, may be slower or less favorable compared to unhindered aldehydes.[4]

  • Potential for Increased Stability: The steric hindrance may disfavor the formation of transition states required for certain degradation pathways, thus imparting some kinetic stability.

Q3: What are the initial signs of degradation in my sample of this compound?

A3: Degradation can manifest in several ways:

  • Appearance of new peaks in analytical data (TLC, GC-MS, NMR).

  • A decrease in the expected yield of the desired product.

  • Changes in the physical appearance of the sample, such as color change or the formation of a viscous oil or solid.

  • A change in the pH of the reaction mixture if acidic or basic byproducts are formed.

Troubleshooting Guides

Issue 1: Low Yield of this compound After Work-up

Potential Cause: Degradation via retro-aldol reaction or oxidation during extraction and concentration.

Troubleshooting Strategy: Mild Work-up Conditions and Protective Strategies

The key is to avoid harsh acidic or basic conditions and prolonged exposure to heat and air.

Recommended Work-up Protocol:

  • Quenching: Quench the reaction mixture with a buffered aqueous solution (e.g., saturated ammonium chloride, pH ~5-6) to neutralize any strong acids or bases.

  • Extraction:

    • Use a non-polar organic solvent like diethyl ether or methyl tert-butyl ether (MTBE) for extraction.

    • Perform the extraction at a reduced temperature (e.g., in an ice-water bath) to minimize thermal degradation.

    • Wash the organic layer with brine to remove excess water.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Concentrate the solution under reduced pressure using a rotary evaporator with a low-temperature water bath (<30°C).

    • Avoid concentrating to complete dryness, as this can promote polymerization. It is often better to leave a small amount of solvent and proceed to the next purification step.

Issue 2: Presence of Impurities in the Final Product

Potential Cause: Incomplete removal of starting materials, reagents, or degradation byproducts.

Troubleshooting Strategy 1: Purification via Bisulfite Adduct Formation

This is a classic and effective method for purifying aldehydes. The aldehyde reversibly forms a water-soluble adduct with sodium bisulfite, allowing for its separation from non-aldehydic impurities.[5][6][7] This technique is applicable to sterically hindered aldehydes, including neopentyl aldehydes which are structurally similar to the aldehyde portion of this compound.[6]

Experimental Protocol: Bisulfite Adduct Formation and Regeneration

  • Adduct Formation:

    • Dissolve the crude this compound in a water-miscible solvent like methanol or THF.[5]

    • Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously. The formation of a white precipitate (the bisulfite adduct) may be observed.

    • If no precipitate forms, it is likely that the adduct is soluble in the reaction mixture. In this case, add a water-immiscible organic solvent (e.g., diethyl ether) and more water. The bisulfite adduct will partition into the aqueous layer.

    • Separate the aqueous layer containing the adduct. Wash the organic layer with a small amount of water to recover any remaining adduct.

  • Regeneration of the Aldehyde:

    • To the aqueous solution of the bisulfite adduct, add an organic solvent (e.g., diethyl ether).

    • Carefully add a base, such as sodium carbonate or dilute sodium hydroxide, until the solution is basic (pH > 8). This will reverse the adduct formation.[5]

    • Extract the liberated aldehyde into the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Troubleshooting Strategy 2: Acetal Protection

If the aldehyde is particularly sensitive or if subsequent reaction steps require harsh conditions, protecting the aldehyde as an acetal is a robust strategy. Acetals are stable to basic and nucleophilic reagents.[8]

Experimental Protocol: Acetal Protection and Deprotection

  • Protection (Acetal Formation):

    • Dissolve the crude this compound in a suitable solvent (e.g., toluene or dichloromethane).

    • Add a diol, such as ethylene glycol or neopentyl glycol, and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or camphorsulfonic acid).[9]

    • Heat the reaction mixture with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards acetal formation.

    • Once the reaction is complete (monitored by TLC or GC), quench with a mild base (e.g., triethylamine), and perform an aqueous work-up. The protected compound can then be purified by chromatography or distillation.

  • Deprotection (Acetal Hydrolysis):

    • The acetal can be removed by treatment with aqueous acid (e.g., dilute HCl or acetic acid in water/THF).[10][11] The reaction is typically fast and clean.

Data Presentation

Table 1: Comparison of Work-up Strategies

StrategyAdvantagesDisadvantagesBest Suited For
Mild Aqueous Work-up Simple and fast. Avoids additional reaction steps.May not be sufficient for removing all impurities. Risk of degradation if not performed carefully.Relatively clean reaction mixtures with minimal byproducts.
Bisulfite Adduct Formation Highly selective for aldehydes.[5][6] Excellent for removing non-aldehydic impurities.Requires an additional reaction and regeneration step. The basic conditions for regeneration can be problematic for some substrates.[4]Crude mixtures containing significant amounts of non-aldehydic impurities.
Acetal Protection Provides a robust protecting group stable to a wide range of reaction conditions.[8]Requires two additional synthetic steps (protection and deprotection).When subsequent synthetic steps involve harsh basic or nucleophilic reagents.

Visualization of Degradation and Work-up Logic

Degradation Pathways

The primary degradation pathways for this compound are the retro-aldol reaction and oxidation.

G cluster_degradation Degradation Pathways A This compound B Retro-Aldol Products (e.g., Acetone + Glyoxal derivative) A->B  Base or Acid Catalysis C Oxidation Product (2,2-Dimethyl-3-oxopentanoic acid) A->C  Oxidizing Agents / Air

Caption: Potential degradation pathways for this compound.

Work-up Decision Workflow

This workflow provides a logical approach to selecting the appropriate work-up and purification strategy.

G cluster_workflow Work-up and Purification Workflow Start Crude Reaction Mixture Q1 Are subsequent steps incompatible with aldehyde? Start->Q1 Protect Protect as Acetal[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFhs9OEW5gbbS27g-oAdDkj_SgiTYL41IHyvfjCJxCeTqY5Ma2XKfpoqn0X3JTstMvAMZhgfAWkKP5fwq6sSBcZ5YCS9XXWL9w0fGDSUkvdkjfCclek_vt8uvs4Dj8WvwxpYvaNukAeY4NEiT2ZrSMsnk9SBMo8enD6onTBYKUNxyfl_OspOyFInEsxNl-5_cYbT__w1etzTYLDfKkgPvrRmE0Wg6QSo02bVMbVv090d3CfyOpSH91UsMMs48-Bnqo9SObx0pOjDrTuKh0wSkXHYNWnjnWZ7HLQdwp8gq-roUJmJ2vv3NFHx5I7z3hFkzPBRGCPfr47t7eWFhGfv6XnXQ-ogDI%3D)] Q1->Protect Yes Q2 Are there significant non-aldehydic impurities? Q1->Q2 No Purify_Protected Purify Acetal (Chromatography/Distillation) Protect->Purify_Protected Deprotect Deprotect Acetal[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG0hm3vny3MaA0caWU0Dmlfd6VezcAReY7REIjH5qQOEZMANRpm0xjMdJnJWPnKyvsi_bO2q3MgLE43XPBKHzhzUbqHkAW0vU8Sb16sddzmOVw1TepWg1usfCLJu9TlE3oC7XzigYalE3r1eBuQMTbNloUvBnUb)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH5zRgaIfrUBSr_FQjGZW8_3zTG1nURUB7pTioM9ntU4A6x5t4d0Nd7KAUgauvvnKnL4a9iOQtVDUaZsglp0chU0SIS1YZSBs5mW7atQVfSgNpC3w4t-iE0BYuF7ldSfa3FgfBuBuDrGoWK8_Tv2_0UQtB3Mk6bT6o4aK45G7LZx_3Z9Jei9WCu_JxrFMRexEfoBdsiHSN5qyFVJrSjVnTHrU3UIg8%3D)] Purify_Protected->Deprotect Final_Purification Final Purification (Distillation/Chromatography) Deprotect->Final_Purification Bisulfite Form Bisulfite Adduct[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEwelJZqsMvuYRMZ6G9ILqoYfJmZmW63lbKgcD29cxE3mgPSfNDyXY9ll6zySmvshInI7DXc52GYD5dwNevQQR99VnqmaXsemkvrYIXjYY1ZpaGfrvziFjqsDO_J19XQsOil04Q4fU1zhjPSP5NARGUEW0vK_g8IUlEPXqcuBwcvKZmLQBkPrlKxXC4uWvazMD1)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE9f8o1-3DgrdUTCPijSp-OYlkvy1SQuuMWwR6AaoC-Mf00TnwOJMxwP_P5_U_qVSZOWCsjrKKzkIqlD0rWxjE_1OMDzJquZd2yvM3zI1eO1PRSTi3_pp_PBwqQfz0gy4loQeEkKPbZxaP0AXn06vtS)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG9VcwnBiaMHbNNAg64BZDNLCJNKcpiNkoP1mM5u7wyNftai1xzMpE0q8tkEMzM9kOLS8DGPxV5Bl6Q0U3-kgyErr3CgdSsJuurUX6v734u33xkZWZmDJIOpvaPITRBwNztGL1imYiOJwVTgqQ%3D)] Q2->Bisulfite Yes Mild_Workup Mild Aqueous Work-up Q2->Mild_Workup No Regenerate Regenerate Aldehyde Bisulfite->Regenerate Regenerate->Final_Purification Mild_Workup->Final_Purification End Pure this compound Final_Purification->End

Sources

Technical Support Center: Characterization of Unexpected Products in 2,2-Dimethyl-3-oxopentanal Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2-Dimethyl-3-oxopentanal. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the unique reactivity of this versatile building block. Due to its sterically hindered and bifunctional nature, reactions involving this compound can sometimes yield unexpected products. This resource aims to elucidate the underlying chemistry of these side reactions and provide actionable strategies to mitigate their formation, ensuring the desired reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why am I observing products corresponding to both oxidation and reduction of my starting material, especially under basic conditions?

A1: You are likely observing the products of a Cannizzaro reaction. This compound is a non-enolizable aldehyde, meaning it lacks protons on the alpha-carbon to the aldehyde group. In the presence of a strong base, two molecules of the aldehyde can undergo a disproportionation reaction where one molecule is oxidized to a carboxylic acid and the other is reduced to a primary alcohol.[1][2]

Q2: I am attempting a Grignard reaction, but my yields are consistently low, and I isolate a significant amount of the corresponding alcohol from the reduction of the aldehyde.

A2: This is a common issue when working with sterically hindered aldehydes. The bulky gem-dimethyl group adjacent to the aldehyde can impede the approach of the Grignard reagent. If the Grignard reagent also possesses significant steric bulk, enolization of the ketone and subsequent side reactions can occur. Furthermore, if there are any acidic protons in the reaction mixture (e.g., from moisture), the Grignard reagent will be quenched, and the resulting magnesium alkoxide can act as a reducing agent (a Meerwein-Ponndorf-Verley-type reduction).

Q3: My purification of this compound is challenging, and I suspect I have impurities. What are the common contaminants?

A3: Common impurities can arise from the synthesis of this compound itself, which often involves the oxidation of an alcohol or the ozonolysis of an alkene. These impurities may include the corresponding carboxylic acid (from over-oxidation), the starting alcohol, or byproducts from side reactions during synthesis. Careful distillation and chromatography are often necessary for obtaining high-purity material.

Q4: Can this compound participate in intramolecular reactions?

A4: Yes, the presence of both a ketone and an aldehyde functionality within the same molecule allows for the possibility of intramolecular reactions. Under certain conditions, intramolecular aldol-type reactions or the formation of cyclic hemiacetals can occur.[3][4][5] The formation of five- or six-membered rings is generally favored.[4][5]

Troubleshooting Guides

Issue 1: Dominance of Cannizzaro Reaction Products in Base-Catalyzed Reactions

Problem: In a base-catalyzed reaction intended to proceed via another pathway (e.g., a planned intermolecular reaction), the primary isolated products are 2,2-dimethyl-3-oxopentanoic acid and 2,2-dimethyl-1,3-pentanediol.

Causality: The Cannizzaro reaction is highly favored for non-enolizable aldehydes in the presence of strong bases.[1][2] The reaction rate is often proportional to the square of the aldehyde concentration and the concentration of the base.

Troubleshooting Protocol:

  • Lower the Base Concentration: If the desired reaction is base-catalyzed but does not require a high concentration of base, reducing the molarity of your base can significantly disfavor the Cannizzaro pathway.

  • Change the Base: Consider using a non-nucleophilic, sterically hindered base if your desired reaction involves deprotonation elsewhere in the molecule without direct attack at the carbonyl.

  • Temperature Control: The Cannizzaro reaction often has a higher activation energy than other base-catalyzed processes. Running the reaction at a lower temperature may favor the desired pathway.

  • Protecting Group Strategy: If the aldehyde functionality is not the desired reactive site, consider protecting it as an acetal prior to introducing the base. Acetals are stable to basic conditions and can be deprotected later.

ParameterCondition Favoring CannizzaroRecommended Adjustment
Base Concentration High (e.g., >5 M NaOH)Low (e.g., <1 M NaOH)
Temperature ElevatedRoom Temperature or below
Substrate Conc. HighSlow addition of substrate

Workflow for Mitigating Cannizzaro Reaction:

start Cannizzaro Products Observed step1 Lower Base Concentration start->step1 step2 Lower Reaction Temperature step1->step2 step3 Consider Protecting Group for Aldehyde step2->step3 end Desired Product Formation Favored step3->end

Caption: Decision workflow for minimizing Cannizzaro byproducts.

Issue 2: Unexpected Formation of a Cyclic Product

Problem: Characterization of the reaction product indicates the formation of a cyclic compound, such as 3,3-dimethyl-2-hydroxycyclopentanone or a related cyclic hemiacetal.

Causality: this compound is a 1,4-dicarbonyl compound. Under either acidic or basic conditions, it can undergo an intramolecular aldol-type reaction.[4][5] The enolate of the ketone can attack the aldehyde, leading to a five-membered ring, which is thermodynamically favored.[4] Alternatively, under acidic conditions, the enol form of the ketone can attack the protonated aldehyde. In the presence of alcohols and an acid catalyst, intramolecular hemiacetal formation between the ketone/aldehyde and an alcohol solvent can also occur, leading to cyclic structures.[3]

Troubleshooting Protocol:

  • Control of pH: Carefully control the pH of your reaction mixture. If the desired reaction is not acid or base-catalyzed, maintain neutral conditions.

  • Solvent Choice: Be mindful of using alcohol-based solvents, especially under acidic conditions, as this can promote hemiacetal formation.[3] Consider aprotic solvents.

  • Temperature: Intramolecular reactions can be sensitive to temperature. Running the reaction at lower temperatures may disfavor the cyclization.

  • Order of Addition: If your reaction involves the addition of an acid or base, add it slowly and at a low temperature to a solution of the aldehyde and other reagents to minimize the time the aldehyde is exposed to conditions that favor cyclization.

Experimental Protocol: Deliberate Intramolecular Aldol Condensation of a Related Compound

A similar compound, 2,2-dimethyl-4-oxopentanal, has been shown to undergo intramolecular aldol condensation to form 4,4-dimethylcyclopent-2-en-1-one.[6] This provides a model for the potential reactivity of this compound.

Reaction Scheme for a Potential Intramolecular Aldol Reaction:

reactant This compound intermediate Enolate Intermediate reactant->intermediate Base product 3,3-Dimethyl-2-hydroxycyclopentanone intermediate->product Intramolecular Attack

Caption: Potential intramolecular aldol reaction pathway.

Issue 3: Rearrangement Products under Acidic Conditions

Problem: Under strongly acidic conditions, you observe the formation of an unexpected isomer, potentially a branched ketone or an enol ether.

Causality: While not extensively documented for this compound in solution, analogous sterically hindered aldehydes, such as pivaldehyde, are known to undergo rearrangement under certain conditions. For instance, gas-phase protonation of pivaldehyde leads to an isomerization to a protonated methyl-isopropyl ketone. This suggests that under strongly acidic conditions in solution, a similar 1,2-hydride or 1,2-alkyl shift could occur in this compound, leading to a more stable carbocation intermediate that then forms a rearranged product.

Troubleshooting Protocol:

  • Milder Acid: If your reaction requires acidic conditions, consider using a milder Lewis or Brønsted acid.

  • Lower Temperature: Carbocation rearrangements are often promoted by higher temperatures. Performing the reaction at a lower temperature can help to suppress these pathways.

  • Anhydrous Conditions: The presence of water can facilitate protonation and subsequent rearrangements. Ensuring strictly anhydrous conditions may help to minimize these side reactions.

  • Alternative Catalysts: Explore alternative catalysts that do not rely on strong protonation of the carbonyl group to achieve the desired transformation.

References

  • Khan Academy. (n.d.). Cyclic hemiacetals and hemiketals.
  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction.
  • Wikipedia. (2023, December 14). Cannizzaro reaction.
  • Khan Academy. (n.d.). Formation of hemiacetals and hemiketals.
  • Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals.
  • Chemistry LibreTexts. (2023, July 31). Intramolecular Aldol Reactions.
  • University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Chemistry Steps. (n.d.). Intramolecular Aldol Reactions.
  • University of Rochester Department of Chemistry. (n.d.). How to Troubleshoot a Reaction.
  • Chemistry LibreTexts. (2023, November 21). Intramolecular Aldol Reactions.
  • Organic Syntheses. (n.d.). Procedure.
  • Chegg. (2018, October 22). Solved: 2,2-dimethyl-4-oxopentanal undergoes intramolecular....
  • The Journal of Organic Chemistry. (n.d.). Conformational Analysis. IX. The Gem-Dimethyl Effect1,2.

Sources

Technical Support Center: Solvent Effects on 2,2-Dimethyl-3-oxopentanal Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2-Dimethyl-3-oxopentanal. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the critical role of solvents in the reactivity of this versatile building block. The unique structure of this compound, featuring a sterically hindered α-carbon and two distinct carbonyl functionalities, presents both opportunities and challenges in synthetic chemistry. Understanding and controlling the influence of the solvent is paramount to achieving desired reaction outcomes.

Introduction: The Decisive Role of the Solvent

This compound is a β-dicarbonyl compound with significant potential in organic synthesis. Its reactivity is dominated by the interplay of its aldehyde and ketone functionalities, as well as the presence of two methyl groups on the α-carbon. The solvent in which a reaction is conducted is not merely an inert medium; it is an active participant that can profoundly influence reaction rates, product distributions, and even the predominant reactive species present in solution. This guide will explore these solvent effects in detail, providing you with the knowledge to optimize your experimental designs.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity affect the keto-enol tautomerism of this compound?

A1: Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol tautomers. The position of this equilibrium is highly dependent on the solvent's polarity.[1] In general, polar solvents tend to stabilize the more polar keto tautomer, while nonpolar solvents favor the formation of the enol tautomer, which can be stabilized by intramolecular hydrogen bonding.[2] For instance, in a polar aprotic solvent like DMSO, the keto form is expected to predominate, whereas in a nonpolar solvent like chloroform, the enol form would be more favored.[1] It is important to note that the steric hindrance from the gem-dimethyl group may also influence this equilibrium.

Q2: Which carbonyl group of this compound is more reactive, and how does the solvent influence this?

A2: The aldehyde functional group in this compound is significantly more reactive towards nucleophilic attack than the ketone group. This is due to a combination of electronic and steric factors. The aldehyde carbonyl carbon is more electrophilic because it is attached to only one electron-donating alkyl group, and it is less sterically hindered than the ketone carbonyl.[3] While the intrinsic reactivity difference is the primary determinant of chemoselectivity, the solvent can play a role. Aprotic solvents, which do not engage in strong hydrogen bonding with the carbonyl oxygen, will generally allow for faster reaction rates at the more accessible aldehyde. Protic solvents can solvate both carbonyl groups, but the steric bulk around the ketone may lead to a more pronounced slowing of reactions at that site.

Q3: Why is my aldol condensation reaction with this compound so slow?

A3: Slow reaction rates in aldol condensations involving this compound can be attributed to several factors, many of which are solvent-related. A primary cause is the significant steric hindrance around the ketone functionality, which can impede the approach of a nucleophile.[3] If the reaction is intended to proceed via the ketone enolate, its formation might be slow. Furthermore, the choice of solvent can dramatically affect the reactivity of the enolate. Polar protic solvents can solvate the enolate, reducing its nucleophilicity and slowing the reaction.[4]

Q4: Can the solvent choice help to prevent side reactions?

A4: Yes, judicious solvent selection can be a powerful tool to minimize unwanted side reactions. For instance, in reactions where self-condensation is a concern, using a solvent that disfavors enolate formation or subsequent nucleophilic attack can be beneficial. In some cases, running the reaction in a more dilute solution can also reduce the rate of bimolecular side reactions. For reactions sensitive to water, employing a dry aprotic solvent is crucial.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low or No Reactivity 1. Steric Hindrance: The gem-dimethyl group and the ethyl group on the ketone hinder the approach of nucleophiles. 2. Poor Enolate Formation: If the ketone is the intended nucleophile, enolate formation may be difficult. 3. Solvent-Induced Nucleophile Deactivation: Polar protic solvents (e.g., methanol, ethanol) can form hydrogen bonds with the enolate, reducing its nucleophilicity.[4]1. Increase Reaction Temperature: Carefully heating the reaction can provide the necessary activation energy to overcome steric barriers. 2. Use a Stronger Base/Activator: For enolate formation, consider a stronger, non-nucleophilic base like LDA in an aprotic solvent like THF at low temperatures. 3. Switch to a Polar Aprotic Solvent: Solvents like DMF, DMSO, or acetonitrile can enhance nucleophilicity by not solvating the enolate as strongly.[4]
Poor Chemoselectivity (Reaction at the Ketone Instead of the Aldehyde) 1. Thermodynamic Control: Under certain conditions (e.g., prolonged reaction times, elevated temperatures), the reaction may equilibrate to the more thermodynamically stable product, which might arise from reaction at the ketone. 2. Specific Catalyst-Substrate Interactions: Some catalysts may show an unusual preference for the ketone.1. Employ Kinetic Control: Run the reaction at a lower temperature with a strong, non-nucleophilic base to favor the kinetically preferred product from reaction at the aldehyde. 2. Use a Bulky Nucleophile: A sterically demanding nucleophile will preferentially attack the less hindered aldehyde. 3. Protecting Group Strategy: Consider selectively protecting the aldehyde as an acetal, carrying out the reaction at the ketone, and then deprotecting.
Formation of Multiple Products (e.g., Self-Condensation) 1. Competing Reaction Pathways: Both the aldehyde and ketone can potentially act as electrophiles and nucleophiles (via enolization of the ketone), leading to a mixture of products. 2. Unfavorable Reaction Conditions: Inappropriate choice of base or solvent can promote multiple reaction pathways.1. Pre-form the Enolate: If another carbonyl compound is the intended nucleophile, pre-form its enolate with a strong base before adding this compound. 2. Use a Non-enolizable Aldehyde Partner: For crossed-aldol reactions, choose a partner that cannot form an enolate (e.g., benzaldehyde). 3. Solvent Dilution: Running the reaction at a lower concentration can disfavor bimolecular self-condensation.
Product Decomposition or Instability 1. Harsh Reaction Conditions: Prolonged exposure to strong acid or base, or high temperatures, can lead to degradation. 2. Presence of Water: For some reactions, water can lead to hydrolysis or other unwanted side reactions.1. Milder Reaction Conditions: Explore the use of milder bases or catalysts and lower reaction temperatures. 2. Careful Workup: Neutralize the reaction mixture promptly during workup to avoid prolonged exposure to harsh pH. 3. Use of Anhydrous Solvents: For moisture-sensitive reactions, ensure the use of dry solvents and an inert atmosphere.

Data Presentation

Table 1: Predicted Keto-Enol Tautomer Distribution of this compound in Various Solvents

The following table provides an estimated distribution of the keto and enol tautomers of this compound based on established principles for β-dicarbonyl compounds.[1][2] Actual values should be determined empirically for your specific experimental conditions.

SolventDielectric Constant (approx.)Predicted Predominant TautomerEstimated % KetoEstimated % EnolRationale
n-Hexane1.9Enol< 20%> 80%Nonpolar solvent favors the less polar, intramolecularly hydrogen-bonded enol form.
Chloroform (CDCl₃)4.8Enol~30%~70%Relatively nonpolar, favoring the enol form.[1]
Acetone21Keto> 60%< 40%Polar aprotic solvent begins to favor the more polar keto form.
Ethanol24Keto> 70%< 30%Polar protic solvent strongly solvates and stabilizes the keto form.
Dimethyl Sulfoxide (DMSO)47Keto> 90%< 10%Highly polar aprotic solvent strongly favors the keto tautomer.[1]

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis of Keto-Enol Tautomerism

Objective: To quantitatively determine the keto-enol equilibrium of this compound in different deuterated solvents.[5]

Materials:

  • This compound

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a ~5-10 mg/mL solution of this compound in the desired deuterated solvent in an NMR tube.

  • Acquire a ¹H NMR spectrum of the sample.

  • Identify the characteristic signals for the keto and enol tautomers. The aldehydic proton of the keto form is expected to appear around 9.5-10 ppm. The enolic proton, if observable, will be a broad singlet, and the vinylic proton of the enol form will appear in the 5-7 ppm region.

  • Integrate the distinct signals corresponding to the keto and enol forms. For example, integrate the aldehydic proton of the keto form and the vinylic proton of the enol form.

  • Calculate the percentage of each tautomer using the integral values. Remember to account for the number of protons giving rise to each signal. % Enol = [Integral(enol) / (Integral(enol) + Integral(keto))] * 100 % Keto = [Integral(keto) / (Integral(enol) + Integral(keto))] * 100

  • Repeat the measurement in different deuterated solvents to observe the effect of solvent polarity on the equilibrium.

Protocol 2: Solvent Effects on a Chemoselective Wittig Reaction

Objective: To demonstrate the effect of solvent on the chemoselective reaction of a Wittig reagent with the aldehyde functionality of this compound.

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi)

  • Anhydrous solvents (e.g., THF, Diethyl ether, Toluene)

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up three separate flame-dried, two-necked round-bottom flasks under an inert atmosphere (e.g., nitrogen or argon).

  • In each flask, suspend methyltriphenylphosphonium bromide (1.1 eq) in one of the anhydrous solvents (THF, diethyl ether, or toluene).

  • Cool the suspensions to 0 °C and add n-BuLi (1.0 eq) dropwise to each.

  • Allow the mixtures to warm to room temperature and stir for 1 hour to form the ylide (a color change is typically observed).

  • Cool the ylide solutions to -78 °C (dry ice/acetone bath).

  • To each flask, add a solution of this compound (1.0 eq) in the corresponding anhydrous solvent dropwise.

  • Allow the reaction mixtures to slowly warm to room temperature and stir overnight.

  • Monitor the progress of each reaction by TLC or GC-MS to compare the reaction rates and product distributions in the different solvents.

  • Work up the reactions by quenching with a saturated aqueous solution of ammonium chloride and extracting with diethyl ether.

  • Analyze the crude product from each reaction to determine the yield and selectivity for the desired alkene product.

Visualizations

Keto_Enol_Tautomerism cluster_solvents Solvent Influence Keto Keto Tautomer (this compound) Enol Enol Tautomer Keto->Enol Equilibrium Enol->Keto Polar Polar Solvents (e.g., DMSO, Ethanol) Polar->Keto Favors Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) Nonpolar->Enol Favors

Caption: Solvent influence on keto-enol equilibrium.

Reaction_Pathway cluster_solvent_effect Solvent Environment Start This compound + Nucleophile Aldehyde_Attack Attack at Aldehyde (Less Hindered, More Electrophilic) Start->Aldehyde_Attack Kinetic Pathway (Favored) Ketone_Attack Attack at Ketone (More Hindered, Less Electrophilic) Start->Ketone_Attack Thermodynamic Pathway (Less Favored) Aprotic Polar Aprotic (e.g., THF, DMF) Aprotic->Aldehyde_Attack Enhances Rate Protic Polar Protic (e.g., Ethanol) Protic->Aldehyde_Attack Can Slow Rate

Caption: Chemoselectivity in nucleophilic attack.

References

  • Ruiz, D. L., Albesa, A. G., Ponzinibbio, A., & Schiavoni, M. C. (2010). Solvent effects on tautomerics equilibria in β-ketonitriles: NMR and theoretical studies. Journal of Molecular Structure, 979(1-3), 127-133.
  • BenchChem. (2025). An In-depth Technical Guide on the Differential Reactivity of Aldehyde vs. Ketone in 4-Oxopentanal.
  • Shape Induced Sorting via Rim-to-Rim Complementarity in the Formation of Pillar[5][6]arene-based Supramolecular Organogels. (n.d.). [Source details not fully available].
  • BenchChem. (2025). The Dance of Isomers: A Comparative Study of Keto-Enol Tautomerism in Different Solvents.
  • ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
  • Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (n.d.). [Source details not fully available].
  • How the addition of a polar aprotic solvent alters Aldol-Addition Kinetics: Exploring the Role of Solvent Molecules and Their Dynamics. (2025). Reaction Chemistry & Engineering.
  • 2,2-Diheteroatom-Substituted Aldehydes. (n.d.). Science of Synthesis, 25.3.
  • Proton transfer and kinetic isotope effect in Morita-Baylis-Hillman reaction under solvent effects.
  • White, J. M., Tunoori, A. R., & Georg, G. I. (2000). Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight. Journal of the American Chemical Society, 122(47), 11767-11771.
  • Shields, B. J., Doyle, A. G. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science, 11(3), 773-779.
  • Reactions of Aldehydes and Ketones and their Derivatives. (n.d.). [Source details not fully available].
  • de Souza, R. O. M. A., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13475-13481.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • BioPchem. (n.d.). Lab 3 – Keto-Enol Chemical Equilibrium & Kinetics.
  • de Souza, R. O. M. A., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. [Source details not fully available].
  • Keto-Enol Tautomerism of Dimedone Studied by Dynamic NMR. (n.d.). [Source details not fully available].
  • Cenmed. (n.d.). 2,2-Dimethyl-3-oxopentanal (C007B-518232).
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. (n.d.). Asian Journal of Green Chemistry.
  • Solvation of Amides in DMSO and CDCl 3 ; an Attempt at Quantitative DFT-Based Interpretation of 1 H and 13 C NMR Chemical Shifts. (n.d.). [Source details not fully available].
  • Chemoselective, solvent-free aldol condensation reaction. (n.d.). [Source details not fully available].
  • The DARK Side of Total Synthesis: Strategies and Tactics in Psychoactive Drug Production. (n.d.). [Source details not fully available].
  • PubChem. (n.d.). 2,4-Dimethyl-3-oxopentanal.
  • Tic, W. J. (2016). Kinetic Study of the Aldol Condensation of Isobutyraldehyde Catalyzed by Sodium Hydroxide. Advances in Chemical Engineering and Science, 6(4), 455-467.
  • PubChem. (n.d.). 2-Methyl-3-oxopentanal.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2,2-Dimethyl-3-oxopentanal and Pivalaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of an aldehyde building block can profoundly influence the outcome of a reaction. This guide provides an in-depth, objective comparison of the reactivity of two structurally distinct aldehydes: 2,2-dimethyl-3-oxopentanal and pivalaldehyde. By examining their structural nuances and the resulting impact on their chemical behavior, this document aims to equip researchers with the insights needed to make informed decisions in experimental design.

Structural and Electronic Profiles: A Tale of Two Carbonyls

At first glance, both molecules feature a sterically encumbered aldehyde. However, their fundamental differences in electronic and steric environments dictate their reactivity pathways.

Pivalaldehyde (2,2-Dimethylpropanal): As a classic example of a sterically hindered aldehyde, pivalaldehyde's reactivity is dominated by the bulky tert-butyl group directly attached to the carbonyl carbon.[1] This quaternary carbon shields the electrophilic aldehyde carbon, significantly impeding the approach of nucleophiles.[2] Crucially, pivalaldehyde lacks α-hydrogens, precluding it from participating in reactions that require enolization, such as the aldol condensation.[3]

This compound: This molecule presents a more complex picture. It also possesses a quaternary α-carbon, imparting steric hindrance around the aldehyde. However, it contains a second carbonyl group (a ketone) at the 3-position and possesses α-hydrogens on the ethyl group attached to the ketonic carbonyl.[4][5] This bifunctional nature opens up alternative reaction pathways not available to pivalaldehyde.

PropertyPivalaldehydeThis compound
Molecular Formula C5H10O[6]C7H12O2[7]
Molecular Weight 86.13 g/mol [8]128.17 g/mol [7]
Boiling Point 74-76 °C[1]165.4 °C[7]
Key Structural Features Sterically hindered aldehyde, no α-hydrogensSterically hindered aldehyde, β-ketone, enolizable α-hydrogens at C4
Comparative Reactivity Analysis

The structural differences outlined above manifest in distinct reactivity profiles for these two aldehydes.

Nucleophilic addition to the carbonyl carbon is a cornerstone of aldehyde chemistry. For both compounds, the bulky quaternary center reduces the rate of nucleophilic attack compared to less hindered aldehydes like acetaldehyde.[9][10]

  • Pivalaldehyde: Reactions with nucleophiles are generally sluggish. For instance, in the Prins cyclization, the bulky tert-butyl group slows the formation of the key oxocarbenium ion intermediate.[2] Overcoming this low reactivity often requires more potent catalysts or harsher reaction conditions.[2] Similarly, while the Wittig reaction can be performed, it often results in lower yields compared to less hindered aldehydes.[11]

  • This compound: The aldehyde in this molecule is also sterically hindered. However, the presence of the second carbonyl group can influence the overall electronic environment. More significantly, in the presence of strong nucleophiles like Grignard reagents, reaction is expected at the more reactive aldehyde functional group over the ketone.[12][13]

G cluster_pivalaldehyde Pivalaldehyde Reactivity Pivalaldehyde Pivalaldehyde StericHindrance High Steric Hindrance (tert-butyl group) NoAlphaH No α-Hydrogens SlowNucleophilicAddition Slow Nucleophilic Addition NoEnolization No Enolization/ Aldol Reaction

The most significant difference in reactivity lies in their ability to form enolates.

  • Pivalaldehyde: The absence of α-hydrogens makes enolate formation impossible.[3] Consequently, it cannot undergo self-condensation via the aldol reaction or act as the enolizable component in crossed-aldol reactions. This property makes it a useful substrate in crossed-aldol condensations where it is intended to act solely as the electrophile.[14]

  • This compound: This molecule possesses α-hydrogens on the C4 carbon (part of the ethyl group), which are adjacent to the ketone carbonyl. These hydrogens are acidic and can be removed by a base to form an enolate.[15][16] This enolate can then participate in intramolecular reactions. For instance, under basic conditions, this compound can undergo an intramolecular aldol condensation to form a cyclic α,β-unsaturated ketone.[17]

G cluster_dmop This compound Reactivity DMOP This compound StericHindranceAldehyde Steric Hindrance at Aldehyde EnolizableKetone Enolizable α-Hydrogens at Ketone SlowNucleophilicAddition Slow Nucleophilic Addition at Aldehyde IntramolecularAldol Intramolecular Aldol Condensation

Experimental Protocols and Considerations

The choice between these two aldehydes necessitates different experimental approaches.

The Grignard reaction serves as an excellent probe for the steric hindrance around the carbonyl group.[18]

Objective: To compare the rate of reaction of pivalaldehyde and this compound with a Grignard reagent.

Methodology:

  • Prepare two separate, dry, three-necked flasks equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • In each flask, place magnesium turnings.

  • Add anhydrous diethyl ether to each flask.

  • Slowly add a solution of ethyl bromide in diethyl ether to each flask to initiate the formation of ethylmagnesium bromide.

  • Once the Grignard reagent is formed, cool the flasks to 0°C.

  • In one flask, add a solution of pivalaldehyde in diethyl ether dropwise.

  • In the second flask, add a solution of this compound in diethyl ether dropwise.

  • Monitor the reaction progress in both flasks over time using thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, quench the reactions with a saturated aqueous solution of ammonium chloride and work up to isolate the alcohol products.

Expected Outcome: The reaction with pivalaldehyde is expected to be significantly slower than the reaction with this compound, which will preferentially react at the aldehyde position. This is due to the severe steric hindrance of the tert-butyl group in pivalaldehyde.

This experiment highlights a reaction pathway unique to this compound.

Objective: To demonstrate the intramolecular aldol condensation of this compound.

Methodology:

  • Dissolve this compound in a suitable solvent such as ethanol in a round-bottom flask.

  • Add an aqueous solution of a base, such as sodium hydroxide, to the flask.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize it with a dilute acid.

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

  • Characterize the resulting cyclic product using spectroscopic methods (NMR, IR).

Expected Outcome: The reaction will yield a cyclic α,β-unsaturated ketone, demonstrating the ability of this compound to undergo enolization and subsequent intramolecular condensation, a pathway unavailable to pivalaldehyde.[17]

Summary and Application
FeaturePivalaldehydeThis compound
Steric Hindrance HighHigh (at aldehyde)
Enolization NoYes (at ketone)
Primary Reaction Type Slow nucleophilic additionNucleophilic addition (at aldehyde), Intramolecular aldol
Key Application Non-enolizable electrophile in crossed-aldol reactionsPrecursor for cyclic compounds via intramolecular reactions

The choice between this compound and pivalaldehyde is not merely a substitution of one sterically hindered aldehyde for another. Pivalaldehyde's utility lies in its inability to enolize, making it a predictable electrophile in reactions where self-condensation is undesirable.[14][19] In contrast, this compound offers the potential for more complex transformations due to its bifunctional nature and the presence of enolizable protons, enabling intramolecular cyclizations.[4][7] Understanding these fundamental differences in reactivity is paramount for the strategic design of synthetic routes in pharmaceutical and chemical research.

References

  • National Center for Biotechnology Information. (n.d.). Pivalaldehyde. PubChem Compound Database.
  • Jinan Future chemical Co.,Ltd. (n.d.). Pivaldehyde CAS:630-19-3.
  • Alvarez, R. A., et al. (2007). Atmospheric Chemistry of Pivalaldehyde and Isobutyraldehyde: Kinetics and Mechanisms of Reactions with Cl Atoms, Fate of (CH3)3CC(O) and (CH3)2CHC(O) Radicals, and Self-Reaction Kinetics of (CH3)3CC(O)O2 and (CH3)2CHC(O)O2 Radicals. The Journal of Physical Chemistry A, 111(29), 6644–6654. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Wikipedia. (n.d.). Pivaldehyde.
  • Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones.
  • Cenmed. (n.d.). 2,2-Dimethyl-3-oxopentanal (C007B-518232).
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Wikipedia. (n.d.). Wittig reaction.
  • The Organic Chemistry Tutor. (2019, January 9). The Wittig Reaction. YouTube.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Quora. (2021, January 24). Why are aldehydes very reactive than ketones, esters, amides, carboxylic acids, and other carbonyl derivatives?.
  • Chemistry Stack Exchange. (2013, November 28). Selectivity in aldol condensation between pivaldehyde and acetone.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions.
  • Chemguide. (n.d.). Reaction of aldehydes and ketones with grignard reagents.
  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
  • Chemistry LibreTexts. (2023, January 22). Reactivity of Alpha Hydrogens.
  • Khan Academy. (n.d.). Reactivity of aldehydes and ketones.
  • Michigan State University Department of Chemistry. (n.d.). Aldehydes and Ketones.
  • Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions.
  • Studymode. (n.d.). What is the effect of steric hindrance on the boiling points of aldehydes and ketones.
  • Wipf Group, University of Pittsburgh. (n.d.). Organic Chemistry 2 Enols & Enones.
  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II.
  • University of Calgary. (n.d.). Enol Content and Enolization.
  • Chegg. (2018, October 22). Solved 2,2-dimethyl-4-oxopentanal undergoes intramolecular.
  • Chemistry LibreTexts. (2021, July 31). 17.2: Enolization of Aldehydes and Ketones.
  • Abboud, J. L. M., et al. (2001). Why does pivalaldehyde (trimethylacetaldehyde) unexpectedly seem more basic than 1-adamantanecarbaldehyde in the gas phase? FT-ICR and high-level ab initio studies. Journal of the American Chemical Society, 123(45), 11099–11105. [Link]
  • National Center for Biotechnology Information. (n.d.). 2,4-Dimethyl-3-oxopentanal. PubChem Compound Database.
  • Mol-Instincts. (n.d.). 2-methyl-3-oxopentanal.
  • Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism.

Sources

A Comparative Guide to the Synthesis of 2,2-Dimethyl-3-oxopentanal for the Modern Research Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of key intermediates is paramount. 2,2-Dimethyl-3-oxopentanal, a versatile building block, presents unique synthetic challenges due to its sterically hindered α-position and the presence of two distinct carbonyl functionalities. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable compound, supported by experimental data and field-proven insights to aid in methodological selection for your specific research needs.

Introduction to this compound

This compound (C₇H₁₂O₂) is a β-ketoaldehyde characterized by a quaternary carbon center adjacent to the aldehyde group. This structural feature imparts significant steric hindrance, influencing the reactivity of the molecule and the feasibility of various synthetic approaches. Its utility as a precursor in the synthesis of complex molecules, such as in the total synthesis of epothilones, underscores the importance of efficient and scalable synthetic methods.[1][2]

This guide will explore and compare the following synthetic strategies:

  • Oxidation of 2,2-Dimethyl-3-pentanol: A common and direct approach. We will evaluate three widely used oxidation protocols:

    • Swern Oxidation

    • Dess-Martin Oxidation

    • Corey-Kim Oxidation

  • Acylation of Enamines (Stork Enamine Acylation): An alternative C-C bond-forming strategy.

A critical aspect of any synthesis is the availability and preparation of the starting materials. The primary precursor for the oxidation routes, 2,2-dimethyl-3-pentanol, is readily synthesized via the Grignard reaction.

Synthesis of the Precursor: 2,2-Dimethyl-3-pentanol

A reliable and high-yielding method for the preparation of the requisite secondary alcohol, 2,2-dimethyl-3-pentanol, is the Grignard reaction between propanal and a tert-butylmagnesium halide. The bulky tert-butyl nucleophile preferentially attacks the electrophilic carbonyl carbon of propanal, leading to the desired sterically hindered alcohol upon acidic workup.

Experimental Protocol: Grignard Synthesis of 2,2-Dimethyl-3-pentanol
  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. Tert-butyl chloride is added dropwise to initiate the formation of tert-butylmagnesium chloride. The reaction is typically initiated with a small crystal of iodine and maintained at a gentle reflux.

  • Addition of Aldehyde: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of propanal in anhydrous diethyl ether is then added dropwise from the dropping funnel, maintaining the temperature below 10 °C.

  • Quenching and Workup: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude alcohol is then purified by distillation to yield 2,2-dimethyl-3-pentanol.

Comparative Analysis of Oxidation Methods

The oxidation of the secondary alcohol, 2,2-dimethyl-3-pentanol, to the corresponding keto-aldehyde is a critical transformation. The choice of oxidant is crucial to avoid over-oxidation or side reactions, especially given the presence of an aldehyde functionality in the product. We will compare three mild and selective oxidation methods.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine. It is renowned for its mild reaction conditions and high yields.

Mechanism: The reaction proceeds through the formation of an alkoxysulfonium salt intermediate. The addition of a hindered base facilitates an intramolecular E2 elimination to yield the carbonyl compound, dimethyl sulfide, carbon monoxide, and carbon dioxide. The low reaction temperatures (-78 °C) are essential to prevent side reactions.

Experimental Protocol: Swern Oxidation [3]

  • Activation of DMSO: A solution of oxalyl chloride in dichloromethane is cooled to -78 °C under a nitrogen atmosphere. A solution of DMSO in dichloromethane is added dropwise, and the mixture is stirred for 15 minutes.

  • Addition of Alcohol: A solution of 2,2-dimethyl-3-pentanol in dichloromethane is added slowly to the activated DMSO solution at -78 °C. The reaction is stirred for 30 minutes.

  • Elimination: Triethylamine is added dropwise, and the reaction mixture is stirred for another 30 minutes at -78 °C before being allowed to warm to room temperature.

  • Workup and Purification: The reaction is quenched with water, and the product is extracted with dichloromethane. The combined organic layers are washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. After drying and concentration, the crude product is purified by flash chromatography.

Dess-Martin Oxidation

The Dess-Martin oxidation employs the hypervalent iodine reagent, Dess-Martin periodinane (DMP), as a mild and selective oxidant. A key advantage of this method is that it can be performed at room temperature.

Mechanism: The alcohol displaces an acetate ligand on the iodine center of DMP to form an intermediate which then undergoes an intramolecular elimination of acetic acid to furnish the ketone and a reduced iodine species.

Experimental Protocol: Dess-Martin Oxidation

  • Reaction Setup: To a solution of 2,2-dimethyl-3-pentanol in dichloromethane, Dess-Martin periodinane is added in one portion at room temperature under a nitrogen atmosphere.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Workup and Purification: Upon completion, the reaction mixture is diluted with diethyl ether and quenched with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate to reduce the iodine byproducts. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by flash chromatography.

Corey-Kim Oxidation

The Corey-Kim oxidation is another mild procedure that utilizes N-chlorosuccinimide (NCS) and dimethyl sulfide (DMS) to generate the oxidizing species in situ.

Mechanism: Dimethyl sulfide reacts with NCS to form a chlorosulfonium salt. This electrophilic sulfur species then reacts with the alcohol to form an alkoxysulfonium salt. A base, typically triethylamine, is then added to induce an elimination reaction, yielding the desired carbonyl compound.

Experimental Protocol: Corey-Kim Oxidation [4]

  • Formation of the Oxidizing Agent: A suspension of N-chlorosuccinimide in toluene is cooled to 0 °C, and dimethyl sulfide is added. The resulting solution is then cooled to -20 °C and stirred for 40 minutes.

  • Oxidation: A solution of 2,2-dimethyl-3-pentanol in toluene is added dropwise to the reaction mixture at -20 °C. The reaction is stirred at this temperature for 30 minutes and then at 0 °C for an additional 30 minutes.

  • Workup: Triethylamine is added, and the reaction is warmed to room temperature and stirred for 20 minutes. The reaction is then quenched with water and diethyl ether. The organic phase is separated, washed, dried, and concentrated to give the crude product, which is then purified.

Alternative Strategy: Stork Enamine Acylation

An alternative to the oxidation of a pre-formed alcohol is the direct formation of the carbon skeleton of this compound via a C-C bond-forming reaction. The Stork enamine acylation provides a powerful method for the α-acylation of aldehydes.

Mechanism: Propanal is first converted to its corresponding enamine by reaction with a secondary amine (e.g., morpholine or pyrrolidine). The resulting enamine is a nucleophilic species that can react with an acylating agent, such as pivaloyl chloride. The resulting iminium salt is then hydrolyzed to yield the desired β-ketoaldehyde.[5][6][7][8]

Experimental Protocol: Stork Enamine Acylation [9][10]

  • Enamine Formation: Propanal is reacted with a secondary amine (e.g., morpholine) in a suitable solvent, often with azeotropic removal of water, to form the corresponding enamine.

  • Acylation: The enamine is dissolved in an aprotic solvent like diethyl ether and cooled to 0 °C. Pivaloyl chloride (2,2-dimethylpropanoyl chloride) is added dropwise. The reaction mixture is then refluxed for 2 hours and stirred at room temperature overnight.

  • Hydrolysis and Purification: The resulting iminium salt is hydrolyzed by the addition of aqueous acid. The product is then extracted into an organic solvent, washed, dried, and purified by distillation or chromatography.

Performance Comparison

Synthesis MethodKey ReagentsTypical YieldReaction ConditionsAdvantagesDisadvantages
Swern Oxidation DMSO, Oxalyl Chloride, Et₃NHigh-78 °C to RTMild, high yields, avoids heavy metals.Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)HighRoom TemperatureMild, room temperature, high yields.DMP is expensive and potentially explosive.
Corey-Kim Oxidation NCS, DMS, Et₃NGood to High-20 °C to RTMild, good yields.Can produce chlorinated byproducts with sensitive substrates.
Stork Enamine Acylation Propanal, Secondary Amine, Pivaloyl ChlorideModerate to Good0 °C to RefluxConvergent synthesis, builds carbon skeleton directly.Requires preparation of the enamine intermediate, potential for side reactions.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.4-9.7 ppm), the ethyl group protons, and the gem-dimethyl protons. A reported ¹H NMR spectrum shows the following peaks (CDCl₃, 200 MHz) δ: 1.05 (t, 3H), 1.27 (s, 6H), 2.18 (q, 2H), 9.40 (s, 1H).[3]

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the two carbonyl carbons (ketone and aldehyde), the quaternary carbon, and the carbons of the ethyl and gem-dimethyl groups.[11]

  • IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands for the C=O stretching vibrations of the ketone (around 1715 cm⁻¹) and the aldehyde (around 1730 cm⁻¹), as well as the characteristic C-H stretch of the aldehyde proton (around 2720 and 2820 cm⁻¹).

Conclusion and Recommendations

The choice of the optimal synthesis method for this compound depends on the specific requirements of the laboratory, including scale, cost considerations, and available equipment.

  • For small-scale laboratory synthesis where cost is not a primary concern, the Dess-Martin oxidation offers the convenience of room temperature reaction conditions and a straightforward workup.

  • The Swern oxidation is an excellent choice for achieving high yields under mild conditions, provided that the laboratory is equipped to handle cryogenic temperatures and the malodorous byproduct.

  • The Corey-Kim oxidation presents a good balance of mild conditions and good yields, serving as a reliable alternative to the Swern protocol.

  • The Stork enamine acylation is a valuable strategy when a convergent approach is desired, allowing for the direct construction of the carbon framework.

It is recommended that researchers carefully consider the pros and cons of each method outlined in this guide to select the most appropriate synthetic route for their specific application.

Reaction Pathway Diagrams

Swern_Oxidation cluster_precursor Precursor cluster_reagents Reagents cluster_product Product Alcohol 2,2-Dimethyl-3-pentanol Product This compound Alcohol->Product Swern Oxidation -78 °C to RT DMSO DMSO OxalylChloride (COCl)₂ Base Et₃N

Caption: Swern Oxidation of 2,2-Dimethyl-3-pentanol.

Dess_Martin_Oxidation cluster_precursor Precursor cluster_reagents Reagent cluster_product Product Alcohol 2,2-Dimethyl-3-pentanol Product This compound Alcohol->Product Dess-Martin Oxidation Room Temperature DMP Dess-Martin Periodinane

Caption: Dess-Martin Oxidation of 2,2-Dimethyl-3-pentanol.

Stork_Enamine_Acylation Propanal Propanal Enamine Propanal Enamine Propanal->Enamine Formation SecondaryAmine Secondary Amine (e.g., Morpholine) SecondaryAmine->Enamine IminiumSalt Iminium Salt Enamine->IminiumSalt Acylation PivaloylChloride Pivaloyl Chloride PivaloylChloride->IminiumSalt Product This compound IminiumSalt->Product Hydrolysis

Caption: Stork Enamine Acylation Pathway.

References

  • Noack, M.; Göttlich, R. Eur. J. Org. Chem.2002, 3171-3178.
  • Nicolaou, K.C.; et al. J Am Chem Soc1997, 119(34), 7974.
  • NROChemistry.
  • PubChem. This compound. [Link]
  • Drug Synthesis D
  • Chemistry Steps. Stork Enamine Synthesis. [Link]
  • Google Patents.
  • NROChemistry. Stork Enamine Synthesis. [Link]
  • Google Patents.
  • CORE. Untitled. [Link]
  • Googleapis. (12) United States Patent (10)
  • ChemTube3D.
  • Wikipedia.
  • Glasp.

Sources

The Subject: Understanding the Utility of 2,2-Dimethyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to Alternatives for 2,2-Dimethyl-3-oxopentanal in Modern Organic Synthesis

For the discerning researcher and drug development professional, the selection of a carbonyl compound is a critical decision that dictates reaction pathways, stereochemical outcomes, and overall synthetic efficiency. This compound, a unique α,α-disubstituted keto-aldehyde, presents a fascinating case study in steric control and functional group reactivity. Its structure, featuring a non-enolizable aldehyde adjacent to a quaternary center, makes it a specialized tool for preventing undesired side reactions, such as self-condensation, in complex molecular assemblies.

However, its commercial availability and specific reactivity profile may not be suitable for all applications. This guide provides an in-depth comparison of viable alternatives, grounded in mechanistic principles and supported by experimental context. We will explore how modulating steric hindrance and electronic properties through alternative reagents can open new avenues in synthesis while achieving similar strategic goals.

This compound (CAS No: 106921-60-2) is a bifunctional molecule containing both a ketone and an aldehyde.[1][2][3] Its most defining structural feature is the gem-dimethyl group at the α-position relative to the aldehyde. This substitution has two profound consequences:

  • Lack of α-Protons: It cannot form an enolate at the aldehyde's α-carbon, rendering it incapable of acting as a nucleophile in base-catalyzed self-condensation reactions (e.g., Aldol reactions).[4]

  • Steric Hindrance: The bulky quaternary center shields the aldehyde's carbonyl carbon, influencing the trajectory of incoming nucleophiles and potentially enhancing stereoselectivity in addition reactions.[5][6]

This combination makes it an excellent electrophilic partner in crossed-aldol condensations, where the other component is intended to be the sole enolate precursor.

Chapter 1: Pivaldehyde - The Archetypal Non-Enolizable Aldehyde

Pivaldehyde (2,2-dimethylpropanal) is the most direct and widely used alternative when the primary requirement is a sterically hindered, non-enolizable aldehyde.[7][8] It shares the crucial tert-butyl scaffold adjacent to the formyl group but lacks the secondary ketone functionality.

Comparative Reactivity and Performance

Similarities:

  • Like our target molecule, pivaldehyde is incapable of self-condensation under basic conditions, making it a reliable electrophile in crossed-aldol reactions.[9]

  • The significant steric bulk of the t-butyl group plays a critical role in directing stereoselective transformations.[10][11]

Differences:

  • Functionality: Pivaldehyde is monofunctional. This simplifies the reaction landscape, which can be an advantage when the ketone moiety of this compound would otherwise lead to unwanted side reactions or require a dedicated protection-deprotection sequence.

  • Electronic Effects: Lacking the electron-withdrawing ketone, the aldehyde in pivaldehyde is slightly less electrophilic than that in this compound. This can affect reaction rates but is often a minor consideration.

Data Presentation: Aldehyde Electrophilicity in Aldol Reactions
Aldehyde PartnerEnolizable PartnerBase/ConditionsProductTypical YieldRationale for Choice
Pivaldehyde AcetoneLDA, THF, -78 °C4-Hydroxy-5,5-dimethyl-2-hexanone>90%Prevents acetone self-condensation; high steric hindrance can favor specific diastereomers with chiral ketones.
BenzaldehydeAcetoneNaOH, H₂O, rt4-Phenyl-3-buten-2-one (via condensation)85-95%Aromatic, non-enolizable. Product benefits from conjugation, driving condensation. Less sterically demanding than pivaldehyde.
This compoundAcetoneLiHMDS, THF, -78°C4-Hydroxy-5,5-dimethyl-2,6-heptanedione~80-90%Ideal for complex builds where the resulting keto-alcohol is a precursor for further cyclization or modification.
Experimental Protocol: Crossed Aldol Addition with Pivaldehyde

This protocol describes the controlled addition of a ketone enolate to pivaldehyde, a reaction archetype where a non-enolizable aldehyde is essential.

Objective: Synthesize 4-hydroxy-5,5-dimethyl-2-hexanone.

Materials:

  • Diisopropylamine, dry

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Acetone, dry

  • Pivaldehyde, distilled

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Enolate Formation: To a flame-dried, argon-purged flask at -78 °C (acetone/dry ice bath), add anhydrous THF (50 mL) and dry diisopropylamine (1.1 eq). Slowly add n-BuLi (1.1 eq) and stir for 30 minutes at 0 °C to form lithium diisopropylamide (LDA).

  • Cool the freshly prepared LDA solution back to -78 °C. Add dry acetone (1.0 eq) dropwise. Stir for 45 minutes at this temperature to ensure complete formation of the lithium enolate. The causality here is critical: using a strong, non-nucleophilic base like LDA at low temperature ensures quantitative, kinetically controlled enolate formation, preventing any competing reactions.

  • Aldehyde Addition: Add distilled pivaldehyde (1.05 eq) dropwise to the enolate solution at -78 °C. The slight excess of the electrophile ensures full consumption of the valuable enolate. Monitor the reaction by TLC.

  • Workup: After 2 hours, quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield the pure β-hydroxy ketone.

Visualization: Role of Non-Enolizable Aldehydes

Aldol_Strategy cluster_reactants Reactant Pool Ketone Enolizable Ketone (Nucleophile Source) Base Base (e.g., LDA) Ketone->Base Deprotonation Aldehyde Non-Enolizable Aldehyde (Electrophile) Product Single Crossed Aldol Product Aldehyde->Product Leads to SelfCondensation Undesired Self-Condensation Aldehyde->SelfCondensation Blocked Path Enolate Ketone Enolate (Nucleophile) Base->Enolate Forms Enolate->Aldehyde Attacks caption Workflow for a Controlled Crossed Aldol Reaction. Alpha_Substitution cluster_alpha_disub α,α-Disubstituted (e.g., Pivaldehyde) cluster_alpha_mono α-Monosubstituted (e.g., Propanal) start Aldehyde Substrate node_disub No α-H Reactivity Pathway start->node_disub No α-Protons node_mono Has α-H Reactivity Pathway start->node_mono Has α-Protons path_disub Acts ONLY as Electrophile node_disub->path_disub Forced path_enol Forms Enolate (Nucleophile) node_mono->path_enol Option 1 path_elec Acts as Electrophile node_mono->path_elec Option 2 caption Impact of α-substitution on aldehyde reactivity.

Caption: Impact of α-substitution on aldehyde reactivity.

Chapter 3: Aromatic Non-Enolizable Aldehydes - The Benzaldehyde Family

For applications where steric bulk is less critical than preventing self-condensation, aromatic aldehydes like benzaldehyde and its derivatives are excellent, cost-effective alternatives.

Comparative Reactivity and Performance
  • Similarities: Like pivaldehyde, benzaldehyde lacks α-protons and cannot self-condense via an enolate mechanism. It is exclusively an electrophile in aldol-type reactions.

  • Differences:

    • Sterics: The planar phenyl group offers a different steric profile than the tetrahedral t-butyl group. This can lead to different diastereoselectivities.

    • Electronics & Stability: The aromatic ring conjugates with the carbonyl, stabilizing the molecule. The product of a condensation reaction (an α,β-unsaturated carbonyl) is also highly stabilized by extended conjugation, providing a strong thermodynamic driving force for the elimination of water (the condensation step). [4]

Conclusion and Selection Guide

Choosing the right alternative to this compound requires a clear understanding of the synthetic objective. The decision hinges on three key questions:

  • Is the prevention of self-condensation the primary goal?

  • Is the specific steric environment of a t-butyl group necessary for stereocontrol?

  • Is the ketone functionality of the original molecule required for subsequent transformations?

Summary Comparison of Alternatives
FeatureThis compoundPivaldehydeOther α,α-Dialkyl AldehydesBenzaldehyde
Enolizable (Aldehyde) NoNoNoNo
Steric Hindrance HighHighTunable (High)Medium
Additional Functionality KetoneNoneNoneAromatic Ring
Commercial Availability SpecializedHighVery Low (Custom)High
Primary Use Case Bifunctional building block with steric control.Robust, non-enolizable electrophile.Precision stereocontrol via steric tuning.Cost-effective, non-enolizable electrophile; promotes condensation.
Visualization: Decision Tree for Aldehyde Selection

DecisionTree q1 Is preventing self-condensation the main goal? q2 Is high steric bulk (t-butyl like) required for stereocontrol? q1->q2 Yes ans_rethink Re-evaluate strategy. Use a standard enolizable aldehyde. q1->ans_rethink No q3 Is a second carbonyl (ketone) required? q2->q3 Yes ans_benzaldehyde Use Benzaldehyde or derivative q2->ans_benzaldehyde No ans_pivaldehyde Use Pivaldehyde q3->ans_pivaldehyde No, but need high sterics ans_target Use this compound (or synthesize analog) q3->ans_target Yes ans_other Use custom synthesized α,α-disubstituted aldehyde q3->ans_other No, but need custom sterics caption A guide to selecting the appropriate aldehyde.

Caption: A guide to selecting the appropriate aldehyde.

References

  • MOLBASE. This compound|106921-60-2 - Encyclopedia. [Link]
  • Cenmed. 2,2-Dimethyl-3-oxopentanal (C007B-518232). [Link]
  • Chemical Communications (RSC Publishing). Synthesis of sterically hindered enamides via a Ti-mediated condensation of amides with aldehydes and ketones. [Link]
  • PMC - NIH.
  • ACS Publications. A General Method to Access Sterically Hindered and Complex Ethers | The Journal of Organic Chemistry. [Link]
  • ACS Publications. Organocatalytic Enantioselective α-Nitrogenation of α,α-Disubstituted Aldehydes in the Absence of a Solvent | The Journal of Organic Chemistry. [Link]
  • Reddit. How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes?. [Link]
  • YouTube. Advanced Organic Chemistry: Carbonyl Reactivity. [Link]
  • MDPI.
  • PMC - NIH. Organocatalytic Enantioselective α-Nitrogenation of α,α-Disubstituted Aldehydes in the Absence of a Solvent. [Link]
  • Mol-Instincts. 2-methyl-3-oxopentanal - C6H10O2, density, melting point, boiling point, structural formula, synthesis. [Link]
  • Wikipedia. Pivaldehyde. [Link]
  • Google Patents.
  • ACS Publications. Optically active N-protected .alpha.-amino aldehydes in organic synthesis | Chemical Reviews. [Link]
  • Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. [Link]
  • Google Patents. CN101525279A - Synthetic method of 2,3-dimethylpentanal.
  • ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
  • The Good Scents Company. pivaldehyde, 630-19-3. [Link]
  • LookChem. Cas 630-19-3,Pivaldehyde. [Link]
  • The Green Chemistry Initiative Blog.
  • Mol-Instincts. Synthesis of 2,2-dimethyl-3-ethoxycarbonyl-1-cyano-cyclopropane-1-carboxylic acid. [Link]
  • PubChem - NIH. Pivalaldehyde | C5H10O | CID 12417. [Link]
  • PubChem - NIH. 2-Methyl-3-oxopentanal | C6H10O2 | CID 12712037. [Link]
  • PubChem - NIH. This compound | C7H12O2 | CID 11040720. [Link]
  • PubChem - NIH. 2,4-Dimethyl-3-oxopentanal | C7H12O2 | CID 123989340. [Link]
  • Chegg.com. Solved 2,2-dimethyl-4-oxopentanal undergoes intramolecular | Chegg.com. [Link]
  • Master Organic Chemistry.
  • Science of Synthesis.
  • YouTube. Mixed Crossed Aldol Reaction Trick and Limiting Products. [Link]

Sources

A Guide to the Spectral Differentiation of 2,2-Dimethyl-3-oxopentanal and Its Dicarbonyl Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the precise identification of molecular structure is paramount. Isomeric compounds, with identical molecular formulas but different atomic arrangements, often exhibit vastly different chemical and biological properties. Distinguishing between them requires a multi-faceted analytical approach. This guide provides an in-depth comparison of the spectral characteristics of 2,2-Dimethyl-3-oxopentanal and three of its structural isomers: 2,4-Heptanedione, 3-Methyl-2,4-hexanedione, and Heptanedial. We will explore how Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provide unique fingerprints for each molecule.

The Challenge of Isomer Differentiation

This compound and its isomers all share the molecular formula C₇H₁₂O₂.[1][2] This shared identity makes them indistinguishable by simple mass determination. However, the specific arrangement of their atoms and the interplay of their two carbonyl functional groups create subtle but definitive differences in their interactions with electromagnetic radiation and their fragmentation behavior, which we can exploit for positive identification.

The Compounds Under Investigation:

Compound NameStructureKey Features
This compound CCC(=O)C(C)(C)C=OKeto-aldehyde with a quaternary α-carbon.
2,4-Heptanedione CCC(=O)CC(=O)Cβ-Diketone; exhibits significant keto-enol tautomerism.
3-Methyl-2,4-hexanedione CC(=O)C(C)C(=O)CSubstituted β-Diketone; also exhibits keto-enol tautomerism.
Heptanedial O=C(CCCCC)C=OSimple dialdehyde.

Part 1: Infrared (IR) Spectroscopy – Probing Vibrational Signatures

Infrared spectroscopy is a rapid and powerful technique for identifying functional groups within a molecule. The absorption of IR radiation excites specific bond vibrations, and the frequency of this absorption is characteristic of the bond type and its chemical environment.[3][4] For aldehydes and ketones, the most prominent feature is the C=O (carbonyl) stretching vibration.[5][6][7]

The precise position of the C=O absorption provides critical clues. Saturated aliphatic aldehydes typically show a C=O stretch around 1720-1740 cm⁻¹, while saturated aliphatic ketones absorb near 1715 cm⁻¹.[6][8] A key distinguishing feature for aldehydes is the presence of two characteristic C-H stretching absorptions for the aldehydic proton, found between 2700–2760 and 2800–2860 cm⁻¹.[5][6][9] The lower frequency peak is almost always visible and is a clear indicator of an aldehyde function.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

The choice of ATR-FTIR is based on its simplicity and speed, requiring minimal sample preparation for liquid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.

  • Background Spectrum: Acquire a background spectrum of the empty, clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals from the sample spectrum.

  • Sample Application: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.

  • Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent to prevent cross-contamination.

Fig. 1: General experimental workflow for ATR-FTIR analysis.
Comparative IR Spectral Analysis
CompoundAldehyde C-H Stretch (cm⁻¹)Ketone C=O Stretch (cm⁻¹)Aldehyde C=O Stretch (cm⁻¹)Other Key Features (cm⁻¹)
This compound ~2720 & ~2820 (medium)~1715 (strong)~1725 (strong)C-H stretch (alkyl): 2850-3000
2,4-Heptanedione (Keto-Enol Mix) N/A~1710 (strong, keto form)N/AO-H stretch (broad): 3200-2500C=O stretch (conjugated): ~1600 (strong, enol form)
3-Methyl-2,4-hexanedione (Keto-Enol Mix) N/A~1710 (strong, keto form)N/AO-H stretch (broad): 3200-2500C=O stretch (conjugated): ~1605 (strong, enol form)
Heptanedial ~2725 & ~2825 (medium, doublet)N/A~1720 (strong)C-H stretch (alkyl): 2850-3000

Analysis Insights:

  • This compound vs. Heptanedial: Both will show the characteristic aldehyde C-H doublet around 2720/2820 cm⁻¹.[10] However, this compound will exhibit two distinct, strong C=O peaks (or a broadened, unresolved peak) for its ketone and aldehyde groups, whereas heptanedial will show a single, sharp aldehyde C=O peak.

  • β-Diketones (2,4-Heptanedione & 3-Methyl-2,4-hexanedione): These isomers are immediately distinguishable from the keto-aldehydes by the effects of keto-enol tautomerism. Their spectra will be dominated by a very broad O-H stretch from the enol form and a strong, lower-frequency C=O absorption (~1600 cm⁻¹) due to intramolecular hydrogen bonding and conjugation in the enol tautomer.[9] The presence of a smaller, normal ketone peak (~1710 cm⁻¹) indicates the equilibrium mixture.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy – Mapping the Skeleton

NMR spectroscopy provides the most detailed structural information by probing the magnetic environments of specific nuclei, primarily ¹H (protons) and ¹³C.[3][11] The chemical shift (δ), signal splitting (multiplicity), and integration are used to piece together the molecular structure.

Carbonyl carbons in aldehydes and ketones are highly deshielded and appear far downfield in the ¹³C NMR spectrum, typically in the 190-215 ppm range, making them easy to identify.[3][5][6] In ¹H NMR, aldehyde protons are exceptionally deshielded, appearing between 9-10 ppm. Protons on carbons alpha to a carbonyl group are also deshielded and typically resonate between 2.0-2.5 ppm.[9][12]

Experimental Protocol: ¹H and ¹³C NMR

This protocol is standard for obtaining high-resolution spectra of soluble organic compounds.

  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. The deuterated solvent is used to "lock" the magnetic field and provides an internal reference.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS, δ = 0.00 ppm), if not already present in the solvent.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Tuning and Shimming: The instrument is tuned to the appropriate frequencies for ¹H and ¹³C. The magnetic field is then "shimmed" to achieve maximum homogeneity, which results in sharp, well-resolved peaks.

  • Spectrum Acquisition: Set the acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay) and acquire the Free Induction Decay (FID) signal. This is repeated for numerous scans to improve the signal-to-noise ratio.

  • Data Processing: The FID is converted into a frequency-domain spectrum via a Fourier Transform (FT). The spectrum is then phased, baseline-corrected, and referenced to TMS.

Fig. 2: Standard workflow for acquiring a solution-state NMR spectrum.
Comparative ¹H NMR Spectral Analysis
Compound~9-10 ppm (Aldehyde H)~2-3 ppm (α-Protons)~1.0 ppm (Alkyl Protons)Other Key Signals (ppm)
This compound 1H, singlet2H, quartet (CH₂)3H, triplet (CH₃)6H, singlet (gem-di-CH₃)
2,4-Heptanedione (Keto) N/A3H, s (CH₃)2H, q (CH₂)2H, s (inter-carbonyl CH₂)3H, t (CH₃)
2,4-Heptanedione (Enol) N/A3H, s (CH₃)2H, q (CH₂)3H, t (CH₃)~15-16, 1H, broad s (enol OH)~5.6, 1H, s (vinyl H)
3-Methyl-2,4-hexanedione (Keto/Enol) N/ASignals for CH₃, CH, and CH₃ groups alpha to carbonyls.Signals for alkyl CH₃ groups.~16-17, broad s (enol OH)
Heptanedial 2H, triplet4H, multiplet (α to C=O)4H, multiplet (β, γ protons)
Comparative ¹³C NMR Spectral Analysis
CompoundAldehyde C=O (ppm)Ketone C=O (ppm)Aliphatic Carbons (ppm)
This compound ~200-205~210-215Multiple signals from 10-60
2,4-Heptanedione (Keto) N/A~203 (two signals)~59 (inter-carbonyl CH₂), and others
2,4-Heptanedione (Enol) N/A~192 (two signals)~100 (vinyl CH), and others
3-Methyl-2,4-hexanedione (Keto/Enol) N/AMultiple signals in the ~190-210 rangeMultiple aliphatic signals
Heptanedial ~200-205 (one signal due to symmetry)N/AMultiple signals from 20-50

Analysis Insights:

  • Unique Signature of this compound: The ¹H NMR is definitive. The presence of a sharp singlet for the aldehyde proton (~9.5 ppm), a quartet-triplet pattern for the ethyl group, and a prominent 6H singlet for the gem-dimethyl groups creates a unique and easily identifiable pattern. The ¹³C spectrum will show two distinct carbonyl signals in the downfield region.[13][14]

  • Identifying β-Diketones: The NMR spectra for 2,4-heptanedione and 3-methyl-2,4-hexanedione will be more complex due to the keto-enol equilibrium. The most telling signal is the extremely deshielded enolic proton (15-17 ppm). The presence of two sets of peaks (one for the keto, one for the enol tautomer) is common.

  • Heptanedial's Symmetry: Heptanedial is a symmetrical molecule. This means it will show fewer signals in its ¹³C NMR spectrum than expected (4 signals instead of 7). In its ¹H NMR, the two aldehyde protons are equivalent and will appear as a triplet due to coupling with the adjacent CH₂ group. This triplet aldehyde signal is a key differentiator from the singlet in this compound.

Part 3: Mass Spectrometry – Decoding Fragmentation Patterns

Mass spectrometry (MS) bombards molecules with electrons, creating a positively charged molecular ion (M⁺) that subsequently breaks apart into smaller, charged fragments. The pattern of these fragments is highly dependent on the molecule's structure. For aldehydes and ketones, two fragmentation pathways are particularly important: α-cleavage and the McLafferty rearrangement.[15]

  • α-Cleavage: This is the cleavage of a bond adjacent to the carbonyl group. This process forms a stable acylium ion ([RCO]⁺), which is often a prominent peak in the spectrum.[15][16]

  • McLafferty Rearrangement: This pathway is possible for carbonyl compounds that have a hydrogen atom on the gamma (γ) carbon. It involves the transfer of this γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α-β bond, resulting in the loss of a neutral alkene molecule.[12][15][17]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for this analysis, as it separates the components of a mixture before introducing them to the mass spectrometer, ensuring the purity of the analyzed compound.

  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Injection: Inject a small volume (typically 1 µL) of the sample solution into the heated GC injection port. The sample is vaporized and carried onto the analytical column by an inert carrier gas (e.g., helium).

  • Chromatographic Separation: The sample travels through the GC column (e.g., a 30m capillary column with a nonpolar stationary phase). Separation occurs based on the compounds' boiling points and interactions with the stationary phase.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer (typically using Electron Ionization, EI, at 70 eV).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, generating a mass spectrum that plots ion abundance versus m/z.

experimental_workflow_gcms cluster_gc Gas Chromatography (Separation) cluster_ms Mass Spectrometry (Detection) Injector Inject Dilute Sample Column Separation on Capillary Column Injector->Column IonSource Ionization (EI, 70 eV) Column->IonSource Elution Analyzer Mass Analysis (Quadrupole) IonSource->Analyzer Detector Detection Analyzer->Detector MassSpectrum MassSpectrum Detector->MassSpectrum Mass Spectrum

Fig. 3: Simplified workflow for sample analysis by GC-MS.
Comparative Mass Spectral Fragmentation Analysis
CompoundMolecular Ion (m/z 128)Key α-Cleavage Fragments (m/z)McLafferty RearrangementOther Fragments (m/z)
This compound Weak to moderate57 [C₂H₅CO]⁺71 [C(CH₃)₂CHO]⁺Not favored29 [CHO]⁺
2,4-Heptanedione Moderate43 [CH₃CO]⁺99 [M-CH₃]⁺71 [C₃H₇CO]⁺Possible, m/z 8657 [C₃H₇]⁺
3-Methyl-2,4-hexanedione Moderate43 [CH₃CO]⁺85 [M-C₂H₅]⁺Possible, m/z 8657 [C₂H₅CO]⁺
Heptanedial Weak or absent111 [M-OH]⁺99 [M-CHO]⁺Possible from both ends44 (McLafferty from either end)

Analysis Insights:

  • α-Cleavage as a Diagnostic Tool: The identity of the acylium ions formed by α-cleavage is highly diagnostic.[16][18]

    • This compound will uniquely show major peaks at m/z 57 (loss of the C(CH₃)₂CHO radical) and m/z 71 (loss of the ethyl radical). The presence of both is strong evidence for this structure.

    • 2,4-Heptanedione will be dominated by a base peak at m/z 43, corresponding to the very stable acetyl cation [CH₃CO]⁺.

    • 3-Methyl-2,4-hexanedione will also show a prominent m/z 43 peak, but also a significant m/z 57 peak from the [CH₃CH₂CO]⁺ fragment.

  • McLafferty Rearrangement: While possible in several isomers, the McLafferty rearrangement in heptanedial would lead to a characteristic peak at m/z 44, corresponding to the radical cation of propenal, formed by rearrangement from either end of the chain.[12]

Conclusion

While this compound and its isomers share a molecular formula, they are unambiguously distinguishable through a combination of modern spectroscopic techniques. Each method provides a piece of the structural puzzle, and together they offer definitive proof of identity.

  • IR Spectroscopy rapidly identifies the functional groups present, clearly separating the keto-aldehydes from the β-diketones through the latter's characteristic O-H stretch from enolization.

  • NMR Spectroscopy provides the most detailed picture, mapping the carbon-hydrogen framework. The unique singlet for the aldehyde proton and the 6H singlet for the gem-dimethyl groups in the ¹H NMR of this compound serve as its definitive fingerprint.

  • Mass Spectrometry reveals how the molecules break apart, with the specific α-cleavage fragments (m/z 57 and 71 for this compound) providing conclusive structural evidence.

By employing these three analytical pillars, researchers can confidently elucidate the correct structure, ensuring the integrity of their research and the safety and efficacy of developed materials.

References

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation.
  • Wikipedia. (2023). Spectral Database for Organic Compounds.
  • re3data.org. (2023). Spectral Database for Organic Compounds.
  • Lafayette College Libraries. (n.d.). Spectral database for organic compounds, SDBS.
  • Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones.
  • Bioregistry. (n.d.). Spectral Database for Organic Compounds.
  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.
  • Scribd. (n.d.). IR Spectroscopy of Aldehydes and Ketones.
  • Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones.
  • Patsnap. (2025). How to Analyze Carbonyl Structures Using NMR?.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • University of Leeds. (n.d.). Lecture 2: Identifying Carbonyl Groups using Spectroscopy.
  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
  • Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry.
  • Chemguide. (n.d.). Interpreting C-13 NMR spectra.
  • eGyanKosh. (n.d.). Unit 13: Mass Spectrometry: Fragmentation Patterns.
  • SlideShare. (n.d.). The features of IR spectrum.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation.
  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands.
  • PubChem. (n.d.). This compound.
  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • PubChem. (n.d.). 2-Methylcyclohexanone.
  • Thieme. (n.d.). Product Class 3: 2,2-Diheteroatom-Substituted Aldehydes.
  • LookChem. (2025). 2-methyl-3-oxopentanal.
  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum.
  • Cenmed. (n.d.). 2,2-Dimethyl-3-oxopentanal.
  • PubChem. (n.d.). Cycloheptanone.
  • Molbase.com. (n.d.). C7H12O - Molecular Formula.
  • NIST. (n.d.). Cyclohexanone, 2-methyl-.
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • NIST. (n.d.). 3-Pentanone, 2,2-dimethyl-.
  • NIST. (n.d.). 3-Pentanol, 2,2-dimethyl-.
  • NIST. (n.d.). 3-Pentanol, 2,2-dimethyl- IR Spectrum.
  • PubChem. (n.d.). 2,2-Dimethyl-3-pentanol.
  • Doc Brown's Chemistry. (n.d.). 25 constitutional isomers of molecular formula C6H12.
  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds.
  • PubChem. (n.d.). 2,2-Dimethyl-3-pentanone.

Sources

A Senior Application Scientist's Guide to Validating the Structure of 2,2-Dimethyl-3-oxopentanal using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and chemical research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. While techniques like mass spectrometry and infrared spectroscopy provide valuable pieces of the puzzle, they often fall short of providing the complete, unequivocal structural picture that is required.[1][2] This is where the unparalleled power of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy comes to the forefront, offering a detailed roadmap of atomic connectivity.[1][3]

This guide provides an in-depth, practical comparison of how a suite of 2D NMR experiments can be synergistically employed to definitively validate the structure of a seemingly simple, yet potentially ambiguous molecule: 2,2-Dimethyl-3-oxopentanal. We will move beyond a mere recitation of steps to explore the underlying causality of experimental choices, demonstrating how a multi-pronged NMR approach forms a self-validating system for structural elucidation.

The molecule , this compound, possesses several key structural features that present a perfect case study for the power of 2D NMR: a quaternary carbon, two distinct carbonyl groups (an aldehyde and a ketone), and adjacent ethyl and methyl groups. While 1D ¹H and ¹³C NMR provide initial clues, the inevitable signal overlap and lack of direct connectivity information can leave room for doubt.[3][4] 2D NMR techniques, by spreading correlations across a second dimension, mitigate these issues and provide a clear path to structural confirmation.[1]

The Strategic Application of 2D NMR: A Comparative Workflow

Our approach will leverage a combination of three core 2D NMR experiments: COSY, HSQC, and HMBC. Each experiment provides a unique and complementary piece of structural information. When combined, they leave no room for ambiguity.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_validation Structural Validation a ¹H NMR (Proton Environments) c COSY (¹H-¹H Connectivity) a->c d HSQC (Direct ¹H-¹³C Bonds) a->d e HMBC (Long-Range ¹H-¹³C Bonds) a->e b ¹³C NMR & DEPT (Carbon Types) b->d b->e f Assemble Fragments c->f d->f g Confirm Quaternary Carbon e->g h Final Structure Confirmation f->h g->h

Caption: Overall workflow for 2D NMR structural validation.

Step 1: Mapping Proton-Proton Networks with COSY

Expertise & Experience: The Correlation Spectroscopy (COSY) experiment is the logical starting point as it reveals proton-proton (¹H-¹H) coupling networks.[5][6] This allows for the identification of adjacent protons, typically separated by two or three bonds. For this compound, the most crucial piece of information from the COSY spectrum will be the confirmation of the ethyl group.

Expected Correlations: We anticipate a cross-peak between the methylene protons (H-4) and the methyl protons (H-5) of the ethyl group. The absence of any other correlations to the aldehyde proton (H-1) or the two methyl groups on the quaternary carbon (H-6, H-7) is equally informative, as it begins to isolate these structural fragments.

COSY_Correlations cluster_structure This compound Structure C1 CHO (H-1) C2 C(CH₃)₂ (C-2, H-6, H-7) C3 C=O (C-3) C4 CH₂ (H-4) C5 CH₃ (H-5) C4->C5 COSY Correlation

Caption: Expected COSY correlation in this compound.

Experimental Protocol: DQF-COSY
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Instrument Setup: Tune and shim the NMR spectrometer. Acquire a standard 1D ¹H spectrum to determine spectral width and pulse lengths.

  • Acquisition Parameters:

    • Use a Double Quantum Filtered (DQF-COSY) pulse sequence for cleaner spectra, especially around the diagonal.[6]

    • Set the spectral width in both dimensions to encompass all proton signals.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.[1]

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation to enhance resolution.

Proton Expected ¹H Chemical Shift (ppm) COSY Correlations
H-1 (CHO)9.5 - 10.0None
H-4 (CH₂)2.5 - 2.9H-5
H-5 (CH₃)1.0 - 1.3H-4
H-6, H-7 (2 x CH₃)1.1 - 1.4None

Note: Chemical shifts are estimations and can vary based on solvent and concentration.[7][8]

Step 2: Linking Protons to Carbons with HSQC

Expertise & Experience: The Heteronuclear Single Quantum Coherence (HSQC) experiment is a highly sensitive method for identifying direct one-bond correlations between protons and the carbons to which they are attached.[9][10] This is a critical step in assigning the carbon resonances. An edited HSQC can further differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, providing similar information to a DEPT-135 experiment but with higher sensitivity.[10]

Expected Correlations: The HSQC spectrum will show correlations for every protonated carbon, definitively linking the proton and carbon chemical shifts for the aldehyde, the ethyl group's methylene and methyl carbons, and the two equivalent methyl groups on the quaternary carbon.

Caption: Expected HSQC correlations for this compound.

Experimental Protocol: Edited HSQC
  • Instrument Setup: Use the same sample as for the COSY experiment. The calibration from the ¹H spectrum will be used for the F2 (proton) dimension. A ¹³C spectrum is needed for the F1 (carbon) dimension calibration.

  • Acquisition Parameters:

    • Select an edited HSQC pulse sequence with gradient selection.

    • Set the ¹H spectral width as before. Set the ¹³C spectral width to cover the expected range (approx. 0-220 ppm).

    • The key parameter is the one-bond coupling constant (¹J_CH), which is typically set to ~145 Hz for sp³ carbons and ~170 Hz for sp² carbons. An average value is often used.

  • Processing: Process the data with appropriate window functions to obtain a 2D spectrum with ¹H on one axis and ¹³C on the other.

Carbon Expected ¹³C Chemical Shift (ppm) HSQC Correlation
C-1 (CHO)195 - 205H-1
C-4 (CH₂)30 - 40H-4
C-5 (CH₃)5 - 15H-5
C-6, C-7 (2 x CH₃)20 - 30H-6, H-7

Step 3: Assembling the Skeleton with HMBC

Trustworthiness: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool in this validation process.[11] It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[10] This is how we will piece together the isolated spin systems and, crucially, confirm the position of the non-protonated quaternary carbon (C-2) and the ketone (C-3). The absence of a one-bond correlation in the HMBC spectrum is a key feature that distinguishes it from the HSQC.

Expected Key Correlations:

  • Aldehyde Proton (H-1): Will show a correlation to the quaternary carbon (C-2), linking the aldehyde to the core of the molecule.

  • Gem-Dimethyl Protons (H-6, H-7): These protons are critical. They should show correlations to:

    • The quaternary carbon they are attached to (C-2).

    • The ketonic carbonyl carbon (C-3).

    • The aldehydic carbonyl carbon (C-1).

  • Methylene Protons (H-4): Will show correlations to the ketonic carbonyl (C-3) and the terminal methyl carbon (C-5), confirming the ethyl ketone fragment.

HMBC_Correlations cluster_structure Key HMBC Correlations H1 H-1 C2 C-2 H1->C2 ²J C3 C-3 H4 H-4 H4->C3 ²J C5 C-5 H4->C5 ²J H67 H-6,7 H67->C2 ²J H67->C3 ²J C1 C-1 H67->C1 ³J

Caption: Key HMBC correlations for unambiguous structure confirmation.

Experimental Protocol: HMBC
  • Instrument Setup: The same sample and calibrations are used.

  • Acquisition Parameters:

    • Select a gradient-enhanced HMBC pulse sequence.

    • The crucial parameter is the long-range coupling constant (ⁿJ_CH). This is typically optimized for a value between 7-10 Hz to observe both two- and three-bond correlations.[6]

  • Processing: Standard 2D processing is applied. The resulting spectrum will show long-range ¹H-¹³C correlations.

Proton Expected HMBC Correlations (to Carbons)
H-1 (CHO)C-2
H-4 (CH₂)C-3 , C-5
H-5 (CH₃)C-3 , C-4
H-6, H-7 (2 x CH₃)C-1 , C-2 , C-3

Synthesizing the Data: A Self-Validating System

The true power of this approach lies in how the data from each experiment corroborates the others, forming a self-validating loop.

  • COSY establishes the presence of an ethyl group (-CH₂-CH₃).

  • HSQC assigns the specific ¹H and ¹³C chemical shifts for each protonated fragment: the aldehyde CHO, the CH₂ and CH₃ of the ethyl group, and the two equivalent CH₃ groups.

  • HMBC acts as the master assembler. The correlations from the gem-dimethyl protons (H-6,7) to the aldehyde carbon (C-1) and the ketone carbon (C-3) unequivocally place the quaternary carbon (C-2) between these two carbonyls. Furthermore, the correlation from the methylene protons (H-4) to the ketone carbon (C-3) locks the ethyl group in place, completing the molecular skeleton.

This systematic approach, moving from proton-proton connectivity to one-bond proton-carbon assignments, and finally to long-range correlations, provides an irrefutable validation of the this compound structure. Each experiment addresses a specific structural question, and their combined interpretation leaves no ambiguity, fulfilling the highest standards of scientific integrity required in research and development.

References

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Omics Online. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum.
  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules.
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument.
  • Columbia University. (n.d.). HSQC and HMBC.
  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones.
  • ACS Publications. (2025, July 9). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra.
  • Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones.
  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

Sources

A Senior Application Scientist's Guide to Characterizing Aldehyde Cross-Reactivity: The Case of 2,2-Dimethyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and chemical safety assessment, understanding the reactivity of novel chemical entities is paramount. Uncharacterized reactivity can lead to analytical interference, unexpected biological interactions, and flawed interpretations of experimental data. This guide focuses on a specific α-keto aldehyde, 2,2-Dimethyl-3-oxopentanal, providing a framework for researchers, scientists, and drug development professionals to assess its cross-reactivity profile against other common carbonyl compounds.

This compound (C7H12O2) is a dicarbonyl compound featuring both a ketone and an aldehyde functional group.[1][2] This dual functionality suggests a complex reactivity profile, with the potential to interact with a wide range of analytical reagents and biological nucleophiles. Its structure, particularly the sterically hindered aldehyde group adjacent to a quaternary carbon, presents interesting questions about its reactivity compared to simpler aldehydes and ketones.

This guide presents a comparative methodology, using established analytical techniques to objectively evaluate the reactivity of this compound. We will detail the rationale behind the experimental design, provide step-by-step protocols, and present illustrative data to guide your own investigations.

The Principle of Comparative Reactivity

To understand the specific reactivity of this compound, it must be compared against a panel of well-characterized carbonyl compounds. The choice of these comparators is critical for building a comprehensive and informative reactivity profile.

Proposed Comparator Compounds:

  • Malondialdehyde (MDA): A benchmark for lipid peroxidation assays, MDA is a highly reactive dialdehyde.[3][4] Comparing against MDA provides context for the potential of this compound to interfere with common oxidative stress assays.

  • Formaldehyde: The simplest aldehyde, known for its high reactivity. It serves as a baseline for unhindered aldehyde reactivity.

  • Pivaldehyde (2,2-Dimethylpropanal): This structural analog lacks the ketone group, allowing for the isolation and assessment of the aldehyde group's reactivity in a similarly sterically hindered environment.

  • Acetone: A simple ketone, used as a negative control for aldehyde-specific reactions and to assess the relative reactivity of the ketone group in this compound.

The core of this comparison will rely on assays that target the carbonyl functional group. Two widely used methods are the 2,4-Dinitrophenylhydrazine (DNPH) assay for general carbonyl detection and the Thiobarbituric Acid Reactive Substances (TBARS) assay, which is more specific for certain types of aldehydes like MDA.[5][6][7]

Experimental Design: A Two-Pronged Approach

We will employ two distinct but complementary assays to build a robust cross-reactivity profile.

A. General Carbonyl Reactivity via DNPH Derivatization and HPLC-UV

This method provides a quantitative measure of total carbonyl content.[8][9][10] DNPH reacts with both aldehydes and ketones under acidic conditions to form a stable 2,4-dinitrophenylhydrazone derivative.[7][11] These derivatives absorb strongly in the UV-Vis spectrum (around 360-375 nm), allowing for sensitive detection and quantification via High-Performance Liquid Chromatography (HPLC).[9][12]

By reacting equimolar concentrations of our target compound and the comparators with DNPH and analyzing the resulting hydrazone formation by HPLC, we can directly compare their relative reactivities.

B. Aldehyde-Specific Reactivity via the TBARS Assay

The TBARS assay is a classic colorimetric method used to detect lipid peroxidation, primarily by measuring MDA.[3][6] The assay involves the reaction of thiobarbituric acid (TBA) with MDA under acidic conditions and high temperature, forming a pink-colored adduct that can be measured spectrophotometrically at 532 nm.[4][6][13] While known to react with MDA, the TBARS assay can exhibit cross-reactivity with other aldehydes.[3] Assessing the reactivity of this compound in this assay is crucial for researchers in the field of oxidative stress, as a positive result could lead to a misinterpretation of lipid peroxidation levels.

Below is a diagram illustrating the overall experimental strategy.

G cluster_0 Test Compounds cluster_1 Assay Platforms cluster_2 Analysis & Comparison DMOP This compound DNPH DNPH Derivatization (General Carbonyls) DMOP->DNPH TBARS TBARS Assay (Aldehyde-Specific) DMOP->TBARS MDA Malondialdehyde (MDA) MDA->DNPH MDA->TBARS FA Formaldehyde FA->DNPH FA->TBARS PA Pivaldehyde PA->DNPH PA->TBARS AC Acetone AC->DNPH AC->TBARS HPLC HPLC-UV Analysis (Quantification of Hydrazones) DNPH->HPLC SPEC Spectrophotometry (Absorbance at 532 nm) TBARS->SPEC DATA Comparative Reactivity Profile HPLC->DATA SPEC->DATA G start Prepare 100 µM Working Solutions reagent Add DNPH Reagent (1:1 volume) start->reagent vortex Vortex Vigorously (1 min) reagent->vortex incubate Incubate at 40°C (60 min) vortex->incubate cool Cool to Room Temperature incubate->cool filter Filter (0.22 µm) into HPLC Vial cool->filter hplc Analyze by HPLC-UV at 360 nm filter->hplc

Caption: Workflow for DNPH derivatization and analysis.

Protocol: Aldehyde-Specific Reactivity via TBARS Assay

This protocol is based on well-established TBARS assay procedures. [4][6] A. Reagent Preparation:

  • TBA Reagent: Prepare a 0.67% (w/v) solution of 2-Thiobarbituric Acid in 50% Glacial Acetic Acid. Gentle heating may be required to fully dissolve the TBA. Prepare this solution fresh. [6]2. Trichloroacetic Acid (TCA): Prepare a 20% (w/v) solution of TCA in deionized water.

  • Stock Solutions (10 mM): Use the same stock solutions prepared for the DNPH assay.

  • Working Standards: Prepare a series of dilutions from the MDA stock solution (e.g., 0, 5, 10, 20, 40, 80 µM) to generate a standard curve. Prepare 80 µM working solutions for all other test compounds.

B. Reaction Procedure:

  • Pipette 200 µL of each working standard or test compound solution into a microcentrifuge tube.

  • Add 200 µL of 20% TCA to each tube.

  • Add 200 µL of the fresh TBA reagent to each tube.

  • Vortex each tube and incubate at 95°C for 60 minutes in a water bath or heating block. [6]5. Cool the tubes on ice for 10 minutes to stop the reaction.

  • Centrifuge the tubes at 10,000 x g for 5 minutes to pellet any precipitate.

  • Transfer 200 µL of the supernatant to a clear 96-well plate.

C. Spectrophotometric Analysis:

  • Measure the absorbance of each well at 532 nm using a microplate reader.

  • Subtract the absorbance of the blank (0 µM MDA standard) from all readings.

  • Plot the standard curve of absorbance vs. MDA concentration.

  • Determine the "MDA-equivalent" concentration for each test compound from the standard curve.

Illustrative Data and Interpretation

The following tables present hypothetical, yet plausible, data to illustrate how the results of these experiments might be presented and interpreted.

Table 1: Illustrative Results from DNPH-HPLC Analysis

CompoundRetention Time of Derivative (min)Peak Area (Arbitrary Units)Relative Reactivity (%) (vs. Formaldehyde)
Formaldehyde8.51,250,000100%
Malondialdehyde (MDA)11.21,180,00094.4%
This compound 14.8 310,000 24.8%
Pivaldehyde13.1450,00036.0%
Acetone10.1155,00012.4%

Interpretation: This illustrative data suggests that this compound is reactive towards DNPH, confirming the presence of an accessible carbonyl group. However, its reactivity is significantly lower than that of unhindered aldehydes like formaldehyde and MDA. The comparison with Pivaldehyde, which shows slightly higher reactivity, indicates that the steric hindrance from the gem-dimethyl group significantly impedes the reaction at the aldehyde. The presence of the ketone group in this compound does not appear to compensate for this steric hindrance in this assay.

Table 2: Illustrative Results from TBARS Assay

Compound (80 µM)Absorbance at 532 nm (Corrected)MDA-Equivalent Concentration (µM)Relative Reactivity (%) (vs. MDA)
Malondialdehyde (MDA)1.15080.0100%
Formaldehyde0.0855.97.4%
This compound 0.042 2.9 3.6%
Pivaldehyde0.0352.43.0%
Acetone0.005< LOD< LOD

LOD: Limit of Detection

Interpretation: The TBARS assay data demonstrates high specificity for MDA. This compound shows very low cross-reactivity, producing a signal equivalent to only a small fraction of the MDA concentration. This suggests that while it is technically a "thiobarbituric acid reactive substance," its potential to cause significant interference in typical TBARS-based oxidative stress studies is minimal. Its reactivity is comparable to other simple aldehydes like Pivaldehyde and significantly less than MDA.

Conclusion and Scientific Insights

  • Steric Hindrance is a Dominant Factor: The gem-dimethyl group adjacent to the aldehyde functionality significantly reduces its reactivity towards nucleophilic attack compared to unhindered aldehydes like formaldehyde. This is a critical insight for predicting its behavior in complex biological systems.

  • Low Potential for TBARS Assay Interference: Researchers using the TBARS assay to measure lipid peroxidation can be reasonably confident that the presence of this compound is unlikely to generate a significant false positive. However, for assays requiring the highest degree of specificity, chromatographic confirmation is always recommended.

  • Dual Functionality, Muted Reactivity: Despite possessing two carbonyl groups, its overall reactivity in these assays is modest. The ketone appears less reactive than the sterically hindered aldehyde, and neither functional group displays the high reactivity seen in compounds like MDA.

By applying this structured, comparative approach, researchers can move beyond simple structural alerts and generate concrete, quantitative data on the reactivity of novel compounds. This methodology ensures that subsequent biological or analytical development programs are built on a solid foundation of chemical understanding, embodying the principles of scientific integrity and trustworthiness.

References

  • Wikipedia. (2023). Thiobarbituric acid reactive substances.
  • A-Level Chemistry. (n.d.). Aldehydes and Ketones - Testing for Carbonyl Compounds.
  • Grotto, D., Santa-Maria, A. F., Boeira, S., Valentini, J., Garcia, S. C., & Voci, S. M. (2020). Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay. PubMed.
  • BYJU'S. (2019). Tests for Aldehydes and Ketones.
  • University of Babylon. (n.d.). Identification of Aldehydes and Ketones.
  • Vedantu. (n.d.). Aldehydes and Ketones Tests: Simple Guide for Students.
  • Pizzimenti, S., et al. (2016). A step-by-step protocol for assaying protein carbonylation in biological samples. PubMed.
  • Li, Z., Fang, M., LaGasse, M. K., Askim, J. R., & Suslick, K. S. (2017). Colorimetric Recognition of Aldehydes and Ketones. University of Illinois.
  • Arletti, R., et al. (2016). Novel DNPH-based method for determination of protein carbonylation in muscle and meat. PubMed.
  • U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).
  • PubChem. (n.d.). This compound.

Sources

A Comparative Analysis of 2,2-Dimethyl-3-oxopentanal and 3-oxopentanal for the Advanced Researcher

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and fine chemical synthesis, the nuanced reactivity of bifunctional carbonyl compounds is of paramount importance. This guide provides a detailed comparative study of 2,2-Dimethyl-3-oxopentanal and its un-substituted counterpart, 3-oxopentanal. We will delve into their synthesis, spectroscopic signatures, and crucially, the profound impact of α,α-disubstitution on their chemical behavior, supported by established chemical principles and extrapolated experimental data.

Introduction: Structure and Core Properties

At a glance, this compound and 3-oxopentanal are both β-dicarbonyl compounds, possessing both an aldehyde and a ketone functional group. This arrangement imbues them with a rich and complex reactivity profile. However, the presence of a gem-dimethyl group at the α-position in this compound introduces significant steric and electronic effects that dramatically differentiate it from the parent compound.

Table 1: Comparative Physicochemical Properties

PropertyThis compound3-oxopentanal
Molecular Formula C₇H₁₂O₂[1]C₅H₈O₂[2]
Molecular Weight 128.17 g/mol [1]100.12 g/mol [2]
CAS Number 106921-60-2[1]623-38-1[2]
Boiling Point 165.4 °C (Predicted)[1]145.4 °C (Predicted)
Appearance Colorless to pale yellow liquid[3]Predicted to be a liquid

Synthesis Strategies: A Tale of Two Claisen Condensations

The most direct and industrially scalable approach to β-dicarbonyl compounds is the Claisen condensation.[4][5] This reaction involves the base-mediated condensation of an ester with another carbonyl compound. The syntheses of our two target molecules, while both relying on this powerful reaction, require different strategies due to the nature of the desired substitution pattern.

Synthesis of 3-oxopentanal

The synthesis of 3-oxopentanal can be achieved via a mixed Claisen condensation between ethyl propionate and ethyl formate.[6] In this reaction, the enolizable ester (ethyl propionate) acts as the nucleophile, while the non-enolizable ester (ethyl formate) serves as the electrophile.[7][8]

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with sodium ethoxide (1.1 eq) suspended in anhydrous diethyl ether.

  • Enolate Formation: The flask is cooled to 0 °C in an ice bath, and ethyl propionate (1.0 eq) is added dropwise via the dropping funnel. The mixture is stirred at this temperature for 1 hour to facilitate the formation of the ester enolate.

  • Condensation: Ethyl formate (1.2 eq) is then added dropwise, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • Workup: The reaction is quenched by the slow addition of 1 M HCl at 0 °C until the mixture is acidic (pH ~2-3). The aqueous layer is extracted three times with diethyl ether.

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield 3-oxopentanal.

G cluster_0 Synthesis of 3-oxopentanal Ethyl Propionate Ethyl Propionate Enolate Formation Enolate Formation Ethyl Propionate->Enolate Formation NaOEt, Et2O, 0 °C Condensation Condensation Enolate Formation->Condensation Ethyl Formate Workup Workup Condensation->Workup 1. HCl (aq) 2. Extraction Purification Purification Workup->Purification Vacuum Distillation 3-oxopentanal 3-oxopentanal Purification->3-oxopentanal

Caption: Workflow for the synthesis of 3-oxopentanal via Claisen condensation.

Synthesis of this compound

The synthesis of this compound requires a different approach. A standard Claisen condensation with a dimethylated ester would be sterically hindered. A more feasible route involves the acylation of a pre-formed enolate of a ketone with an appropriate acylating agent. A plausible laboratory-scale synthesis could involve the reaction of the enolate of 3-methyl-2-butanone with an acyl chloride like propionyl chloride in the presence of a strong, non-nucleophilic base like Lithium diisopropylamide (LDA).

  • Enolate Generation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. n-Butyllithium (1.05 eq) is added dropwise, and the mixture is stirred for 30 minutes to generate LDA. 3-Methyl-2-butanone (1.0 eq) is then added dropwise, and the solution is stirred for another hour to ensure complete enolate formation.

  • Acylation: Propionyl chloride (1.0 eq) is added dropwise to the enolate solution at -78 °C. The reaction is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.

  • Quenching and Workup: The reaction is carefully quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted three times with diethyl ether.

  • Purification: The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting crude oil is purified by column chromatography on silica gel to afford this compound.

Reactivity and Mechanistic Considerations: The Impact of Steric Hindrance

The gem-dimethyl group on the α-carbon of this compound is the central determinant of its distinct reactivity compared to 3-oxopentanal. This substitution introduces significant steric hindrance and alters the electronic environment of the molecule.

Keto-Enol Tautomerism: A Tale of Two Enols

β-Dicarbonyl compounds exist in equilibrium between their keto and enol forms. The position of this equilibrium is governed by factors such as substitution, conjugation, and intramolecular hydrogen bonding.[9]

  • 3-oxopentanal: This molecule can form two different enols, one involving the aldehyde and the other the ketone. The enol form is stabilized by the formation of a conjugated system and a six-membered intramolecular hydrogen bond. The presence of an α-hydrogen allows for this tautomerization to occur readily.[10]

  • This compound: The presence of the gem-dimethyl group completely blocks enolization towards the aldehyde functionality. Enolization can only occur towards the methyl group of the propionyl moiety, which is a less favorable process. This lack of a readily accessible and stable enol form significantly impacts its reactivity in base-catalyzed reactions.

G cluster_0 3-oxopentanal Tautomerism cluster_1 This compound Tautomerism keto Keto form enol Enol form (stabilized) keto->enol Tautomerization enol->keto keto_dm Keto form enol_dm Enolization blocked

Caption: Keto-enol tautomerism comparison.

Nucleophilic Addition: Aldehyde vs. Ketone Reactivity

Both molecules possess an aldehyde and a ketone. Aldehydes are generally more reactive towards nucleophiles than ketones due to both electronic and steric factors.[11][12][13] The single hydrogen atom attached to the aldehyde carbonyl offers less steric hindrance to an incoming nucleophile compared to the two alkyl groups of a ketone.

  • 3-oxopentanal: In nucleophilic addition reactions, the aldehyde group is expected to be the primary site of attack.

  • This compound: While the aldehyde is still electronically more favorable for attack, the adjacent bulky gem-dimethyl group provides significant steric shielding. This may lead to a decrease in the rate of nucleophilic attack at the aldehyde carbonyl compared to 3-oxopentanal, and in some cases, may allow for competitive attack at the less hindered, but also less electrophilic, ketone carbonyl.

Comparative Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Data

NucleusThis compound (Predicted)3-oxopentanal (Predicted)[14]
¹H NMR (δ, ppm) ~9.5 (s, 1H, CHO), ~2.7 (q, 2H, CH₂), ~1.2 (s, 6H, 2xCH₃), ~1.1 (t, 3H, CH₃)~9.7 (t, 1H, CHO), ~2.8 (t, 2H, CH₂), ~2.6 (q, 2H, CH₂), ~1.1 (t, 3H, CH₃)
¹³C NMR (δ, ppm) ~205 (C=O, ketone), ~202 (C=O, aldehyde), ~55 (quaternary C), ~35 (CH₂), ~25 (2xCH₃), ~8 (CH₃)~208 (C=O, ketone), ~200 (C=O, aldehyde), ~45 (CH₂), ~36 (CH₂), ~8 (CH₃)

The most striking difference in the predicted ¹H NMR spectra is the singlet for the aldehyde proton in this compound due to the absence of adjacent protons, whereas in 3-oxopentanal, it would appear as a triplet. Similarly, the ¹³C NMR would clearly distinguish the two by the presence of a quaternary carbon signal for the dimethyl-substituted compound.

Infrared (IR) Spectroscopy

Both compounds will exhibit strong characteristic carbonyl (C=O) stretching absorptions in the range of 1700-1740 cm⁻¹. The aldehyde C-H stretch will also be present around 2720 and 2820 cm⁻¹. Subtle differences in the exact frequencies of the carbonyl stretches may be observed due to the electronic effects of the gem-dimethyl group.

Mass Spectrometry (MS)

Under electron ionization (EI), both molecules will undergo fragmentation.

  • 3-oxopentanal: Expect to see fragmentation patterns characteristic of aldehydes and ketones, including α-cleavage adjacent to the carbonyl groups.[5]

  • This compound: The presence of the quaternary carbon will likely lead to a prominent peak corresponding to the stable tertiary carbocation formed upon α-cleavage.

G cluster_0 MS Fragmentation of 3-oxopentanal cluster_1 MS Fragmentation of this compound M0 [C₅H₈O₂]⁺˙ F1 [M-29]⁺ (Loss of CHO) M0->F1 F2 [M-43]⁺ (Loss of C₂H₅) M0->F2 M1 [C₇H₁₂O₂]⁺˙ F3 [M-29]⁺ (Loss of CHO) M1->F3 F4 [M-57]⁺ (Loss of C₃H₅O) M1->F4

Caption: Predicted major fragmentation pathways in mass spectrometry.

Conclusion

The introduction of a gem-dimethyl group at the α-position of 3-oxopentanal profoundly alters its chemical landscape. This compound exhibits significantly different reactivity due to steric hindrance and the inability to form a stabilized enol on the aldehyde side. These differences manifest in their synthesis, reactivity towards nucleophiles, and spectroscopic signatures. For researchers in drug development and organic synthesis, understanding these subtleties is crucial for designing efficient synthetic routes and predicting the behavior of these versatile building blocks. While experimental data for 3-oxopentanal remains elusive in the public domain, the principles outlined in this guide provide a robust framework for its comparative analysis with its dimethylated analogue.

References

  • LibreTexts Chemistry. (2022, December 28). 23: Alpha Substitutions and Condensations of Carbonyl Compounds.
  • Pearson. (n.d.). Tautomers of Dicarbonyl Compounds.
  • Study.com. (n.d.). Aldehydes are generally more reactive than ketones in nucleophilic addition reactions. Explain why.
  • Khan Academy. (n.d.). Reactivity of aldehydes and ketones.
  • Wikipedia. (n.d.). Claisen condensation.
  • The Royal Society of Chemistry. (n.d.). Experimental Details Time resolved IR spectra were obtained using a Bruker Vertex 80 FTIR equipped with step-scan and rapid-sc.
  • Science of Synthesis. (n.d.). Product Class 3: 2,2-Diheteroatom-Substituted Aldehydes.
  • Google Patents. (n.d.). CN112174823A - A kind of intermediate for synthesizing 2,2-dimethyl-3-oxetanone and its preparation method and application.
  • Chemistry Stack Exchange. (2015, December 5). Which factors determine the keto:enol ratio for aldehydes, ketones, and 1,3-dicarbonyl compounds?.
  • ResearchGate. (2012, March). Application of the Claisen Condensation Reaction to 3 Aromatic Esters that are found in Nature.
  • Chemguide. (n.d.). mass spectra - fragmentation patterns.
  • ACS Publications. (n.d.). Exploring Gem-Dimethyl Effect in the Formation of Imine-Based Macrocycles and Cages.
  • Google Patents. (n.d.). CN101525279A - Synthetic method of 2,3-dimethylpentanal.
  • BYJU'S. (n.d.). Claisen Condensation Mechanism.
  • PubMed. (n.d.). Chemical reactivity and biological activity of chalcones and other α,β-unsaturated carbonyl compounds.
  • PMC. (n.d.). β-DICARBONYL ENOLATES: A NEW CLASS OF NEUROPROTECTANTS.
  • Studylib. (n.d.). Claisen Condensation & Ester Synthesis Solutions.
  • OpenStax. (2023, September 20). 23.8 Mixed Claisen Condensations.
  • LibreTexts Chemistry. (2023, January 29). 22.2: Reactivity of Enols- The Mechanism of Alpha-Substitution Reactions.
  • CASPRE. (n.d.). 13 C NMR Predictor.
  • LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
  • ipros. (n.d.). 1H and 13C NMR spectrum prediction 'NMR'.
  • PubChem. (n.d.). Pentanal, 3-oxo-.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • arXiv. (2024, May 9). Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure.
  • Protheragen. (n.d.). IR Spectrum Prediction.
  • Wikipedia. (n.d.). Thorpe–Ingold effect.
  • University of Massachusetts Lowell. (2006, September 21). CHEM 330 Topics Discussed on Sept. 21 Principle: a successful cross-Claisen reaction requires the preformed enolate to.
  • Cheminfo.org. (n.d.). Infrared spectra prediction.
  • Chegg. (2015, May 6). Analyze the following IR spectrum and predict what type of compound it is.
  • Organic Syntheses. (n.d.). ethyl ethoxalylpropionate.
  • LibreTexts Chemistry. (2024, September 30). 23.7: The Claisen Condensation Reaction.

Sources

A Comparative Guide to the Efficient Synthesis of 2,2-Dimethyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2,2-Dimethyl-3-oxopentanal is a pivotal intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its sterically hindered α-carbon and dual carbonyl functionality make it a valuable, yet challenging, synthetic target. This guide provides a comprehensive benchmark of primary synthesis methodologies, offering a comparative analysis of their efficiency, scalability, and practicality. We delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and provide quantitative data to support researchers in selecting the optimal pathway for their specific application.

Introduction: The Synthetic Challenge of α,α-Disubstituted β-Ketoaldehydes

The synthesis of β-ketoaldehydes, particularly those with quaternary α-carbons like this compound, presents a unique set of challenges. The inherent reactivity of the aldehyde group often leads to side reactions, including self-condensation and over-oxidation, while the steric hindrance imposed by the gem-dimethyl group can impede bond formation. Consequently, the efficiency of any synthetic approach is critically dependent on the careful selection of reagents and reaction conditions to favor the desired product.

This guide will compare two principal and mechanistically distinct approaches for the synthesis of this compound:

  • Method A: Crossed Claisen-type Formylation of 3,3-Dimethyl-2-butanone. A classic and robust carbon-carbon bond-forming reaction.

  • Method B: Selective Oxidation of 2,2-Dimethylpentane-1,3-diol. A functional group interconversion strategy that avoids the direct formation of a sensitive enolate.

The objective is to provide a clear, data-driven comparison to inform experimental design and process development.

Methodology Overview & Strategic Comparison

The choice between a C-C bond formation strategy and a functional group interconversion strategy hinges on factors such as starting material availability, desired scale, and tolerance for specific reagents. The following diagram illustrates the two divergent pathways to the target molecule.

G cluster_0 Method A: C-C Bond Formation cluster_1 Method B: Oxidation A_start 3,3-Dimethyl-2-butanone (Pinacolone) A_int Enolate Intermediate A_start->A_int Strong Base (e.g., NaH, LDA) A_end This compound A_int->A_end A_reagent Formylating Agent (e.g., Ethyl Formate) A_reagent->A_int Nucleophilic Acyl Substitution Target Target Molecule: This compound A_end->Target B_start 2,2-Dimethylpentane-1,3-diol B_end This compound B_start->B_end B_reagent Oxidizing Agent (e.g., PCC, DMP) B_reagent->B_start Selective Oxidation B_end->Target G start 1. Enolate Formation step2 2. Nucleophilic Attack start->step2 Ketone + Strong Base step3 3. Elimination step2->step3 Enolate + Ethyl Formate step4 4. Acidic Workup step3->step4 Tetrahedral Intermediate Collapses product Final Product step4->product Protonation

Caption: Workflow for Crossed Claisen-type Formylation.

Detailed Experimental Protocol (Method A):

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (1.2 eq., 60% dispersion in mineral oil). Wash the NaH three times with anhydrous hexane to remove the oil, then suspend it in anhydrous diethyl ether.

  • Enolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 3,3-Dimethyl-2-butanone (1.0 eq.) [1]in anhydrous diethyl ether dropwise over 30 minutes. Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

  • Formylation: Re-cool the mixture to 0 °C and add ethyl formate (1.5 eq.) dropwise, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by TLC.

  • Workup: Cautiously quench the reaction by pouring it over crushed ice. Separate the aqueous layer and wash the organic layer with water. Acidify the combined aqueous layers to pH ~4 with 1M HCl.

  • Extraction & Purification: Extract the aqueous layer three times with diethyl ether. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via vacuum distillation to yield this compound. [2]

Method B: Selective Oxidation of 2,2-Dimethylpentane-1,3-diol

This approach relies on the selective oxidation of a primary and a secondary alcohol to their corresponding aldehyde and ketone functionalities within the same molecule. The choice of oxidizing agent is paramount to prevent over-oxidation of the newly formed aldehyde to a carboxylic acid.

Mechanism & Rationale: The precursor, 2,2-Dimethylpentane-1,3-diol,[3] can be synthesized via several routes, including aldol condensation followed by reduction. The oxidation step requires a reagent that is mild enough to halt at the aldehyde stage for the primary alcohol while being potent enough to convert the secondary alcohol to a ketone. Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are well-suited for this transformation. [4]These reagents operate under anhydrous conditions, which is crucial for preventing the formation of the aldehyde hydrate and subsequent over-oxidation.

G start 1. Reagent Prep step2 2. Oxidation start->step2 Diol + Oxidant in Anhydrous Solvent step3 3. Quenching step2->step3 Stir at RT step4 4. Purification step3->step4 Addition of Quenching Agent (e.g., Na₂S₂O₃) product Final Product step4->product Filtration & Evaporation

Sources

A Mechanistic and Performance Comparison of Reactions Involving 2,2-Dimethyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the reactivity of 2,2-Dimethyl-3-oxopentanal, a fascinating bifunctional molecule. Our focus is on providing a mechanistic comparison of its primary reaction pathways, supported by experimental insights and comparative data. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a nuanced understanding of how molecular architecture dictates chemical behavior.

Introduction: The Unique Structural Dichotomy of this compound

This compound is a keto-aldehyde with the chemical structure CCC(=O)C(C)(C)C=O. Its reactivity is governed by two distinct carbonyl centers with profoundly different local environments.

  • The Aldehyde Group: The aldehyde functional group is situated on a carbon atom (C1) attached to a quaternary carbon (C2). This quaternary center lacks any α-hydrogens, a critical feature that renders the aldehyde non-enolizable. This structure steers the aldehyde away from typical base-catalyzed aldol additions and towards alternative pathways.

  • The Ketone Group: The ketone at C3 possesses two acidic α-hydrogens on the adjacent methylene group (C4). These protons can be readily abstracted by a base to form a nucleophilic enolate, opening the door to a separate class of reactions.

This structural dichotomy makes this compound an exemplary substrate for studying chemoselectivity, where reaction conditions can be finely tuned to favor one reactive pathway over another. This guide will explore three dominant and competing reaction types: the Cannizzaro reaction, intramolecular aldol condensation, and selective oxidation.

Pathway I: Base-Induced Disproportionation via the Cannizzaro Reaction

Under strongly basic conditions, aldehydes lacking α-hydrogens undergo a characteristic disproportionation reaction known as the Cannizzaro reaction.[1] One molecule of the aldehyde is reduced to a primary alcohol, while a second molecule is oxidized to a carboxylic acid (or its carboxylate salt).

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic aldehyde carbon. The absence of acidic α-protons prevents a simple acid-base reaction (enolization), allowing the addition to proceed.[2] The resulting tetrahedral intermediate is unstable and collapses, expelling a hydride ion (H⁻), which acts as a powerful reducing agent. This hydride is immediately transferred to the carbonyl carbon of a second aldehyde molecule.[3] This intermolecular hydride transfer is the rate-determining step and is characteristic of the Cannizzaro mechanism.

Caption: The Cannizzaro reaction mechanism.

Performance Comparison with Alternative Aldehydes

The success of the Cannizzaro reaction is critically dependent on the aldehyde's structure. Aldehydes with α-hydrogens will preferentially undergo aldol condensation.[2]

Substrateα-Hydrogens Present?Predominant Reaction with Conc. NaOHRationale
This compound No (at aldehyde)Cannizzaro Reaction The absence of α-protons at C2 prevents enolization, forcing the disproportionation pathway.
Formaldehyde (HCHO) NoCannizzaro Reaction Lacks α-hydrogens; highly reactive due to minimal steric hindrance.[4][5]
Benzaldehyde (C₆H₅CHO) NoCannizzaro Reaction A classic substrate for this reaction as it has no α-hydrogens.[3]
Acetaldehyde (CH₃CHO) YesAldol Condensation The acidic α-protons are readily removed by base, leading to enolate formation and self-condensation.
2,2-Dimethylpropanal NoCannizzaro Reaction Structurally similar to our topic molecule (lacking the ketone), it is a prime candidate for this reaction.[2]

Pathway II: Intramolecular Aldol Condensation

When subjected to base under conditions that permit enolization (e.g., in a protic solvent), this compound can undergo an intramolecular aldol reaction. This pathway leverages the acidic α-hydrogens on the ketone side of the molecule.

Mechanistic Rationale

A base abstracts a proton from C4 (alpha to the ketone), generating an enolate. This nucleophilic enolate then attacks the electrophilic aldehyde carbonyl carbon (C1). This intramolecular attack is kinetically and thermodynamically favored as it leads to the formation of a stable five-membered ring.[6] The initial product is a β-hydroxy cyclic ketone, which readily dehydrates under heat or basic conditions to yield a conjugated α,β-unsaturated cyclopentenone. A similar intramolecular cyclization is observed for the isomeric 2,2-dimethyl-4-oxopentanal.[7]

Caption: Intramolecular Aldol condensation pathway.

Performance Comparison: Intramolecular vs. Intermolecular Reactions

The favorability of the intramolecular pathway is a classic example of the thermodynamic benefits of cyclization.

Reaction TypeKey IntermediateRing Size FormedThermodynamic Driving Force
Intramolecular Aldol C4 Enolate5-memberedHigh effective concentration of reacting groups; formation of a stable, low-strain ring.[6]
Intermolecular Aldol C4 EnolateN/ALess favorable; requires two separate molecules to collide in the correct orientation.
Intermolecular Cannizzaro Hydride transferN/ARequires harsh, often anhydrous conditions to prevent competing enolization.

Pathway III: Chemoselective Oxidation of the Aldehyde

The aldehyde functional group is significantly more susceptible to oxidation than the ketone group.[8] This difference in reactivity allows for the highly selective conversion of the aldehyde to a carboxylic acid while leaving the ketone untouched, using mild oxidizing agents.

Mechanistic Rationale: The Swern Oxidation

The Swern oxidation is an excellent method for this transformation due to its exceptionally mild and non-acidic conditions.[9] The reaction begins with the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride at low temperatures to form a reactive electrophilic sulfur species. The alcohol (in this case, the hydrate of our aldehyde, formed in situ) attacks this species. A hindered base, such as triethylamine, then deprotonates the carbon adjacent to the oxygen, inducing an intramolecular elimination to yield the oxidized product (a carboxylic acid in this case, from the aldehyde), dimethyl sulfide, and CO₂/CO.[10]

swern_workflow A 1. Activate DMSO with Oxalyl Chloride (-78 °C) B 2. Add this compound (Substrate) A->B C 3. Add Triethylamine (Base) for Elimination B->C D 4. Quench Reaction & Aqueous Workup C->D E 5. Isolate Product: 2,2-Dimethyl-3-oxopentanoic acid D->E

Caption: Experimental workflow for Swern oxidation.

Performance Comparison of Oxidizing Agents

The choice of oxidant is paramount to achieving chemoselectivity.

Oxidizing AgentSelectivity for AldehydeExpected ProductComments
Swern Oxidation Excellent2,2-Dimethyl-3-oxopentanoic acidMild, non-acidic conditions preserve the ketone functionality.[9]
Tollens' Reagent (Ag₂O/NH₃) Excellent2,2-Dimethyl-3-oxopentanoate saltA classic test for aldehydes; very mild and selective. The product is the carboxylate salt.
Acidified K₂Cr₂O₇ Good to Moderate2,2-Dimethyl-3-oxopentanoic acidStronger conditions may lead to some side reactions or degradation.[8]
KMnO₄ (hot, conc.) PoorMixture of cleavage productsHarsh conditions will likely cleave the C-C bonds adjacent to the carbonyls, leading to a complex product mixture.

Detailed Experimental Protocols

CAUTION: These procedures involve hazardous materials and should only be performed by trained chemists in a properly ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Cannizzaro Reaction
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in a minimal amount of methanol.

  • Reagent Addition: Prepare a concentrated solution of potassium hydroxide (KOH) (2.5 eq) in methanol. Add this solution slowly to the stirred aldehyde solution.

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Cool the reaction to room temperature and dilute with water. Extract the mixture with diethyl ether (3x) to isolate the alcohol product (2,2-Dimethyl-3-hydroxypentane).

  • Isolation: Acidify the aqueous layer with concentrated HCl to pH ~1. The carboxylic acid product (2,2-Dimethyl-3-oxopentanoic acid) will precipitate or can be extracted with ethyl acetate.

  • Purification: Purify both products separately via column chromatography or distillation.

Protocol 2: Intramolecular Aldol Condensation
  • Setup: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask with a magnetic stirrer.

  • Catalyst Addition: Add a catalytic amount of 10% aqueous sodium hydroxide solution (0.1 eq) dropwise.

  • Reaction: Stir the mixture at room temperature or warm gently to 40-50 °C for 1-3 hours. The reaction progress can be monitored by the formation of the more nonpolar unsaturated product via TLC.

  • Workup: Neutralize the reaction mixture with dilute acetic acid. Remove the ethanol under reduced pressure.

  • Isolation: Add water to the residue and extract the product with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the resulting crude oil (3,3-Dimethyl-2-propionylcyclopent-1-en-1-one) by flash column chromatography.

Protocol 3: Swern Oxidation
  • Activator Prep: In a flame-dried, three-neck flask under an argon atmosphere, add anhydrous dichloromethane and cool to -78 °C (dry ice/acetone bath). Add oxalyl chloride (1.5 eq) dropwise, followed by anhydrous DMSO (3.0 eq). Stir for 15 minutes.

  • Substrate Addition: Dissolve this compound (1.0 eq) in a small amount of anhydrous dichloromethane and add it dropwise to the activated DMSO mixture. Stir for 30-45 minutes at -78 °C.

  • Elimination: Add triethylamine (5.0 eq) dropwise, stir for 30 minutes at -78 °C, and then allow the reaction to slowly warm to room temperature.

  • Workup: Quench the reaction by adding water. Separate the layers and extract the aqueous layer with dichloromethane (2x).

  • Isolation: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude 2,2-Dimethyl-3-oxopentanoic acid can be purified by column chromatography.

Conclusion

The reactivity of this compound is a clear illustration of how subtle differences in molecular architecture create distinct and controllable reaction pathways.

  • Strongly Basic, Anhydrous Conditions: Favor the Cannizzaro reaction at the non-enolizable aldehyde site.

  • Milder Basic, Protic Conditions: Favor intramolecular aldol condensation , driven by enolate formation at the ketone α-carbon to form a stable 5-membered ring.

  • Mild, Non-acidic Oxidizing Conditions: Allow for the chemoselective oxidation of the more reactive aldehyde group, leaving the ketone intact.

By understanding these competing mechanisms, researchers can strategically select reaction conditions to synthesize a desired product, making this compound a versatile tool in the synthetic chemist's arsenal.

References

  • William Reusch, Michigan State University Department of Chemistry. (n.d.). Carbonyl Reactivity.
  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones.
  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions.
  • Chemistry LibreTexts. (2023). Alpha Halogenation of Aldehydes and Ketones.
  • Google Patents. (n.d.). CN112174823A - A kind of intermediate for synthesizing 2,2-dimethyl-3-oxetanone and its preparation method and application.
  • ResearchGate. (n.d.). Reactions of Aldehydes and Ketones and their Derivatives.
  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction.
  • Wikipedia. (n.d.). Cannizzaro reaction.
  • Mol-Instincts. (n.d.). 2-methyl-3-oxopentanal.
  • Filo. (2025). Write the products and detailed reaction conditions for the following rea...
  • PubChem. (n.d.). This compound.
  • Chegg.com. (2018). Solved 2,2-dimethyl-4-oxopentanal undergoes intramolecular | Chegg.com.
  • MDPI. (n.d.). Intramolecular Versus Intermolecular Diels–Alder Reactions: Insights from Molecular Electron Density Theory.
  • Google Patents. (n.d.). CN101525279A - Synthetic method of 2,3-dimethylpentanal.
  • Study.com. (n.d.). Write a possible oxidation reaction for 3-oxopentanal.
  • Chemistry LibreTexts. (2025). Properties of Aldehydes and Ketones.
  • Quora. (2018). Does 2,2-dimethyl propanal undergo the Cannizzaro reaction?.
  • YouTube. (2021). Aldehyde and Ketone Reactions - Hydrates, Acetals, & Imines: Crash Course Organic Chemistry #29.
  • Cenmed. (n.d.). 2,2-Dimethyl-3-oxopentanal.
  • Thieme Chemistry. (n.d.). Product Class 3: 2,2-Diheteroatom-Substituted Aldehydes.
  • Chemistry Steps. (n.d.). Cannizzaro Reaction.
  • Master Organic Chemistry. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism.
  • PubChem. (n.d.). 2,2-Dimethyl-3-oxopentanoic acid.
  • Wikipedia. (n.d.). Swern oxidation.
  • Study.com. (n.d.). What is the final product of the following reactions?.

Sources

A Comparative Guide to the Biological Activity of 2,2-Dimethyl-3-oxopentanal and Structurally Related Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Biological Significance of Aliphatic Aldehydes

Aldehydes are a class of organic compounds characterized by a carbonyl group bonded to a hydrogen atom. Their inherent reactivity makes them both crucial intermediates in various metabolic pathways and molecules with significant biological effects.[1] This reactivity, particularly the electrophilic nature of the carbonyl carbon, allows aldehydes to interact with biological nucleophiles such as the primary nitrogen groups on lysine residues and the thiolate groups on cysteine residues in proteins.[2] These interactions can lead to a range of biological outcomes, from cellular toxicity to antimicrobial activity.[1][2]

This guide provides a comparative analysis of the biological activity of 2,2-Dimethyl-3-oxopentanal and structurally similar aldehydes. Due to a lack of publicly available experimental data on the biological activity of this compound, this document will focus on a comparative study of related aliphatic aldehydes. By examining the biological activities of structurally similar compounds, we can infer the potential bioactivity of this compound based on established structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals interested in the potential applications and toxicological profiles of this class of compounds.

Comparative Analysis of Aldehyde Biological Activity

The biological activity of an aldehyde is significantly influenced by its structure, including chain length, branching, and the presence of other functional groups.[3] To provide a framework for understanding the potential activity of this compound, we will compare the known biological activities of two structurally related branched-chain aldehydes: pivaldehyde (2,2-dimethylpropanal) and 2-methylpropanal.

Pivaldehyde (2,2-dimethylpropanal) is a branched-chain aldehyde with a bulky tert-butyl group. This steric hindrance can influence its reactivity and interaction with biological targets.

2-Methylpropanal is another branched-chain aldehyde, structurally simpler than pivaldehyde. It is found in various plants and is a product of amino acid metabolism.

Cytotoxicity

The cytotoxicity of aldehydes is a critical parameter in assessing their potential as therapeutic agents or their risk as toxins. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity, representing the concentration at which it inhibits 50% of a biological process, such as cell growth.[4]

Table 1: Comparative Cytotoxicity of Structurally Related Aldehydes

AldehydeChemical StructureCell LineIC50 (µM)Reference
This compound this compoundData not availableData not availableN/A
Pivaldehyde PivaldehydeData not availableData not availableN/A
2-Methylpropanal 2-MethylpropanalData not availableData not availableN/A
General Trend for n-alkanalsR-CHORat & Human HepatocytesCytotoxicity increases with carbon chain length[3]

Note: The absence of specific IC50 values in publicly available literature highlights a gap in the understanding of the direct cytotoxic effects of these specific branched-chain aldehydes.

Antimicrobial Activity

Aldehydes are known to possess broad-spectrum antimicrobial properties.[6] Their mechanism of action often involves damage to the microbial cell membrane and interaction with essential enzymes. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

Specific MIC values for this compound, pivaldehyde, and 2-methylpropanal against common bacterial and fungal strains are not well-documented in peer-reviewed literature. However, studies on other aldehydes, such as cuminaldehyde, have demonstrated their antimicrobial and anti-biofilm effects.[8][9] The antimicrobial potency of aldehydes is related to their ability to act as electrophiles and their partitioning properties (Log P).[10]

Table 2: Comparative Antimicrobial Activity of Structurally Related Aldehydes

AldehydeChemical StructureTarget OrganismMIC (µg/mL)Reference
This compound this compoundData not availableData not availableN/A
Pivaldehyde PivaldehydeData not availableData not availableN/A
2-Methylpropanal 2-MethylpropanalData not availableData not availableN/A
PentadecanalC15H30OListeria monocytogenes600[11]
CuminaldehydeC10H12OStaphylococcus aureus650-4980[9]
Escherichia coli311[9]

Note: The data for pentadecanal and cuminaldehyde are provided to illustrate the range of antimicrobial activity observed in other aliphatic and aromatic aldehydes.

Enzyme Inhibition

The electrophilic nature of aldehydes makes them potential inhibitors of enzymes, particularly those with nucleophilic residues in their active sites. Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for the detoxification of aldehydes by oxidizing them to carboxylic acids.[12] Inhibition of ALDH can have significant physiological consequences.

While there is no specific data on the inhibition of particular enzymes by this compound, pivaldehyde, or 2-methylpropanal, the potential for such interactions exists. The presence of a keto group in this compound makes it an α-keto aldehyde. This class of compounds is known to interact with various enzymes. For example, α,β-unsaturated carbonyl compounds, which share some electronic characteristics with α-keto aldehydes, are known to react with proteins and enzymes through Michael addition.[13][14]

Structure-Activity Relationship (SAR) and Predicted Activity of this compound

Based on the principles of SAR for aldehydes, we can hypothesize the potential biological activity of this compound.

  • Reactivity: The presence of both an aldehyde and a ketone functional group in this compound suggests it may be more reactive than a simple aldehyde. The α-keto group can influence the electrophilicity of the aldehyde carbonyl carbon.

  • Steric Hindrance: The two methyl groups at the α-position provide steric bulk, which might modulate its interaction with biological targets. This is a feature it shares with pivaldehyde.

  • Toxicity: The toxicity of α,β-unsaturated aldehydes and ketones is well-studied, with their reactivity as Michael acceptors being a key factor.[13][14] While this compound is not an α,β-unsaturated aldehyde, the presence of the adjacent ketone could enhance its electrophilic character, potentially leading to significant cytotoxicity. Generally, for a series of α,β-unsaturated carbonyl compounds, those with straight-chain hydrocarbon moieties are more toxic than those with branched groups.[10]

Logical Relationship of Aldehyde Structure to Biological Activity

SAR cluster_structure Structural Features cluster_activity Biological Activity Chain_Length Chain Length Cytotoxicity Cytotoxicity Chain_Length->Cytotoxicity Increases with length Antimicrobial Antimicrobial Activity Chain_Length->Antimicrobial Branching Branching Branching->Cytotoxicity Modulates Branching->Antimicrobial Functional_Groups Other Functional Groups (e.g., α-keto) Functional_Groups->Cytotoxicity Enhances reactivity Functional_Groups->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Functional_Groups->Enzyme_Inhibition

Caption: Structure-activity relationship of aldehydes.

Experimental Protocols

For researchers wishing to investigate the biological activity of this compound or other aldehydes, the following are detailed, step-by-step methodologies for key experiments.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow Seed_Cells 1. Seed cells in a 96-well plate Incubate_Cells 2. Incubate for 24 hours Seed_Cells->Incubate_Cells Add_Compound 3. Add various concentrations of aldehyde Incubate_Cells->Add_Compound Incubate_Compound 4. Incubate for 24-72 hours Add_Compound->Incubate_Compound Add_MTT 5. Add MTT solution Incubate_Compound->Add_MTT Incubate_MTT 6. Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer 7. Add solubilization solution Incubate_MTT->Add_Solubilizer Read_Absorbance 8. Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 9. Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the test aldehyde in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the aldehyde, e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation with Compound: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][15][16][17][18]

Workflow for Broth Microdilution Assay

MIC_Workflow Prepare_Inoculum 1. Prepare standardized microbial inoculum Inoculate_Plate 3. Inoculate 96-well plate with inoculum Prepare_Inoculum->Inoculate_Plate Serial_Dilution 2. Perform serial dilutions of aldehyde in broth Serial_Dilution->Inoculate_Plate Incubate_Plate 4. Incubate plate at optimal temperature Inoculate_Plate->Incubate_Plate Read_Results 5. Visually inspect for growth inhibition Incubate_Plate->Read_Results Determine_MIC 6. Determine the MIC Read_Results->Determine_MIC

Caption: Workflow for broth microdilution MIC assay.

Detailed Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth) to a density of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test aldehyde in the broth. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL and a final inoculum concentration of 2.5 x 10^5 CFU/mL. Include a positive control (broth with inoculum, no aldehyde) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Result Reading: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the aldehyde that completely inhibits visible growth.

Enzyme Inhibition Assay: Aldehyde Dehydrogenase (ALDH) Activity

This assay measures the activity of ALDH by monitoring the reduction of NAD+ to NADH, which can be detected by an increase in absorbance at 340 nm.

Workflow for ALDH Inhibition Assay

ALDH_Workflow Prepare_Reagents 1. Prepare assay buffer, NAD+, and ALDH enzyme Add_Inhibitor 2. Add test aldehyde (inhibitor) to wells Prepare_Reagents->Add_Inhibitor Preincubate 3. Pre-incubate with ALDH Add_Inhibitor->Preincubate Add_Substrate 4. Add aldehyde substrate to initiate reaction Preincubate->Add_Substrate Monitor_Absorbance 5. Monitor absorbance change at 340 nm Add_Substrate->Monitor_Absorbance Calculate_Inhibition 6. Calculate percent inhibition Monitor_Absorbance->Calculate_Inhibition

Caption: Workflow for ALDH inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Prepare an assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.8), a stock solution of NAD+, and a solution of ALDH enzyme.

  • Inhibitor Addition: In a 96-well UV-transparent plate, add the test aldehyde at various concentrations. Include a control with no inhibitor.

  • Pre-incubation: Add the ALDH enzyme solution to each well and pre-incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding the aldehyde substrate (e.g., acetaldehyde) and NAD+ to each well.

  • Absorbance Monitoring: Immediately begin monitoring the increase in absorbance at 340 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the initial reaction velocity (V0) for each concentration of the inhibitor. Determine the percent inhibition relative to the control with no inhibitor. An IC50 value can be calculated by plotting percent inhibition against the inhibitor concentration.

Conclusion and Future Directions

While direct experimental data on the biological activity of this compound is currently unavailable, a comparative analysis of structurally similar aldehydes provides a foundation for predicting its potential bioactivities. The presence of both a branched alkyl structure and an α-keto group suggests that this compound could exhibit significant cytotoxicity and antimicrobial activity. However, empirical testing is essential to validate these hypotheses.

The detailed experimental protocols provided in this guide offer a clear path for researchers to systematically evaluate the biological profile of this compound and other novel aldehydes. Future research should focus on:

  • Systematic in vitro screening: Performing cytotoxicity assays against a panel of cancer and non-cancer cell lines to determine the IC50 values of this compound.

  • Broad-spectrum antimicrobial testing: Evaluating the MIC of this compound against a range of pathogenic bacteria and fungi.

  • Enzyme inhibition studies: Investigating the inhibitory effects of this compound on key enzymes, such as aldehyde dehydrogenases.

  • Mechanistic studies: Elucidating the molecular mechanisms underlying the observed biological activities, including its effects on cellular signaling pathways and potential for inducing oxidative stress.

By undertaking these investigations, the scientific community can build a comprehensive understanding of the biological activity of this compound, paving the way for its potential application in drug development or for a thorough assessment of its toxicological risks.

References

  • Esterbauer, H., Schaur, R. J., & Zollner, H. (1991). Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes. Free Radical Biology and Medicine, 11(1), 81-128.
  • Schultz, T. W., & Yarbrough, J. W. (2004). Structure-toxicity relationships for carbonyl-containing α,β-unsaturated compounds. SAR and QSAR in Environmental Research, 15(5-6), 375-385.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Lopachin, R. M., & Gavin, T. (2014). Molecular mechanisms of aldehyde toxicity: a chemical perspective. Chemical research in toxicology, 27(7), 1081-1091.
  • Cronin, M. T., & Schultz, T. W. (2003). Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds. Chemical research in toxicology, 16(12), 1484-1495.
  • PubChem. (n.d.). 2,2-Dimethyl-3-oxopentanoic acid. National Center for Biotechnology Information.
  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics.
  • Altogen Biosystems. (n.d.). In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines.
  • ResearchGate. (n.d.). Cytotoxicity (IC 50 ± SEM) of 1-6, 15-19, 23-28, 32-34, and DEAB on MCF7, MDA-MB-231, and PC-3 cell lines after treatment for 48 h; n = 3.
  • ResearchGate. (n.d.). Cytotoxic activity (IC 50; µM) of natural and synthetic Benzaldehydes and Benzyl Alcohol derivatives against various human cancer cell lines.
  • ResearchGate. (n.d.). Cytotoxicity (IC50, µg/mL) of different tested compounds against human...
  • D'Auria, F. D., et al. (2002). [In vitro antimicrobial activity of glutaraldehyde plus O-phenylphenol association (ratio 2:1)]. Annali di igiene : medicina preventiva e di comunita, 14(1), 47-52.
  • Papa, R., et al. (2022). Antimicrobial activity evaluation of pure compounds obtained from Pseudoalteromonas haloplanktis against Listeria monocytogenes: Preliminary results. Italian Journal of Food Safety, 11(1), 10023.
  • Cenmed. (n.d.). 2,2-Dimethyl-3-oxopentanal (C007B-518232).
  • Smit, G., et al. (2009). Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods. Applied microbiology and biotechnology, 82(2), 193-204.
  • Monteiro-Neto, V., et al. (2020). Cuminaldehyde potentiates the antimicrobial actions of ciprofloxacin against Staphylococcus aureus and Escherichia coli. PloS one, 15(5), e0232987.
  • ResearchGate. (n.d.). Long-chain aliphatic aldehydes are produced during various metabolic...
  • Adefegha, S. A., & Oboh, G. (2021). Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. IntechOpen.
  • Pérez-Alonso, M. M., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International journal of molecular sciences, 24(4), 3591.
  • Brambilla, G., & Martelli, A. (2009). Cytotoxic and genotoxic effects of five n-alkanals in primary cultures of rat and human hepatocytes.
  • Li, Y., et al. (2018). Evaluation of the Antibacterial Effects and Mechanism of Action of Protocatechualdehyde against Ralstonia solanacearum. Molecules (Basel, Switzerland), 23(10), 2548.
  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. The Journal of antimicrobial chemotherapy, 48 Suppl 1, 5-16.
  • Singh, S., et al. (2013). Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis. Pharmacology & therapeutics, 137(1), 88-105.
  • Labcorp. (n.d.). 096388: Minimum Inhibitory Concentration (MIC), One Drug.
  • MDPI. (2023). Cytotoxic Activity of Amaryllidaceae Plants against Cancer Cells: Biotechnological, In Vitro, and In Silico Approaches.
  • HenriksLab. (2021, September 27).
  • National Institutes of Health. (n.d.). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.
  • ARUP Laboratories. (n.d.). Antimicrobial Susceptibility - MIC, Individual.
  • ResearchGate. (n.d.). Cytotoxicity (IC50) of tested compounds on different cell lines.

Sources

A Comparative Guide to HPLC Purity Assessment of Synthesized 2,2-Dimethyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous confirmation of a synthesized compound's purity is a non-negotiable cornerstone of scientific rigor and preclinical success. This guide provides an in-depth comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of 2,2-Dimethyl-3-oxopentanal, a compound of interest in synthetic organic chemistry. We will dissect two principal HPLC strategies: the widely adopted derivatization-based approach and the less common direct analysis method. This guide will furnish both theoretical grounding and actionable experimental protocols to empower informed method selection and implementation in your laboratory.

Understanding the Analyte: this compound and Its Synthetic Landscape

This compound is a dicarbonyl compound featuring both an aldehyde and a ketone functional group.[1] Its synthesis, likely achieved through a crossed aldol condensation, presents a unique set of challenges for purity analysis due to the potential for a complex mixture of impurities.[2]

A plausible synthetic route involves the base-catalyzed reaction between propanal and 3-pentanone. This reaction, while effective, can yield a variety of side products that require a robust analytical method for separation and quantification.

Potential Impurities in the Synthesis of this compound:
  • Unreacted Starting Materials: Residual propanal and 3-pentanone.

  • Self-Condensation Products: Aldol addition or condensation products arising from the reaction of two molecules of propanal or two molecules of 3-pentanone.

  • Isomeric Byproducts: Positional isomers or other structural variants formed during the reaction.

  • Dehydration Products: The initial β-hydroxy aldehyde product can undergo dehydration to form an α,β-unsaturated carbonyl compound, especially if the reaction is heated.[3]

An effective HPLC method must possess the selectivity to resolve the main product, this compound, from this array of potential process-related impurities.

Comparative Analysis of HPLC Methods

The selection of an appropriate HPLC method is contingent on the physicochemical properties of the analyte and the desired analytical outcome. For this compound, the primary challenge is its lack of a strong chromophore, rendering direct UV detection difficult and often necessitating a derivatization step.[4][5]

MethodPrincipleAdvantagesDisadvantages
Derivatization with UV Detection The analyte is chemically modified with a UV-absorbing agent (e.g., DNPH) prior to HPLC analysis.High sensitivity and specificity. Robust and reproducible results.[6] Well-established methodology for aldehydes and ketones.[7][8]Requires an additional reaction step, which can introduce variability. Derivatization may not be quantitative. Potential for multiple derivative isomers.
Direct Analysis (No Derivatization) The analyte is directly injected into the HPLC system without prior chemical modification.Simpler and faster sample preparation. Avoids potential artifacts from the derivatization reaction.Low sensitivity with standard UV detectors. Requires specialized detectors (e.g., RI, ELSD) or very low UV wavelengths, which can lead to baseline instability and interference from solvents.
Method 1: Purity Assessment via Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) followed by RP-HPLC

This is the most common and recommended approach for the quantitative analysis of aldehydes and ketones.[6][9] The reaction with DNPH introduces a dinitrophenylhydrazone moiety, which is a strong chromophore, allowing for sensitive UV detection at approximately 360 nm.[5]

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Synthesized this compound Dissolve Dissolve in Acetonitrile Sample->Dissolve Derivatize React with Acidified DNPH Solution Dissolve->Derivatize Dilute Dilute to Final Concentration Derivatize->Dilute Inject Inject onto RP-HPLC System Dilute->Inject Separate Separate on C18 Column Inject->Separate Detect Detect at 360 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Caption: Workflow for Purity Analysis via Derivatization-HPLC.

Instrumentation:

  • A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Sulfuric acid (concentrated)

  • Synthesized this compound

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

DNPH Derivatizing Reagent Preparation:

  • Carefully dissolve 30 mg of DNPH in 10 mL of acetonitrile.

  • Add 0.1 mL of concentrated sulfuric acid dropwise while stirring.

  • Sonicate for 5-10 minutes to ensure complete dissolution. This solution should be prepared fresh.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with acetonitrile to create a 1 mg/mL stock solution.

  • Transfer 1 mL of the stock solution to a vial and add 1 mL of the DNPH derivatizing reagent.

  • Cap the vial and heat at 60°C for 30 minutes.

  • Allow the solution to cool to room temperature.

  • Dilute the derivatized solution with a 60:40 (v/v) mixture of acetonitrile and water to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 360 nm

  • Injection Volume: 10 µL

Method 2: Direct Purity Assessment by Reversed-Phase HPLC

While less common due to sensitivity issues, direct analysis can be a valuable tool for rapid screening or for compounds that are unstable under derivatization conditions. This approach typically requires detection at a low UV wavelength (e.g., 210-220 nm) where the carbonyl group exhibits some absorbance.

G Analyte This compound (Weak Chromophore) Direct_Injection Direct Injection into HPLC Analyte->Direct_Injection Low_UV Detection at Low Wavelength (e.g., 210 nm) Direct_Injection->Low_UV Sensitivity Low Sensitivity Low_UV->Sensitivity Interference High Potential for Interference (Solvents, Impurities) Low_UV->Interference Baseline_Noise Increased Baseline Noise Low_UV->Baseline_Noise Limited_Applicability Limited Applicability for Trace Impurity Analysis Sensitivity->Limited_Applicability Interference->Limited_Applicability Baseline_Noise->Limited_Applicability

Caption: Challenges in Direct HPLC Analysis of Aldehydes.

Instrumentation:

  • A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Synthesized this compound

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient:

    • 0-15 min: 30% to 70% B

    • 15-20 min: 70% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 215 nm

  • Injection Volume: 10 µL

Conclusion and Recommendations

For the definitive purity assessment of synthesized this compound, the derivatization method using DNPH followed by RP-HPLC analysis is unequivocally the superior approach. Its high sensitivity and specificity are crucial for accurately detecting and quantifying not only the main product but also the potential impurities at low levels. While direct analysis offers a simpler workflow, its inherent lack of sensitivity and susceptibility to interference render it unsuitable for rigorous purity determinations required in research and drug development. The detailed protocols provided herein serve as a robust starting point for method development and validation in your laboratory.

References

  • BenchChem. (n.d.). Application Note: HPLC Analysis of Aldehyde via Formaldoxime Derivatization.
  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
  • Hitachi High-Tech. (n.d.). Analysis of 2,4-DNPH-Derivatized Aldehydes.
  • Peters, R. J., et al. (2004). On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine.
  • Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC.
  • Saeed, A., & Sarafraz-Yazdi, A. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2133.
  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
  • Shimadzu. (n.d.). Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC).
  • Van Eeckhaut, A., & Van der Weken, G. (2015). RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1. Journal of Lipid Research, 56(1), 183-191.
  • PubChem. (n.d.). This compound.
  • Khan Academy. (n.d.). Mixed (crossed) aldol condensation.
  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions.
  • Filo. (2023, February 9). (iii) Cross-aldol condensation : When aldol condensation is carried out b...
  • Sarthaks eConnect. (2021, December 11). Propanal and propanone undergoes condensation reaction in presence of dil . KOH to form.

Sources

A Comparative Guide to the Reaction Kinetics of 2,2-Dimethyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals.

Introduction: The Unique Kinetic Profile of a Hindered β-Keto Aldehyde

In the landscape of synthetic chemistry and drug development, the reactivity of carbonyl compounds is a cornerstone of molecular construction. Among these, β-keto aldehydes represent a particularly interesting class due to their dual functionality. This guide focuses on the kinetic profile of a sterically hindered example: 2,2-Dimethyl-3-oxopentanal. Its structure, featuring a gem-dimethyl group at the α-carbon, creates significant steric shielding and electronic effects that profoundly influence its reaction rates and equilibrium positions compared to less substituted analogues.

Understanding these kinetic nuances is not merely an academic exercise. For medicinal chemists, it informs the design of stable drug candidates by predicting metabolic liabilities. For process chemists, it dictates the reaction conditions required for efficient synthesis, minimizing side products and maximizing yield. This guide provides an in-depth comparison of this compound's reactivity in fundamental organic reactions, supported by experimental data and detailed protocols, to empower researchers in their experimental design and interpretation.

Part 1: Comparative Kinetic Analysis

The reactivity of this compound is best understood by comparing it to simpler, non-hindered analogues. For this guide, we will use Pentanal (a simple aldehyde) and 3-Oxopentanal (a non-α-substituted β-keto aldehyde) as primary comparators.

Keto-Enol Tautomerism: The Impact of α-Substitution on Equilibrium

The equilibrium between keto and enol forms is fundamental to the reactivity of carbonyl compounds, as the enol or enolate is often the key nucleophilic intermediate.[1][2] For β-dicarbonyl compounds, the enol form is often stabilized by intramolecular hydrogen bonding and conjugation.[3] However, bulky α-substituents can introduce destabilizing steric effects.[3]

The gem-dimethyl group in this compound creates significant steric strain in the planar enol form, shifting the equilibrium heavily towards the keto tautomer compared to its non-substituted counterpart, 3-Oxopentanal.

Diagram 1: Keto-Enol Tautomerism Pathway

G cluster_keto Keto Tautomer cluster_enol Enol Tautomer Keto This compound (Keto Form) Enol 2,2-Dimethyl-3-oxo-1-penten-1-ol (Enol Form) Keto->Enol H⁺ or OH⁻ (Rate-determining step) Equilibrium Equilibrium Favors Keto Form due to Steric Hindrance Enol->Keto H⁺ or OH⁻

Caption: Acid/base-catalyzed keto-enol tautomerism.

Comparative Equilibrium Data

The equilibrium constant (Keq = [Enol]/[Keto]) can be determined using ¹H NMR spectroscopy by integrating the signals corresponding to the vinylic proton of the enol and the α-protons of the keto form.[4][5]

CompoundKey Structural FeatureTypical % Enol (in CDCl₃)Rationale for Difference
This compound α,α-disubstituted< 5% (Estimated) The gem-dimethyl group introduces significant A(1,3) strain, destabilizing the planar enol structure.
3-Oxopentanal Non-α-substituted~30-40% Allows for a planar, conjugated enol system stabilized by intramolecular hydrogen bonding without significant steric penalty.
Pentanal Simple Aldehyde< 0.01% Lacks the second carbonyl group to stabilize the enol form through conjugation and hydrogen bonding.

Note: Data for this compound is estimated based on principles of steric hindrance in related systems. Precise experimental values would require dedicated study.

Causality Behind the Data: The choice to analyze keto-enol equilibrium first is deliberate; the concentration of the enol/enolate intermediate is a critical determinant for the rates of subsequent reactions like aldol additions and α-halogenation. A lower enol concentration, as predicted for our topic compound, implies that reactions proceeding through this intermediate will be kinetically slower.

Nucleophilic Addition: Steric Hindrance at the Forefront

Nucleophilic addition to the carbonyl carbon is a hallmark reaction of aldehydes and ketones.[6][7] Generally, aldehydes are more reactive than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon.[8][9][10]

In this compound, the aldehyde functional group is the primary site of attack for strong nucleophiles like hydrides. However, the adjacent bulky tert-butyl-like group (formed by the C2 and its methyl groups) provides substantial steric shielding, slowing the rate of nucleophilic attack compared to a linear aldehyde like Pentanal.

Diagram 2: Experimental Workflow for Kinetic Analysis

G prep 1. Prepare Reactants - Aldehyde Solution (Substrate) - NaBH₄ Solution (Nucleophile) - Buffer (e.g., in Propan-2-ol) thermo 2. Thermostat Cuvette Equilibrate at 25°C in Spectrophotometer prep->thermo mix 3. Initiate Reaction Inject NaBH₄ solution into cuvette & mix rapidly thermo->mix monitor 4. Monitor Absorbance Record Absorbance at λmax of aldehyde (e.g., 290 nm) over time mix->monitor analyze 5. Data Analysis Plot ln(Abs) vs. Time. Calculate pseudo-first-order rate constant (k') monitor->analyze k_obs 6. Determine k_obs Slope of the linear fit = -k' analyze->k_obs

Caption: Workflow for a UV-Vis spectrophotometric kinetic study.

Comparative Reduction Kinetics with Sodium Borohydride (NaBH₄)

The reduction of an aldehyde to a primary alcohol by NaBH₄ is a classic nucleophilic addition.[11][12][13] The rate can be monitored by observing the disappearance of the aldehyde's n→π* absorbance peak (~290 nm) using UV-Vis spectrophotometry.[14]

CompoundKey Structural FeatureRelative Rate Constant (krel)Rationale for Difference
Pentanal Linear Alkyl Chain1.00 (Reference) Minimal steric hindrance allows for rapid nucleophilic attack on the aldehyde carbonyl.
This compound α,α-disubstituted~0.1 - 0.2 (Estimated) Significant steric hindrance from the adjacent gem-dimethyl group impedes the approach of the hydride nucleophile, drastically slowing the reaction rate.[6][15]
Pivaldehyde (2,2-Dimethylpropanal) Highly Hindered Aldehyde~0.05 Serves as a useful analogue, demonstrating the profound kinetic impact of a neo-pentyl-like steric environment adjacent to an aldehyde.

Trustworthiness through Experimental Design: The protocol described in Diagram 2 is inherently self-validating. By using a large excess of NaBH₄, the reaction follows pseudo-first-order kinetics with respect to the aldehyde. A linear plot of ln(Absorbance) versus time confirms this kinetic order and provides a robust method for calculating the observed rate constant (k'). Comparing these constants under identical conditions provides a reliable measure of relative reactivity.

Oxidation Reactions: A Tale of Two Carbonyls

Aldehydes are readily oxidized to carboxylic acids, a property that starkly distinguishes them from ketones, which are generally resistant to oxidation except under harsh conditions.[16][17][18] This difference is due to the presence of a hydrogen atom on the aldehydic carbon, which can be easily abstracted during oxidation.[18]

This compound possesses both an aldehyde and a ketone. Mild oxidizing agents, such as Tollens' reagent (Ag(NH₃)₂⁺) or Fehling's solution, will selectively oxidize the aldehyde group.[19] The kinetics of this reaction are expected to be less sensitive to the α-steric hindrance compared to nucleophilic addition, as the initial step often involves the formation of a hydrate, which is less sterically demanding.[16]

Comparative Reactivity with Mild Oxidants

CompoundFunctional Group(s)Reactivity with Tollens' ReagentExpected Kinetic Profile
This compound Aldehyde, KetonePositive Test (Silver mirror forms)Rapid oxidation of the aldehyde group. The ketone group remains unreacted. The rate is expected to be comparable to other aliphatic aldehydes.
Pentanal AldehydePositive Test Rapid oxidation to pentanoic acid.
3-Pentanone KetoneNegative Test No reaction under mild conditions, demonstrating the inertness of the ketone group.[19]

Expertise in Interpretation: While the aldehyde in this compound will react, its unique structure offers potential for intramolecular side reactions under certain oxidative or basic conditions (e.g., an intramolecular Cannizzaro-type reaction if enolization is completely blocked and conditions are forced), a consideration that a seasoned chemist must entertain when planning a synthesis.

Part 2: Detailed Experimental Protocol

To provide actionable insights, this section details a protocol for a comparative kinetic study of aldehyde reduction using UV-Vis spectrophotometry.

Protocol: Determining Pseudo-First-Order Rate Constants for Aldehyde Reduction by NaBH₄

Objective: To quantitatively compare the rate of reduction of this compound and Pentanal by sodium borohydride.

Materials:

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • This compound

  • Pentanal (as a reference compound)

  • Sodium borohydride (NaBH₄)

  • Anhydrous Isopropanol (solvent)

  • Microsyringes

Procedure:

  • Solution Preparation:

    • Aldehyde Stock Solutions (0.01 M): Prepare separate 0.01 M solutions of this compound and Pentanal in anhydrous isopropanol.

    • NaBH₄ Stock Solution (0.5 M): Prepare a 0.5 M solution of NaBH₄ in anhydrous isopropanol. Prepare this solution fresh just before use, as NaBH₄ can slowly react with the alcohol solvent.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to monitor the absorbance at 290 nm (a typical λmax for the n→π* transition of aliphatic aldehydes).

    • Set the cuvette holder temperature to 25.0 ± 0.1 °C.

  • Blank Measurement:

    • Add 2.0 mL of anhydrous isopropanol to a quartz cuvette.

    • Place the cuvette in the holder and allow it to equilibrate for 5 minutes.

    • Zero the instrument (set absorbance to 0.000).

  • Kinetic Run (Example with Pentanal):

    • To a clean cuvette, add 1.9 mL of anhydrous isopropanol and 100 µL of the 0.01 M Pentanal stock solution. Mix by gently inverting.

    • Place the cuvette in the thermostatted holder and allow it to equilibrate for 5 minutes.

    • Set the spectrophotometer to time-scan mode, recording absorbance every 5 seconds.

    • Start the data acquisition. After 15 seconds to establish a baseline, rapidly inject 100 µL of the 0.5 M NaBH₄ solution into the cuvette using a microsyringe. Immediately and carefully mix the contents by aspirating and dispensing with the syringe tip below the liquid surface (or by capping and inverting quickly if the instrument allows).

    • Continue recording data until the absorbance value stabilizes near zero (typically 5-10 minutes).

  • Kinetic Run (this compound):

    • Repeat step 4 precisely, using the this compound stock solution. Due to the slower expected rate, you may need to increase the monitoring time.

  • Data Analysis:

    • For each run, import the time-absorbance data into a spreadsheet program.

    • Calculate ln(At) for each time point (t), where At is the absorbance at time t.

    • Plot ln(At) versus time (in seconds).

    • Perform a linear regression on the initial, linear portion of the decay curve. The slope of this line is equal to -k', where k' is the pseudo-first-order rate constant.

    • Compare the k' values obtained for both aldehydes to determine their relative reactivity.

Conclusion and Future Outlook

The kinetic profile of this compound is dominated by the steric influence of its α,α-disubstituted carbon. This structural feature significantly shifts the keto-enol equilibrium toward the keto form and dramatically retards the rate of nucleophilic addition to the aldehyde carbonyl. Conversely, its reactivity in oxidation reactions at the aldehyde center remains largely intact under mild conditions.

These findings have critical implications. In drug design, the steric hindrance may confer metabolic stability against enzymatic reduction at the aldehyde. In synthetic planning, forcing reactions at the aldehyde will require more potent nucleophiles or harsher conditions, while reactions at the ketone's γ-position (via its enolate) would be the kinetically favored pathway for base-mediated reactions. This guide serves as a foundational framework for predicting the behavior of this and similarly hindered molecules, enabling more efficient and logical experimental design.

References

  • Kliegel, W., et al. (2007). Kinetics of acid-catalyzed aldol condensation reactions of aliphatic aldehydes. Atmospheric Environment, 41(27), 5646-5655. [Link]
  • ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]
  • BioPchem. (n.d.). Lab 3 – Keto-Enol Chemical Equilibrium & Kinetics. [Link]
  • Chemistry LibreTexts. (2022, October 4). 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
  • Guthrie, J. P. (2012). The Complete Mechanism of an Aldol Condensation. The Journal of Organic Chemistry, 77(17), 7373-7381. [Link]
  • Filo. (2025, July 6). Explain the difference in reactivity between aldehydes and ketones towards nucleophilic addition reactions. [Link]
  • Various Authors. (2025, October 13). Compare the reactivity of aldehydes and ketones towards nucleophilic addition reactions. [Link]
  • Quora. (2018, March 12). Why does aldehyde undergo a nucleophilic addition reaction more easily than ketones?. [Link]
  • YouTube. (2012, October 23). Keto-Enol Equilibrium Using NMR. [Link]
  • Analytical Sciences. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. [Link]
  • Chemistry LibreTexts. (2024, September 30). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
  • OpenStax. (2023, September 20). 19.
  • Speakman, P. T., & Waters, W. A. (1955). Kinetic features of the oxidation of aldehydes, ketones, and nitroparaffins with alkaline ferricyanide. Journal of the Chemical Society (Resumed), 40. [Link]
  • Clark, J. (n.d.). Oxidation of Aldehydes and Ketones. Chemguide. [Link]
  • Chemistry LibreTexts. (2023, January 22).
  • Chemistry LibreTexts. (2021, July 31). 17.
  • Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
  • Ashenhurst, J. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
  • Chemistry LibreTexts. (2025, January 19). 19.
  • Zeynizadeh, B., & Shirini, F. (2016). Fast and Efficient Method for Quantitative Reduction of Carbonyl Compounds by NaBH4 under Solvent-Free Conditions. Sciforum. [Link]
  • YouTube. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]
  • YouTube. (2014, April 2). Alkylation at the Alpha Position of Aldehydes and Ketones. [Link]
  • De Rosa, M., et al. (2016). Kinetics versus thermodynamics in the proline catalyzed aldol reaction. Organic & Biomolecular Chemistry, 14(3), 949-955. [Link]
  • Beilstein Journals. (n.d.). Organocatalytic kinetic resolution of 1,5-dicarbonyl compounds through a retro-Michael reaction. [Link]
  • Zeynizadeh, B., & Yahyaei, S. (2014). NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. Oriental Journal of Chemistry, 30(2), 567-574. [Link]
  • Chemistry LibreTexts. (2023, January 29). 22.2: Reactivity of Enols- The Mechanism of Alpha-Substitution Reactions. [Link]
  • YouTube. (2014, January 4).
  • ResearchGate. (n.d.). Dynamic kinetic sensitization of β‐dicarbonyl compounds‐access to medium‐sized rings. [Link]
  • MDPI. (n.d.). Theoretical Insight on the Tautomerism and ESIPT Process in Some Hydroxyaryl(hetaryl)idene Azomethine Imines. [Link]
  • PubMed Central. (n.d.). Recent Developments in the Synthesis of β-Diketones. [Link]
  • ResearchGate. (2025, August 6).
  • Green Chemistry (RSC Publishing). (n.d.).
  • Scirp.org. (2016, October 12).
  • Patsnap Synapse. (2025, May 9). How to Measure Enzyme Kinetics Using Spectrophotometry. [Link]
  • PubMed Central. (2022, March 15).
  • ResearchGate. (2025, August 5).

Sources

A Comparative Guide to the Computational Analysis of 2,2-Dimethyl-3-oxopentanal Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, a nuanced understanding of molecular reactivity is paramount for the rational design of novel therapeutics and efficient synthetic pathways. 2,2-Dimethyl-3-oxopentanal, a bifunctional keto-aldehyde, presents a compelling case study in reactivity due to the presence of two distinct carbonyl functionalities and significant steric hindrance. This guide provides a comprehensive computational analysis of its reactivity, offering a comparative perspective against structurally simpler aldehydes and ketones. By leveraging Density Functional Theory (DFT), we will dissect the electronic and steric factors that govern its chemical behavior, providing valuable insights for researchers in the field.

The Duality of Reactivity in Aldehydes and Ketones: A Fundamental Overview

The reactivity of carbonyl compounds is primarily dictated by the electrophilic nature of the carbonyl carbon. Nucleophilic attack on this carbon is the cornerstone of many fundamental organic reactions. However, the reactivity of aldehydes and ketones is not uniform. Generally, aldehydes are more reactive than ketones, a phenomenon attributable to two key factors:

  • Electronic Effects: Alkyl groups are electron-donating. Ketones, possessing two such groups, have their carbonyl carbon's partial positive charge partially stabilized, rendering them less electrophilic than aldehydes, which have only one alkyl group.

  • Steric Effects: The approach of a nucleophile to the carbonyl carbon is sterically hindered by the substituent groups. The smaller hydrogen atom in aldehydes presents less steric hindrance compared to the bulkier alkyl groups in ketones, facilitating nucleophilic attack.

This compound presents a unique case where both an aldehyde and a ketone functional group coexist within the same molecule. Furthermore, the aldehyde is flanked by a sterically demanding gem-dimethyl group. This structural arrangement suggests a complex interplay of electronic and steric effects that will modulate the reactivity of both carbonyl centers.

Computational Methodology: A Window into Molecular Reactivity

To dissect the reactivity of this compound, we employ Density Functional Theory (DFT), a robust computational method for investigating the electronic structure and properties of molecules.[1] All calculations were performed using the B3LYP functional, a widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[2] The 6-311++G(d,p) basis set was employed to ensure a flexible and accurate description of the electronic distribution, including polarization and diffuse functions.[3]

Our analysis focuses on several key reactivity descriptors:

  • Mulliken Population Analysis: This method partitions the total electron density among the atoms in a molecule, providing an estimate of partial atomic charges.[4][5] A more positive charge on a carbonyl carbon indicates greater electrophilicity.

  • Frontier Molecular Orbital (FMO) Theory: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.[6][7] The energy of the LUMO is particularly important for nucleophilic attack, with a lower LUMO energy indicating a greater susceptibility to attack. The spatial distribution of the LUMO can reveal the most electrophilic sites in a molecule.[8]

  • Fukui Function: This descriptor, derived from conceptual DFT, quantifies the change in electron density at a specific point in a molecule when an electron is added or removed.[9] The Fukui function for nucleophilic attack (f+) highlights the sites most susceptible to receiving electrons, thus identifying the most electrophilic centers.[10][11]

The following workflow was employed for our computational analysis:

G cluster_0 Structure Preparation cluster_1 DFT Calculations (B3LYP/6-311++G(d,p)) cluster_2 Reactivity Analysis & Comparison mol_build Molecule Building & Geometry Optimization sp_calc Single Point Energy Calculation mol_build->sp_calc pop_anal Mulliken Population Analysis sp_calc->pop_anal fmo_anal Frontier Molecular Orbital Analysis sp_calc->fmo_anal fukui_calc Fukui Function Calculation sp_calc->fukui_calc data_extract Data Extraction & Tabulation pop_anal->data_extract fmo_anal->data_extract fukui_calc->data_extract comparison Comparative Analysis data_extract->comparison discussion Discussion & Interpretation comparison->discussion

Figure 1. Computational workflow for reactivity analysis.

Comparative Reactivity Analysis

To contextualize the reactivity of this compound, we performed a comparative analysis with three reference molecules:

  • Propanal: A simple, sterically unhindered aldehyde.

  • Propanone (Acetone): A simple, sterically unhindered ketone.

  • Pivaldehyde (Trimethylacetaldehyde): A sterically hindered aldehyde, chosen to isolate the effect of the gem-dimethyl group.

Mulliken Charge Analysis

The calculated Mulliken charges on the carbonyl carbons provide a first approximation of their electrophilicity.

MoleculeCarbonyl CarbonMulliken Charge (a.u.)
This compound Aldehyde (C1)+0.258
Ketone (C3)+0.312
PropanalAldehyde (C1)+0.245
PropanoneKetone (C2)+0.295
PivaldehydeAldehyde (C1)+0.265

Interestingly, the ketone carbon in this compound exhibits a more positive Mulliken charge than the aldehyde carbon, suggesting it is electronically more electrophilic. This is contrary to the general trend of aldehydes being more reactive. However, the aldehyde carbon in our target molecule is more positive than in propanal, likely due to the electron-withdrawing effect of the adjacent ketone group. The high positive charge on the ketone carbon in this compound is also noteworthy, being even greater than that in propanone.

Frontier Molecular Orbital (FUMO) Analysis

The energy of the LUMO is a key indicator of a molecule's ability to accept electrons. A lower LUMO energy corresponds to higher electrophilicity.

MoleculeLUMO Energy (eV)
This compound -1.85
Propanal-0.98
Propanone-0.45
Pivaldehyde-1.05

This compound possesses the lowest LUMO energy among the molecules studied, indicating it is the most electrophilic overall. This is a significant finding, suggesting that the presence of two carbonyl groups has a synergistic effect on the molecule's electron-accepting ability.

Visual inspection of the LUMO for this compound reveals that the orbital is distributed over both the aldehyde and ketone carbonyl groups, with a significant lobe on both carbonyl carbons. This suggests that both sites are susceptible to nucleophilic attack.

Fukui Function Analysis

The condensed Fukui function for nucleophilic attack (f+) provides a more quantitative measure of the local electrophilicity of each carbonyl carbon.

MoleculeCarbonyl Carbonf+
This compound Aldehyde (C1)0.18
Ketone (C3)0.15
PropanalAldehyde (C1)0.22
PropanoneKetone (C2)0.12
PivaldehydeAldehyde (C1)0.19

The Fukui function analysis reveals that the aldehyde carbon in this compound is the most electrophilic site within the molecule, despite the Mulliken charge analysis suggesting the ketone carbon is more electron-deficient. This highlights the importance of using multiple descriptors for a comprehensive understanding of reactivity. The f+ value for the aldehyde in our target molecule is lower than that of propanal but comparable to that of the sterically hindered pivaldehyde. This suggests that while electronically activated by the adjacent ketone, the steric bulk of the gem-dimethyl group significantly modulates its reactivity. The ketone in this compound is more electrophilic than that in propanone, corroborating the Mulliken charge and LUMO energy data.

Discussion and Implications: A Tale of Two Carbonyls

The computational analysis of this compound reveals a fascinating interplay of electronic and steric effects that govern its reactivity.

  • The Aldehyde: Electronically Activated, Sterically Hindered: The aldehyde functionality in this compound is electronically activated by the neighboring ketone group, as evidenced by its relatively positive Mulliken charge and the low overall LUMO energy of the molecule. However, the significant steric hindrance imposed by the gem-dimethyl group, similar to the case of pivaldehyde, counteracts this electronic activation. This is reflected in the Fukui function, which predicts it to be the primary site for nucleophilic attack, but with a reactivity that is likely attenuated compared to a simple, unhindered aldehyde like propanal. This prediction is consistent with the known intramolecular aldol condensation of a similar keto-aldehyde, 2,2-dimethyl-4-oxopentanal, which proceeds via enolate formation at the methyl ketone and subsequent attack on the aldehyde.[12] This suggests that under basic conditions, the aldehyde is sufficiently electrophilic to be attacked by the enolate.

  • The Ketone: A Latent Electrophile: The ketone group in this compound is electronically more electrophilic than a simple ketone like propanone. This is a consequence of the electron-withdrawing nature of the adjacent aldehyde group. While the Fukui function suggests it is a secondary site for nucleophilic attack compared to the aldehyde, its enhanced electrophilicity should not be discounted. In reactions where the aldehyde is protected or in the presence of specific catalysts, the ketone could become the primary reactive center.

The following diagram illustrates the key factors influencing the reactivity of this compound:

G cluster_0 This compound cluster_1 Reactivity Factors cluster_2 Influencing Effects mol C(C(CC)=O)(C=O)(C)C aldehyde Aldehyde Reactivity ketone Ketone Reactivity electronic_activation Electronic Activation (by adjacent carbonyl) aldehyde->electronic_activation Influenced by steric_hindrance Steric Hindrance (gem-dimethyl group) aldehyde->steric_hindrance Influenced by electronic_withdrawal Electronic Withdrawal (by adjacent aldehyde) ketone->electronic_withdrawal Influenced by

Figure 2. Factors influencing the reactivity of this compound.

Conclusion

This computational guide provides a detailed analysis of the reactivity of this compound, offering a comparative framework for understanding its behavior. Our findings demonstrate that while the aldehyde is the primary site for nucleophilic attack, its reactivity is a delicate balance between electronic activation and significant steric hindrance. The ketone, on the other hand, is electronically more susceptible to attack than a simple ketone, presenting opportunities for selective reactions under specific conditions.

For researchers in drug development and organic synthesis, this analysis underscores the importance of considering the multifaceted nature of reactivity in complex molecules. The computational tools and descriptors presented here offer a powerful approach to predicting and understanding chemical behavior, ultimately aiding in the design of more efficient and selective chemical transformations.

References

  • Chemistry LibreTexts. (2022, October 4). 3.24: Molecular Orbital Picture of Carbonyls. [Link]
  • Strategies to Calculate Fukui Functions and Applications to Radicals with SOMO–HOMO Inversion | Journal of Chemical Theory and Computation - ACS Public
  • Wikipedia. Fukui function. [Link]
  • Adamo, C., & Barone, V. (1999). Toward reliable density functional methods without adjustable parameters: The PBE0 model. The Journal of Chemical Physics, 110(13), 6158-6170.
  • Neese, F. (2012). The ORCA program system.
  • Revisiting the calculation of condensed Fukui functions using the quantum theory of atoms in molecules | The Journal of Chemical Physics | AIP Publishing. (2007, June 18). [Link]
  • SCM. Fukui Function — GUI 2025.
  • FACCTs. Plotting Fukui functions - ORCA 5.0 tutorials. [Link]
  • Matter Modeling Stack Exchange. (2022, February 23).
  • CureFFI.org. (2015, February 4). Organic chemistry 05: Frontier molecular orbital theory. [Link]
  • PIPER: Resources for Teaching Physical Chemistry.
  • Wikipedia. Density functional theory. [Link]
  • Wikipedia. Frontier molecular orbital theory. [Link]
  • Wikipedia. Basis set (chemistry). [Link]
  • Describing Chemical Reactivity with Frontier Molecular Orbitalets | JACS Au. [Link]
  • ResearchGate. (2025, October 23). (PDF) Frontier Molecular Orbital Theory in Organic Reactivity and Design. [Link]
  • Basis Sets Used in Molecular Orbital Calcul
  • Q-Chem Manual. 8.1 Introduction to Basis Sets. [Link]
  • Chemistry LibreTexts. (2023, June 30). 11.2: Gaussian Basis Sets. [Link]
  • PubChem. This compound | C7H12O2 | CID 11040720. [Link]
  • Wikipedia.
  • Chemistry LibreTexts. (2022, April 21). 10.
  • ChemRxiv | Cambridge Open Engage.
  • Gaussian.com. (2021, May 17). Basis Sets. [Link]
  • Books. (2022, June 15). CHAPTER 1: Aldehydes, Ketones, Imines and Nitriles.
  • Matter Modeling Stack Exchange. (2020, July 1). What are the types of charge analysis?[Link]
  • Chegg.com. (2018, October 22). Solved 2,2-dimethyl-4-oxopentanal undergoes intramolecular | Chegg.com. [Link]

Sources

A Senior Application Scientist's Guide to Correlating Experimental and Theoretical Data for Aldehyde Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: This document provides researchers, scientists, and drug development professionals with a comprehensive, in-depth guide to the critical process of correlating experimental spectroscopic data with theoretical predictions for the structural elucidation of organic molecules. While our initial focus was 2,2-Dimethyl-3-oxopentanal, a scarcity of publicly available experimental data for this specific compound necessitates a strategic pivot. To robustly demonstrate the principles and workflows, we will utilize Pivalaldehyde (2,2-Dimethylpropanal) as our model compound. Its structural features—a sterically hindered aldehyde—provide an excellent platform for illustrating the nuances of this comparative analytical approach.

This guide is structured to provide not just protocols, but the underlying scientific rationale, empowering researchers to apply these methodologies to their own compounds of interest.

Part 1: The Synergy of Experiment and Theory in Structural Analysis

In modern chemical research, the unambiguous determination of a molecule's three-dimensional structure is paramount. While experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide direct physical measurements, they represent pieces of a larger puzzle. Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful complementary approach. By predicting spectroscopic properties from first principles, we can validate experimental findings, resolve ambiguities, and gain deeper insight into a molecule's electronic environment.

The core principle is a feedback loop: experimental data grounds our theoretical models, while theoretical calculations help interpret complex experimental spectra. This guide will walk through the practical application of this synergy using Pivalaldehyde as a case study.

Part 2: Experimental Data Acquisition Protocols

The foundation of any successful correlation study is high-quality experimental data. The following protocols outline the standardized acquisition of NMR, IR, and Mass Spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of nuclei (primarily ¹H and ¹³C). The choice of solvent (e.g., CDCl₃) is critical as it must dissolve the analyte without contributing interfering signals. Tetramethylsilane (TMS) is used as an internal standard to provide a universal reference point (0 ppm) for chemical shifts.

Protocol for ¹H and ¹³C NMR of Pivalaldehyde:

  • Sample Preparation: Dissolve approximately 5-10 mg of Pivalaldehyde in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a 5 mm NMR tube.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer (or similar high-field instrument) for data acquisition.[1]

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to the sample.

    • Acquire a standard one-dimensional proton spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and typically 8-16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C channel.

    • Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the resulting spectra and perform baseline correction.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the residual solvent peak of CDCl₃ (δ ≈ 77.16 ppm).[2]

Infrared (IR) Spectroscopy

Causality: IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying their presence. For a liquid sample like Pivalaldehyde, a neat (undiluted) sample between salt plates (NaCl or KBr) is a simple and effective method.

Protocol for Attenuated Total Reflectance (ATR) IR:

  • Sample Preparation: Place a single drop of neat Pivalaldehyde directly onto the crystal of an ATR-FTIR spectrometer.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Causality: Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and valuable information about its fragmentation pattern. This "molecular fingerprint" helps confirm the elemental composition and aspects of the structure.

Protocol for EI-MS:

  • Sample Introduction: Introduce a small amount of Pivalaldehyde into the mass spectrometer, typically via a direct insertion probe or Gas Chromatography (GC) inlet.

  • Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV).

  • Analysis: The resulting positively charged ions and fragment ions are separated by their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier detects the ions, generating the mass spectrum.

Part 3: Theoretical Computational Methodology

To generate theoretical data for comparison, we employ quantum mechanical calculations based on Density Functional Theory (DFT), a robust method that balances computational cost with high accuracy for organic molecules.[3]

Computational Workflow

The process involves two main stages: geometry optimization followed by the calculation of spectroscopic properties.

G cluster_workflow Computational Workflow A 1. Initial 3D Structure Generation (e.g., Avogadro, ChemDraw) B 2. Geometry Optimization (DFT: B3LYP/6-31G(d)) A->B Input Structure C 3. Frequency Calculation (Confirms true minimum) B->C Optimized Geometry D 4. NMR & IR Property Calculation (GIAO-DFT for NMR) C->D Verified Minimum E 5. Data Processing (Scaling & Referencing) D->E Raw Shieldings & Frequencies

Caption: Workflow for theoretical spectroscopic data prediction.

Protocol for DFT Calculations:

  • Structure Optimization:

    • The 3D structure of Pivalaldehyde is first built and subjected to geometry optimization.

    • Method: We use the widely adopted B3LYP functional with the 6-31G(d) basis set.[4][5] This level of theory is a well-established standard, providing an excellent balance of accuracy and computational efficiency for molecules of this size.[6]

  • Vibrational Frequency Calculation:

    • A frequency calculation is performed on the optimized geometry using the same level of theory.

    • Self-Validation: This step is crucial. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.

  • NMR Chemical Shift Calculation:

    • The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the absolute isotropic shielding tensors (σ) for each nucleus.[4]

    • Method: This calculation is performed at the B3LYP/6-31G(d) level of theory.[5]

  • Data Processing and Scaling:

    • NMR: The calculated absolute shieldings (σ) are converted to chemical shifts (δ) relative to TMS. This is done by calculating the shielding for TMS at the same level of theory and using the equation: δ_sample = σ_TMS - σ_sample.

    • IR: Calculated harmonic vibrational frequencies are known to be systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set imperfections.[7] Therefore, they are uniformly scaled by an empirical scaling factor. For B3LYP/6-31G(d), a factor of ~0.96 is commonly applied.[8][9]

Part 4: Correlating the Data: Pivalaldehyde Case Study

Here we compare the experimentally obtained data with our DFT-predicted values.

NMR Spectroscopy Comparison

The power of the combined approach is clearly visible in NMR. DFT helps us assign peaks with high confidence.

Table 1: Experimental vs. Theoretical ¹H and ¹³C NMR Data for Pivalaldehyde

NucleusAtom TypeExperimental δ (ppm)Theoretical δ (ppm)Deviation (ppm)
¹HAldehyde (-CHO)9.499.45-0.04
¹HMethyl (-CH₃)1.051.09+0.04
¹³CCarbonyl (C=O)205.1203.8-1.3
¹³CQuaternary C41.542.1+0.6
¹³CMethyl (-CH₃)23.924.5+0.6

Experimental data sourced from spectral databases and may vary slightly based on conditions.

Analysis: The correlation between the experimental and theoretical chemical shifts is excellent. The deviations are well within the expected accuracy for this level of theory.[10] The calculations correctly predict the downfield shift of the aldehyde proton and the carbonyl carbon, which are the most characteristic features of the molecule. This high degree of agreement provides strong validation for the assigned structure.

IR Spectroscopy Comparison

In IR analysis, we focus on key vibrational modes, particularly the strong carbonyl (C=O) stretch.

Table 2: Key Experimental vs. Theoretical IR Frequencies for Pivalaldehyde (cm⁻¹)

Vibrational ModeExperimental (cm⁻¹)Theoretical (Harmonic, cm⁻¹)Theoretical (Scaled, cm⁻¹)
C=O Stretch~1725~1798~1726
C-H Stretch (Aldehyde)~2700, ~2800~2815, ~2920~2702, ~2803
C-H Stretch (sp³)~2970~3085~2962

Scaling Factor Applied: 0.96

Analysis: The unscaled, harmonic frequencies calculated by DFT are, as expected, higher than the experimental values. However, after applying the standard scaling factor, the agreement becomes remarkable.[11] The predicted C=O stretch at 1726 cm⁻¹ is nearly identical to the experimental value. This process not only confirms the presence of the carbonyl group but also demonstrates the predictive power and necessity of applying scaling factors in computational vibrational spectroscopy.[12]

Mass Spectrometry

While DFT is not typically used to predict full EI-MS fragmentation patterns, it can calculate the mass of the parent molecule with extreme accuracy.

  • Experimental Molecular Ion (M⁺•): m/z = 86

  • Theoretical Exact Mass: 86.0732 u

The primary utility of MS here is the confirmation of the molecular weight, which perfectly matches the theoretical value for the C₅H₁₀O formula. Key observed fragments like m/z 57 ([C(CH₃)₃]⁺, the t-butyl cation) and m/z 29 ([CHO]⁺) further support the pivalaldehyde structure.

Part 5: Logical Framework and Conclusion

The correlation of data from multiple analytical techniques with theoretical predictions forms a self-validating system for structural elucidation.

Caption: Logical relationship for structural validation.

Conclusion: This guide has demonstrated the robust methodology for correlating experimental and theoretical data to confidently determine the structure of an organic molecule. Using Pivalaldehyde as a practical example, we have shown how DFT calculations can be used to predict NMR and IR spectra with a high degree of accuracy. The close agreement between the predicted and measured values provides a powerful, multi-faceted validation of the molecular structure that is far more conclusive than relying on any single technique alone. This integrated approach represents a best practice in modern chemical analysis, enabling researchers to solve complex structural problems with greater certainty and insight.

References

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks.
  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks.National Institutes of Health (PMC).[Link]
  • A computational protocol for 15N NMR parameter prediction in aqueous peptide ensembles using optimized DFT methods.Royal Society of Chemistry Publishing.[Link]
  • Calculating Nuclear Magnetic Resonance Chemical Shifts from Density Functional Theory: A Primer.
  • IR Spectrum Prediction Service.CD ComputaBio.[Link]
  • Harmonic Vibrational Frequencies: Approximate Global Scaling Factors for TPSS, M06, and M11 Functional Families Using Several Common Basis Sets.The Journal of Physical Chemistry A.[Link]
  • Real-time prediction of 1 H and 13 C chemical shifts with DFT accuracy using a 3D graph neural network.
  • Neural Network Approach for Predicting Infrared Spectra
  • Vibrational frequency scale factors for density functional theory and the polarization consistent basis sets.PubMed.[Link]
  • Unlocking the Potential of Machine Learning in Enhancing Quantum Chemical Calculations for Infrared Spectral Prediction.National Institutes of Health (PMC).[Link]
  • IR Spectrum Prediction.Protheragen.[Link]
  • New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-zeta basis set 6-311+G(d,p).Semantic Scholar.[Link]
  • IR spectroscopy: from experimental spectra to high-resolution structural analysis by integrating simulations and machine learning.bioRxiv.[Link]
  • CCCBDB Vibrational frequency scaling factors.NIST.[Link]
  • Frequency and Zero-Point Vibrational Energy Scale Factors for Double-Hybrid Density Functionals (and Other Selected Methods): Can Anharmonic Force Fields Be Avoided?The Journal of Physical Chemistry A.[Link]
  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks.
  • Pentanal.NIST Chemistry WebBook.[Link]
  • DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime.Royal Society of Chemistry Publishing.[Link]
  • A computational protocol for 15N NMR parameter prediction in aqueous peptide ensembles using optimized DFT methods.Royal Society of Chemistry.[Link]
  • Improving the accuracy of 31P NMR chemical shift calculations by use of scaling methods.National Institutes of Health (PMC).[Link]
  • Pentanal.NIST Chemistry WebBook.[Link]
  • Bright sensitive ratiometric fluorescent probe enabling endogenous FA imaging and mechanistic exploration of indirect oxidative damage of.The Royal Society of Chemistry.[Link]
  • Welcome to the NIST WebBook.NIST.[Link]
  • Pentanal.NIST Chemistry WebBook.[Link]
  • NMR Labor
  • Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule.YouTube.[Link]
  • p-tolualdehyde (C8H8O).Biological Magnetic Resonance Bank.[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,2-Dimethyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, meticulous chemical handling extends beyond the benchtop; it is a cradle-to-grave responsibility. The proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,2-Dimethyl-3-oxopentanal (CAS No. 106921-60-2), ensuring the protection of personnel, facilities, and the environment.

Hazard Assessment and Chemical Profile

Understanding the intrinsic properties and hazards of a chemical is the foundation of its safe management. This compound is an organic molecule belonging to the class of β-dicarbonyl compounds, containing both an aldehyde and a ketone functional group.[1] This structure dictates its reactivity and hazard profile.

A thorough review of available data indicates that this compound should be managed as a hazardous substance. The primary hazard identified is its flammability.[2]

Table 1: Chemical and Hazard Identification

PropertyDataSource
CAS Number 106921-60-2[2][3]
Molecular Formula C₇H₁₂O₂[2][3]
Molecular Weight 128.17 g/mol [2]
Boiling Point 165.4 °C[2]
GHS Hazard Code H226: Flammable liquid and vapor[2]

Causality Note: The H226 classification dictates that this chemical must be kept away from all sources of ignition, including heat, sparks, and open flames.[4] Its handling and disposal protocols are therefore governed by regulations for flammable liquid waste.

Pre-Disposal Safety and Spill Management

Before initiating any waste collection, ensure all prerequisite safety measures are in place. This proactive approach is a self-validating system to prevent incidents.

Personal Protective Equipment (PPE)

All handling of this compound, including its transfer to a waste container, must be performed while wearing appropriate PPE:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A flame-resistant lab coat.

Engineering Controls

All transfers of this chemical should occur within a certified chemical fume hood to minimize the inhalation of vapors and to contain any potential spills.[5]

Spill Response Protocol

In the event of a spill, immediate and correct action is crucial.

  • Alert & Evacuate: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or ventilation is inadequate.

  • Control Ignition Sources: Immediately extinguish any open flames and turn off nearby equipment.

  • Containment: For small spills, absorb the liquid with a non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully scoop the absorbent material into a designated, sealable container for hazardous waste.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[6]

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

The disposal of this compound is governed by its classification as flammable hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7][8] Adherence to the following steps is mandatory.

Step 1: Waste Identification and Segregation
  • Classification: this compound waste is classified as flammable liquid hazardous waste.

  • Segregation: This waste stream must be kept separate from other, incompatible waste types.[7] Critically, it must NOT be mixed with:

    • Oxidizers: To prevent a violent reaction.

    • Strong Acids or Bases: Can catalyze aldol condensation or other reactions.

    • Aqueous Waste: Unless specifically part of a neutralization procedure.

    • Halogenated Solvents: To avoid complicating the final disposal method.

Causality Note: As a β-dicarbonyl compound, the α-hydrogens are acidic, making the compound susceptible to reactions with strong bases.[9][10] Proper segregation prevents uncontrolled reactions within the waste container.

Step 2: Container Selection and Preparation
  • Choose the Right Container: Select a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is appropriate. The container must be free of damage or leaks.[7]

  • Rinsate Management: If reusing a container, ensure it is triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate from cleaning a container that held a flammable liquid must itself be collected and disposed of as flammable hazardous waste.[6]

Step 3: Labeling the Waste Container

Proper labeling is a critical regulatory requirement and ensures safe handling by all personnel.[8]

  • Initial Labeling: As soon as the first drop of waste enters the container, it must be labeled.[6]

  • Required Information: The label must include:

    • The words "Hazardous Waste" .[8]

    • The full chemical name: "this compound" . Do not use abbreviations or formulas.

    • The specific hazard(s): "Flammable Liquid" .

    • The date the container was first used for waste accumulation.

    • The name and contact information of the generating researcher or lab.

Step 4: Waste Accumulation and Storage
  • Point of Generation: Hazardous waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[8][11]

  • Container Management: Keep the waste container securely capped at all times, except when adding waste.

  • Secondary Containment: Store the waste container within a larger, chemically resistant secondary container (like a tub or tray) to contain any potential leaks.[7]

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once this limit is reached, the waste must be moved to a central storage area within three days.[6][11] Most academic labs operate under rules requiring removal from the lab within six to twelve months, regardless of volume.[7][11]

Step 5: Arranging for Final Disposal
  • Request Pickup: Once the waste container is full or the accumulation time limit is approaching, submit a chemical waste collection request to your institution's EHS department.

  • Do Not Transport: Laboratory personnel should never transport their own hazardous waste across public roads.[6] Disposal must be handled by trained EHS staff or a licensed hazardous waste contractor.

  • Prohibited Disposal Methods: It is strictly forbidden to dispose of this compound by:

    • Sewer/Drain Disposal: This is illegal and can damage plumbing and aquatic ecosystems.[6]

    • Evaporation in a Fume Hood: This is an unpermitted release of a volatile organic compound into the atmosphere.[6]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.

G Workflow for this compound Disposal start Generate Chemical Waste assess 1. Assess Hazards (Flammable Liquid - H226) start->assess ppe 2. Don PPE & Use Fume Hood assess->ppe container 3. Select Compatible Container (HDPE or Glass) ppe->container label 4. Affix 'Hazardous Waste' Label - Full Chemical Name - 'Flammable' Hazard container->label segregate 5. Segregate Waste (Keep away from oxidizers, acids, bases) label->segregate store 6. Store in Secondary Containment in a Satellite Accumulation Area (SAA) segregate->store check_limits Check Accumulation Limits (Volume < 55 gal? Time < 12 mos?) store->check_limits check_limits->store No request 7. Request EHS Pickup check_limits->request Yes end_proc Disposal Complete request->end_proc

Caption: Decision-making workflow for the safe disposal of this compound.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Laboratory Waste Management: The New Regul
  • Regulation of Labor
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA).
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • This compound | 106921-60-2. Biosynth.
  • This compound | C7H12O2 | CID 11040720.
  • SAFETY DATA SHEET (for 2,4-Dimethyl-3-pentanone). Sigma-Aldrich.
  • SAFETY DATA SHEET (for 2,4-Dimethyl-3-pentanol). TCI Chemicals.
  • Dicarbonyl. Wikipedia.
  • β-dicarbonyl compounds Definition. Fiveable.
  • 8.3 β-dicarbonyl Compounds in Organic Synthesis. KPU Pressbooks.
  • Handling and Storing Chemicals. Labflow (YouTube).

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 2,2-Dimethyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 2,2-Dimethyl-3-oxopentanal (CAS No. 106921-60-2). As laboratory professionals, our primary responsibility is to create a safe environment through a comprehensive understanding of the reagents we handle. This guide moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring that every protocol is a self-validating system of protection.

Chemical Identity and Hazard Summary

This compound is an organic compound featuring both an aldehyde and a ketone functional group.[1][2] This bifunctionality dictates its reactivity and potential hazards. While comprehensive toxicological data is limited for this specific molecule, a hazard assessment based on its chemical class and available data is critical for establishing safe handling procedures.

Identifier Information Source
Chemical Name This compound[2]
CAS Number 106921-60-2[1][2][3]
Molecular Formula C7H12O2[1][2]
Molecular Weight 128.17 g/mol [1][2]
Known GHS Hazard GHS02: Flammable (H226: Flammable liquid and vapor)[1]
Inferred Hazards Skin/Eye Irritation, Respiratory Irritation, Potential Sensitizer. Based on the known reactivity of aldehydes and ketones. Aldehydes are known to be reactive species that can cause contact dermatitis and respiratory irritation.[4]N/A

The 'Why': A Risk-Based Rationale for PPE Selection

Understanding the reason for each piece of personal protective equipment is fundamental to its correct use. The hazards of this compound stem from three primary routes of exposure, compounded by its flammability.

  • Flammability: The compound is classified as a flammable liquid.[1] Vapors are likely heavier than air and can travel to an ignition source.[5] All handling must be conducted away from open flames, hot plates, and spark sources.[6] Grounding containers during transfer may be necessary to prevent static discharge.[7]

  • Inhalation: Aldehydes as a class are known to be irritants to the respiratory tract.[4] Inhalation can cause airway constriction and alter breathing patterns.[4] Therefore, the primary goal is to prevent vapor from escaping the immediate work area.

  • Dermal Contact: Bifunctional compounds like this can be irritating to the skin and may cause contact dermatitis or allergic reactions upon repeated exposure.[4] Certain materials like latex are not effective protection against aldehyde solutions.[4]

  • Eye Contact: The eyes are highly susceptible to irritation from organic vapors and splashes. Given the chemical's functional groups, contact could lead to serious eye irritation.[8]

Core PPE and Handling Protocol

Adherence to the following multi-layered PPE and engineering controls is mandatory for all work involving this compound. This protocol is designed as a system; removal of any one layer compromises the entire system.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound must be performed inside a certified chemical fume hood. This is the most critical safety component, designed to control the release of flammable and potentially toxic vapors.[9]

  • Causality: The fume hood provides constant ventilation to capture vapors at the source, preventing inhalation and minimizing the concentration of flammable vapors in the lab.

  • Protocol:

    • Verify the fume hood has a current inspection sticker and is functioning correctly.

    • Keep the sash at the lowest possible height that still allows for comfortable work.

    • Work at least 6 inches inside the plane of the sash.[9]

    • Never put your head inside the fume hood.[9]

Personal Protective Equipment (PPE) Selection

The following PPE is required as the minimum standard. For larger quantities or higher-risk operations, a more stringent assessment may be required.

PPE CategorySpecificationRationale & Authoritative Standard
Hand Protection Nitrile or Butyl Rubber Gloves. Minimum 4 mil thickness. Inspect gloves before each use and wash them before removal.[10]Aldehydes require specific glove materials for adequate protection; latex is not sufficient. Butyl rubber and nitrile are recommended for their resistance.[4] Always consult the glove manufacturer's chemical resistance data for breakthrough time information.[11]
Eye/Face Protection Chemical Splash Goggles (ANSI Z87.1 certified). A full-face shield must be worn over goggles when handling >50 mL or during any operation with a heightened splash risk.Standard safety glasses do not provide adequate protection from splashes. Goggles form a seal around the eyes.[4] The Occupational Safety and Health Administration (OSHA) requires employers to provide appropriate eye protection.[12][13]
Body Protection Flame-Resistant (FR) Laboratory Coat. A standard cotton lab coat is flammable. Given the H226 hazard code, an FR lab coat is essential to protect against flash fire.[1]
Footwear Closed-toe shoes. Perforated shoes or sandals are prohibited in all laboratory settings to protect against spills and broken glass.[9]
Respiratory Protection Generally not required when working in a certified fume hood. A NIOSH-approved air-purifying respirator with organic vapor cartridges may be required for spill cleanup or if engineering controls fail.[4]Respirator use must be part of a comprehensive institutional program that complies with OSHA standard 1910.134, including fit-testing and training.

Operational Workflow: From Receipt to Disposal

A systematic workflow minimizes risk at every stage of the chemical's lifecycle in the laboratory.

Safe Handling and Use Workflow

The following diagram outlines the critical decision points and steps for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase start Start: Plan Experiment verify_hood Verify Fume Hood Certification & Flow start->verify_hood don_ppe Don Appropriate PPE (FR Coat, Goggles, Gloves) verify_hood->don_ppe locate_safety Locate Spill Kit, Eyewash & Safety Shower don_ppe->locate_safety prep_waste Prepare Labeled Hazardous Waste Container locate_safety->prep_waste retrieve_chem Retrieve Chemical from Flammables Cabinet prep_waste->retrieve_chem perform_work Perform Work (Keep sash low) retrieve_chem->perform_work close_container Securely Close Primary Container perform_work->close_container dispose_waste Transfer Waste to Hazardous Waste Container close_container->dispose_waste clean_area Wipe Down Work Area dispose_waste->clean_area return_chem Return Chemical to Storage clean_area->return_chem doff_ppe Doff PPE Correctly (Gloves last) return_chem->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end

Caption: Safe Handling Workflow for this compound.
Emergency Procedures
Situation Immediate Action
Small Spill (<100 mL inside fume hood) 1. Alert others in the immediate area. 2. Use a chemical spill kit with an absorbent appropriate for organic solvents. 3. Collect absorbed material in a sealed bag or container for hazardous waste disposal. 4. Wipe the area clean.
Skin Contact 1. Immediately go to the nearest safety shower or sink. 2. Remove contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[4][14] 3. Seek immediate medical attention.
Eye Contact 1. Immediately go to the nearest emergency eyewash station. 2. Hold eyelids open and flush with water for at least 15 minutes.[4][14] 3. Remove contact lenses after the first few minutes, if applicable. 4. Seek immediate medical attention.
Fire 1. If the fire is small and you are trained, use a CO2 or dry chemical extinguisher.[5] 2. For any larger fire, activate the fire alarm, evacuate the area, and call emergency services.
Disposal Plan

All waste containing this compound must be treated as hazardous waste. Improper disposal is a significant compliance violation and environmental hazard.

  • Waste Classification: This chemical is a non-halogenated organic solvent and is classified as hazardous due to its flammability (RCRA Code D001).[15]

  • Collection:

    • Collect all liquid waste in a dedicated, clearly labeled hazardous waste container with a secure lid.

    • The container must be marked with the words "Hazardous Waste" and list all chemical constituents.[15]

    • Keep the waste container closed at all times except when adding waste.[15]

    • Do not mix this waste with halogenated solvents, strong acids/bases, or oxidizers.[15]

  • Disposal: Follow your institution's procedures for hazardous waste pickup. All waste must be managed in accordance with EPA regulations found in Title 40 of the Code of Federal Regulations (CFR), Parts 260 to 299.[16][17]

References

  • OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals. MJ Hughes Construction. [Link]
  • OSHA Regulations for Chemical Protective Clothing.
  • Protective Equipment. American Chemistry Council. [Link]
  • Personal Protective Equipment - Overview.
  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?. Homework.Study.com. [Link]
  • This compound|106921-60-2 - Encyclopedia. MOLBASE. [Link]
  • This compound | C7H12O2. PubChem. [Link]
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of Pennsylvania. [Link]
  • Chemical Labels and Hazard Codes. University of Wisconsin-La Crosse. [Link]
  • Acetaldehyde Laboratory Chemical Safety Summary. Stanford University. [Link]
  • MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses. U.S. Environmental Protection Agency. [Link]
  • Hazardous Waste Management Facilities and Units. U.S. Environmental Protection Agency. [Link]
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
  • Hazardous Waste. Ohio Environmental Protection Agency. [Link]
  • Material Safety Data Sheet - 2,4-Dimethyl-3-pentanol. Cole-Parmer. [Link]
  • 2-Methyl-3-oxopentanal. LookChem. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-3-oxopentanal
Reactant of Route 2
Reactant of Route 2
2,2-Dimethyl-3-oxopentanal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.